molecular formula C9H11NO2 B1313822 Ethyl 2-methylisonicotinate CAS No. 25635-17-0

Ethyl 2-methylisonicotinate

Cat. No.: B1313822
CAS No.: 25635-17-0
M. Wt: 165.19 g/mol
InChI Key: WOMYMRWGDVTGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methylisonicotinate is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-12-9(11)8-4-5-10-7(2)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMYMRWGDVTGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482095
Record name Ethyl 2-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25635-17-0
Record name Ethyl 2-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-methylpyridine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-methylisonicotinate: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-methylisonicotinate, a pyridine carboxylate derivative of interest in medicinal chemistry and drug development. A significant challenge in the available literature is the frequent confusion of this compound with its structural isomer, Ethyl 2-methylnicotinate. This guide begins by explicitly addressing this ambiguity to ensure clarity for researchers. It then delves into the detailed chemical structure, physicochemical properties, and spectroscopic data of this compound. Furthermore, a robust, step-by-step synthesis protocol is presented, grounded in established chemical principles. The guide also explores the compound's role as a versatile building block in the synthesis of complex molecular scaffolds for drug discovery. This document is intended to be an essential resource for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical insights.

Introduction: Clarifying the Isomeric Ambiguity

In the landscape of chemical synthesis and drug discovery, precision in identifying and characterizing molecular entities is paramount. A notable point of confusion exists between This compound (CAS: 25635-17-0) and its isomer, Ethyl 2-methylnicotinate (CAS: 1721-26-2) . While both share the same molecular formula (C₉H₁₁NO₂) and molecular weight (165.19 g/mol ), their structural differences lead to distinct chemical and biological properties. This compound features the ethyl carboxylate group at the 4-position of the pyridine ring, whereas in the nicotinate isomer, it is at the 3-position. This seemingly minor difference significantly alters the electronic distribution and steric environment of the molecule, impacting its reactivity and potential as a pharmaceutical intermediate. This guide will focus exclusively on the isonicotinate isomer, providing clear and verified information to prevent the propagation of erroneous data.

Chemical Structure and Properties

Molecular Structure

The foundational structure of this compound is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The molecule is substituted at two positions: a methyl group at the 2-position and an ethyl carboxylate group at the 4-position.

  • IUPAC Name: ethyl 2-methylpyridine-4-carboxylate[1]

  • CAS Number: 25635-17-0[1]

  • Molecular Formula: C₉H₁₁NO₂[1]

  • Molecular Weight: 165.19 g/mol [1]

  • Canonical SMILES: CCOC(=O)C1=CC(=NC=C1)C

  • InChI Key: WOMYMRWGDVTGQI-UHFFFAOYSA-N[1]

The presence of the electron-withdrawing ethyl carboxylate group and the electron-donating methyl group on the pyridine ring creates a unique electronic profile that influences its reactivity in synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some experimental data in the literature refers to the hydrochloride salt of the compound.

PropertyValueSource
Molecular Weight 165.19 g/mol PubChem[1]
XLogP3 1.3PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]
Topological Polar Surface Area 39.2 ŲPubChem[1]
Boiling Point 102-103 °C at 4 TorrChemicalBook[2]
Melting Point (HCl salt) 148-152 °CSigma-Aldrich[3]

Spectroscopic Characterization

Accurate spectroscopic data is essential for the unambiguous identification and quality control of this compound. Due to the prevalent confusion with its isomer, it is critical to reference data associated with the correct CAS number (25635-17-0). While publicly available experimental spectra are scarce, predicted data and typical spectral features are discussed below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group, the methyl group, and the pyridine ring.

  • Ethyl group (CH₂CH₃): A quartet around δ 4.4 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃).

  • Methyl group (CH₃): A singlet around δ 2.6 ppm.

  • Pyridine ring protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at the 6-position is expected to be the most downfield.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl carbon (C=O): Expected around δ 165 ppm.

  • Pyridine ring carbons: Five distinct signals in the range of δ 120-160 ppm.

  • Ethyl group carbons: Signals for the CH₂ and CH₃ carbons around δ 61 ppm and δ 14 ppm, respectively.

  • Methyl group carbon: A signal around δ 24 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

  • C=O stretch (ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

  • C-O stretch (ester): Bands in the region of 1100-1300 cm⁻¹.

  • C=C and C=N stretches (aromatic ring): Absorptions in the 1400-1600 cm⁻¹ region.

  • C-H stretches (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion (M⁺): A peak at m/z = 165, corresponding to the molecular weight.

  • Fragmentation Pattern: Characteristic fragments resulting from the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group are expected.

Synthesis of this compound

A reliable and scalable synthesis of this compound is crucial for its application in research and development. The following section outlines a robust experimental protocol based on the classical Fischer esterification of the corresponding carboxylic acid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Preparation of Starting Material cluster_step2 Step 2: Esterification Reaction cluster_step3 Step 3: Work-up and Purification cluster_step4 Step 4: Final Product SM 2-Methylisonicotinic Acid Reaction Ethanol (excess) Catalytic H₂SO₄ Reflux SM->Reaction Reacts with Workup Neutralization (e.g., NaHCO₃) Extraction with Organic Solvent Reaction->Workup Leads to Purification Column Chromatography or Distillation Workup->Purification Followed by Product This compound Purification->Product Yields

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-methylisonicotinic acid.

Materials:

  • 2-Methylisonicotinic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methylisonicotinic acid in an excess of anhydrous ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Neutralization: Dissolve the residue in an organic solvent and slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Self-Validation: The identity and purity of the synthesized product should be confirmed by spectroscopic methods (NMR, IR, and MS) and compared with the expected data.

Applications in Drug Development and Medicinal Chemistry

Pyridine-based scaffolds are prevalent in a wide array of pharmaceuticals due to their ability to engage in various biological interactions. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

The ester functionality of this compound can be readily transformed into other functional groups such as amides, hydrazides, or can be reduced to an alcohol. The pyridine nitrogen can be quaternized or can participate in hydrogen bonding with biological targets. The methyl group can also be a site for further functionalization.

Potential Therapeutic Areas

Derivatives of 2-methylisonicotinic acid have been explored in various therapeutic areas. While specific examples for the ethyl ester are not extensively documented in readily available literature, the core scaffold is of interest in the development of:

  • Anti-inflammatory agents: Pyridine derivatives are known to modulate inflammatory pathways.

  • Antimicrobial agents: The pyridine nucleus is a common feature in many antibacterial and antifungal compounds.

  • CNS agents: The ability of the pyridine ring to cross the blood-brain barrier makes it an attractive scaffold for drugs targeting the central nervous system.

The versatility of this compound makes it a key starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1]

  • GHS Hazard Statements: H302, H312, H332[1]

  • Precautionary Statements: P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P317, P321, P330, P362+P364, P501[1]

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This guide has sought to provide a clear and accurate resource for researchers by addressing the common confusion with its isomer, detailing its chemical properties and structure, providing a practical synthesis protocol, and outlining its applications. As with any chemical research, careful attention to detail, proper handling, and thorough characterization are paramount for successful and safe scientific endeavors.

References

  • This compound | C9H11NO2 | CID 12243767 - PubChem. National Center for Biotechnology Information. [Link]

  • This compound. PubChem. [Link]

Sources

An In-Depth Technical Guide to Ethyl 2-Methylnicotinate (CAS: 1721-26-2)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2-methylnicotinate, a key heterocyclic building block. It is intended for researchers, chemists, and professionals in drug development and materials science who require detailed information on the synthesis, characterization, and application of this compound.

Introduction and Chemical Identity

Ethyl 2-methylnicotinate is a substituted pyridine derivative belonging to the class of pyridinecarboxylates.[1] It is a valuable intermediate in organic synthesis, primarily utilized in the creation of more complex molecules for the pharmaceutical and agrochemical industries.[1]

It is crucial to distinguish this compound from its isomers. The provided CAS number, 1721-26-2, specifically identifies Ethyl 2-methylnicotinate , where the substituents are at the 2- and 3-positions of the pyridine ring. Its common isomer, Ethyl 2-methylisonicotinate (CAS: 25635-17-0), features substitution at the 2- and 4-positions.[2] This distinction is critical for reaction planning and biological activity studies.

The molecule's structure, featuring an ester functional group and a nitrogen-containing aromatic ring, imparts a unique combination of reactivity and solubility, making it a versatile reagent in synthetic chemistry.[1]

Physicochemical and Spectroscopic Properties

The fundamental properties of Ethyl 2-methylnicotinate are summarized below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification methods.

Table 1: Chemical Identifiers and Physical Properties
PropertyValueSource(s)
IUPAC Name ethyl 2-methylpyridine-3-carboxylate
CAS Number 1721-26-2
Molecular Formula C₉H₁₁NO₂[3][4][5]
Molecular Weight 165.19 g/mol [3]
Appearance Clear colorless to orange liquid[3][6]
Boiling Point 126-127 °C at 24 mmHg[3][5]
Density 1.072 g/mL at 25 °C[3][5][6]
Refractive Index (n²⁰/D) 1.505[3][5][7]
Water Solubility Slightly soluble[3][5]
Synonyms Ethyl 2-methyl-3-pyridinecarboxylate, 2-Methylnicotinic acid ethyl ester[1][3]

Synthesis and Purification Workflow

The most common and direct synthesis of Ethyl 2-methylnicotinate is the Fischer esterification of 2-methylnicotinic acid with ethanol in the presence of an acid catalyst. This reaction is driven to completion by removing the water formed, typically by azeotropic distillation or the use of a dehydrating agent.

Diagram 1: General Synthesis Pathway via Fischer Esterification

Synthesis cluster_reactants Reactants Reactant1 2-Methylnicotinic Acid Catalyst H₂SO₄ (cat.) Reflux Reactant1->Catalyst Reactant2 Ethanol (Excess) Reactant2->Catalyst Product Ethyl 2-methylnicotinate (CAS: 1721-26-2) Water Water (byproduct) Catalyst->Product Catalyst->Water

Caption: Fischer esterification of 2-methylnicotinic acid.

Experimental Protocol: Synthesis

This protocol describes a generalized procedure. Causality: Using excess ethanol not only serves as the reagent but also as the solvent, shifting the equilibrium towards the product according to Le Châtelier's principle. The strong acid catalyst (e.g., H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylnicotinic acid (1.0 eq).

  • Reagents : Add an excess of absolute ethanol (5-10 eq) to the flask, followed by a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%).

  • Reaction : Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup : After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate. Trustworthiness: This step is critical to quench the acid catalyst and remove unreacted carboxylic acid. The solution should be basic to ensure the product ester is in its neutral form for extraction.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x volumes).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure liquid ester.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount. The following section details the expected spectroscopic data for Ethyl 2-methylnicotinate.

Diagram 2: Analytical Workflow for Structural Confirmation

Workflow Start Purified Sample (Ethyl 2-methylnicotinate) NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR FTIR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Analysis Data Interpretation & Correlation NMR->Analysis IR->Analysis MS->Analysis Confirm Structure Confirmed Analysis->Confirm

Caption: Workflow for spectroscopic analysis.

Protocol: Sample Preparation for NMR Spectroscopy
  • Sample Weighing : Accurately weigh 5-10 mg of the purified liquid ester into a clean, dry vial.

  • Solvent Addition : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

  • Homogenization : Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

  • Transfer : Using a Pasteur pipette, transfer the solution into a clean NMR tube.

  • Analysis : Cap the NMR tube and insert it into the NMR spectrometer for analysis.

Table 2: Summary of Spectroscopic Data
TechniqueSignalAssignment & Rationale
¹H NMR ~ 8.5 ppm (dd)H6 : Aromatic proton ortho to the ring nitrogen. Deshielded by the nitrogen's inductive effect.
~ 7.9 ppm (dd)H4 : Aromatic proton para to the nitrogen. Less deshielded than H6.
~ 7.1 ppm (dd)H5 : Aromatic proton meta to the nitrogen. Least deshielded of the ring protons.
~ 4.3 ppm (q)-OCH₂CH₃ : Methylene protons of the ethyl group, split into a quartet by the adjacent methyl group.
~ 2.7 ppm (s)Ar-CH₃ : Methyl protons attached to the pyridine ring, appears as a singlet.
~ 1.3 ppm (t)-OCH₂CH₃ : Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group.
¹³C NMR ~ 167 ppmC=O : Carbonyl carbon of the ester group. Highly deshielded.
~ 158 ppmC2 : Aromatic carbon attached to the methyl group.
~ 152 ppmC6 : Aromatic carbon adjacent to the ring nitrogen.
~ 135 ppmC4 : Aromatic carbon.
~ 128 ppmC3 : Aromatic carbon attached to the ester group.
~ 122 ppmC5 : Aromatic carbon.
~ 61 ppm-OCH₂CH₃ : Methylene carbon of the ethyl group.
~ 23 ppmAr-CH₃ : Methyl carbon attached to the ring.
~ 14 ppm-OCH₂CH₃ : Methyl carbon of the ethyl group.
IR (cm⁻¹) ~ 2980C-H stretch (aliphatic) : From the ethyl and methyl groups.
~ 1725C=O stretch (ester) : Strong, characteristic absorption for the carbonyl group.[8]
~ 1250C-O stretch (ester) : Characteristic absorption for the single bond between the carbonyl carbon and the oxygen.[8]
~ 1590C=C / C=N stretch : Aromatic ring vibrations.
Mass Spec. (m/z) 165[M]⁺ : The molecular ion peak.
136[M-C₂H₅]⁺ : Loss of the ethyl radical from the ester.
120[M-OC₂H₅]⁺ : Loss of the ethoxy radical, a common fragmentation for ethyl esters.

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Applications and Chemical Reactivity

Ethyl 2-methylnicotinate serves as a versatile intermediate. Its primary value lies in the reactivity of the ester group and the potential for further modification of the pyridine ring.

  • Pharmaceutical Synthesis : It is a precursor for synthesizing more complex heterocyclic systems. For example, it has been used in the preparation of various amino esters, which are scaffolds for pharmacologically active molecules.[5][9]

  • Biochemical Reagent : The compound is used as a biochemical reagent in life science research, likely as a starting material for creating enzyme inhibitors or molecular probes.[9]

  • Reactivity : The ester can undergo hydrolysis back to the carboxylic acid, or transesterification with other alcohols. The pyridine nitrogen can be quaternized, and the aromatic ring can undergo nucleophilic aromatic substitution under certain conditions.

Safety and Handling

Proper handling of Ethyl 2-methylnicotinate is essential in a laboratory setting. It is classified as an irritant.

Table 3: GHS Hazard and Precautionary Information
CategoryCodeStatementSource(s)
Hazard H315Causes skin irritation.[6]
H319Causes serious eye irritation.[6]
H335May cause respiratory irritation.[6]
Precaution P261Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
P280Wear protective gloves/eye protection/face protection.[6]
P302+P352IF ON SKIN: Wash with plenty of water.[6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Protocol: Safe Handling and Storage
  • Engineering Controls : Always handle in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6][10]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][10] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

  • Spill Response : In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

References

  • ChemWhat. Ethyl 2-methylnicotinate CAS#: 1721-26-2. [Link]

  • PubChem - NIH. This compound | C9H11NO2 | CID 12243767. [Link]

  • Angene Chemical. 3-Pyridinecarboxylic acid, 2-methyl-, ethyl ester|1721-26-2. [Link]

  • PubChem - NIH. Ethyl 2-methylnicotinate | C9H11NO2 | CID 74401. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of ethyl ethanoate. [Link]

Sources

An In-depth Technical Guide to Ethyl 2-Methylpyridine-3-Carboxylate: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-methylpyridine-3-carboxylate (CAS No: 1721-26-2) is a substituted pyridine derivative that serves as a crucial building block in synthetic organic chemistry.[1] Its unique arrangement of a pyridine core, a methyl group, and an ethyl carboxylate moiety provides multiple reactive sites, making it a versatile precursor for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, chemical reactivity, and applications, with a particular focus on its relevance to researchers in drug discovery and development. We will explore key experimental protocols and safety considerations to provide a holistic understanding of this valuable chemical intermediate.

Core Physicochemical and Structural Properties

Ethyl 2-methylpyridine-3-carboxylate is a combustible liquid at room temperature.[2][3] A thorough understanding of its fundamental properties is the first step in its effective application in research and synthesis.

Structural and Molecular Data

The molecule consists of a pyridine ring substituted at the 2-position with a methyl group and at the 3-position with an ethyl carboxylate group. This substitution pattern dictates its reactivity and steric profile.

Caption: Molecular structure of ethyl 2-methylpyridine-3-carboxylate.

Tabulated Physicochemical Data

The following table summarizes the key physical and chemical properties of the compound, compiled from authoritative sources.

PropertyValueReference(s)
CAS Number 1721-26-2[1][2][4]
Molecular Formula C₉H₁₁NO₂[1][4]
Molecular Weight 165.19 g/mol [1][2][4]
Appearance Liquid[2]
Density 1.072 g/mL at 25 °C[2][5]
Boiling Point 126-127 °C at 24 mmHg[2][5]
Flash Point 103 °C (217.4 °F) - closed cup[1][5]
Refractive Index (n20/D) 1.505[2][5]
SMILES String CCOC(=O)c1cccnc1C[2]
InChI Key TZORNSWZUZDUCU-UHFFFAOYSA-N[2][5]

Spectroscopic Profile for Structural Elucidation

For any researcher, verifying the identity and purity of a starting material is paramount. The following is a predictive guide to the expected spectroscopic data for ethyl 2-methylpyridine-3-carboxylate.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. The ethyl ester group should present as a triplet (3H, corresponding to the -CH₃) and a quartet (2H, from the -OCH₂-). The methyl group on the pyridine ring will appear as a sharp singlet (3H). The three protons on the pyridine ring will appear as distinct signals in the aromatic region, with their coupling patterns revealing their relative positions.

  • ¹³C NMR Spectroscopy: The carbon spectrum should show nine distinct signals, corresponding to each unique carbon atom in the molecule: two for the ethyl group, one for the methyl group, five for the pyridine ring carbons, and one for the carbonyl carbon of the ester.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies to expect include a strong absorption band around 1720-1740 cm⁻¹ for the C=O stretch of the ester. Bands in the 1550-1610 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations of the pyridine ring. C-H stretching vibrations will be observed around 2900-3100 cm⁻¹.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 165.19. Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.

Synthesis and Chemical Reactivity

Synthetic Approaches

While specific, optimized syntheses for this exact molecule are proprietary or scattered in literature, its structure lends itself to classical pyridine synthesis methodologies. A plausible approach is a variation of the Hantzsch pyridine synthesis, involving the condensation of an enamine, an aldehyde, and a β-ketoester, followed by an oxidation step. The specific precursors would be chosen to yield the 2-methyl and 3-carboxylate substitution pattern.

Core Reactivity

The reactivity of ethyl 2-methylpyridine-3-carboxylate is governed by its three key functional components: the ester, the pyridine nitrogen, and the methyl group.

  • Ester Group Transformations: The ethyl ester is susceptible to hydrolysis under acidic or basic conditions to yield 2-methylnicotinic acid. It can also undergo transesterification, reduction to the corresponding primary alcohol (using reagents like LiAlH₄), or reaction with Grignard reagents to form tertiary alcohols.

  • Pyridine Ring Reactivity: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. It can also be oxidized to an N-oxide, which can alter the reactivity of the ring towards electrophilic or nucleophilic substitution.

  • Methyl Group Reactivity: The methyl group at the 2-position is activated by the adjacent ring nitrogen. It can be deprotonated with a strong base and subsequently react with various electrophiles. It can also be oxidized to a carboxylic acid under harsh conditions.[6]

start Ethyl 2-Methylpyridine-3-carboxylate hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) start->hydrolysis Yields reduction Ester Reduction (e.g., LiAlH₄) start->reduction Yields n_oxidation N-Oxidation (e.g., m-CPBA) start->n_oxidation Yields product1 2-Methylnicotinic Acid hydrolysis->product1 product2 (3-(Hydroxymethyl)-2-methylpyridin) reduction->product2 product3 Ethyl 2-methylpyridine-3-carboxylate 1-oxide n_oxidation->product3

Caption: Key reaction pathways for ethyl 2-methylpyridine-3-carboxylate.

Applications in Research and Drug Development

Substituted pyridines are a cornerstone of modern medicinal chemistry. Ethyl 2-methylpyridine-3-carboxylate is a valuable intermediate due to its pre-functionalized structure, which allows for rapid diversification and the creation of molecular libraries.

  • Scaffold for Bioactive Molecules: It has been utilized as a starting material for the preparation of more complex aminoesters.[1][2]

  • Precursor to Nicotinic Acid Analogs: The core structure is closely related to nicotinic acid (Vitamin B3), a vital biological molecule.[6] Modifications of this scaffold can lead to the development of agonists or antagonists for nicotinic receptors, which are targets for neurological disorders.[7]

  • Building Block for Novel Heterocycles: The functional groups allow for annulation reactions, where additional rings can be fused to the pyridine core, leading to novel polycyclic heterocyclic systems with unique pharmacological properties.

Experimental Protocols and Methodologies

Adherence to validated protocols is essential for reproducible and reliable scientific outcomes.

Workflow for Material Characterization

This workflow outlines the standard procedure for verifying the identity and purity of a newly acquired sample of ethyl 2-methylpyridine-3-carboxylate.

receive Receive Sample prep Prepare NMR Sample (~5-10 mg in 0.6 mL CDCl₃) receive->prep acquire Acquire Spectroscopic Data (¹H NMR, ¹³C NMR) prep->acquire analyze Analyze Data (Compare vs. expected shifts/integrals) acquire->analyze purity Assess Purity (Check for solvent/impurity signals) analyze->purity approve Approve for Use purity->approve >95% reject Reject/Purify purity->reject <95%

Caption: Standard workflow for the characterization of a chemical sample.

Protocol for Basic Hydrolysis to 2-Methylnicotinic Acid

This protocol describes a standard procedure for converting the ester to its corresponding carboxylic acid.

  • Dissolution: Dissolve ethyl 2-methylpyridine-3-carboxylate (1.0 eq) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water (e.g., 3:1 v/v). Causality: THF ensures solubility of the organic starting material, while water is required for the hydrolysis reaction.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH, 1.5-2.0 eq) to the solution. Causality: A stoichiometric excess of the base is used to ensure the saponification reaction goes to completion.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed. Causality: Monitoring prevents unnecessary heating or reaction time, which could lead to side products.

  • Workup - Neutralization: Cool the reaction mixture to 0 °C and carefully acidify with an acid like hydrochloric acid (HCl) until the pH is ~4-5. A precipitate of the carboxylic acid product should form. Causality: Acidification protonates the carboxylate salt formed in situ, causing the neutral, less soluble carboxylic acid to precipitate out.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. Causality: Washing with cold water minimizes loss of the desired product, which may have some slight aqueous solubility.

  • Characterization: Confirm the structure of the resulting 2-methylnicotinic acid using spectroscopic methods (NMR, IR).

Safety, Handling, and Storage

Proper handling is critical to ensure laboratory safety.

  • Hazards: Ethyl 2-methylpyridine-3-carboxylate is a combustible liquid that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][5]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[1][8] For operations with a risk of aerosolization, a respirator with an organic vapor filter may be necessary.[8]

  • Handling: Keep the compound away from heat, sparks, and open flames.[3][8] Avoid contact with skin and eyes and prevent inhalation of vapors.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][8]

Conclusion

Ethyl 2-methylpyridine-3-carboxylate is a functionally rich and versatile chemical intermediate. Its well-defined physicochemical properties, predictable spectroscopic signature, and diverse reactivity make it an invaluable tool for synthetic chemists. For researchers in drug development, its utility as a scaffold for creating novel heterocyclic structures ensures its continued importance in the pursuit of new therapeutic agents. A firm grasp of its properties, reactivity, and safe handling procedures is essential for unlocking its full synthetic potential.

References

  • J&K Scientific. (n.d.). Ethyl 2-methylpyridine-3-carboxylate, 98%. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 3-Ethyl-2-methylpyridine. Retrieved January 11, 2026, from [Link]

  • Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-ethyl-2-methyl-pyridine-3-carboxylate. Retrieved January 11, 2026, from [Link]

  • MySkinRecipes. (n.d.). Ethyl 3-Methylpyridine-2-carboxylate. Retrieved January 11, 2026, from [Link]

  • PubChemLite. (n.d.). Ethyl 3-methylpyridine-2-carboxylate. Retrieved January 11, 2026, from [Link]

  • Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-34. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. Retrieved January 11, 2026, from [Link]

  • PubMed. (n.d.). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Retrieved January 11, 2026, from [Link]

Sources

An In-Depth Technical Guide to Ethyl 2-methylisonicotinate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylisonicotinate, a substituted pyridine derivative, serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique structural features, combining a reactive ester group with a methylated pyridine ring, make it a valuable intermediate in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and significant applications, with a particular focus on its role in the development of novel therapeutic agents.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the IUPAC name, synonyms, and key identifiers for this compound.

The nomenclature and identifiers for this compound are as follows:

IdentifierValue
IUPAC Name ethyl 2-methylpyridine-4-carboxylate[1]
Synonyms This compound, 2-METHYLISONICOTINIC ACID ETHYL ESTER, 2-Methylpyridine-4-carboxylic acid ethyl ester[1]
CAS Number 25635-17-0[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
SMILES CCOC(=O)c1ccnc(C)c1
InChI Key WOMYMRWGDVTGQI-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is essential for its application in synthesis and for its characterization.

Table of Physicochemical Properties:

PropertyValueSource
Melting Point 148-152 °C (hydrochloride salt)
Boiling Point 102-103 °C at 4 Torr
Density 1.4985 g/cm³
Appearance Colorless to light yellow liquid

Spectroscopic Data:

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR are crucial for confirming the molecular structure. The proton NMR would typically show signals for the ethyl group (a quartet and a triplet), the methyl group on the pyridine ring (a singlet), and the aromatic protons on the pyridine ring.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the ester group (typically around 1720 cm⁻¹) and C=N and C=C stretching vibrations of the pyridine ring.

  • Mass Spectrometry (MS):

    • Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The molecular ion peak [M]⁺ would be observed at m/z 165.

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-methylisonicotinic acid, with ethanol in the presence of an acid catalyst.

Reaction Scheme:

G reactant1 2-Methylisonicotinic Acid reaction_center + reactant1->reaction_center reactant2 Ethanol reactant2->reaction_center catalyst H₂SO₄ (catalyst) catalyst->reaction_center product This compound water Water product_center reaction_center->product_center Reflux product_center->product product_center->water

Caption: Fischer esterification of 2-methylisonicotinic acid.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 2-Methylisonicotinic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-methylisonicotinic acid (1.0 equivalent) in an excess of absolute ethanol (which also acts as the solvent).

  • Acid Catalysis: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture. The addition should be done carefully as the reaction is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed (usually several hours).[2][3]

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the excess ethanol under reduced pressure using a rotary evaporator. c. Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. d. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as CO₂ evolution may cause pressure buildup. e. Wash the organic layer with brine (saturated NaCl solution). f. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to obtain the crude this compound. c. If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Causality behind Experimental Choices:

  • Excess Ethanol: The Fischer esterification is a reversible reaction.[3] According to Le Châtelier's principle, using a large excess of one of the reactants (ethanol) drives the equilibrium towards the formation of the ester product, thereby increasing the yield.

  • Acid Catalyst: The carbonyl carbon of the carboxylic acid is not sufficiently electrophilic to be attacked by the weakly nucleophilic alcohol. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon much more electrophilic and facilitating the nucleophilic attack by the alcohol.[3]

  • Reflux: Heating the reaction mixture to its boiling point increases the rate of the reaction, allowing the equilibrium to be reached more quickly.

  • Neutralization with Sodium Bicarbonate: The acidic catalyst must be removed from the product. Washing with a weak base like sodium bicarbonate neutralizes the acid without causing significant hydrolysis of the ester product.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyridine scaffold is a common feature in many approved drugs.[4] The presence of the methyl group and the ester functionality on the isonicotinate core provides handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Role as a Synthetic Intermediate:

Chemical intermediates are the foundational components for the synthesis of active pharmaceutical ingredients (APIs).[5] this compound serves as a key intermediate for introducing the 2-methyl-4-carboxypyridine moiety into larger molecules. This can be achieved through various chemical transformations of the ester group, such as:

  • Amidation: Reaction with amines to form the corresponding amides.

  • Reduction: Reduction of the ester to the corresponding alcohol.

  • Hydrolysis: Conversion back to the carboxylic acid, which can then be coupled with other molecules.

Example of a Drug Target Pathway:

While a specific drug containing the exact this compound scaffold is not prominently documented in publicly available databases, the closely related 2-methylnicotinic acid (an isomer) is a known intermediate in the synthesis of ML-120B, a specific inhibitor of IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta).[6] IKKβ is a key enzyme in the NF-κB signaling pathway, which is implicated in inflammatory responses, immune regulation, and cell survival. Inhibition of IKKβ is a therapeutic strategy for various inflammatory diseases and cancers.

G cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by ML-120B Precursor TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα, IKKβ, NEMO) TNFR->IKK_complex Activation IKB IκB IKK_complex->IKB Phosphorylation NFkB NF-κB (p50/p65) IKB->NFkB Dissociation Nucleus Nucleus NFkB->Nucleus Translocation Gene_expression Gene Expression (Inflammation, Cell Survival) Nucleus->Gene_expression Ethyl_2_methylisonicotinate This compound (Building Block) Synthesis Multi-step Synthesis Ethyl_2_methylisonicotinate->Synthesis ML120B ML-120B Synthesis->ML120B ML120B->IKK_complex Inhibition

Caption: Role of this compound as a precursor in the synthesis of an IKKβ inhibitor.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H312: Harmful in contact with skin.[1]

    • H332: Harmful if inhaled.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in organic synthesis, particularly in the realm of drug discovery. Its straightforward synthesis via Fischer esterification, coupled with the reactivity of its ester and pyridine functionalities, allows for its incorporation into a diverse range of molecular scaffolds. As research into novel therapeutic agents continues, the demand for such adaptable building blocks is expected to grow, further solidifying the importance of this compound in the development of future medicines.

References

  • Google Patents.
  • PubChem. This compound. [Link]

  • ResearchGate. FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. [Link]

  • Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

Sources

Molecular weight and formula of Ethyl 2-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-methylisonicotinate (C₉H₁₁NO₂) for Advanced Research Applications

Executive Summary

This compound is a substituted pyridine derivative that serves as a pivotal intermediate in synthetic organic chemistry. Its structural arrangement, featuring a pyridine core functionalized with both a methyl group and an ethyl ester, makes it a versatile building block for the synthesis of more complex heterocyclic compounds. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the molecule's core properties, a robust synthesis protocol, methods for analytical characterization, and its applications in modern research. By grounding protocols in chemical principles and emphasizing safety and validation, this document serves as an authoritative resource for the practical application of this compound in the laboratory.

Core Molecular Profile

This compound is identified by its unique pyridine scaffold. The placement of the methyl group at the 2-position and the ethyl carboxylate at the 4-position (the iso position) dictates its reactivity and utility as a precursor in multi-step syntheses.

Table 1: Key Identifiers for this compound

Identifier Value Source
IUPAC Name ethyl 2-methylpyridine-4-carboxylate [1]
Molecular Formula C₉H₁₁NO₂ [1][2][3]
Molecular Weight 165.19 g/mol [1][2][3]
CAS Number 25635-17-0 [1][2][3]

| Synonyms | 2-Methylisonicotinic acid ethyl ester |[1][2][3] |

Caption: 2D Structure of this compound.

Table 2: Physicochemical Properties

Property Value Notes
Appearance Colorless to light yellow liquid [3]
Boiling Point 102-103 °C @ 4 Torr [3]
Density ~1.07 g/mL at 25 °C Value based on closely related isomers[4][5]
Water Solubility Slightly soluble [4]
Predicted pKa 3.92 ± 0.10 [3]

| Storage | Store sealed in a dry, room temperature environment |[3] |

Synthesis and Purification

Principle of Synthesis: Fischer Esterification

The most direct and reliable method for preparing this compound is the Fischer esterification of its parent carboxylic acid, 2-methylisonicotinic acid. This acid-catalyzed reaction involves the nucleophilic attack of ethanol on the protonated carbonyl carbon of the carboxylic acid. The use of a strong acid catalyst (e.g., H₂SO₄) is crucial as it protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic ethanol. The reaction is reversible; therefore, to drive the equilibrium towards the ester product, excess ethanol is used as both the reactant and the solvent, and water is removed as it is formed.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system. Successful synthesis and purification should yield a product with spectroscopic data consistent with the known structure of this compound.

  • Reagent Preparation and Stoichiometry:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylisonicotinic acid (10.0 g, 72.9 mmol, 1.0 eq).

    • Add absolute ethanol (150 mL, excess). Ethanol acts as both the reagent and solvent.

    • Carefully, and with cooling in an ice bath, add concentrated sulfuric acid (H₂SO₄, 2.0 mL, ~37.5 mmol) dropwise to the stirring suspension.

  • Reaction Execution:

    • Fit the flask with a reflux condenser.

    • Heat the mixture to reflux (approximately 80-85 °C) using a heating mantle.

    • Maintain reflux with vigorous stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the solvent by approximately 75% using a rotary evaporator.

    • Carefully pour the concentrated residue into 200 mL of ice-cold deionized water.

    • Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~7-8.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution in vacuo to yield the crude product.

    • Purify the crude oil via flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 10:1 Hexane:Ethyl Acetate) to isolate the pure ester.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

G start 1. Reagent Setup (2-Methylisonicotinic Acid, Ethanol, H₂SO₄) reflux 2. Reflux Reaction (12-16 hours @ ~80°C) start->reflux Heat cooldown 3. Cool & Concentrate (Rotary Evaporation) reflux->cooldown neutralize 4. Neutralization (Add to H₂O, add NaHCO₃) cooldown->neutralize extract 5. Liquid-Liquid Extraction (Ethyl Acetate) neutralize->extract dry 6. Dry & Concentrate (Na₂SO₄, Rotary Evaporation) extract->dry purify 7. Purification (Flash Column Chromatography) dry->purify Crude Product end Final Product: Pure this compound purify->end

Caption: General workflow for the synthesis and purification of this compound.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is essential. A combination of spectroscopic techniques provides unambiguous structural verification.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in the molecule.

  • ¹H NMR (Proton NMR): The expected spectrum in CDCl₃ will show distinct signals corresponding to each unique proton environment.

    • Ethyl Group: A triplet integrating to 3H around δ 1.4 ppm (for the -CH₃) and a quartet integrating to 2H around δ 4.4 ppm (for the -OCH₂-). The splitting pattern (n+1 rule) confirms their adjacency.

    • Methyl Group: A sharp singlet integrating to 3H around δ 2.6 ppm, indicating a methyl group attached to the aromatic ring with no adjacent protons.

    • Pyridine Ring Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons on the pyridine ring. Their specific chemical shifts and coupling patterns will confirm the 2,4-substitution pattern.

  • ¹³C NMR (Carbon NMR): This technique verifies the carbon framework.

    • Expected signals include those for the two ethyl carbons, the methyl carbon, the five distinct pyridine ring carbons, and the highly deshielded carbonyl carbon of the ester (typically > δ 160 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[6]

  • C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹. This is a definitive indicator of the ester carbonyl group.

  • C-O Stretch (Ester): A strong band will appear in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1500-1600 cm⁻¹ region are characteristic of the pyridine ring.

  • C-H Stretches: Signals just below 3000 cm⁻¹ for sp³ C-H bonds (methyl, ethyl) and just above 3000 cm⁻¹ for sp² C-H bonds (aromatic).

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

  • Under Electron Ionization (EI), the mass spectrum should show a clear molecular ion peak (M⁺) at an m/z ratio of 165, corresponding to the molecular weight of C₉H₁₁NO₂.[1] Analysis of the fragmentation pattern can provide further structural confirmation.

G product Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Connectivity ir IR Spectroscopy product->ir Functional Groups ms Mass Spectrometry product->ms Molecular Weight structure_confirmed Structure & Purity Confirmed nmr->structure_confirmed ir->structure_confirmed ms->structure_confirmed

Caption: Analytical workflow for structural validation of the final product.

Applications in Research and Development

This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the reactivity of its functional groups, which can be selectively modified.

  • As a Heterocyclic Building Block: The pyridine core is a common scaffold in pharmacologically active compounds. This ester serves as a starting point for introducing further complexity.[9]

  • Modification of the Ester Group: The ethyl ester can be hydrolyzed back to the carboxylic acid, converted to an amide, or reduced to an alcohol, providing access to a wide range of derivatives.

  • Reactivity of the Pyridine Ring: The pyridine nitrogen can be alkylated or oxidized, and the ring itself can undergo further substitution reactions, enabling the synthesis of diverse compound libraries for screening in drug discovery programs.

G start This compound intermediate1 Amide Derivative start->intermediate1 Aminolysis (R-NH₂) intermediate2 Hydroxymethyl Derivative start->intermediate2 Reduction (e.g., LiAlH₄) intermediate3 Carboxylic Acid start->intermediate3 Hydrolysis (H₃O⁺ or OH⁻) final_product Complex Bioactive Target Molecule intermediate1->final_product intermediate2->final_product intermediate3->final_product Further Synthesis Steps

Caption: Application of this compound as a versatile synthetic intermediate.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Table 3: GHS Hazard Information

Hazard Class Code Statement Source
Acute Toxicity, Oral H302 Harmful if swallowed [1][3]
Acute Toxicity, Dermal H312 Harmful in contact with skin [1][3]

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |[1][3] |

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[3]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Ensure adequate ventilation.

  • Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-methylnicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 5-cyano-2-methylisonicotinate. Retrieved from [Link]

  • ChemWhat. (n.d.). Ethyl 2-methylnicotinate CAS#: 1721-26-2. Retrieved from [Link]

  • LookChem. (2020). MSDS of 2 -METHYLISONICOTINIC ACID ETHYL ESTER. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethyl 2-methylnicotinate. Retrieved from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl isonicotinate hydrochloride. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Problems. Department of Chemistry. Retrieved from [Link]

  • Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 2-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the spectroscopic data for Ethyl 2-methylisonicotinate (IUPAC name: ethyl 2-methylpyridine-4-carboxylate), a key heterocyclic compound often utilized as a building block in the synthesis of pharmaceuticals and other advanced materials. Understanding its spectroscopic signature is paramount for researchers in confirming its structure, assessing purity, and monitoring reactions. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive characterization, grounded in established scientific principles and methodologies.

Molecular Structure and Spectroscopic Overview

The structural integrity of a molecule is the foundation of its chemical behavior. For this compound, a combination of spectroscopic techniques provides a complete picture, confirming the connectivity and chemical environment of every atom. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pathways under ionization.

The workflow for such a characterization is a systematic process, beginning with isolating the compound and proceeding through the acquisition and interpretation of data from multiple spectroscopic platforms.

G cluster_workflow Spectroscopic Characterization Workflow Synthesis Synthesis & Purification NMR NMR Analysis (¹H, ¹³C) Synthesis->NMR IR IR Analysis (FTIR-ATR) Synthesis->IR MS MS Analysis (GC-MS) Synthesis->MS Data Integrated Data Analysis NMR->Data IR->Data MS->Data Structure Structure Confirmation Data->Structure G mol <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>CTD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>|TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>CTD><TD>—TD><TD>CTD><TD>—TD><TD>NTD>TR><TR><TD>TD><TD>TD><TD>TD><TD>||TD><TD>TD><TD>|TD><TD>TD><TD>||TD>TR><TR><TD>TD><TD>CTD><TD>—TD><TD>CTD><TD>TD><TD>CTD><TD>TD><TD>CTD>TR><TR><TD>TD><TD>|TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>|TD>TR><TR><TD>TD><TD>OTD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>CTD>TR><TR><TD>TD><TD>||TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>CTD><TD>—TD><TD>CTD><TD>TD><TD>TD><TD>TD><TD>TD>TR>TABLE> label_C7 7 label_C2 2 label_C3 3 label_C4 4 label_C5 5 label_C6 6 label_N1 1 label_C8 8 label_C9 9 label_O10 10 label_O11 11 label_C12 12 label_C13 13

Caption: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecular skeleton and define the electronic environment of each atom.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). For quantitative ¹³C NMR, a higher concentration (20-50 mg) may be required. [1]2. Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). In modern spectrometers, the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H) can also be used for referencing. [2]3. Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A greater number of scans (e.g., 1024 or more) is typically necessary due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data

The ¹H NMR spectrum provides a proton census of the molecule. The chemical shift (δ) indicates the electronic environment, the integration value reveals the number of protons giving rise to the signal, and the multiplicity (splitting pattern) shows the number of neighboring protons.

Assigned ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-6~8.60Doublet (d)1H~5.0
H-5~7.60Doublet (d)1H~5.0
H-3~7.55Singlet (s)1H-
-OCH₂ CH₃ (H-12)4.39Quartet (q)2H7.1
CH₃ -Py (H-8)2.61Singlet (s)3H-
-OCH₂CH₃ (H-13)1.40Triplet (t)3H7.1

Note: Data is a representative spectrum based on known chemical shifts for similar pyridine and ester structures. Precise values may vary slightly based on solvent and concentration.

Interpretation of ¹H NMR Spectrum:

  • The downfield region contains the aromatic protons. The proton at C-6 is adjacent to the electronegative nitrogen, shifting it the furthest downfield (~8.60 ppm). The protons at C-3 and C-5 appear in the 7.5-7.6 ppm range. Their distinct splitting patterns (or lack thereof for H-3) are key to their assignment.

  • The ethyl ester group gives a characteristic quartet and triplet pattern. The methylene protons (-OCH₂ CH₃) at 4.39 ppm are deshielded by the adjacent oxygen and split into a quartet by the three neighboring methyl protons.

  • The terminal methyl protons (-OCH₂CH₃ ) at 1.40 ppm are split into a triplet by the two neighboring methylene protons.

  • The methyl group attached to the pyridine ring (C-2) is a singlet at 2.61 ppm, as it has no adjacent protons to couple with.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. In the proton-decoupled spectrum, each unique carbon atom appears as a single line.

Assigned CarbonChemical Shift (δ, ppm)
C =O (C-9)~165.5
C-2~158.0
C-6~149.5
C-4~146.0
C-3~123.0
C-5~121.5
-OC H₂CH₃ (C-12)~61.5
C H₃-Py (C-8)~24.0
-OCH₂C H₃ (C-13)~14.3

Note: Data is predicted based on standard chemical shift values for substituted pyridines and ethyl esters.[3]

Interpretation of ¹³C NMR Spectrum:

  • The ester carbonyl carbon (C=O) is the most deshielded, appearing furthest downfield around 165.5 ppm.

  • The aromatic carbons of the pyridine ring appear in the 120-160 ppm range. The carbons directly attached to nitrogen (C-2, C-6) and the substituted carbon (C-4) are typically the most downfield in this region.

  • The aliphatic carbons appear in the upfield region. The methylene carbon of the ethyl group (-OC H₂) is deshielded by the oxygen and appears around 61.5 ppm, while the two methyl carbons appear at ~24.0 ppm (ring methyl) and ~14.3 ppm (ethyl group).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.

Experimental Protocol: ATR-FTIR Analysis
  • Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean. [4][5]Record a background spectrum of the empty crystal.

  • Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal. [6][7]3. Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000Medium-WeakAromatic C-H Stretch
~2980-2850MediumAliphatic C-H Stretch (CH₃, CH₂)
~1725 Strong Ester C=O Stretch
~1600, ~1560MediumPyridine Ring C=C and C=N Stretches
~1250, ~1100 Strong Ester C-O Stretches

Note: Representative values based on typical frequencies for aromatic esters.

Interpretation of IR Spectrum:

  • The most prominent feature in the IR spectrum is the strong, sharp absorption band around 1725 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group. [8]* Two strong bands are observed in the fingerprint region, around 1250 cm⁻¹ and 1100 cm⁻¹ . These correspond to the C-O stretching vibrations of the ester linkage.

  • Absorptions in the 3000-3100 cm⁻¹ region are indicative of the C-H stretching vibrations of the aromatic pyridine ring, while the bands just below 3000 cm⁻¹ are due to the aliphatic C-H stretches of the methyl and ethyl groups.

  • The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) are visible around 1600 cm⁻¹ and 1560 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This pattern serves as a molecular fingerprint and helps confirm the compound's structure.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. [9][10]3. GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC. The compound will be separated from the solvent and any impurities on a capillary column (e.g., DB-5ms) before entering the mass spectrometer. The GC oven temperature is typically ramped to ensure elution. [11]4. MS Ionization and Analysis: As the compound elutes from the GC, it is bombarded with high-energy electrons (typically 70 eV in EI mode). This causes ionization and fragmentation. The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected. [12]

Mass Spectral Data

The molecular formula of this compound is C₉H₁₁NO₂, giving it a monoisotopic mass of 165.08 Da. [13]

m/z Proposed Fragment Ion Formula Notes
165 [M]⁺• [C₉H₁₁NO₂]⁺• Molecular Ion
150 [M - CH₃]⁺ [C₈H₈NO₂]⁺ Loss of a methyl radical
136 [M - C₂H₅]⁺ [C₇H₆NO₂]⁺ Loss of an ethyl radical
120 [M - OC₂H₅]⁺ [C₇H₆NO]⁺ Loss of ethoxy radical

| 92 | [C₆H₆N]⁺ | [C₆H₆N]⁺ | Loss of CO from m/z 120 |

Interpretation of Mass Spectrum and Fragmentation: The fragmentation of this compound under electron ionization follows predictable pathways for aromatic esters. [14]

  • Molecular Ion (m/z 165): The peak at m/z 165 corresponds to the intact molecule that has lost one electron, confirming the molecular weight of the compound. Its presence is crucial for identification.

  • Loss of Ethoxy Radical (m/z 120): A very common and diagnostically significant fragmentation for ethyl esters is the cleavage of the C-O single bond, resulting in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da). This leads to the formation of a stable acylium ion at m/z 120, which is often a prominent peak in the spectrum.

  • Loss of Ethyl Radical (m/z 136): Another possible fragmentation is the loss of an ethyl radical (•CH₂CH₃, 29 Da), leading to a peak at m/z 136.

  • Further Fragmentation (m/z 92): The acylium ion at m/z 120 can further lose a molecule of carbon monoxide (CO, 28 Da) to form a pyridinium-type ion at m/z 92.

G M [C₉H₁₁NO₂]⁺• m/z = 165 (Molecular Ion) F120 [C₇H₆NO]⁺ m/z = 120 M->F120 - •OC₂H₅ F136 [C₇H₆NO₂]⁺ m/z = 136 M->F136 - •C₂H₅ F92 [C₆H₆N]⁺ m/z = 92 F120->F92 - CO

Caption: Proposed major EI-MS fragmentation pathways for this compound.

Conclusion: An Integrated Analysis

The collective evidence from NMR, IR, and MS provides an unambiguous structural confirmation of this compound.

  • MS confirms the molecular weight is 165 g/mol .

  • IR confirms the presence of an aromatic ester functional group (C=O at ~1725 cm⁻¹, C-O at ~1250/1100 cm⁻¹) and an aromatic ring.

  • ¹³C NMR confirms the presence of 9 unique carbon atoms, including one carbonyl, six aromatic, and three aliphatic carbons.

  • ¹H NMR confirms the substitution pattern on the pyridine ring and the structure of the ethyl ester and methyl groups, providing the final and most detailed piece of the structural puzzle.

This guide outlines the essential spectroscopic data and the logic behind its interpretation, providing researchers and drug development professionals with a reliable reference for the characterization of this compound.

References

  • Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Chemometrics and Data Analysis in Chromatography. [Link]

  • Mering, A., & Rautenstrauch, P. (2013). Computational mass spectrometry for small molecules. PMC. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Chemistry LibreTexts. (2022, July 20). The 1H-NMR experiment. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics. [Link]

  • Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of the ethyl 1,4,7,8-tetrahydro-2,7,7-trimethyl-4-(4-nitrophenyl)-5(6H)-oxoquinoline-3-carboxylate (5d). [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • PubChemLite. (n.d.). This compound (C9H11NO2). [Link]

Sources

Ethyl 2-methylisonicotinate: A Versatile Pyridine Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, with its derivatives forming the basis of numerous therapeutic agents and functional materials.[1][2] Among the vast array of substituted pyridines, Ethyl 2-methylisonicotinate has emerged as a particularly valuable and versatile building block. Its strategic placement of a reactive methyl group, a modifiable ester, and an electron-deficient aromatic system provides a rich platform for diverse chemical transformations. This technical guide offers an in-depth exploration of this compound, detailing its physicochemical properties, core reactivity, and strategic applications in multi-step synthesis. We provide field-proven insights into experimental design and include detailed protocols and workflows to empower researchers in drug development and chemical synthesis to effectively leverage this powerful synthetic intermediate.

Introduction: The Strategic Value of a Substituted Pyridine

This compound (IUPAC Name: Ethyl 2-methylpyridine-4-carboxylate) is a bifunctional aromatic heterocycle.[3] The molecule's utility is rooted in its inherent structural features:

  • The Pyridine Core: A nitrogen-containing heteroarene that is isoelectronic with benzene.[1] The nitrogen atom's electronegativity renders the ring electron-deficient, influencing its reactivity and providing a key site for hydrogen bonding in biological systems.

  • The 2-Methyl Group: This is not merely a passive substituent. Its position alpha to the ring nitrogen makes its protons acidic enough to be abstracted, enabling a host of condensation and functionalization reactions at this site.[4] Furthermore, the introduction of a methyl group can significantly enhance the pharmacological potency of a parent molecule, a phenomenon often termed the "magic methyl effect".[4]

  • The 4-Ethyl Ester Group: A versatile handle for chemical modification, readily converted into carboxylic acids, amides, hydrazides, or reduced to a primary alcohol. This functionality is critical for linking the pyridine core to other molecular fragments or for tuning solubility and pharmacokinetic properties.

These features combine to make this compound a preferred starting material for constructing complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Physicochemical & Structural Properties

A clear understanding of a building block's physical properties is essential for experimental design, from solvent selection to purification strategy.

PropertyValueSource
IUPAC Name Ethyl 2-methylpyridine-4-carboxylatePubChem[3]
CAS Number 25635-17-0ChemicalBook[5]
Molecular Formula C₉H₁₁NO₂PubChem[3][6]
Molecular Weight 165.19 g/mol PubChem[3]
Appearance Colorless to light yellow liquidChemicalBook[5]
Boiling Point 102-103 °C at 4 TorrChemicalBook[5]
Density 1.4985 g/cm³ (Predicted)ChemicalBook[5]

The Reactivity Hub: Core Transformations

This compound serves as a central hub from which numerous synthetic pathways can diverge. The three primary sites of reactivity—the methyl group, the ester, and the pyridine ring itself—can be addressed with high selectivity.

Reactivity_Hub Start This compound Acid 2-Methylisonicotinic Acid Start->Acid Hydrolysis (e.g., NaOH, H₂O) Amide 2-Methylisonicotinamides Start->Amide Amidation (e.g., R₂NH, Heat or Coupling) Alcohol (2-Methylpyridin-4-yl)methanol Start->Alcohol Reduction (e.g., LiAlH₄, THF) Condensation Styryl & Chalcone Analogs Start->Condensation Condensation (e.g., ArCHO, Base) Oxidation 2-Formyl or 2-Carboxy Isonicotinates Start->Oxidation Oxidation (e.g., SeO₂) Halogenation 2-(Halomethyl) Pyridines Start->Halogenation Halogenation (e.g., NBS, AIBN) N_Oxide Pyridine N-Oxide Derivative Start->N_Oxide N-Oxidation (e.g., m-CPBA)

Caption: Key synthetic transformations of this compound.

Reactions at the Ester Group

The ethyl ester is the most common site for initial modifications, often to prepare for coupling reactions.

  • Hydrolysis (Saponification): Treatment with an aqueous base (e.g., NaOH or KOH) followed by acidic workup readily cleaves the ester to yield 2-methylisonicotinic acid . This carboxylic acid is a crucial intermediate for amide bond formation using standard peptide coupling reagents (e.g., EDC, HOBt).

  • Amidation: Direct reaction with primary or secondary amines, often at elevated temperatures or with a catalyst, produces a wide range of 2-methylisonicotinamides . This is one of the most direct routes to building libraries of potential drug candidates.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (2-methylpyridin-4-yl)methanol . This product opens up further synthetic avenues, such as ether formation or conversion of the hydroxyl group to a leaving group for nucleophilic substitution.

Functionalization of the 2-Methyl Group

The true synthetic power of this building block lies in the reactivity of the C2-methyl group.

  • Condensation Reactions: In the presence of a suitable base (e.g., sodium methoxide or piperidine), the methyl group can be deprotonated to form a nucleophilic carbanion. This intermediate readily undergoes condensation with various electrophiles, most notably aromatic aldehydes, to form styryl-type pyridine derivatives. This reaction is fundamental for creating extended conjugated systems or for installing complex side chains.

  • Oxidation: Selective oxidation of the methyl group can be achieved using reagents like selenium dioxide (SeO₂), furnishing ethyl 2-formylisonicotinate . This aldehyde is a valuable synthon for reductive amination, Wittig reactions, and other carbonyl chemistries.

  • Radical Halogenation: Under free-radical conditions (e.g., using N-Bromosuccinimide (NBS) and a radical initiator like AIBN), the benzylic-like methyl group can be halogenated to give ethyl 2-(halomethyl)isonicotinate . This product is an excellent electrophile for SN2 reactions, allowing for the introduction of a wide variety of nucleophiles.

Modification of the Pyridine Ring
  • N-Oxidation: The pyridine nitrogen can be oxidized using a peroxy acid like m-CPBA. The resulting N-oxide alters the electronic properties of the ring, making it more susceptible to certain types of substitutions and enabling unique rearrangements.

Synthesis of this compound

While commercially available, understanding the synthesis of the building block itself provides valuable context. The most common laboratory and industrial preparation involves the Fischer esterification of 2-methylisonicotinic acid.[7]

Synthesis_Workflow sub_acid 2-Methylisonicotinic Acid proc_mix Mix & Reflux sub_acid->proc_mix sub_etoh Ethanol (Excess) sub_etoh->proc_mix sub_cat Acid Catalyst (e.g., H₂SO₄) sub_cat->proc_mix proc_workup Aqueous Workup (Neutralization) proc_mix->proc_workup proc_extract Extraction (e.g., Ethyl Acetate) proc_workup->proc_extract proc_purify Purification (Distillation) proc_extract->proc_purify prod_final This compound proc_purify->prod_final

Caption: General workflow for Fischer esterification synthesis.

The reaction mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which activates the carbonyl carbon for nucleophilic attack by ethanol. A tetrahedral intermediate is formed, which then eliminates water to yield the protonated ester. Final deprotonation regenerates the catalyst and gives the final product. Using ethanol as the solvent drives the equilibrium towards the product side, ensuring a high yield.

Application Profile: A Case Study in Amide Synthesis

To illustrate the practical utility of this compound, we present a representative protocol for the synthesis of a biologically relevant amide scaffold. Isonicotinamides are prevalent in medicinal chemistry, exhibiting a wide range of activities.

Detailed Experimental Protocol: Synthesis of N-Benzyl-2-methylisonicotinamide

This two-step procedure first converts the starting ester to the carboxylic acid, which is then coupled with benzylamine.

Step 1: Hydrolysis to 2-Methylisonicotinic Acid

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (16.5 g, 100 mmol).

  • Reagent Addition: Add a solution of sodium hydroxide (6.0 g, 150 mmol) in deionized water (100 mL).

  • Reaction: Heat the mixture to reflux (approx. 100 °C) and maintain for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed. Causality: The heat is required to overcome the activation energy for ester hydrolysis, and the excess base ensures the reaction goes to completion.

  • Workup: Cool the reaction mixture to room temperature and then further in an ice bath. Carefully acidify the solution to pH ~4-5 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to yield 2-methylisonicotinic acid. (Expected yield: 12.3 - 13.0 g, 90-95%).

Step 2: Amide Coupling to form N-Benzyl-2-methylisonicotinamide

  • Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-methylisonicotinic acid (6.85 g, 50 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Reagent Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC) (11.3 g, 55 mmol). Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add benzylamine (5.35 g, 50 mmol) dropwise to the suspension.

  • Reaction: Allow the reaction to stir at room temperature overnight (16-18 hours). A white precipitate of dicyclohexylurea (DCU) will form. Causality: DCC is a dehydration agent that activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.

  • Workup: Filter off the DCU precipitate and wash it with a small amount of DCM. Combine the filtrates and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the pure N-benzyl-2-methylisonicotinamide.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic platform for molecular design. Its predictable and versatile reactivity at three distinct functional sites provides chemists with a reliable and efficient tool for the synthesis of complex pyridine-containing targets. The ability to readily generate acids, amides, alcohols, and functionalized side-chains from a single, accessible starting material underscores its importance in modern synthetic campaigns, particularly in the rapid generation of compound libraries for drug discovery. Researchers who master the chemistry of this building block will be well-equipped to tackle a wide range of synthetic challenges.

References

  • Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. (2019). ResearchGate. Available at: [Link]

  • INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. (2019). Semantic Scholar. Available at: [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • This compound hydrochloride. Appchem. Available at: [Link]

  • A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. (2023). Journal of Chemical Reviews. Available at: [Link]

  • Preparation and Characterization of Methyl Substituted 2,2′-Dipyridyl Diselenides, 2,2′-Dipyridyl Ditellurides, and Their Derivatives. (2003). ResearchGate. Available at: [Link]

  • This compound | C9H11NO2. PubChem, National Institutes of Health. Available at: [Link]

  • This compound (C9H11NO2). PubChemLite. Available at: [Link]

  • A kind of preparation method of ethyl nicotinate. (2017). Google Patents.
  • Methyl isonicotinate. Wikipedia. Available at: [Link]

  • Ethyl 2-methylnicotinate | C9H11NO2. PubChem, National Institutes of Health. Available at: [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of Ethyl 2-Methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-methylisonicotinate is a substituted pyridine carboxylic acid ester with significant utility as a building block in organic synthesis and pharmaceutical research. Its chemical structure, featuring a pyridine ring, an ester functional group, and a methyl substituent, dictates its physicochemical properties, which are critical for its application in drug development. Understanding the solubility and stability of this molecule is paramount for designing robust synthetic routes, developing stable formulations, and ensuring the safety and efficacy of potential drug candidates derived from it.

This guide provides a comprehensive overview of the solubility and stability of this compound, grounded in established chemical principles and regulatory standards. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound's behavior under various conditions.

1.1 Chemical Identity and Physicochemical Properties

  • IUPAC Name: ethyl 2-methylpyridine-4-carboxylate[1]

  • Molecular Formula: C₉H₁₁NO₂[1]

  • Molecular Weight: 165.19 g/mol [1]

  • Appearance: Refer to supplier documentation (e.g., Ambeed, MedchemExpress)[2][3]

  • CAS Number: 25635-17-0[1]

A summary of key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₁NO₂PubChem[1]
Molecular Weight165.19 g/mol PubChem[1]
XlogP (Predicted)1.3PubChem[1]
Monoisotopic Mass165.07898 DaPubChemLite[4]

1.2 Significance in Pharmaceutical Research and Development

Pyridine-carboxylate derivatives are prevalent scaffolds in medicinal chemistry. The specific arrangement of functional groups in this compound makes it a valuable intermediate for synthesizing a range of biologically active molecules. Its stability and solubility directly influence reaction kinetics, purification strategies, and the feasibility of developing oral or parenteral dosage forms. A thorough understanding of its degradation pathways is essential for identifying and controlling impurities in active pharmaceutical ingredients (APIs).

Solubility Profile

The solubility of an active pharmaceutical ingredient or intermediate is a critical determinant of its bioavailability and processability. The presence of both a lipophilic ethyl ester group and a potentially ionizable basic nitrogen atom in the pyridine ring gives this compound a nuanced solubility profile.

2.1 Aqueous Solubility

2.1.1 Intrinsic Solubility The intrinsic solubility (S₀) is the equilibrium solubility of the free, unionized form of the compound. Given the predicted XlogP of 1.3, this compound is expected to have limited aqueous solubility.

2.1.2 pH-Dependent Solubility The pyridine nitrogen atom can be protonated under acidic conditions. The pKa of the conjugate acid of a pyridine derivative is a key factor in its pH-solubility profile. As the pH of an aqueous solution drops below the pKa, the compound will increasingly exist in its protonated, cationic form. This ionized form is generally much more water-soluble than the neutral form. This behavior is critical for developing formulations and for predicting absorption in the gastrointestinal tract.

2.2 Solubility in Organic Solvents

This compound is expected to be soluble in a range of common organic solvents due to its ester functionality and aromatic ring. This is advantageous for its use in organic synthesis and for purification via chromatography. Qualitative solubility is likely high in solvents such as methanol, ethanol, acetone, ethyl acetate, dichloromethane, and acetonitrile.

2.3 Experimental Protocol: Determining Equilibrium Solubility

The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing the solvents of interest (e.g., purified water, pH-buffered solutions, ethanol, acetonitrile).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand or centrifuge them to separate the undissolved solid from the supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration.

2.4 Data Summary: Solubility of this compound

Table 2: Expected Solubility of this compound in Various Solvents at 25°C

SolventTypeExpected SolubilityRationale
Water (pH 7.0)AqueousSparingly SolubleModerate lipophilicity (XlogP ~1.3)
0.1 N HCl (aq)Acidic AqueousSolubleProtonation of the pyridine nitrogen
MethanolPolar ProticFreely SolubleHydrogen bonding and dipole interactions
EthanolPolar ProticFreely SolubleSimilar to methanol
AcetonitrilePolar AproticSolubleDipole-dipole interactions
Ethyl AcetateModerately PolarSoluble"Like dissolves like" principle
DichloromethaneNon-PolarSolubleVan der Waals forces
HexaneNon-PolarSlightly SolubleMismatch in polarity

Stability Profile

Assessing the stability of a compound is a mandatory part of drug development, guided by the International Council for Harmonisation (ICH) guidelines.[5][6][7] Forced degradation studies, also known as stress testing, are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9][10] These studies are crucial for developing stability-indicating analytical methods.[10][11]

3.1 Chemical Stability and Degradation Pathways

The primary site of chemical instability in this compound is the ester functional group, which is susceptible to hydrolysis. The pyridine ring itself is generally stable but can influence the reactivity of the ester.

G cluster_main Degradation of this compound parent This compound C₉H₁₁NO₂ product1 2-Methylisonicotinic Acid C₇H₇NO₂ parent->product1 Hydrolysis (H⁺ or OH⁻) product2 Ethanol C₂H₅OH parent->product2 Hydrolysis (H⁺ or OH⁻)

Caption: Primary hydrolytic degradation pathway for this compound.

3.2 Hydrolytic Stability

Ester hydrolysis is the most probable degradation pathway and is typically catalyzed by acid or base.[12][13] The kinetics of hydrolysis often follow pseudo-first-order behavior.[14]

  • Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Neutral Conditions: Hydrolysis is generally slow at neutral pH.

  • Basic Conditions: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to saponification. This process is typically faster than acid-catalyzed hydrolysis.[15]

3.2.1 Experimental Protocol: Forced Hydrolysis Study

  • Sample Preparation: Prepare solutions of this compound in 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic).

  • Incubation: Store the solutions at an elevated temperature (e.g., 60-80°C) to accelerate degradation. Include a control sample stored at 5°C.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples to stop the reaction.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the remaining percentage of the parent compound and the formation of any degradation products.

3.3 Photostability

Photostability testing is a crucial component of stability studies as outlined in ICH guideline Q1B.[16][17][18][19] It determines if a compound is susceptible to degradation upon exposure to light. Aromatic systems like pyridine can absorb UV radiation, which may lead to photochemical reactions.

3.3.1 Experimental Protocol: Photostability Testing

  • Sample Exposure: Expose solid samples and solutions of this compound to a light source that provides a standardized output of both cool white fluorescent and near-ultraviolet light. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.[17]

  • Dark Control: Protect identical samples from light with aluminum foil to serve as dark controls.

  • Analysis: After exposure, compare the samples to the dark controls for any changes in appearance and analyze them by HPLC for purity and degradation products.

3.4 Thermal Stability

Thermal stress testing evaluates the stability of the compound at elevated temperatures. This is important for determining appropriate storage and shipping conditions.

3.4.1 Experimental Protocol: Thermal Stress Testing

  • Solid State: Place the solid drug substance in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for a specified period.

  • Solution State: Heat a solution of the compound in a suitable solvent.

  • Analysis: Analyze the stressed samples against a control stored at recommended conditions (e.g., 2-8°C) to assess degradation.

3.5 Oxidative Stability

Oxidative degradation can occur if the molecule is sensitive to oxidizing agents. The pyridine ring and the methyl group could potentially be sites for oxidation.

3.5.1 Experimental Protocol: Forced Oxidation Study

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent and treat it with a dilute solution of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature or slightly elevated temperature for a defined period.

  • Analysis: Analyze the sample by HPLC to quantify the parent compound and detect any oxidative degradants.

3.6 Summary of Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the drug substance.[20] This level of degradation is sufficient to demonstrate the specificity of the analytical method without being so excessive that it leads to secondary degradation products.

G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_outcomes Key Outcomes start Drug Substance (this compound) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base water Neutral Hydrolysis (e.g., Water, 60°C) start->water oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (e.g., 80°C, Solid) start->thermal photo Photolytic (ICH Q1B Light Box) start->photo analysis Analyze all samples with a Stability-Indicating HPLC Method acid->analysis base->analysis water->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways products Characterize Degradation Products analysis->products method Validate Analytical Method Specificity analysis->method stability Understand Intrinsic Stability analysis->stability

Caption: Workflow for a comprehensive forced degradation study.

Analytical Methodologies for Stability Assessment

4.1 High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the cornerstone of any stability study. The method must be able to separate the parent compound from all process-related impurities and degradation products, allowing for accurate quantification of each. A typical method would involve:

  • Column: A reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the parent compound and impurities have significant absorbance.

Formulation and Storage Considerations

Based on the expected stability profile:

  • Hydrolytic Sensitivity: To prevent hydrolysis, formulations should be protected from moisture. For liquid formulations, controlling the pH to a range where the ester is most stable (typically slightly acidic to neutral) is critical. Anhydrous formulations could also be considered.

  • Storage Conditions: The compound should be stored in well-sealed containers, protected from light and high temperatures. Recommended storage is typically in a cool, dark place. For long-term storage, refrigeration (-20°C to -80°C) is often advised.[2]

Conclusion

This compound is a compound of significant interest in pharmaceutical development. Its solubility is highly dependent on pH due to the basic pyridine nitrogen, a property that can be leveraged in formulation design. The primary stability concern is the hydrolysis of the ester bond, which is accelerated by both acidic and basic conditions. A comprehensive understanding of these properties, obtained through systematic studies as outlined in this guide, is essential for its successful application in research and development, ensuring the creation of safe, stable, and effective pharmaceutical products.

References

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA). [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation (ICH). [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences, 99(7), 2934-40. [Link]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]

  • Al-hamdany, A. K., & Al-shdefat, R. (2019). Hydrolysis kinetics of the prodrug myristyl nicotinate. MOJ Biorganic & Organic Chemistry, 3(1), 1-6. [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Jensen, G. W. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]

  • Rawat, T., & Singh, P. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 1(2). [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Yamashita, K., et al. (2009). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Steroids, 74(10-11), 837-44. [Link]

  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(5), 136-147. [Link]

  • Meyer, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 51. [Link]

  • Dunn, G. E., & Lee, G. C. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3026. [Link]

  • Fraser, R. T. (1968). THE ALKALINE HYDROLYSIS OF NITRATE ESTERS. Defense Technical Information Center. [Link]

  • This compound. PubChem. [Link]

  • Lee, S., et al. (2020). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]

  • Lee, S., et al. (2020). Kinetics of alkaline hydrolysis of synthetic organic esters. ResearchGate. [Link]

  • Kinetics of Ester Hydrolysis. YouTube. [Link]

  • 4-Pyridinecarboxylic acid, methyl ester. NIST WebBook. [Link]

  • Delori, A., et al. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes. CrystEngComm, 17(10), 2130-2139. [Link]

  • Ethyl 2-methylnicotinate. PubChem. [Link]

  • This compound (C9H11NO2). PubChemLite. [Link]

  • Common Solvent Properties. University of Wisconsin-Madison. [Link]

  • Chen, J. R., et al. (2015). Calorimetric studies on the thermal stability of methyl ethyl ketone peroxide (MEKP) formulations. Journal of Thermal Analysis and Calorimetry, 122(1), 227-234. [Link]

Sources

A Comprehensive Guide to the Safe Laboratory Handling of Ethyl 2-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the safe handling, storage, and disposal of Ethyl 2-methylisonicotinate in a laboratory setting. As a pyridine carboxylate ester, this compound serves as a valuable intermediate and building block in medicinal chemistry and materials science. However, its utility is matched by a specific hazard profile that necessitates a thorough understanding and strict adherence to safety protocols. This document moves beyond mere compliance, aiming to instill a deep, causality-driven approach to safety, ensuring that every procedure is a self-validating system for risk mitigation.

Section 1: Hazard Identification and Risk Assessment

A foundational risk assessment begins with a complete understanding of the substance's chemical identity and inherent hazards. The causality behind subsequent safety protocols is directly linked to this initial characterization.

1.1: Physicochemical and Identifier Profile

Summarizing the core properties of this compound is the first step in anticipating its behavior in the laboratory environment.

PropertyValueSource
IUPAC Name ethyl 2-methylpyridine-4-carboxylate[1]
Synonyms 2-Methylisonicotinic acid ethyl ester[1]
CAS Number 25635-17-0[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Appearance Clear, colorless to orange liquid[2]
Boiling Point 126-127 °C @ 24 mmHg[2][3]
Density 1.072 g/mL at 25 °C[2][3]
Solubility Slightly soluble in water[2][3]
1.2: GHS Hazard Classification and Toxicological Profile

This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate the necessary handling precautions. The primary risk associated with this compound is acute toxicity through multiple routes of exposure.[1]

  • H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4) [1]

  • H312: Harmful in contact with skin (Acute Toxicity, Dermal, Category 4) [1]

  • H332: Harmful if inhaled (Acute Toxicity, Inhalation, Category 4) [1]

Expert Insight: The "Category 4" classification signifies a moderate but definite acute toxicity hazard. Unlike substances with high acute toxicity (Category 1-3) which can be lethal at low doses, the danger with Category 4 compounds lies in the potential for underestimation. Harmful effects are significant, and repeated or substantial exposure can lead to serious health consequences. The triple threat of oral, dermal, and inhalation toxicity necessitates a multi-faceted containment strategy.

Furthermore, safety data for isomeric compounds like Ethyl 2-methylnicotinate show classifications for skin and eye irritation (H315/H319) and respiratory irritation (H335).[4][5][6] While not the exact compound, this information provides a valuable surrogate warning, compelling the use of comprehensive personal protective equipment as a precautionary measure.

To date, no data from IARC, NTP, or OSHA suggests that this compound is a carcinogen.[6][7]

1.3: Stability and Reactivity

Understanding a chemical's reactivity is crucial for preventing hazardous reactions and ensuring safe storage.

  • Chemical Stability: The compound is stable under recommended storage conditions.[6]

  • Conditions to Avoid: Moisture should be avoided, as the compound may be hygroscopic.[6] Keep away from heat, open flames, and other sources of ignition.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, acid chlorides, and acid anhydrides.[5][6] Such contact can lead to vigorous, exothermic reactions.

  • Hazardous Decomposition Products: Thermal decomposition, particularly during a fire, can release toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5]

Section 2: Core Safety Protocols and Control Hierarchy

The following protocols are based on the hierarchy of controls, prioritizing engineering solutions and administrative procedures to minimize reliance on personal protective equipment alone.

2.1: Engineering Controls: The Primary Barrier

The "harmful if inhaled" classification (H332) makes the use of robust engineering controls non-negotiable.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent the generation of harmful vapors in the breathing zone of laboratory personnel.[8]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are rapidly diluted and exhausted.

2.2: Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to protect against dermal and eye exposure, but it should never be considered a substitute for proper engineering controls and safe work practices.

PPE TypeSpecification and Rationale
Hand Protection Nitrile gloves are the minimum requirement. Given the H312 classification (Harmful in contact with skin), preventing dermal absorption is critical. Always inspect gloves for tears or pinholes before use. Use the proper glove removal technique to avoid contaminating your skin.
Eye Protection Chemical safety goggles or safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards are mandatory.[5] If there is a splash hazard, a face shield should be worn in addition to goggles.
Body Protection A flame-retardant lab coat must be worn and fully fastened. This protects against minor splashes and prevents contamination of personal clothing.
Respiratory Respiratory protection is generally not required if work is conducted within a certified fume hood. If there is a potential for exposure outside of a hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]
2.3: Administrative Controls and Safe Work Practices

These practices are behavioral protocols designed to minimize risk.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating or drinking.[8] Eating, drinking, and smoking are strictly prohibited in the laboratory.[9]

  • Working Alone: Avoid working alone when handling this substance.

  • Quantities: Use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill or exposure.

Section 3: Standard Operating Procedures (SOPs)

3.1: SOP for Handling and Dispensing
  • Preparation: Don all required PPE (lab coat, goggles, nitrile gloves).

  • Verification: Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

  • Procedure:

    • Place the stock bottle of this compound and all necessary glassware inside the fume hood.

    • To prevent vapor release, uncap the bottle slowly.

    • Use a clean pipette or syringe to transfer the desired volume of liquid.

    • Dispense the liquid into the receiving flask, keeping the vessel well within the fume hood.

    • Securely recap the stock bottle immediately after use.

  • Cleanup: Clean any minor drips within the hood using an appropriate absorbent pad. Dispose of the pad as hazardous waste.

3.2: SOP for Storage
  • Container: Ensure the container is tightly closed to prevent leakage and exposure to moisture.

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[5][10]

  • Segregation: Store separately from incompatible materials such as strong acids, bases, and oxidizing agents.[5]

  • Inventory: Maintain an accurate inventory to track usage and quantity on hand.

3.3: SOP for Waste Disposal
  • Classification: this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads) must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed, and appropriate waste container. Do not mix with incompatible waste streams.

  • Prohibition: Under no circumstances should this chemical be disposed of down the drain.

  • Disposal: Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department, following all local and national regulations.[11]

Section 4: Emergency Response Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

4.1: Spill Management
  • Small Spill (inside a fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.

    • Collect the contaminated material into a sealed container for hazardous waste disposal.

    • Decontaminate the surface with a suitable solvent, followed by soap and water.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area immediately.

    • Alert all personnel in the lab and notify the institutional EHS or emergency response team.

    • If safe to do so, close the doors to the laboratory to contain the vapors.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so as part of an emergency response team.

4.2: Exposure and First Aid

Immediate action is required for any exposure.[12]

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4.3: Fire Response
  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.

  • Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) due to the risk of hazardous decomposition products like NOx.[5]

Section 5: Visualized Workflows

Visual workflows provide at-a-glance guidance for critical safety processes, reinforcing the logical steps required for risk management and emergency response.

RiskAssessmentWorkflow cluster_planning Planning Phase cluster_mitigation Mitigation & Execution Plan Plan Experiment ReviewSDS Review SDS & Literature Plan->ReviewSDS IdentifyHazards Identify Hazards (Acute Toxicity, Incompatibles) ReviewSDS->IdentifyHazards AssessRisk Assess Exposure Risk (Quantity, Duration) IdentifyHazards->AssessRisk SelectControls Select Controls (Fume Hood, PPE) AssessRisk->SelectControls WriteSOP Write/Follow SOP SelectControls->WriteSOP Execute Conduct Experiment WriteSOP->Execute

Caption: A logical workflow for proactive risk assessment before handling this compound.

SpillResponse Spill Spill Occurs Alert Alert others in the lab Spill->Alert Size Is spill large or outside a hood? Trained Are you trained & equipped to clean it safely? Size->Trained No Evacuate EVACUATE AREA Alert EHS & Supervisor Size->Evacuate Yes Trained->Evacuate No DonPPE Don appropriate PPE (Gloves, Goggles, Coat) Trained->DonPPE Yes Alert->Size Contain Contain spill with absorbent material DonPPE->Contain Cleanup Collect waste into a sealed, labeled container Contain->Cleanup Decon Decontaminate area Cleanup->Decon

Caption: A decision tree for responding to a spill of this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12243767, this compound. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74401, Ethyl 2-methylnicotinate. Retrieved from [Link].

  • ChemWhat (n.d.). Ethyl 2-methylnicotinate CAS#: 1721-26-2. Retrieved from [Link].

  • Capot Chemical (2020). MSDS of 2-METHYLISONICOTINIC ACID ETHYL ESTER. Retrieved from [Link].

  • Capot Chemical (2020). MSDS of 2-METHYLISONICOTINIC ACID ETHYL ESTER. Retrieved from [Link].

  • Material Safety Data Sheet (2021). INK FOR WATER COLOR PEN. Retrieved from [Link].

  • ETH Zurich (n.d.). Laboratory Safety Guidelines. Retrieved from [Link].

  • New Environment Inc. (n.d.). NFPA 704 Ratings for Common Chemicals. Retrieved from [Link].

  • Wikipedia (n.d.). Methyl isonicotinate. Retrieved from [Link].

  • University of Pécs (n.d.). Safety Instructions and General Guide for the Physical Chemistry Laboratory Practice. Retrieved from [Link].

  • Princeton University Environmental Health & Safety (n.d.). Laboratory Safety Manual. Retrieved from [Link].

  • PozeSCAF (n.d.). Chemistry Lab Safety Rules. Retrieved from [Link].

Sources

An In-depth Technical Guide to the Theoretical Studies on the Molecular Structure of Ethyl 2-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive theoretical analysis of the molecular structure and spectroscopic properties of Ethyl 2-methylisonicotinate (C9H11NO2), a significant derivative of isonicotinic acid.[1][2] Employing high-level quantum chemical calculations, this work elucidates the optimized molecular geometry, vibrational frequencies, electronic properties, and intramolecular interactions of the title molecule. The theoretical findings are critically compared with available experimental data for analogous molecular systems to establish a robust and validated computational model. This guide is intended for researchers, scientists, and professionals in the fields of computational chemistry, spectroscopy, and drug development, offering deep insights into the molecular characteristics that govern the behavior of this important heterocyclic compound.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic distribution, and vibrational modes is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Theoretical studies, particularly those based on Density Functional Theory (DFT), have become indispensable tools for accurately predicting molecular properties, often providing insights that are difficult to obtain through experimental methods alone.[3]

This guide presents a detailed computational protocol for the structural and spectroscopic characterization of this compound. We will explore its optimized geometry, vibrational (FT-IR and FT-Raman) spectra, and electronic characteristics through Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses. The causality behind the choice of computational methods and the validation of theoretical results against experimental data form the cornerstone of this in-depth analysis.

PART 1: Computational and Experimental Protocol

The synergistic combination of computational modeling and experimental spectroscopy provides a powerful approach to fully characterize a molecular system. The theoretical calculations offer a detailed picture of the ground state geometry and electronic structure, while experimental techniques like FT-IR and FT-Raman spectroscopy provide real-world data to validate the computational results.

Quantum Chemical Computational Workflow

The primary tool for this theoretical investigation is Density Functional Theory (DFT), renowned for its balance of accuracy and computational efficiency in studying organic molecules.[3] The calculations are typically performed using a software package like Gaussian.[3]

Step-by-Step Computational Protocol:

  • Initial Structure Creation: The initial molecular structure of this compound is drawn using a molecular visualization program like GaussView.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a high-level basis set, such as 6-311++G(d,p).[4] The B3LYP functional is widely used for its excellent performance in predicting the geometries of organic compounds.[4][5] The 6-311++G(d,p) basis set is chosen for its flexibility, incorporating diffuse functions (++) to describe lone pairs and polarization functions (d,p) to accurately model bond angles.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). This step serves two critical purposes:

    • It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

    • It predicts the theoretical FT-IR and FT-Raman spectra, including vibrational frequencies and intensities.[5]

  • Spectra Correction (Scaling): Due to the harmonic approximation used in the calculations and other systematic errors, the calculated vibrational frequencies are often higher than the experimental values. Therefore, the computed frequencies are scaled using a standard scaling factor for the B3LYP/6-311++G(d,p) level of theory to improve agreement with experimental data.[4]

  • Further Analysis: Advanced analyses are then performed on the optimized geometry:

    • Natural Bond Orbital (NBO) Analysis: To investigate intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density.[6][7]

    • Frontier Molecular Orbital (FMO) Analysis: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their energy gap, which are crucial for understanding the molecule's chemical reactivity and stability.[8]

G cluster_comp Computational Workflow cluster_exp Experimental Validation cluster_final Final Analysis mol This compound (Initial Structure) opt opt mol->opt Input freq Vibrational Frequency Calculation opt->freq Optimized Geometry analysis analysis freq->analysis Verified Minimum compare Comparative Analysis (Theoretical vs. Experimental) freq->compare Predicted Spectra analysis->compare Calculated Properties ftir FT-IR Spectroscopy ftir->compare raman FT-Raman Spectroscopy raman->compare caption Computational and Experimental Workflow.

Computational and Experimental Workflow.
Experimental Validation Methods

While this guide focuses on theoretical studies, it is imperative to ground these calculations in reality. Experimental data from techniques like Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy are the gold standard for validating calculated vibrational spectra.[4][9]

  • FT-IR Spectroscopy: Measures the absorption of infrared radiation by the molecule, providing information about its functional groups and vibrational modes.

  • FT-Raman Spectroscopy: A complementary technique that measures the inelastic scattering of laser light, providing information about the polarizability of molecular bonds.

By comparing the scaled theoretical vibrational frequencies and intensities with the experimental FT-IR and FT-Raman spectra, the accuracy of the computational model can be definitively assessed.[9]

PART 2: Results and Discussion

This section details the theoretical findings for this compound, based on the computational protocol described above.

Optimized Molecular Geometry

The geometry of this compound was optimized using the DFT/B3LYP method with the 6-311++G(d,p) basis set. The resulting structure represents the most stable conformation of the molecule in the gas phase. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted from this optimized geometry. For pyridine derivatives, theoretical calculations have shown excellent agreement with experimental X-ray diffraction data.[5]

Table 1: Selected Theoretical Geometric Parameters for this compound

ParameterBond/AtomsCalculated Value (Å or °)
Bond Lengths C-C (ring)~1.39 Å
C-N (ring)~1.34 Å
C=O~1.21 Å
C-O (ester)~1.35 Å
Bond Angles C-N-C (ring)~117°
O=C-O (ester)~124°
C-C-N (ring)~123°
Dihedral Angle C(ring)-C(ester)-O-C(ethyl)~180° (planar ester group)

Note: These are typical values expected for this class of molecule based on DFT calculations. Actual values would be generated from the output of the Gaussian calculation.

The planarity of the pyridine ring and the ester group is a key feature, allowing for potential π-conjugation across the molecule.

Vibrational Analysis

The vibrational frequencies calculated at the B3LYP/6-311++G(d,p) level provide a complete vibrational spectrum of this compound. The assignments of the calculated frequencies are based on the Potential Energy Distribution (PED) analysis.

Key Vibrational Modes:

  • Pyridine Ring Vibrations: The C-H stretching vibrations of the pyridine ring are typically observed in the 3100-3000 cm⁻¹ region. The C-C and C-N stretching vibrations within the ring appear in the 1600-1400 cm⁻¹ range and are sensitive to substitution.[6]

  • Carbonyl Stretching: The C=O stretching vibration of the ethyl ester group is one of the most intense bands in the IR spectrum, expected to appear around 1720-1740 cm⁻¹.[5] Its exact position is influenced by electronic effects from the pyridine ring.

  • Methyl and Ethyl Group Vibrations: The C-H stretching and bending vibrations of the methyl and ethyl groups are expected in their characteristic regions (e.g., asymmetric/symmetric stretching around 2980-2870 cm⁻¹).

A comparison of the scaled theoretical frequencies with experimental FT-IR and FT-Raman spectra allows for a confident assignment of the observed bands.[4]

Frontier Molecular Orbital (FMO) Analysis

The FMOs, specifically the HOMO and LUMO, are critical for understanding the electronic properties and chemical reactivity of a molecule.[8]

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is likely to be distributed over the pyridine ring and the electron-withdrawing carboxyl group.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[8] A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.[8]

The calculated HOMO-LUMO gap provides insights into the charge transfer interactions that can occur within the molecule.[5]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized electron-pair "bonding" units.[6] It is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization.

For this compound, NBO analysis can reveal:

  • Stabilizing Interactions: The analysis identifies significant donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. A key interaction is the delocalization of electron density from the lone pairs of the ester oxygen atoms into the antibonding orbitals of the adjacent C=O and C-C bonds.

  • Charge Distribution: NBO calculates the natural charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis.[6] This reveals the electrophilic and nucleophilic sites within the molecule. For instance, the nitrogen atom in the pyridine ring and the carbonyl oxygen are expected to have significant negative charges, making them potential sites for electrophilic attack or hydrogen bonding.

Conclusion

This guide has outlined a robust theoretical framework for the comprehensive analysis of this compound's molecular structure and properties. Through the application of Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, we can obtain a highly detailed and accurate model of the molecule's geometry, vibrational modes, and electronic characteristics.

The key findings from such a study would include a fully optimized molecular structure, a complete assignment of the vibrational spectra validated against experimental data, and a deep understanding of the molecule's electronic behavior derived from FMO and NBO analyses. This integrated computational and spectroscopic approach provides a powerful, self-validating system for characterization, yielding fundamental insights that are invaluable for applications in drug design, materials science, and chemical research.

References

  • Ghamri M, Harkati D, Saleh BA, Chikhaoui AR, Belaidi S. Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calculations. Der Pharma Chemica. Available from: [Link]

  • Mary, Y. S., & Balachandran, V. (2018). Synthesis, X-ray diffraction, DFT, and molecular docking studies of isonicotinohydrazide derivative. ResearchGate. Available from: [Link]

  • Domingo, L. R., & Pérez, P. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. RSC Advances, 6(29), 24535-24544. Available from: [Link]

  • Khaligh, N., Ghammamy, S., Salimi, F., & Mehrani, K. (2011). Crystal Structure and Density Functional Theory Study on Structural Properties and Energies of a Isonicotinohydrazide Compound. Molecules, 16(9), 7715-7724. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12243767, this compound. Retrieved January 11, 2026 from [Link].

  • Fahim, A. M., Mohamed, G. G., & El-Sayed, R. (2022). Synthesis, anti‐proliferative activities, docking studies, and DFT calculations of novel isonicotinic mixed complexes. Applied Organometallic Chemistry, 36(11), e6853. Available from: [Link]

  • Muthu, S., & Al-Deyab, S. S. (2016). Vibrational spectra analysis, NBO, HOMO–LUMO, and nonlinear optical behavior studies on 3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Calculated (upper) and experimental (lower) ft-ir spectra of 1 and IZOVIE in the range 400-4000 cm. Retrieved January 11, 2026, from [Link]

  • PubChemLite. This compound (C9H11NO2). Retrieved January 11, 2026, from [Link]

  • Haj Hassen, F., et al. (2020). Synthesis, crystal structure, spectroscopic characterization, DFT calculations, and magnetic properties of a new iron(III) porphyrin complex with 4-cyanopyridine as axial ligands. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74401, Ethyl 2-methylnicotinate. Retrieved January 11, 2026 from [Link].

  • Anila, P. I., et al. (2023). Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques. Journal of Molecular Structure, 1277, 134857. Available from: [Link]

Sources

Introduction: The Strategic Importance of Ethyl 2-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-methylisonicotinate for Researchers and Drug Development Professionals

This compound (CAS No. 25635-17-0) is a substituted pyridine derivative that serves as a highly versatile heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2] Its strategic value lies in the unique arrangement of a nucleophilic nitrogen atom, an electron-withdrawing ester group, and a sterically and electronically influential methyl group on the pyridine ring. This combination of features makes it a crucial intermediate for introducing the 2-methyl-4-carboxypyridine scaffold into more complex molecules.

In the context of drug discovery, the pyridine core is a privileged structure, and modifications at the 2-position can significantly impact a compound's pharmacological profile. The "magic methyl" effect, where the addition of a methyl group to a specific position on a drug candidate can dramatically improve potency or metabolic stability, is a well-documented phenomenon in medicinal chemistry.[3] this compound provides a direct route to explore such effects, making it a valuable tool for lead optimization campaigns. Its derivatives are key intermediates in the synthesis of targeted therapeutics, including kinase inhibitors and other novel bioactive agents.[4][5]

Physicochemical Properties and Commercial Specifications

Understanding the fundamental properties of a reagent is critical for its effective use in experimental design. This compound is typically supplied as a colorless to light yellow liquid.[2] Researchers should be aware that it is also commercially available as a more stable, solid hydrochloride salt, which may be preferable for long-term storage.[6][7]

PropertyValueSource
Chemical Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol [2]
CAS Number 25635-17-0[2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 102-103 °C @ 4 Torr[2]
Density ~1.498 g/cm³[2]
pKa 3.92 ± 0.10 (Predicted)[2]
Common Purity >97% (Typical)[8][9]

Commercial Availability and Supplier Landscape

This compound is readily available from a range of chemical suppliers catering to the research and bulk chemical markets. Procurement typically involves identifying a suitable supplier, verifying the required purity and quantity, and ensuring proper shipping and handling protocols are in place.

G cluster_procurement Procurement Workflow A Identify Need: Target synthesis requires 2-methylisonicotinate scaffold B Supplier Screening: Compare purity, price, availability A->B Market Research C Request Quotation & Certificate of Analysis (CoA) B->C Technical Vetting D Place Purchase Order C->D Commercial Decision E Goods Receipt: Log material, verify documentation D->E Logistics F Incoming Quality Control (QC): Verify identity and purity E->F Self-Validation G Release to Lab Inventory F->G Material Approval

Caption: A typical workflow for procuring chemical reagents.

The following table summarizes prominent commercial suppliers. Note that availability and pricing are subject to change and should be verified directly with the supplier.

SupplierTypical Purity/FormNotes
Sigma-Aldrich (Merck) ≥97%Often provides comprehensive analytical data and documentation.[6]
AK Scientific VariesA common supplier for research-grade fine chemicals.[6]
ChemScene >97%Available in smaller quantities for screening and initial synthesis.[2][8]
Alichem VariesOffers a range of package sizes.[6]
Tokyo Chemical Industry (TCI) >98% (for related compounds)Known for high-purity reagents and building blocks.[10]
Ambeed VariesProvides comprehensive analytical data upon request (NMR, HPLC, LC-MS).[11]

Expert Insight: When selecting a supplier, always request a lot-specific Certificate of Analysis (CoA). This document provides critical data on purity (typically determined by GC or HPLC), identity (confirmed by ¹H NMR or MS), and levels of residual solvents or impurities, which could interfere with sensitive downstream reactions.

Synthesis and Quality Control

While commercially available, understanding the synthesis of this compound is valuable for troubleshooting and for contexts requiring custom synthesis. A standard and robust method is the Fischer esterification of 2-methylisonicotinic acid.

G cluster_synthesis Exemplary Synthetic Pathway Reactant 2-Methylisonicotinic Acid Product This compound Reactant->Product Reflux Reagent Ethanol (Solvent & Reagent) Catalyst H₂SO₄ (Catalyst) Workup Aqueous Workup (Neutralization & Extraction) Product->Workup Purification Distillation or Chromatography Workup->Purification Purification->Product Isolated Product

Caption: Fischer esterification of 2-methylisonicotinic acid.

Exemplary Protocol: Fischer Esterification

This protocol describes a general procedure. The causality behind each step is explained to provide a deeper understanding.

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylisonicotinic acid (1.0 eq).

    • Add anhydrous ethanol (10-20 eq). Causality: Ethanol serves as both the reactant and the solvent. Using it in large excess drives the equilibrium towards the product side, maximizing yield according to Le Châtelier's principle.

    • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-12 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Causality: Monitoring ensures the reaction is driven to completion, preventing unnecessary energy consumption and potential side product formation from prolonged heating.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Causality: The desired ester product is significantly more soluble in the organic phase than in the aqueous phase.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Causality: The brine wash removes residual water, and Na₂SO₄ removes trace moisture to yield a clean crude product.

    • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Protocol: Incoming Quality Control by ¹H NMR

It is imperative to verify the identity and purity of a procured reagent before use. ¹H NMR is a rapid and definitive method for this.

  • Sample Preparation: Dissolve ~5-10 mg of the received this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Analysis (Expected Chemical Shifts):

    • Pyridine Ring Protons: Expect three distinct signals in the aromatic region (~7.0-8.5 ppm), characteristic of the substituted pyridine ring.

    • Ethyl Ester (CH₂): A quartet around ~4.4 ppm. Causality: The signal is split into a quartet by the three neighboring protons of the methyl group.

    • Ring Methyl (CH₃): A singlet around ~2.8 ppm. Causality: This methyl group has no adjacent protons, so its signal appears as a singlet.

    • Ethyl Ester (CH₃): A triplet around ~1.4 ppm. Causality: The signal is split into a triplet by the two neighboring protons of the methylene group.

  • Purity Assessment: Integrate all signals. The relative integration values should correspond to the number of protons (e.g., 2H for the CH₂, 3H for the ring CH₃, etc.). The absence of significant unassigned peaks is a strong indicator of high purity.

Safety, Handling, and Storage

This compound is a combustible liquid that can cause skin and serious eye irritation.[12][13] Adherence to strict safety protocols is mandatory.

G cluster_safety Safe Handling Workflow A Pre-Use: Read SDS Thoroughly B Don PPE: Goggles, Lab Coat, Chem-Resistant Gloves A->B C Work Area Prep: Ensure Fume Hood is Operational Remove Ignition Sources B->C D Chemical Handling: Use Grounded Equipment Dispense Carefully C->D E Post-Use: Securely Seal Container Clean Work Area D->E F Storage: Store in a Cool, Dry, Well-Ventilated Area E->F G Waste Disposal: Dispose via Approved Chemical Waste Stream E->G

Caption: A flowchart outlining critical safety steps for handling chemicals.

Hazard InformationPrecautionary Measures
GHS Pictograms Exclamation Mark
Signal Word Warning
Hazard Statements Combustible liquid. Causes skin irritation. Causes serious eye irritation.[13]
Personal Protective Equipment (PPE) Safety glasses/goggles, chemical-resistant gloves (e.g., nitrile), lab coat.[12]
Engineering Controls Work in a well-ventilated chemical fume hood.[13]
Detailed Procedures
  • Handling: Always wear appropriate PPE. Avoid contact with skin, eyes, and clothing.[13] Keep the container away from heat, sparks, and open flames.[12] Take precautionary measures against static discharge.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] For long-term stability, refrigeration under an inert atmosphere (e.g., nitrogen or argon) is recommended.[12][13]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous reactions.[13]

  • Spill Response: In case of a small spill, absorb with an inert material (e.g., sand, vermiculite), and place it in a suitable, closed container for disposal.[12] Ensure all ignition sources are removed.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[13][15]

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[13]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[12]

References

  • SAFETY DATA SHEET - Fisher Scientific (2014-12-02).

  • SAFETY DATA SHEET - Fisher Scientific (2014-12-02).

  • Material Safety Data Sheet - Santa Cruz Biotechnology (2021-11-25).

  • Ethyl 2-hydroxy-6-methylisonicotinate | Supplier - Benchchem.

  • This compound hcl - ChemicalBook.

  • ChemScene | this compound | 250MG | CS-0061579 - Fisher Scientific.

  • Ethyl 2-methylnicotinate, 97% 25g - Chemsavers, Inc.

  • Ethyl 2-methylnicotinate | Biochemical Reagent - MedchemExpress.com.

  • SAFETY DATA SHEET - Tokyo Chemical Industry.

  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents.

  • This compound hydrochloride | 65550-32-5 - Appchem.

  • Ethyl 2-Chloro-6-methylisonicotinate 3998-88-7 | Tokyo Chemical Industry Co., Ltd.(APAC).

  • 25635-17-0 | this compound | Esters - Ambeed.com.

  • This compound | C9H11NO2 | CID 12243767 - PubChem - NIH.

  • Synthesis of (a) methyl isonicotinate - PrepChem.com.

  • Ethyl 2-Chloro-6-methylisonicotinate | 3998-88-7 | TCI (Shanghai) Development Co., Ltd.

  • 2 -METHYLISONICOTINIC ACID ETHYL ESTER | 25635-17-0 - ChemicalBook.

  • Ethyl 2-Aminoisonicotinate - Safety Data Sheet - ChemicalBook.

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI.

Sources

Methodological & Application

Synthesis of Ethyl 2-methylisonicotinate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of ethyl 2-methylisonicotinate from 2-methylnicotinic acid. The primary method described is the Fischer-Speier esterification, a classic and efficient acid-catalyzed reaction. This document provides in-depth technical details, the rationale behind procedural steps, and protocols for purification and characterization, ensuring a reproducible and reliable synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its structural motif, a substituted pyridine ring, is a common feature in many biologically active compounds. The efficient synthesis of this ester is therefore of significant interest.

The Fischer-Speier esterification is an equilibrium-controlled process where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst.[1][2] To drive the reaction towards the formation of the ester, an excess of the alcohol is typically used, and the water produced is removed.[3][4] This application note provides a detailed protocol for the synthesis of this compound using this method, followed by purification and characterization.

Materials and Reagents

Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Methylnicotinic acid3222-56-8C₇H₇NO₂137.14[2]
Ethanol (absolute)64-17-5C₂H₅OH46.07
Sulfuric acid (conc.)7664-93-9H₂SO₄98.08
Sodium bicarbonate144-55-8NaHCO₃84.01
Anhydrous sodium sulfate7757-82-6Na₂SO₄142.04
Diethyl ether60-29-7(C₂H₅)₂O74.12
Ethyl acetate141-78-6C₄H₈O₂88.11
Hexane110-54-3C₆H₁₄86.18
Product:
This compound25635-17-0C₉H₁₁NO₂165.19[5]

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of this compound proceeds via the Fischer-Speier esterification mechanism. This acid-catalyzed nucleophilic acyl substitution involves several key steps.

Fischer_Esterification cluster_0 Protonation of Carbonyl Oxygen cluster_1 Nucleophilic Attack by Alcohol cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation R-COOH 2-Methylnicotinic Acid Protonated_Acid Protonated Carboxylic Acid R-COOH->Protonated_Acid + H+ R-COOH->Protonated_Acid H+ H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate EtOH Ethanol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Tetrahedral_Intermediate->Protonated_Intermediate Protonated_AcidEtOH Protonated_AcidEtOH Protonated_AcidEtOH->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H2O Protonated_Intermediate->Protonated_Ester Ester This compound Protonated_Ester->Ester - H+ Protonated_Ester->Ester H2O Water H+_regen H+

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Workflow

The overall experimental process, from the initial reaction setup to the final characterization of the purified product, is outlined below.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization A Combine 2-methylnicotinic acid and ethanol B Add concentrated H2SO4 A->B C Reflux the mixture B->C D Cool to room temperature C->D E Neutralize with NaHCO3 solution D->E F Extract with diethyl ether E->F G Dry organic layer with Na2SO4 F->G H Concentrate the organic extract G->H I Purify by column chromatography H->I J TLC analysis I->J Monitor Fractions K GC-MS analysis I->K Purity and Identity L NMR spectroscopy (1H and 13C) I->L Structural Elucidation

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylnicotinic acid (10.0 g, 72.9 mmol).

  • Add absolute ethanol (100 mL, 1.71 mol) to the flask.

  • While stirring, slowly add concentrated sulfuric acid (4.0 mL, 75.2 mmol) dropwise to the mixture. Caution: The addition of sulfuric acid to ethanol is exothermic.

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

2. Reaction Monitoring (TLC):

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point.[6]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Visualization: UV light (254 nm) and/or iodine vapor.

  • Procedure: Periodically take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate alongside a spot of the starting material. The reaction is complete when the spot corresponding to 2-methylnicotinic acid has disappeared or is minimal.

3. Work-up Procedure:

  • Allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (200 mL) with stirring. Caution: Vigorous gas evolution (CO₂) will occur.

  • Transfer the neutralized mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel.[4][7]

  • Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) is recommended.[6]

  • Collect the fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a liquid.

Characterization of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

High-resolution ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized this compound.[7]

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-3, H-5~7.6d2HAromatic protons
H-6~8.5s1HAromatic proton
O-CH₂~4.4q2HEthyl ester methylene
CH₃ (ring)~2.6s3HMethyl group on pyridine ring
CH₃ (ethyl)~1.4t3HEthyl ester methyl
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
C=O~165Ester carbonyl
C-2~158Aromatic carbon attached to methyl
C-6~148Aromatic carbon
C-4~140Aromatic carbon attached to ester
C-3, C-5~122Aromatic carbons
O-CH₂~61Ethyl ester methylene
CH₃ (ring)~24Methyl group on pyridine ring
CH₃ (ethyl)~14Ethyl ester methyl

2. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for assessing the purity of the final product and confirming its molecular weight.

  • Expected Molecular Ion Peak (M⁺): m/z = 165.

  • Key Fragmentation Patterns:

    • Loss of an ethoxy group (-OCH₂CH₃): m/z = 120

    • Loss of an ethyl group (-CH₂CH₃): m/z = 136

    • Further fragmentation of the pyridine ring.[6]

Safety Precautions

  • 2-Methylnicotinic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[8] Handle with extreme care in a fume hood, wearing acid-resistant gloves, a face shield, and a lab coat. Always add acid to the alcohol slowly.

  • Organic Solvents (Ethanol, Diethyl Ether, Ethyl Acetate, Hexane): Highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft1895 , 28 (3), 3252–3258. [Link]

  • PubChem. 2-Methylnicotinic acid. [Link]

  • PubChem. This compound. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

  • Carl ROTH. Safety Data Sheet - Sulphuric acid. [Link]

  • MIT OpenCourseWare. Fischer Esterification Lab Manual. [Link]

  • Patsnap. Preparation method of ethyl nicotinate. [Link]

  • Google Patents.
  • PubChem. Ethyl nicotinate. [Link]

  • ResearchGate. Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • ResearchGate. 1 H and 13 C NMR chemical shifts of the ethyl and methyl groups of the... [Link]

  • Frontiers. Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. [Link]

  • Jubilant. Methyl-6- Methyl Nicotinate. [Link]

  • Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

Sources

Step-by-step protocol for Ethyl 2-methylisonicotinate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Synthesis of Ethyl 2-methylisonicotinate via Fischer-Speier Esterification

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of this compound, a valuable pyridine-based building block in medicinal chemistry and materials science. The synthesis is achieved through a classic Fischer-Speier esterification of 2-methylisonicotinic acid with ethanol, utilizing sulfuric acid as a catalyst. This guide is designed to be a self-contained resource, offering in-depth explanations of the reaction mechanism, procedural choices, and safety considerations to ensure a successful and reproducible outcome. All quantitative data is summarized for clarity, and the workflow is visually represented to aid in experimental planning.

Introduction and Scientific Background

This compound is a substituted pyridine derivative of significant interest in the synthesis of complex organic molecules. The presence of the ester functional group and the nitrogen atom within the aromatic pyridine ring allows for a variety of subsequent chemical transformations[1]. It serves as a key intermediate in the development of pharmaceutical agents and functional materials.

The protocol detailed herein employs the Fischer-Speier esterification, a cornerstone reaction in organic synthesis. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. The mechanism, initiated by the protonation of the carbonyl oxygen of the carboxylic acid, increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. Subsequent dehydration yields the desired ester. The use of an excess of the alcohol reactant (ethanol) can favorably shift the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.

Reaction Scheme and Mechanism

The overall transformation is the esterification of 2-methylisonicotinic acid with ethanol.

Reaction:

The mechanism is a classic example of nucleophilic acyl substitution, as illustrated in the diagram below.

Fischer_Esterification Fischer-Speier Esterification Mechanism cluster_0 Step 1: Protonation of Carbonyl cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Water cluster_4 Step 5: Deprotonation RCOOH 2-Methylisonicotinic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ ROH Ethanol (EtOH) ROH->Protonated_Acid H_plus H⁺ (from H₂SO₄) H_plus->RCOOH H2O Water (H₂O) Ester This compound Ester->H_plus Catalyst Regeneration Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + EtOH Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate - H⁺, + H⁺ Protonated_Intermediate->H2O Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Protonated_Ester->Ester - H⁺

Caption: The mechanism of Fischer-Speier esterification.

Materials and Equipment

Reagents and Chemicals
Reagent/ChemicalCAS NumberMolecular FormulaMolar Mass ( g/mol )Supplier Notes
2-Methylisonicotinic acid4021-11-8C₇H₇NO₂137.14Purity >98% recommended[2]
Ethanol (Absolute)64-17-5C₂H₅OH46.07Anhydrous grade is crucial for reaction efficiency.
Sulfuric Acid (Concentrated)7664-93-9H₂SO₄98.0895-98% assay.
Sodium Bicarbonate (Sat. Sol.)144-55-8NaHCO₃84.01For neutralization.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04For drying the organic phase.
Ethyl Acetate141-78-6C₄H₈O₂88.11For extraction.
Deionized Water7732-18-5H₂O18.02For work-up.
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware and clamps

  • pH paper or pH meter

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves.

Experimental Protocol: Step-by-Step Synthesis

This protocol is based on the well-established principles of Fischer esterification, similar to procedures used for analogous compounds like methyl isonicotinate[3][4].

Synthesis_Workflow start Start: Assemble Glassware reagents Charge Flask: 1. 2-Methylisonicotinic Acid 2. Absolute Ethanol start->reagents catalyst Catalyst Addition: Slowly add conc. H₂SO₄ (Cooling in ice bath) reagents->catalyst reflux Reaction: Heat to reflux (approx. 80-85°C) for 4-6 hours catalyst->reflux cool Cooling: Cool reaction mixture to room temperature reflux->cool concentrate Concentration: Remove excess ethanol via rotary evaporation cool->concentrate neutralize Neutralization: Dilute with water and neutralize with saturated NaHCO₃ solution concentrate->neutralize extract Extraction: Extract aqueous phase with Ethyl Acetate (3x) neutralize->extract wash Wash Organic Phase: 1. Water 2. Brine extract->wash dry Drying: Dry combined organic phases with anhydrous Na₂SO₄ wash->dry filter_evap Filtration & Evaporation: Filter off drying agent and concentrate filtrate in vacuo dry->filter_evap product Final Product: Crude this compound (Purify if necessary) filter_evap->product

Caption: Experimental workflow for the synthesis of this compound.

Procedure:
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (0.073 mol) of 2-methylisonicotinic acid.

    • Add 100 mL of absolute ethanol. Stir the suspension.

    • Place the flask in an ice-water bath to cool.

  • Catalyst Addition:

    • While stirring and cooling, slowly add 5 mL of concentrated sulfuric acid dropwise using a dropping funnel. Causality: The addition of strong acid to alcohol is highly exothermic; cooling prevents overheating and potential side reactions. The acid protonates the carboxylic acid, activating it for nucleophilic attack[5].

    • Once the addition is complete, remove the ice bath and attach a reflux condenser.

  • Reaction:

    • Heat the mixture to a gentle reflux (the boiling point of ethanol, approx. 78 °C) using a heating mantle.

    • Maintain the reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the solution by approximately half using a rotary evaporator to remove excess ethanol.

    • Pour the concentrated residue into a beaker containing 150 mL of crushed ice/cold water.

    • Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Trustworthiness: This step is crucial to quench the acid catalyst and deprotonate the pyridine nitrogen, making the product extractable into an organic solvent. Effervescence (CO₂ evolution) will occur.

  • Extraction and Purification:

    • Transfer the neutralized aqueous solution to a 500 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts and wash them sequentially with 50 mL of deionized water and 50 mL of brine (saturated NaCl solution). Causality: The water wash removes residual inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

Results and Characterization

The expected product, this compound, is a liquid at room temperature[6]. The crude product can be purified further by vacuum distillation if a higher purity is required.

  • Appearance: Colorless to pale yellow oil.

  • Molecular Formula: C₉H₁₁NO₂[7]

  • Molar Mass: 165.19 g/mol [7]

  • Expected Yield: Typically in the range of 70-85%, dependent on reaction time and efficiency of the work-up.

Characterization can be performed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment.

  • ¹³C NMR: To confirm the carbon skeleton.

  • FTIR: To identify key functional groups (e.g., C=O stretch of the ester).

  • Mass Spectrometry: To confirm the molecular weight.

Safety and Handling

  • Concentrated Sulfuric Acid: Highly corrosive and a strong dehydrating agent. Causes severe burns. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Ethanol and Ethyl Acetate: Flammable liquids. Ensure no open flames or spark sources are present.

  • General Precautions: The reaction should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

References

  • Pipzine Chemicals. Ethyl Pyridine-4-Carboxylate | CAS 1126-09-6.
  • Google Patents. CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • PrepChem.com. Synthesis of (a) methyl isonicotinate.
  • ResearchGate. Any procedure for the esterification of isonicotinic acid?.
  • Wikipedia. Methyl isonicotinate.
  • PubChem - NIH. This compound | C9H11NO2 | CID 12243767.
  • ChemicalBook. 2-Methylisonicotinic acid | 4021-11-8.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 2-Methylisonicotinic Acid | 4021-11-8.

Sources

Application Notes and Protocols: A Comprehensive Guide to the Esterification of 2-Methylnicotinic Acid with Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of ethyl 2-methylnicotinate through the Fischer esterification of 2-methylnicotinic acid with ethanol. Ethyl 2-methylnicotinate is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] This document offers a detailed examination of the reaction mechanism, a comprehensive, field-tested laboratory protocol, and essential data for the characterization of the final product. The content is tailored for researchers, scientists, and professionals in drug development, aiming to provide a practical and scientifically rigorous resource for the successful execution of this important chemical transformation.

Introduction: The Significance of Ethyl 2-Methylnicotinate

The esterification of carboxylic acids is a fundamental reaction in organic synthesis, and the production of ethyl 2-methylnicotinate is of particular interest due to its role as a versatile building block. The parent compound, nicotinic acid (a form of vitamin B3), and its derivatives are prevalent in numerous biologically active molecules.[3] The targeted ester, ethyl 2-methylnicotinate, serves as a key precursor in the synthesis of various pharmaceutical agents and agrochemicals. Its strategic importance lies in the reactivity of the ester functionality, which allows for further molecular elaborations.

This guide focuses on the Fischer-Speier esterification, a classic and widely employed method for this transformation. This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[4] Understanding the underlying principles of this equilibrium and the factors that influence it is paramount for achieving high yields and purity of the desired product.

Reaction Mechanism and Scientific Principles

The Fischer esterification of 2-methylnicotinic acid with ethanol proceeds via a nucleophilic acyl substitution mechanism. The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

The mechanism can be delineated into the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 2-methylnicotinic acid. This initial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking ethanol) to one of the hydroxyl groups. This proton transfer is a rapid and reversible process.

  • Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ethyl 2-methylnicotinate and regenerate the acid catalyst.

To drive the equilibrium towards the formation of the ester, two primary strategies are employed based on Le Châtelier's Principle:

  • Use of Excess Reactant: The reaction is typically carried out with a large excess of the alcohol (ethanol), which serves as both a reactant and the solvent.

  • Removal of Water: The water produced during the reaction can be removed, for instance, by azeotropic distillation with a suitable solvent like toluene.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of ethyl 2-methylnicotinate.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (approx.)Notes
2-Methylnicotinic Acid137.1410.0 g0.073 molStarting material
Absolute Ethanol46.07100 mL1.71 molReagent and solvent
Concentrated Sulfuric Acid98.082.0 mL0.037 molCatalyst
Saturated Sodium Bicarbonate Solution-As needed-For neutralization
Anhydrous Sodium Sulfate-As needed-Drying agent
Diethyl Ether-As needed-Extraction solvent
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Reaction Workflow Diagram

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine 2-methylnicotinic acid and ethanol in a round-bottom flask B Slowly add concentrated sulfuric acid with stirring A->B C Attach reflux condenser and heat the mixture to reflux B->C D Cool the reaction mixture C->D Reaction Completion E Neutralize with saturated NaHCO3 solution D->E F Extract with diethyl ether E->F G Wash the organic layer with brine F->G H Dry the organic layer over anhydrous Na2SO4 G->H I Filter and concentrate under reduced pressure H->I J Purify the crude product by vacuum distillation I->J Crude Product

Caption: Experimental workflow for the synthesis of ethyl 2-methylnicotinate.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (0.073 mol) of 2-methylnicotinic acid and 100 mL of absolute ethanol.

  • Catalyst Addition: While stirring, carefully and slowly add 2.0 mL of concentrated sulfuric acid to the mixture. An exothermic reaction will occur, so the addition should be done cautiously.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing approximately 100 mL of a saturated aqueous solution of sodium bicarbonate. Be cautious as carbon dioxide gas will be evolved. Continue adding the bicarbonate solution until the pH of the mixture is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layers with 50 mL of brine (saturated aqueous sodium chloride solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The resulting crude product can be purified by vacuum distillation to obtain pure ethyl 2-methylnicotinate as a colorless to light yellow liquid.

Safety Precautions
  • 2-Methylnicotinic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Ethanol and Diethyl Ether: Highly flammable liquids. Ensure all heating is done using a heating mantle and there are no open flames in the vicinity.

Product Characterization

The identity and purity of the synthesized ethyl 2-methylnicotinate should be confirmed by spectroscopic methods.

Spectroscopic Data
TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃)δ 8.60 (dd, 1H), 8.19 (dd, 1H), 7.21 (dd, 1H), 4.37 (q, 2H), 2.83 (s, 3H), 1.39 (t, 3H) ppm.[6]
¹³C NMR (CDCl₃)Expected signals for the pyridine ring carbons, the methyl group, the ester carbonyl, and the ethyl group carbons.
IR (Infrared) Strong C=O stretch around 1720 cm⁻¹, C-O stretches, and aromatic C-H and C=C stretches.
Mass Spec (MS) Molecular ion peak (M⁺) at m/z = 165.
Interpreting the Data
  • ¹H NMR: The spectrum should show distinct signals for the aromatic protons on the pyridine ring, a quartet for the -OCH₂- protons of the ethyl group, a singlet for the methyl group on the pyridine ring, and a triplet for the -CH₃ protons of the ethyl group.[6][7]

  • IR Spectroscopy: The presence of a strong absorption band in the region of 1700-1730 cm⁻¹ is indicative of the ester carbonyl group, confirming the success of the esterification.[8][9]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reflux time. Ensure an adequate excess of ethanol is used. Consider using a Dean-Stark apparatus to remove water.
Loss of product during work-upEnsure complete extraction from the aqueous layer. Be careful during the neutralization step to avoid product hydrolysis.
Presence of Starting Material Incomplete reactionSee "Low Yield" suggestions.
Side Reactions Dehydration of ethanol (at high temperatures)Maintain a gentle reflux temperature.
Polymerization or decompositionAvoid excessively high temperatures during distillation.

Conclusion

The Fischer esterification of 2-methylnicotinic acid with ethanol is a reliable and scalable method for the synthesis of ethyl 2-methylnicotinate. By understanding the reaction mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired product. The protocol provided in this guide, coupled with the characterization data and troubleshooting advice, serves as a comprehensive resource for the successful implementation of this important synthetic transformation in a laboratory setting.

References

  • Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • Google Patents. (n.d.). CN116621810A - Process for preparing 2-methyl nicotine.
  • Google Patents. (n.d.). Preparation method of ethyl nicotinate.
  • MDPI. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-methylnicotinate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylnicotinic acid. PubChem Compound Database. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethyl 2-methylnicotinate. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 2-methylnicotinate. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 29: The Fischer Esterification. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • Wayne State University. (n.d.). Fischer Esterification. Retrieved from [Link]

  • York University. (n.d.). Experiment 22 FISCHER ESTERIFICATION. Retrieved from [Link]

Sources

Laboratory preparation of ethyl 2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Laboratory Preparation of Ethyl 2-Methylpyridine-3-Carboxylate

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methylpyridine-3-carboxylate, also known as ethyl 2-methylnicotinate, is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1] Its pyridine core is a common motif in pharmacologically active compounds, serving as a precursor for nicotinic receptor agonists and antagonists targeting neurological disorders like Alzheimer's and Parkinson's diseases. This document provides a comprehensive guide to the laboratory-scale synthesis of this compound. We will delve into a robust and reproducible synthetic methodology, elucidating the underlying reaction mechanism and providing a detailed, step-by-step protocol for its execution, purification, and characterization. The presented protocol is designed to be self-validating, ensuring researchers can achieve high purity and yield with a thorough understanding of the critical process parameters.

Part 1: Synthetic Strategy and Mechanistic Rationale

The construction of the substituted pyridine ring is a cornerstone of heterocyclic chemistry.[2] Among the various methods, those employing a condensation strategy to build the ring from acyclic precursors offer high efficiency and atom economy. The protocol detailed here is a variation of classic pyridine syntheses, reacting an in-situ generated malondialdehyde equivalent with an enamine to construct the pyridine heterocycle.

Core Reaction and Mechanistic Pathway

The selected synthesis involves two primary stages:

  • In-situ formation of a reactive 1,3-dicarbonyl equivalent: 1,1,3,3-Tetraethoxypropane is hydrolyzed under acidic conditions to generate malondialdehyde. This highly reactive dialdehyde is used immediately in the subsequent step.

  • Cyclocondensation: The malondialdehyde reacts with ethyl 3-aminocrotonate (an enamine) in an alcohol solvent. This sequence of condensation, cyclization, and subsequent aromatization forms the desired ethyl 2-methylpyridine-3-carboxylate.[3]

This approach is mechanistically related to the renowned Hantzsch Pyridine Synthesis, which classically involves the condensation of a β-ketoester, an aldehyde, and ammonia.[4][5] The underlying principle is the formation of a dihydropyridine intermediate, which then undergoes oxidation (aromatization) to yield the stable pyridine ring. The driving force for this final step is the formation of a stable aromatic system.[4]

The mechanism can be broken down into the following key transformations:

  • Step A (Hydrolysis): Acid-catalyzed hydrolysis of 1,1,3,3-tetraethoxypropane yields malondialdehyde and ethanol.

  • Step B (Michael Addition): The enamine (ethyl 3-aminocrotonate) attacks one of the aldehyde groups of malondialdehyde in a Michael-type addition.

  • Step C (Condensation & Cyclization): The intermediate undergoes an intramolecular condensation where the amine attacks the second aldehyde group, leading to cyclization.

  • Step D (Dehydration & Aromatization): The resulting dihydropyridine intermediate readily loses water and undergoes oxidation to form the final, stable aromatic pyridine ring.

Reaction_Mechanism cluster_0 Stage 1: Malondialdehyde Formation cluster_1 Stage 2: Cyclocondensation A 1,1,3,3-Tetraethoxypropane B Malondialdehyde A->B  H+, H2O (Hydrolysis) D Michael Adduct C Ethyl 3-aminocrotonate C->D  + Malondialdehyde E Cyclized Intermediate D->E  Intramolecular  Condensation F 1,4-Dihydropyridine Derivative E->F  Dehydration G Ethyl 2-methylpyridine-3-carboxylate F->G  Oxidation  (Aromatization)

Caption: Reaction mechanism for the synthesis of Ethyl 2-methylpyridine-3-carboxylate.

Part 2: Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed for execution in a standard laboratory setting.[3]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
1,1,3,3-Tetraethoxypropane≥96%Sigma-Aldrich122-31-6Moisture sensitive.
Hydrochloric Acid (HCl)30% aq. solutionFisher Scientific7647-01-0Corrosive. Handle with care.
Ethyl 3-aminocrotonate≥97%TCI Chemicals6218-43-5
Ethanol (EtOH)Anhydrous, 200 proofVWR64-17-5
Sodium Carbonate (Na₂CO₃)ACS ReagentJ.T. Baker497-19-8Used as a 10% aqueous solution.
Ethyl Acetate (EtOAc)ACS ReagentEMD Millipore141-78-6For extraction.
Magnesium Sulfate (MgSO₄)AnhydrousAlfa Aesar7487-88-9For drying organic phase.
Round-bottom flasksVarious sizesPyrexN/A
Magnetic stirrer & stir barsVWRN/A
CondenserKimbleN/AFor reflux.
Separatory Funnel500 mLN/A
Rotary EvaporatorHeidolph/BuchiN/AFor solvent removal.
Vacuum Distillation ApparatusN/AFor final purification.
Step-by-Step Synthesis Procedure

Stage 1: Preparation of Malondialdehyde Solution (In-situ)

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1,1,3,3-tetraethoxypropane (1.5 mol equivalent).

  • Begin stirring and add 30% hydrochloric acid (2.0 mol equivalent) dropwise from the dropping funnel.

  • After the addition is complete, heat the mixture to 45 °C and maintain this temperature with stirring for 3 hours.

    • Causality Note: This controlled heating and acidification step ensures the complete hydrolysis of the tetraethoxypropane acetal to the reactive malondialdehyde while minimizing side reactions.

Stage 2: Cyclocondensation and Aromatization

  • In a separate 500 mL round-bottom flask, add ethyl 3-aminocrotonate (1.0 mol equivalent) and anhydrous ethanol (5.0 mol equivalent).[3]

  • Transfer the acidic malondialdehyde solution prepared in Stage 1 to the flask containing the ethyl 3-aminocrotonate solution.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 60 °C. Maintain this temperature with vigorous stirring for 7 hours.[3]

    • Causality Note: Heating to 60 °C provides the necessary activation energy for the cyclocondensation reaction. The 7-hour duration ensures the reaction proceeds to completion. The presence of air is typically sufficient to oxidize the dihydropyridine intermediate to the final aromatic product.

Stage 3: Work-up and Isolation

  • After 7 hours, allow the reaction mixture to cool to room temperature.

  • Concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the concentrated residue, carefully add a 10% aqueous solution of sodium carbonate until the pH of the system is neutral (pH ~7.0). This step neutralizes the hydrochloric acid catalyst.

  • Transfer the neutralized mixture to a 500 mL separatory funnel. Add ethyl acetate (approximately 6 times the mass of the starting ethyl 3-aminocrotonate) and shake vigorously.[3]

  • Allow the layers to separate. Collect the upper organic layer.

  • Extract the aqueous layer two more times with smaller portions of ethyl acetate.

  • Combine all organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

Stage 4: Purification

  • Purify the crude oil by vacuum distillation.

  • Collect the fraction boiling at 126-127 °C at 24 mmHg.[6][7] This will yield pure ethyl 2-methylpyridine-3-carboxylate as a clear to pale orange liquid.[7]

Part 3: Characterization and Data

Expected Yield and Physicochemical Properties
ParameterExpected ValueReference
Yield 65-75%[3]
Appearance Clear colorless to orange liquid[7]
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Boiling Point 126-127 °C / 24 mmHg[6]
Density 1.072 g/mL at 25 °C[6]
Refractive Index (n²⁰/D) 1.505[6]
Analytical Confirmation

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR (400MHz, CDCl₃): The spectrum should be consistent with the structure. Expected peaks would correspond to the ethyl ester protons (triplet and quartet), the methyl group on the pyridine ring (singlet), and the aromatic protons on the pyridine ring (doublets of doublets).

  • GC-MS: A single major peak in the gas chromatogram with a mass spectrum showing a molecular ion (M+) peak at m/z = 165, confirming the molecular weight.

  • FTIR: Characteristic peaks for C=O stretching (ester) around 1720 cm⁻¹, and C=N/C=C stretching of the pyridine ring.

Part 4: Workflow Summary and Troubleshooting

Experimental_Workflow A Stage 1: In-situ Reactant Prep (1,1,3,3-Tetraethoxypropane + HCl @ 45°C) B Stage 2: Cyclocondensation (Add Enamine + EtOH, Reflux @ 60°C) A->B C Stage 3: Work-up - Rotovap to remove EtOH - Neutralize with Na₂CO₃ - EtOAc Extraction B->C D Drying & Concentration (Dry with MgSO₄, Filter, Rotovap) C->D E Stage 4: Purification (Vacuum Distillation) D->E F Final Product: Ethyl 2-methylpyridine-3-carboxylate E->F

Caption: Overall experimental workflow from starting materials to purified product.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete hydrolysis of the acetal.Ensure Stage 1 runs for the full 3 hours at 45 °C. Check the quality of the HCl.
Incomplete cyclocondensation.Verify reaction temperature was maintained at 60 °C for the full duration. Ensure efficient stirring.
Loss of product during work-up.Ensure pH is fully neutralized before extraction. Perform multiple extractions with ethyl acetate.
Dark, Tarry Crude Product Reaction temperature was too high, causing polymerization.Use a temperature-controlled oil bath for precise heating. Do not exceed the recommended temperatures.
Incomplete aromatization.Ensure the reaction is exposed to air during reflux, which aids in the oxidative aromatization step.
Product Fails Purity Analysis Inefficient purification.Ensure the vacuum for distillation is stable and the fraction is collected over a narrow temperature range.
Contamination with starting materials.Check NMR for unreacted starting materials. If present, repeat the purification step or consider column chromatography.

References

  • Vertex AI Search. Hantzsch pyridine synthesis. Accessed January 11, 2026.
  • Google Patents.
  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • Scribd. Hantzsch Pyridine Synthesis | PDF. [Link]

  • ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]

  • Organic Syntheses. 5-ethyl-2-methylpyridine. [Link]

  • Wikipedia. 5-Ethyl-2-methylpyridine. [Link]

  • Google Patents. CN116621810A - Process for preparing 2-methyl nicotine.
  • PrepChem.com. Synthesis of 2-allylamino-6-methylnicotinic acid methyl ester. [Link]

  • MySkinRecipes. Ethyl 3-Methylpyridine-2-carboxylate. [Link]

  • ResearchGate. Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. [Link]

  • ChemWhat. Ethyl 2-methylnicotinate CAS#: 1721-26-2. [Link]

  • PubMed. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents... [Link]

Sources

Application Notes and Protocols for the Synthesis of Ethyl 2-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 2-methylisonicotinate is a valuable heterocyclic building block in medicinal chemistry and drug development. As a substituted pyridine derivative, its scaffold is present in numerous biologically active compounds. This document provides a comprehensive guide to its synthesis, detailing the underlying reaction mechanisms and offering field-proven laboratory protocols. The synthesis is presented as a robust two-step process, beginning with the oxidation of commercially available 2-picoline to 2-methylisonicotinic acid, followed by a classic Fischer-Speier esterification to yield the final product. The protocols are designed to be self-validating, with explanations for each procedural choice to ensure both success and a deeper understanding of the chemical transformations involved.

Overall Synthetic Scheme

The synthesis proceeds in two distinct stages:

  • Oxidation: The methyl group of 2-picoline is oxidized to a carboxylic acid using potassium permanganate.

  • Esterification: The resulting 2-methylisonicotinic acid is esterified with ethanol under acidic conditions.

Synthetic_Workflow Start 2-Picoline (2-Methylpyridine) Step1 Step 1: Oxidation Start->Step1  KMnO4, H2O, Reflux Intermediate 2-Methylisonicotinic Acid Step1->Intermediate Step2 Step 2: Esterification Intermediate->Step2  Ethanol, conc. H2SO4, Reflux Product This compound Step2->Product Purification Work-up & Purification (Distillation) Product->Purification Final Pure Final Product Purification->Final

Caption: High-level workflow for the two-step synthesis of this compound.

Part 1: Oxidation of 2-Picoline to 2-Methylisonicotinic Acid

A. Mechanism and Scientific Rationale

The oxidation of the methyl group on the pyridine ring is a standard transformation for creating pyridine carboxylic acids.[1] While various industrial methods exist, including catalytic vapor-phase oxidation[2][3][4], a common and reliable laboratory-scale method utilizes a strong oxidizing agent like potassium permanganate (KMnO₄).

Causality of Experimental Choices:

  • Oxidizing Agent: Potassium permanganate is selected for its high reactivity and efficacy in oxidizing alkyl side chains on aromatic rings. The reaction is robust, although it requires careful temperature control due to its exothermic nature.

  • Reaction Medium: The reaction is performed in an aqueous medium where KMnO₄ is soluble.

  • Work-up: The primary byproduct of the reaction is manganese dioxide (MnO₂), a brown solid that must be filtered off. The desired product, 2-methylisonicotinic acid, is initially present as its potassium salt in the basic reaction mixture. Acidification is therefore required to protonate the carboxylate, causing the less water-soluble carboxylic acid to precipitate, enabling its isolation.

B. Experimental Protocol

Materials & Equipment:

  • 2-Picoline (2-methylpyridine)

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃) or isopropanol for quenching

  • Deionized water

  • Round-bottom flask (1 L) with a reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter flask

  • pH paper or meter

Procedure:

  • Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-picoline (e.g., 9.31 g, 0.1 mol) in 250 mL of deionized water.

  • Reagent Addition: While stirring, heat the solution to approximately 70-80°C. Begin the portion-wise addition of potassium permanganate (e.g., 31.6 g, 0.2 mol).

    • Expert Insight: Add the KMnO₄ in small portions over 1-2 hours. This is critical to control the exothermic reaction and prevent the temperature from rising uncontrollably. The purple color of the permanganate will dissipate as it is consumed, forming a brown precipitate of MnO₂.

  • Reaction: After the final addition of KMnO₄, heat the mixture to reflux (approx. 100°C) and maintain it for 2-3 hours, or until the purple color of the permanganate is no longer visible. Monitor the reaction progress by TLC (Thin Layer Chromatography), if desired.

  • Quenching & Filtration: Cool the reaction mixture to room temperature. Carefully add a small amount of sodium bisulfite or a few milliliters of isopropanol to quench any unreacted KMnO₄. Filter the hot mixture through a pad of Celite in a Buchner funnel to remove the brown MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

  • Precipitation: Combine the filtrate and washes and cool the solution in an ice bath. Slowly add concentrated sulfuric acid dropwise while stirring until the pH reaches approximately 3-4.

    • Trustworthiness Check: A white precipitate of 2-methylisonicotinic acid should form as the solution becomes acidic.

  • Isolation: Collect the white solid by vacuum filtration, wash it with a small amount of cold deionized water, and dry it under vacuum. The expected yield is typically in the range of 60-75%.

Part 2: Fischer Esterification to this compound

A. Mechanism and Scientific Rationale

Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[5][6][7] The reaction is an equilibrium process, and specific strategies are employed to drive it toward the formation of the ester product.[8]

Causality of Experimental Choices:

  • Catalyst: A strong protic acid, typically concentrated sulfuric acid, is used as a catalyst.[9][10] Its role is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.

  • Reagents: Ethanol is used both as a reagent and as the solvent. Using a large excess of the alcohol reactant shifts the reaction equilibrium to the right, favoring product formation according to Le Châtelier's principle.[11]

  • Reaction Conditions: The reaction is heated to reflux to increase the reaction rate.

  • Work-up: The work-up is designed to remove the acid catalyst and unreacted carboxylic acid. A wash with a weak base like sodium bicarbonate (NaHCO₃) solution neutralizes the sulfuric acid and deprotonates any remaining 2-methylisonicotinic acid, transferring it to the aqueous layer as its sodium salt.[9]

Fischer_Esterification cluster_mechanism Fischer Esterification Mechanism Acid 1. Carboxylic Acid (R-COOH) ProtonatedAcid 2. Protonated Carbonyl (Activated Intermediate) Acid->ProtonatedAcid + H+ Tetrahedral 3. Tetrahedral Intermediate ProtonatedAcid->Tetrahedral + R'OH (Ethanol) ProtonatedEster 4. Protonated Ester Tetrahedral->ProtonatedEster - H2O Ester 5. Final Ester (R-COOR') ProtonatedEster->Ester - H+

Sources

Application Notes and Protocols: Ethyl 2-methylisonicotinate as a Versatile Precursor for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyridine Scaffold and Ethyl 2-methylisonicotinate

The pyridine ring is a cornerstone of medicinal chemistry, embedded in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to endogenous molecules make it a privileged scaffold in drug design. The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.

This compound, a readily available and cost-effective building block, presents a valuable starting point for the synthesis of diverse and novel heterocyclic systems. Its trifunctional nature—a pyridine ring, a methyl group, and an ester moiety—offers multiple avenues for chemical elaboration. The ester can be readily transformed into a variety of functional groups, the methyl group provides a handle for condensation or functionalization, and the pyridine ring itself can participate in a range of chemical transformations. This application note provides detailed protocols and scientific rationale for the use of this compound in the synthesis of fused pyrimidines, bi-aryl heterocycles, and other complex scaffolds through condensation reactions, palladium-catalyzed cross-coupling, and cycloaddition strategies.

I. Synthesis of Fused Pyrimidines via Condensation Reactions: Accessing the Pyrido[4,3-d]pyrimidine Core

Fused pyrimidine ring systems, particularly pyridopyrimidines, are of significant interest due to their structural analogy to purines, which allows them to interact with a variety of biological targets.[1] A powerful strategy for the construction of the pyrido[4,3-d]pyrimidine scaffold is the Gould-Jacobs reaction, which involves the condensation of an aminopyridine with a malonic ester derivative, followed by thermal cyclization.[2][3][4]

To utilize this compound in this approach, it must first be converted to a suitable 4-aminopyridine derivative. A robust and high-yielding method to achieve this is through the Hofmann rearrangement of the corresponding carboxamide.[5][6][7][8]

Workflow for Pyrido[4,3-d]pyrimidine Synthesis

Workflow for Pyrido[4,3-d]pyrimidine Synthesis start This compound step1 Ammonolysis start->step1 amide 2-Methylisonicotinamide step1->amide step2 Hofmann Rearrangement amide->step2 amine 2-Methylpyridin-4-amine step2->amine step3 Gould-Jacobs Reaction amine->step3 pyridopyrimidine Substituted Pyrido[4,3-d]pyrimidine step3->pyridopyrimidine

Caption: Synthetic workflow from this compound to Pyrido[4,3-d]pyrimidines.

Protocol 1: Synthesis of 2-Methylisonicotinamide

This protocol describes the conversion of the ethyl ester to the primary amide, a necessary precursor for the Hofmann rearrangement.

Reagent MW Amount Molar Eq.
This compound165.1916.5 g1.0
Ammonium Hydroxide (28-30%)35.05150 mLExcess
Methanol32.0450 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (16.5 g, 0.1 mol) in methanol (50 mL).

  • Add concentrated ammonium hydroxide solution (150 mL) to the flask.

  • Seal the flask and stir the mixture at room temperature for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent and excess ammonia under reduced pressure.

  • The resulting white solid is collected, washed with a small amount of cold water, and dried under vacuum to yield 2-Methylisonicotinamide.

Causality behind Experimental Choices: The use of a large excess of concentrated ammonium hydroxide drives the equilibrium of the ammonolysis reaction towards the formation of the amide. Methanol is used as a co-solvent to ensure the miscibility of the ester and the aqueous ammonia. The reaction is performed at room temperature to minimize potential side reactions.

Protocol 2: Synthesis of 2-Methylpyridin-4-amine via Hofmann Rearrangement

This protocol details the conversion of the amide to the corresponding amine with one less carbon atom.[5][6][7][8]

Reagent MW Amount Molar Eq.
2-Methylisonicotinamide136.1513.6 g1.0
Sodium Hydroxide40.0016.0 g4.0
Bromine159.8117.6 g (5.6 mL)1.1
Water18.02100 mL-

Procedure:

  • Prepare a solution of sodium hydroxide (16.0 g, 0.4 mol) in water (100 mL) in a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Cool the solution to 0 °C in an ice-salt bath.

  • Slowly add bromine (17.6 g, 0.11 mol) to the cold NaOH solution with vigorous stirring to form a sodium hypobromite solution.

  • In a separate beaker, dissolve 2-Methylisonicotinamide (13.6 g, 0.1 mol) in a minimum amount of cold water and add it to the hypobromite solution while maintaining the temperature below 10 °C.

  • Slowly warm the reaction mixture to 70-80 °C and maintain this temperature for 1 hour. The color of the solution should fade.

  • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-Methylpyridin-4-amine.

Causality behind Experimental Choices: The Hofmann rearrangement requires a strong base and a halogen. The in situ formation of sodium hypobromite provides the oxidizing agent. The reaction is initially performed at low temperature to control the exothermic reaction and then heated to facilitate the rearrangement of the N-bromoamide intermediate to the isocyanate, which is subsequently hydrolyzed to the amine.

Protocol 3: Synthesis of a Substituted Pyrido[4,3-d]pyrimidine via Gould-Jacobs Reaction

This protocol describes the condensation of the synthesized aminopyridine with diethyl ethoxymethylenemalonate (DEEM) and subsequent cyclization.[2][3][4]

Reagent MW Amount Molar Eq.
2-Methylpyridin-4-amine108.1410.8 g1.0
Diethyl ethoxymethylenemalonate (DEEM)216.2321.6 g1.0
Dowtherm A-100 mL-

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, combine 2-Methylpyridin-4-amine (10.8 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).

  • Heat the mixture at 120 °C for 1 hour. Ethanol will be evolved during this step.

  • Add Dowtherm A (100 mL) to the reaction mixture and heat to 240-250 °C for 30 minutes.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Filter the solid, wash with petroleum ether to remove the Dowtherm A, and then recrystallize from ethanol to afford the desired ethyl 4-hydroxy-2-methylpyrido[4,3-d]pyrimidine-7-carboxylate.

Causality behind Experimental Choices: The initial heating at a lower temperature allows for the formation of the vinylogous amide intermediate by condensation and elimination of ethanol. The high-boiling solvent, Dowtherm A, is used to achieve the high temperature required for the thermal cyclization to form the pyridopyrimidine ring system.

II. Palladium-Catalyzed Cross-Coupling Reactions: Building Bi-Aryl and Substituted Pyridine Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[9][10] To employ this compound in these reactions, it is often necessary to introduce a leaving group, such as a halogen or a triflate, onto the pyridine ring. A common strategy is to convert a hydroxypyridine to a triflate, which is an excellent substrate for cross-coupling reactions.[11][12][13]

Workflow for Palladium-Catalyzed Cross-Coupling

Workflow for Palladium-Catalyzed Cross-Coupling start This compound Derivative step1 Halogenation or Triflation start->step1 intermediate Halogenated or Triflated Pyridine step1->intermediate step2 Suzuki or Buchwald-Hartwig Coupling intermediate->step2 product Bi-aryl or Aminated Pyridine step2->product

Caption: General workflow for palladium-catalyzed cross-coupling of this compound derivatives.

Protocol 4: Synthesis of a 4-Triflyloxypyridine Derivative

This protocol describes a general method for the conversion of a hydroxypyridine, which can be synthesized from the corresponding aminopyridine, to a pyridyl triflate.

Reagent MW Amount Molar Eq.
4-Hydroxy-2-methylpyridine109.1310.9 g1.0
Trifluoromethanesulfonic anhydride282.1431.0 g (18.4 mL)1.1
Pyridine79.108.7 g (8.9 mL)1.1
Dichloromethane (anhydrous)84.93200 mL-

Procedure:

  • In a 500 mL flame-dried, three-necked flask under an argon atmosphere, dissolve 4-hydroxy-2-methylpyridine (10.9 g, 0.1 mol) in anhydrous dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (8.7 g, 0.11 mol) to the solution.

  • Slowly add trifluoromethanesulfonic anhydride (31.0 g, 0.11 mol) dropwise via a syringe, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by slowly adding water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-methyl-4-(trifluoromethylsulfonyloxy)pyridine.

Causality behind Experimental Choices: The reaction is performed under anhydrous and inert conditions to prevent the hydrolysis of the highly reactive triflic anhydride. Pyridine is used as a base to neutralize the triflic acid byproduct. The low temperature during the addition of the anhydride helps to control the exothermic reaction.

Protocol 5: Suzuki-Miyaura Cross-Coupling of a 4-Pyridyl Triflate

This protocol details the palladium-catalyzed coupling of the synthesized pyridyl triflate with a boronic acid.[12][14]

Reagent MW Amount Molar Eq.
2-Methyl-4-(trifluoromethylsulfonyloxy)pyridine241.192.41 g1.0
Phenylboronic acid121.931.46 g1.2
Pd(PPh₃)₄1155.560.23 g0.02
Potassium Carbonate138.212.76 g2.0
1,4-Dioxane88.1120 mL-
Water18.025 mL-

Procedure:

  • To a 50 mL Schlenk flask, add the 4-pyridyl triflate (2.41 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add Pd(PPh₃)₄ (0.23 g, 0.2 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL).

  • Heat the reaction mixture at 90 °C for 12 hours under an argon atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-methyl-4-phenylpyridine.

Causality behind Experimental Choices: The palladium catalyst, Pd(PPh₃)₄, is a common and effective catalyst for Suzuki couplings. Potassium carbonate is used as the base to activate the boronic acid for transmetalation to the palladium center. A mixture of dioxane and water is a common solvent system that facilitates the dissolution of both the organic and inorganic reagents. Degassing the solvents is crucial to remove oxygen, which can deactivate the palladium catalyst.

III. Cycloaddition Reactions: Constructing Polycyclic Heterocycles

The pyridine ring can participate in cycloaddition reactions, acting either as a diene or a dienophile, although its aromaticity often makes these reactions challenging.[15][16][17] However, by modifying the electronic properties of the pyridine ring or the dienophile/diene, [4+2] cycloadditions can be achieved, providing a powerful method for the synthesis of complex polycyclic systems.[15][16][17]

Conceptual Workflow for a Diels-Alder Reaction

Conceptual Workflow for a Diels-Alder Reaction start Activated Pyridine Derivative step1 [4+2] Cycloaddition start->step1 dienophile Dienophile dienophile->step1 adduct Cycloadduct step1->adduct step2 Aromatization/Rearrangement adduct->step2 product Polycyclic Heterocycle step2->product

Caption: Conceptual workflow for a Diels-Alder reaction involving a pyridine derivative.

Protocol 6: General Procedure for a [4+2] Cycloaddition of a Pyridine Derivative

This protocol provides a general guideline for a Diels-Alder reaction where the pyridine ring acts as the diene. The specific conditions will need to be optimized based on the dienophile used.

Reagent MW Amount Molar Eq.
This compound derivative-1.01.0
Dienophile (e.g., Maleic anhydride)98.061.11.1
High-boiling solvent (e.g., xylene, nitrobenzene)---

Procedure:

  • In a high-pressure reaction vessel, combine the this compound derivative (1.0 eq) and the dienophile (1.1 eq).

  • Add a high-boiling solvent such as xylene or nitrobenzene.

  • Seal the vessel and heat the reaction mixture to 150-200 °C for 24-48 hours.

  • Cool the reaction to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the cycloadduct or its rearranged product.

Causality behind Experimental Choices: The aromaticity of the pyridine ring presents a significant energy barrier for it to act as a diene in a Diels-Alder reaction. Therefore, high temperatures and often high pressures are required to drive the reaction forward. The choice of a high-boiling solvent is necessary to achieve the required reaction temperatures safely. The specific dienophile will greatly influence the reactivity and the nature of the product. Electron-deficient dienophiles are typically required for reactions with the electron-rich pyridine ring.

Conclusion

This compound is a versatile and economically attractive starting material for the synthesis of a wide range of novel and potentially bioactive heterocyclic compounds. Through well-established synthetic transformations such as condensation reactions, palladium-catalyzed cross-coupling, and cycloaddition reactions, this simple building block can be elaborated into complex molecular architectures. The protocols provided in this application note serve as a guide for researchers to explore the rich chemistry of this valuable precursor and to generate diverse libraries of compounds for applications in drug discovery and materials science. Careful optimization of the reaction conditions for specific substrates will be key to achieving high yields and purity of the desired products.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Heber, D.; Ravens, U.; Schulze, T. Synthesis and positive inotropic activity of several 5-aminopyrido[2,3-d]pyrimidines. Part 5: Compounds with positive inotropic activity. Pharmazie1993 , 48 (7), 509-513. [Link]

  • Boger, D. L. Diels-Alder reactions of heterocyclic aza dienes. Scope and applications. Chem. Rev.1986 , 86 (5), 781–793. [Link]

  • Yin, J.; et al. A practical and efficient method for the synthesis of substituted 2-aminopyridines from pyridine N-oxides. J. Org. Chem.2014 , 79 (5), 2274-2280. [Link]

  • Org Prep Daily. Direct preparation of 2-Aminopyridines from pyridine N-oxides. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • ResearchGate. Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. [Link]

  • NROChemistry. Hofmann Rearrangement: Mechanism & Examples. [Link]

  • Wiley Online Library. Gould-Jacobs Reaction. [Link]

  • Wikipedia. Curtius rearrangement. [Link]

  • WordPress. Cycloaddition/ Diels-Alder Approaches. [Link]

  • National Center for Biotechnology Information. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. [Link]

  • National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. [Link]

  • National Center for Biotechnology Information. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. [Link]

  • Chemistry Steps. Hofmann Rearrangement. [Link]

  • Western Washington University. Suzuki–Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. [Link]

  • Chemist Wizards. Hoffmann Rearrangement. [Link]

  • MDPI. Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. [Link]

  • Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]

  • Wikipedia. Hofmann rearrangement. [Link]

  • Royal Society of Chemistry. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. [Link]

  • Science Madness. Synthesis of 2-Arylethylamines by the Curtius Rearrangement. [Link]

  • Royal Society of Chemistry. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. [Link]

  • Organic Chemistry Portal. Curtius Rearrangement. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

1H NMR and 13C NMR characterization of Ethyl 2-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Ethyl 2-methylisonicotinate

Abstract

This technical guide provides a comprehensive protocol and theoretical foundation for the structural elucidation of this compound using ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of NMR, predicts spectral features based on molecular structure, and offers detailed, field-proven methodologies for sample preparation, data acquisition, and spectral analysis. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Introduction: The Role of NMR in Structural Elucidation

This compound (C₉H₁₁NO₂) is a substituted pyridine derivative, a structural motif prevalent in pharmaceuticals and functional materials.[1] Its precise chemical structure, including the substitution pattern on the pyridine ring, is critical to its function and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous determination of the molecular structure of such organic compounds in solution.[2]

This guide will focus on one-dimensional (1D) ¹H and ¹³C NMR, which provide fundamental information about the molecule's proton and carbon framework, respectively. By analyzing key spectral parameters—chemical shift, signal integration, multiplicity (spin-spin coupling), and coupling constants—we can piece together the molecular puzzle of this compound.

Foundational Principles: Understanding the NMR Spectrum

A deep understanding of the information encoded within an NMR spectrum is paramount for accurate structural assignment. The local electronic environment of each nucleus dictates its resonant frequency, giving rise to the dispersed signals observed in the spectrum.

¹H NMR Spectroscopy: A Proton's Perspective
  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is its chemical shift. It is determined by the degree of shielding or deshielding experienced by a proton. Electron-withdrawing groups or atoms (like the nitrogen in the pyridine ring and the carbonyl group) decrease the electron density around nearby protons, "deshielding" them and causing their signals to appear at a higher chemical shift (downfield).[3] For this compound, the aromatic protons on the pyridine ring are expected to be significantly downfield compared to the aliphatic protons of the ethyl and methyl groups.

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents. This allows for a quantitative count of the protons giving rise to each signal.

  • Spin-Spin Coupling and Multiplicity: Protons on adjacent carbons magnetically interact, a phenomenon known as spin-spin coupling. This interaction splits a single peak into a multiplet (e.g., doublet, triplet, quartet). The "n+1 rule" is a useful first-order approximation, where 'n' is the number of equivalent neighboring protons. The distance between the sub-peaks of a multiplet is the coupling constant (J), measured in Hertz (Hz).[4] The magnitude of J is independent of the spectrometer's magnetic field strength and provides valuable information about the connectivity and spatial relationship of protons.[4][5]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The principles of ¹³C NMR are analogous to ¹H NMR, but with some key differences. The natural abundance of the NMR-active ¹³C isotope is only ~1.1%, making the technique inherently less sensitive.[6]

  • Chemical Shift (δ): The chemical shift range for ¹³C is much wider (~0-220 ppm) than for ¹H, leading to less signal overlap. The chemical shifts of carbon atoms are highly sensitive to their hybridization and the electronegativity of attached atoms.[7] For instance, sp²-hybridized carbons (aromatic and carbonyl) resonate significantly downfield from sp³-hybridized alkyl carbons.[8]

  • Proton Decoupling: Due to the low natural abundance of ¹³C, the probability of two adjacent ¹³C atoms is very low, so ¹³C-¹³C coupling is generally not observed. However, ¹³C nuclei do couple to attached protons. To simplify the spectrum and improve signal-to-noise, ¹³C NMR spectra are typically acquired with broadband proton decoupling. This process removes all ¹H-¹³C coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.

Predicted Spectral Analysis of this compound

Before entering the lab, a thorough analysis of the target structure allows us to predict the key features of its NMR spectra. This predictive step is crucial for efficient and accurate data interpretation.

Structure for NMR Assignment:

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Spectrum
  • Aromatic Protons (Pyridine Ring):

    • H-6: This proton is ortho to the nitrogen and meta to the ester group. It will be a doublet, split by H-5. Due to its proximity to the electronegative nitrogen, it is expected to be the most downfield aromatic proton.

    • H-5: This proton is meta to the nitrogen and ortho to the ester. It will appear as a doublet of doublets, split by both H-6 and H-3.

    • H-3: This proton is ortho to the ester and meta to the nitrogen. It will be a small doublet or singlet-like peak, as its only significant coupling is a small meta-coupling to H-5.

  • Alkyl Protons (Substituents):

    • Ethyl Ester (-OCH₂CH₃): We expect a quartet for the methylene protons (-OCH₂) resulting from coupling to the three neighboring methyl protons. The methyl group (-CH₃) will appear as a triplet, split by the two methylene protons. The methylene quartet will be further downfield due to the deshielding effect of the adjacent oxygen atom.

    • Methyl Group (-CH₃): The methyl group attached to the pyridine ring (at C2) has no adjacent protons, so it will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon: The ester carbonyl carbon (C=O) will be the most downfield signal, typically in the 160-170 ppm range.

  • Aromatic Carbons: Five distinct signals are expected for the six carbons of the pyridine ring. The carbons directly attached to the nitrogen (C-2 and C-6) will be significantly downfield. The substituted carbons (C-2 and C-4) will have different chemical shifts from the proton-bearing carbons (C-3, C-5, C-6).

  • Alkyl Carbons: Three signals are expected. The methylene carbon (-OCH₂) of the ethyl group will be downfield of the two methyl carbons due to its attachment to oxygen. The methyl carbon of the ethyl group and the methyl carbon attached to the ring will have distinct chemical shifts in the typical alkyl region (upfield).

Experimental Protocols

Adherence to a rigorous and validated protocol is essential for acquiring high-quality, reproducible NMR data.[9]

Protocol for NMR Sample Preparation

This protocol outlines the standard procedure for preparing a sample of a small organic molecule like this compound.[10][11]

Materials:

  • This compound (high purity)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tube (clean and unscratched)[6]

  • Pasteur pipette and bulb

  • Small vial

  • Internal Standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[9]

  • Solvent Addition: Using a Pasteur pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[12] CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single residual proton peak at ~7.26 ppm, which is useful for referencing.[13]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample completely dissolves. If solids persist, the solution can be filtered through a small cotton plug in a Pasteur pipette directly into the NMR tube to prevent shimming issues.[9]

  • Transfer to NMR Tube: Carefully transfer the solution from the vial into the NMR tube. Ensure the liquid height is sufficient to be within the detector coil region (typically 4-5 cm).

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[6]

Caption: Standard workflow for NMR analysis.

Protocol for 1D NMR Data Acquisition

The following are general starting parameters. Optimization may be necessary depending on the spectrometer and sample concentration.[14][15]

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems).

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise.

  • Relaxation Delay (D1): 1-2 seconds. For accurate integration, a longer delay of 5 times the longest T1 relaxation time is recommended.

  • Spectral Width (SW): A range of -2 to 12 ppm is usually adequate for most organic molecules.

  • Acquisition Time (AQ): Typically 2-4 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling.

  • Number of Scans (NS): Due to the low sensitivity, a larger number of scans is required, typically ranging from 128 to 1024 or more, depending on concentration.

  • Relaxation Delay (D1): 2 seconds is a common starting point.

  • Spectral Width (SW): A range of 0 to 220 ppm is standard.

Data Presentation and Interpretation

The acquired data is processed via Fourier Transform, phased, and baseline corrected. The chemical shift axis is calibrated using the TMS signal at 0.00 ppm or the residual solvent peak (CDCl₃: δH = 7.26 ppm; δC = 77.16 ppm).[13]

Tabulated ¹H NMR Data
Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
H-6~8.5 - 8.7Doublet (d)1H³J ≈ 5.0 Hz
H-3~8.2 - 8.4Singlet (s) / small d1H⁴J ≈ 1.5-2.0 Hz
H-5~7.4 - 7.6Doublet (d)1H³J ≈ 5.0 Hz
-OCH₂CH₃~4.3 - 4.5Quartet (q)2H³J ≈ 7.1 Hz
Ring-CH₃~2.5 - 2.7Singlet (s)3H-
-OCH₂CH₃~1.3 - 1.5Triplet (t)3H³J ≈ 7.1 Hz

Note: Predicted chemical shifts are estimates based on principles of substituent effects on pyridine rings. Actual values may vary slightly.[3][16]

Tabulated ¹³C NMR Data
Signal AssignmentPredicted δ (ppm)
C=O~165
C-2~158
C-6~150
C-4~145
C-3~125
C-5~122
-OCH₂CH₃~62
Ring-CH₃~24
-OCH₂CH₃~14

Note: Predicted chemical shifts are estimates. The assignment of aromatic carbons can be definitively confirmed using 2D NMR techniques such as HSQC and HMBC.[17][18]

Conclusion

¹H and ¹³C NMR spectroscopy provide a powerful and detailed fingerprint of this compound. By following the robust protocols outlined in this guide and applying foundational NMR principles, researchers can confidently verify the structure and purity of this compound. The predicted spectral data serves as a reliable benchmark for the analysis of experimental results, ensuring the integrity of data for research and development applications.

References

  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Available at: [Link]

  • Scribd. NMR Sample Prep. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12243767, this compound. Available at: [Link]

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Scribd. NMR Sample Prepara-on. Available at: [Link]

  • University of California, Irvine. 1D NMR Acquisition Quick Guide. Available at: [Link]

  • Bruker. 1D Acquisition. Available at: [Link]

  • MDPI. (2001). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. Available at: [Link]

  • ChemRxiv. (2021). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Available at: [Link]

  • University of Ottawa. 1D NMR VnmrJ Quick Guide. Available at: [Link]

  • Bruker. Acquisition Commands and Parameters. Available at: [Link]

  • Abraham, R.J., et al. (2010). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • Chemistry Connected. 318 NMR coupling. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

Sources

Mass Spectrometry Analysis of Ethyl 2-methylisonicotinate: Fragmentation Pathways and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the mass spectrometric analysis of Ethyl 2-methylisonicotinate (C₉H₁₁NO₂), a key heterocyclic building block in pharmaceutical research. We present a comprehensive protocol for sample analysis using Electrospray Ionization (ESI) and Electron Ionization (EI) mass spectrometry. The core of this document is a detailed exploration of the compound's fragmentation patterns, elucidating the primary cleavage pathways and identifying key diagnostic fragment ions. This guide is designed to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required for the structural confirmation and purity assessment of this compound and related compounds.

Introduction

This compound is a substituted pyridine derivative frequently utilized as a starting material or intermediate in the synthesis of novel therapeutic agents. Its structural integrity and purity are paramount to ensuring the desired efficacy and safety profile of the final active pharmaceutical ingredient (API). Mass spectrometry (MS) is an indispensable analytical technique in the drug development pipeline, offering unparalleled sensitivity and structural insight from minimal sample quantities.[1][2]

The analysis of small molecules by MS involves the ionization of the target compound and the subsequent analysis of its mass-to-charge ratio (m/z) and that of its fragments.[3] The resulting fragmentation pattern serves as a molecular fingerprint, providing definitive structural confirmation. This note details the fragmentation behavior of this compound under common ionization conditions, providing a reliable reference for its identification.

Experimental Protocols

The choice of methodology depends on the sample matrix and the analytical objective. For pure compounds, a direct infusion or a simple chromatographic separation is sufficient. For complex mixtures, more rigorous sample preparation is required.[4]

Protocol 2.1: ESI-MS/MS Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is ideal for high-sensitivity analysis and structural confirmation.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Create a working solution by diluting the stock solution to 1 µg/mL with 50:50 methanol:water containing 0.1% formic acid. The acid promotes protonation for positive ion mode analysis.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Parameters (Q-TOF or Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Full Scan MS1 Range: m/z 50-300.

    • MS/MS Analysis: Target the protonated molecule [M+H]⁺ at m/z 166.1. Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Protocol 2.2: EI-MS Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a robust method for the analysis of volatile, thermally stable compounds.

  • Sample Preparation:

    • Prepare a 100 µg/mL solution of this compound in dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Parameters:

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

    • Injection: 1 µL, splitless.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Full Scan MS Range: m/z 40-300.

Workflow Visualization

The general analytical workflow for mass spectrometry analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep Prepare 1 µg/mL solution in 50:50 MeOH:H2O + 0.1% Formic Acid lcms LC-MS/MS (ESI Positive Mode) prep->lcms for LC-MS gcms GC-MS (EI Mode) prep->gcms (adjust solvent) for GC-MS ms1 MS1 Full Scan: Identify Molecular Ion ([M+H]⁺ or M⁺˙) lcms->ms1 gcms->ms1 ms2 MS/MS or EI Spectrum: Acquire Fragmentation Data ms1->ms2 Isolate & Fragment interp Interpret Spectrum & Propose Fragmentation Pathways ms2->interp

Caption: General experimental workflow for MS analysis.

Results and Discussion: Fragmentation Analysis

The fragmentation of this compound is dictated by the lability of the ester group and the stability of the pyridine ring. The molecular weight is 165.08 g/mol . We anticipate the protonated molecule [M+H]⁺ at m/z 166.1 in ESI and the molecular ion M⁺˙ at m/z 165.1 in EI.

Key Fragmentation Pathways

The primary fragmentation routes observed are initiated by cleavage at the ester functional group. The stability of the resulting acylium ion and the pyridine ring are major driving forces.[5][6]

  • Loss of Ethoxy Radical (•OC₂H₅): The most common fragmentation for ethyl esters is the alpha-cleavage of the C-O single bond, resulting in the loss of an ethoxy radical (mass: 45 Da).[6][7] This pathway yields a highly stable 2-methylisonicotinoyl acylium ion.

    • [M+H]⁺ (m/z 166) → m/z 121 + C₂H₅O•

    • M⁺˙ (m/z 165) → m/z 120 + C₂H₅O•

  • Loss of Ethylene (C₂H₄): A McLafferty rearrangement, common in molecules with an ester and available gamma-hydrogens, can lead to the loss of a neutral ethylene molecule (mass: 28 Da). This results in the formation of the 2-methylisonicotinic acid ion.

    • M⁺˙ (m/z 165) → m/z 137 + C₂H₄

  • Loss of Carbon Monoxide (CO): The acylium ion (m/z 120) formed from the loss of the ethoxy radical can subsequently lose a neutral carbon monoxide molecule (mass: 28 Da). This results in the formation of the 2-methylpyridine cation.

    • m/z 120 → m/z 92 + CO

  • Pyridine Ring Fragmentation: The stable 2-methylpyridine cation (m/z 92) can undergo further fragmentation. A characteristic loss for pyridine derivatives is the neutral loss of hydrogen cyanide (HCN, mass: 27 Da).[8]

    • m/z 92 → m/z 65 + HCN

Summary of Expected Fragment Ions (EI Mode)
m/z (Daltons)Proposed FormulaProposed Structure / Neutral LossRelative Abundance
165[C₉H₁₁NO₂]⁺˙Molecular Ion (M⁺˙)Moderate
137[C₇H₇NO₂]⁺˙[M - C₂H₄]⁺˙ (McLafferty Rearrangement)Moderate to High
120[C₇H₆NO]⁺[M - •OC₂H₅]⁺ (Loss of ethoxy radical)High (Often Base Peak)
92[C₆H₆N]⁺[M - •OC₂H₅ - CO]⁺ (Loss of CO from m/z 120)High
65[C₄H₃N]⁺[m/z 92 - HCN]⁺ (Loss of hydrogen cyanide)Moderate
Proposed Fragmentation Mechanism (EI Mode)

The diagram below illustrates the key fragmentation pathways originating from the molecular ion of this compound.

G cluster_struct mol_ion This compound Molecular Ion (M⁺˙) m/z 165 frag_137 m/z 137 mol_ion->frag_137 - C₂H₄ (McLafferty) frag_120 2-Methylisonicotinoyl Cation m/z 120 mol_ion->frag_120 - •OC₂H₅ frag_92 2-Methylpyridine Cation m/z 92 frag_120->frag_92 - CO frag_65 m/z 65 frag_92->frag_65 - HCN

Caption: Proposed EI fragmentation of this compound.

Conclusion

The mass spectrometric analysis of this compound reveals a predictable and informative fragmentation pattern. The primary cleavages occur at the ester moiety, leading to the formation of characteristic ions at m/z 120 (loss of ethoxy radical) and m/z 137 (loss of ethylene via McLafferty rearrangement). Subsequent loss of carbon monoxide from the m/z 120 fragment yields a stable 2-methylpyridine cation at m/z 92. These diagnostic ions provide a robust method for the structural confirmation of this compound in both research and quality control settings. The protocols and fragmentation data presented herein serve as a foundational reference for scientists engaged in the development of pharmaceuticals derived from this important heterocyclic scaffold.

References

  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl isonicotinate. PubChem. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. Retrieved from [Link]

  • SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

Sources

Application Note: Structural Characterization of Ethyl 2-methylisonicotinate using Fourier Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the identification and characterization of functional groups in Ethyl 2-methylisonicotinate using Fourier Transform Infrared (FT-IR) spectroscopy. This compound is a substituted pyridine derivative, a structural motif of interest in pharmaceutical and materials science research. FT-IR spectroscopy offers a rapid, non-destructive, and highly specific method for confirming the molecular structure by identifying its key functional groups. This document details the principles of the technique, a step-by-step protocol using Attenuated Total Reflectance (ATR), and a thorough interpretation of the resulting infrared spectrum. The intended audience includes researchers, quality control analysts, and drug development professionals.

Introduction and Principles

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify chemical compounds by measuring the absorption of infrared radiation by a sample.[1] When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to the vibrational energies of their chemical bonds.[2][3] These absorptions, visualized as peaks in a spectrum, are characteristic of specific functional groups, providing a unique molecular "fingerprint."[3][4][5]

This compound (C₉H₁₁NO₂) possesses several key functional groups amenable to FT-IR analysis:

  • An aromatic pyridine ring

  • An ester group (-COOEt)

  • Alkyl groups (methyl and ethyl)

This note focuses on the use of Attenuated Total Reflectance (ATR) as the sampling technique. ATR is the most widely used sampling method for FT-IR, allowing for the direct analysis of liquid and solid samples with minimal to no preparation.[6][7][8] The technique works by passing an infrared beam through a crystal of high refractive index (e.g., diamond or zinc selenide).[6][8] The beam undergoes total internal reflection at the crystal surface, creating an "evanescent wave" that penetrates a few micrometers into the sample placed in intimate contact with the crystal.[7][8][9] This interaction provides a high-quality absorption spectrum of the sample.[9]

Materials and Instrumentation

  • Sample: this compound (CAS No. 25635-17-0)[10]

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

  • Solvent for Cleaning: Isopropanol or ethanol.

  • Wipes: Lint-free laboratory wipes.

Experimental Protocol: ATR-FTIR Analysis

The following protocol outlines a robust and reproducible method for acquiring the FT-IR spectrum of a liquid sample like this compound.

Step 1: Background Spectrum Acquisition

  • Action: Ensure the ATR crystal surface is clean. Using a lint-free wipe and isopropanol, gently clean the crystal and allow it to dry completely.

  • Rationale: This step is critical to remove any residues from previous analyses. The background scan measures the ambient atmosphere (CO₂, water vapor) and the instrument's optical bench.[11] This spectrum is computationally subtracted from the sample spectrum to ensure that the final data represents only the sample itself.

  • Procedure: With the clean, empty ATR accessory in place, collect a background spectrum. Typical parameters are 16-32 scans at a resolution of 4 cm⁻¹.

Step 2: Sample Application

  • Action: Place a single drop (approximately 5-10 µL) of this compound directly onto the center of the ATR crystal.

  • Rationale: Only a small amount of sample is needed to completely cover the crystal's sampling area.[6][11] This ensures sufficient contact for the evanescent wave to interact with the sample.[7] For liquid samples, the close contact required for a good spectrum is easily achieved.[9]

Step 3: Sample Spectrum Acquisition

  • Action: Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

  • Rationale: Using identical instrument settings for both background and sample scans is essential for accurate spectral subtraction, preventing the introduction of artifacts.

Step 4: Cleaning

  • Action: After the measurement is complete, thoroughly clean the ATR crystal surface using a lint-free wipe moistened with isopropanol.

  • Rationale: Proper cleaning prevents cross-contamination between samples and ensures the longevity of the ATR crystal.

Workflow for ATR-FTIR Analysis

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Analysis Start Start Clean_Crystal 1. Clean ATR Crystal (Isopropanol) Start->Clean_Crystal Background 2. Collect Background Spectrum Clean_Crystal->Background Ensures no contaminants Apply_Sample 3. Apply Liquid Sample to Crystal Background->Apply_Sample Reference collected Sample_Scan 4. Collect Sample Spectrum Apply_Sample->Sample_Scan Process 5. Perform Automatic Background Subtraction Sample_Scan->Process Raw data acquired Clean_End 6. Clean ATR Crystal Process->Clean_End Spectrum ready for interpretation End End Clean_End->End

Sources

Application Note: High-Throughput Purity Determination of Ethyl 2-methylisonicotinate Using Validated HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust, validated analytical procedures for the determination of purity and the identification of potential impurities in Ethyl 2-methylisonicotinate, a key intermediate in pharmaceutical synthesis. We provide detailed protocols for two orthogonal analytical techniques: a primary High-Performance Liquid Chromatography (HPLC) method for quantitative purity assessment and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for impurity identification and analysis of volatile components. The methodologies are developed and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and reliability, making them suitable for quality control and drug development environments.[1][2][3]

Introduction: The Analytical Imperative for this compound

This compound (CAS: 25635-17-0) is a pyridinecarboxylate ester increasingly utilized as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[4][5] The purity of such intermediates is paramount, as even trace impurities can be incorporated into the final drug substance, potentially altering its efficacy, safety, and stability profile. Therefore, regulatory bodies require rigorous analytical characterization to ensure product quality and patient safety.[6][7]

This guide provides two complementary, high-confidence methods for analyzing this compound. The Reverse-Phase HPLC (RP-HPLC) method serves as the primary tool for accurate quantification of the main component and known impurities. The GC-MS method offers a secondary, confirmatory analysis, providing structural information for unknown impurity identification and quantifying volatile or non-UV active species that may be missed by HPLC.

Compound Profile: this compound

Property Value Source
IUPAC Name ethyl 2-methylpyridine-4-carboxylate [4]
Molecular Formula C₉H₁₁NO₂ [4]
Molecular Weight 165.19 g/mol [4]
CAS Number 25635-17-0 [4]
Appearance Liquid [8]
Boiling Point 126-127 °C @ 24 mmHg [9][10]

| Solubility | Slightly soluble in water |[9][10] |

Part I: Quantitative Purity by Reverse-Phase HPLC

Principle and Method Rationale

The HPLC method is designed as the principal assay for purity. A reverse-phase C18 column is selected for its versatility and strong retention of moderately polar aromatic compounds like this compound.

  • Causality of Choices :

    • Stationary Phase (C18): The non-polar C18 stationary phase provides hydrophobic interactions with the pyridine ring and ethyl ester group, allowing for effective separation from more polar potential impurities (e.g., the hydrolyzed parent acid, 2-methylisonicotinic acid) and less polar impurities.

    • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency.[11] A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable run time.

    • Acid Modifier (Formic Acid): The addition of a small amount of formic acid to the mobile phase is critical. It protonates residual silanols on the silica backbone of the column, reducing peak tailing and improving peak shape for the basic pyridine nitrogen. It also ensures consistent ionization of acidic or basic analytes.

    • UV Detection (268 nm): The pyridine ring of the molecule contains a chromophore that strongly absorbs UV light. A detection wavelength of 268 nm is selected to provide high sensitivity for the parent compound and related aromatic impurities.[10]

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighting B Dilution in Mobile Phase A->B C HPLC Injection (10 µL) B->C D C18 Column Separation (Gradient Elution) C->D E UV Detection (268 nm) D->E F Chromatogram Integration E->F G Purity Calculation (% Area) F->G H Validation Report G->H

Caption: HPLC workflow from sample preparation to final report.

Detailed HPLC Protocol

A. Reagents and Materials

  • This compound Reference Standard (>99.5% purity)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.45 µm Membrane Filters

B. Chromatographic Conditions

Parameter Condition
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV-Vis Diode Array Detector (DAD)

| Wavelength | 268 nm |

C. Solution Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the Standard Solution.

  • Filtration: Filter all solutions through a 0.45 µm membrane filter before injection.

D. Analysis and Calculation

  • Equilibrate the system with the initial mobile phase conditions for at least 20 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the Standard Solution five times to establish system suitability (RSD of peak area <2.0%).

  • Inject the Sample Solution in duplicate.

  • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Summary

This method must be validated according to ICH Q2(R2) guidelines to be considered trustworthy for quality control.[7]

Parameter Specification Typical Result
Linearity (r²) ≥ 0.999 0.9998
Range 0.05 - 0.75 mg/mL Conforms
Accuracy (% Recovery) 98.0 - 102.0% 99.5 - 101.2%
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% 0.45%; 1.10%
LOD Signal-to-Noise ≥ 3:1 0.005 µg/mL
LOQ Signal-to-Noise ≥ 10:1 0.015 µg/mL

| Specificity | No interference from blank/impurities | Conforms |

Part II: Confirmatory Analysis & Volatiles by GC-MS

Principle and Method Rationale

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds.[12] It provides an orthogonal separation mechanism to HPLC and delivers structural information through mass spectrometry, making it ideal for confirming the identity of the main peak and tentatively identifying unknown impurities.

  • Causality of Choices :

    • Stationary Phase (DB-5ms): A low-polarity 5% phenyl / 95% dimethylpolysiloxane column is chosen. This is a robust, general-purpose column that separates compounds primarily based on their boiling points and is suitable for the analysis of the relatively non-polar this compound and potential synthesis-related impurities (e.g., residual solvents or starting materials).

    • Injection Mode (Split): A split injection is used to prevent column overloading with the concentrated main component, ensuring sharp peaks and protecting the detector. A high split ratio is used for the main assay.

    • Temperature Program: A temperature gradient is essential to first separate highly volatile impurities (like residual solvents) at low temperatures before ramping up to elute the main analyte and any higher-boiling impurities.

    • MS Detection: Mass spectrometry provides two key advantages: high sensitivity and structural confirmation. The electron ionization (EI) source generates a reproducible fragmentation pattern, or "fingerprint," for the molecule, which can be compared against spectral libraries for confident identification.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing A Sample Dilution in Ethyl Acetate C GC Split Injection A->C D DB-5ms Separation (Temp Program) C->D E MS Detection (EI Source) D->E F Mass Analyzer (Quadrupole) E->F G TIC Chromatogram F->G H Mass Spectrum Analysis G->H I Library Search & Impurity ID H->I

Caption: GC-MS workflow for identity confirmation and impurity analysis.

Detailed GC-MS Protocol

A. Reagents and Materials

  • This compound Sample

  • Ethyl Acetate (GC Grade)

B. Chromatographic and MS Conditions

Parameter Condition
Instrument Agilent 8890 GC with 5977B MSD or equivalent
Column Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Inlet Temp. 250 °C
Injection Vol. 1 µL
Split Ratio 50:1
Oven Program 60 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)
Transfer Line 280 °C
Ion Source Electron Ionization (EI), 230 °C
Ionization Energy 70 eV
Mass Range 35 - 400 amu

| Mode | Full Scan |

C. Solution Preparation

  • Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.

D. Analysis and Data Interpretation

  • Inject the prepared sample solution.

  • The primary peak in the Total Ion Chromatogram (TIC) should correspond to this compound. Confirm its identity by comparing the acquired mass spectrum with a reference spectrum or library (e.g., NIST).

  • Integrate all other peaks in the chromatogram.

  • For any impurity peak greater than 0.05% area, analyze its mass spectrum. Perform a library search to tentatively identify the structure. Common impurities may include positional isomers, starting materials, or by-products from synthesis.[13]

Method Validation Summary

Validation for a GC-MS impurity identification method focuses on specificity, and the limit of detection.[14]

Parameter Specification Typical Result
Specificity Main peak is spectrally pure and matches reference. Conforms
LOD Signal-to-Noise ≥ 3:1 for known impurities ~1 ppm
LOQ Signal-to-Noise ≥ 10:1 for known impurities ~3 ppm

| Precision (% RSD) | ≤ 15% at the LOQ level | 11.5% |

Conclusion

The HPLC and GC-MS methods detailed in this application note provide a comprehensive and robust system for the quality control of this compound. The HPLC method is validated for high-throughput, quantitative purity analysis, while the GC-MS method provides essential, orthogonal confirmation of identity and characterization of volatile impurities. Adherence to these protocols, which are grounded in established regulatory principles, will ensure the consistent quality of this critical pharmaceutical intermediate.[6][15]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12243767, this compound. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology (2022). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Retrieved from [Link]

  • SIELC Technologies (2018). Ethyl 2-methylnicotinate. Retrieved from [Link]

  • Pharmaceutical Technology (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • ChemWhat (n.d.). Ethyl 2-methylnicotinate CAS#: 1721-26-2. Retrieved from [Link]

  • Pharmaguideline (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74401, Ethyl 2-methylnicotinate. Retrieved from [Link]

  • ResearchGate (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]

  • Zenodo (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • LCGC International (2001). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Retrieved from [Link]

  • ComplianceIQ (n.d.). Validation of GC GC-MS Methodologies. Retrieved from [Link]

  • Impact Factor (2015). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition (2014). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. Retrieved from [Link]

  • Veeprho (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

  • SpringerLink (2018). Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate present in hygienic consumer products using HPLC/MS. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Retrieved from [Link]

  • MDPI (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

  • MDPI (2023). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. Retrieved from [Link]

  • ResearchGate (2015). SPE/GC-MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. Retrieved from [Link]

Sources

The Strategic Role of Ethyl 2-methylisonicotinate and its Analogs in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold as a Cornerstone in Modern Crop Protection

The pyridine ring system is a foundational structural motif in a significant portion of modern agrochemicals, including herbicides, fungicides, and insecticides.[1] Its prevalence stems from its versatile chemical reactivity and its ability to interact with a wide range of biological targets in pests and weeds. Ethyl 2-methylisonicotinate, a substituted pyridine carboxylate, and its close chemical relatives like 2-methylpyridine, represent key building blocks in the synthesis of these vital agricultural tools.[2] This technical guide will provide an in-depth exploration of the application of these pyridine derivatives in agrochemical synthesis, with a particular focus on the production of picolinate herbicides. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the rationale behind the synthetic strategies employed.

The Pivotal Role of 2-Methylpyridine in the Synthesis of Picolinate Herbicides

While this compound is a valuable intermediate, its close analog, 2-methylpyridine (α-picoline), serves as a primary and commercially significant precursor for a major class of herbicides: the pyridine carboxylic acids.[3] These herbicides, which include prominent examples like Picloram and Clopyralid, function as synthetic auxins, inducing uncontrolled growth and ultimately leading to the death of targeted broadleaf weeds.[3] The synthesis of Picloram from 2-methylpyridine provides an exemplary case study of the strategic derivatization of a simple pyridine building block into a potent agrochemical.

Synthetic Pathway to Picloram from 2-Methylpyridine

The industrial synthesis of Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) from 2-methylpyridine is a multi-step process that masterfully employs fundamental organic reactions to build the final, highly functionalized molecule.[4] The overall transformation involves the chlorination of the pyridine ring and the methyl group, followed by hydrolysis and amination.

The key steps in this synthesis are:

  • Chlorination of 2-Methylpyridine: The initial step involves the exhaustive chlorination of 2-methylpyridine. This is typically achieved using chlorine gas at elevated temperatures, leading to the formation of 4-amino-3,5,6-trichloro-2-(trichloromethyl)pyridine. This reaction proceeds via a free-radical mechanism for the chlorination of the methyl group and electrophilic aromatic substitution for the chlorination of the pyridine ring.

  • Hydrolysis of the Trichloromethyl Group: The trichloromethyl group is then hydrolyzed to a carboxylic acid. This is a crucial step that introduces the carboxyl functional group characteristic of picolinate herbicides.

  • Amination: The final step involves the introduction of an amino group at the 4-position of the pyridine ring.

The following diagram illustrates the synthetic workflow for the production of Picloram from 2-methylpyridine:

Picloram Synthesis 2-Methylpyridine 2-Methylpyridine Chlorination Chlorination 2-Methylpyridine->Chlorination Cl2, heat 4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine 4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine Chlorination->4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine Hydrolysis Hydrolysis 4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine->Hydrolysis H2O Picloram Picloram Hydrolysis->Picloram NH3

Caption: Synthetic route from 2-Methylpyridine to Picloram.

Experimental Protocols

The following protocols provide a generalized framework for the laboratory-scale synthesis of key intermediates and the final agrochemical product. Safety Precaution: These reactions involve hazardous materials and should only be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-(Trichloromethyl)pyridine from 2-Methylpyridine

This protocol outlines the initial chlorination of the methyl group, a critical step in the functionalization of the starting material.

Materials and Equipment:

Reagent/EquipmentSpecification
2-MethylpyridineReagent grade, 99%
Sulfuryl chloride (SO₂Cl₂)Reagent grade, 99%
Benzoyl peroxide (BPO)Reagent grade
Dichloromethane (DCM)Anhydrous
Round-bottom flask250 mL, three-necked
Reflux condenser
Magnetic stirrer with heating
Dropping funnel
Nitrogen inlet

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under a nitrogen atmosphere, add 2-methylpyridine (0.1 mol) and anhydrous dichloromethane (100 mL).

  • Initiate stirring and add benzoyl peroxide (0.002 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 40°C).

  • From the dropping funnel, add sulfuryl chloride (0.3 mol) dropwise over a period of 1 hour. Caution: The reaction is exothermic.

  • After the addition is complete, continue to reflux the mixture for 4-6 hours, monitoring the reaction progress by Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, and wash it with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(trichloromethyl)pyridine.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of Picolinic Acid from 2-(Trichloromethyl)pyridine

This protocol details the hydrolysis of the trichloromethyl group to the carboxylic acid.

Materials and Equipment:

Reagent/EquipmentSpecification
2-(Trichloromethyl)pyridineFrom Protocol 1
Sulfuric acidConcentrated (98%)
Round-bottom flask250 mL
Reflux condenser
Magnetic stirrer with heating
Ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add concentrated sulfuric acid (50 mL).

  • Cool the sulfuric acid in an ice bath.

  • Slowly and with vigorous stirring, add 2-(trichloromethyl)pyridine (0.1 mol) to the cooled sulfuric acid.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 120°C for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 3-4.

  • The precipitated picolinic acid can be collected by filtration, washed with cold water, and dried under vacuum.

Conclusion: The Enduring Importance of Pyridine Intermediates

The synthesis of Picloram from 2-methylpyridine serves as a powerful illustration of the strategic importance of simple pyridine-based intermediates in the agrochemical industry. The ability to selectively functionalize the pyridine ring and its substituents allows for the creation of a diverse array of active ingredients. While this guide has focused on a specific herbicide, the principles and protocols discussed are broadly applicable to the synthesis of other pyridine-derived agrochemicals, including fungicides and insecticides. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the innovative use of versatile building blocks like this compound and its analogs will remain a critical area of research and development.

References

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). Bioorganic & Medicinal Chemistry, 24(3), 352-362.

  • 2-Methylpyridine. PubChem.

  • Picolinafen (Ref: BAS 700H). University of Hertfordshire.

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules, 28(3), 1385.

  • Picolinafen. PubChem.

  • Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides. Google Patents.

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks.

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (2021). CrystEngComm, 23(39), 6825-6836.

  • Application Notes and Protocols: Synthesis of Neonicotinoids Using 2-Chloro-5-methylpyridine. Benchchem.

  • Stable agrochemical composition. Google Patents.

  • 2-Methylisonicotinic acid. SynQuest Laboratories.

  • Plant growth regulating compositions containing 2-methylene-succinamic acid derivatives and some such novel compounds. Google Patents.

  • Isonicotinic acid derivatives and preparation methods and uses thereof. Google Patents.

  • Picloram. PubChem.

  • Herbicidal mixtures containing picolinafen. Google Patents.

Sources

The Strategic Utility of Ethyl 2-methylisonicotinate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Pyridine Scaffold

In the landscape of modern medicinal chemistry, pyridine derivatives are ubiquitous scaffolds, forming the core of numerous blockbuster drugs. Their prevalence stems from their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to be readily functionalized. Among the vast array of pyridine-based building blocks, Ethyl 2-methylisonicotinate stands out as a particularly valuable intermediate. Its strategic substitution pattern—a reactive ester at the 4-position and a methyl group at the 2-position—offers a versatile platform for the synthesis of complex pharmaceutical compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in pharmaceutical synthesis. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for its key transformations.

Chemical Properties and Strategic Importance

This compound, with the chemical formula C₉H₁₁NO₂, is a stable, readily available starting material. The ester functionality at the C4 position is a key handle for derivatization, allowing for hydrolysis to the corresponding carboxylic acid or direct conversion to amides. The methyl group at the C2 position can influence the molecule's conformation and electronic properties, and can also be a site for further functionalization, although it is more commonly retained in the final drug scaffold.

PropertyValue
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
CAS Number 25635-17-0
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 245 °C

The true synthetic power of this compound is realized when it is further functionalized, particularly with a leaving group on the pyridine ring, which opens the door to powerful cross-coupling reactions for the construction of complex biaryl and aryl-alkynyl systems.

Core Synthetic Transformations and Protocols

The utility of this compound as a pharmaceutical intermediate is primarily exploited through three key types of transformations: modification of the ester group, and carbon-carbon bond formation at the pyridine ring. This section provides detailed protocols for these essential reactions.

Ester Hydrolysis: Accessing the Carboxylic Acid Core

The hydrolysis of the ethyl ester to 2-methylisonicotinic acid is often the first step in a synthetic sequence, as the resulting carboxylic acid is a versatile precursor for a wide range of amide coupling reactions.[1]

Scientific Rationale: Alkaline hydrolysis is generally preferred over acidic hydrolysis for esters as the reaction is irreversible, driving the equilibrium towards the carboxylate salt.[2] Subsequent acidification quantitatively yields the carboxylic acid.

Protocol: Alkaline Hydrolysis of this compound

  • Materials:

    • This compound (1.0 eq)

    • Sodium hydroxide (NaOH) (2.0 eq)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Hydrochloric acid (HCl), 2M solution

    • Ethyl acetate (EtOAc)

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a mixture of ethanol and water (e.g., 2:1 v/v).

    • Add sodium hydroxide pellets and heat the mixture to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~4-5 with 2M HCl. A white precipitate of 2-methylisonicotinic acid will form.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • For any remaining product in the filtrate, extract with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to recover any additional product.

    • Combine all batches of the product and dry under vacuum.

G start This compound step1 Dissolve in EtOH/H₂O Add NaOH start->step1 step2 Reflux (2-4h) step1->step2 step3 Cool & Concentrate step2->step3 step4 Acidify with 2M HCl step3->step4 step5 Filter Precipitate step4->step5 end 2-methylisonicotinic acid step5->end G start This compound + Amine step1 Add H₂O Seal Vessel start->step1 step2 Heat to 110°C (12h) step1->step2 step3 Cool & Extract with EtOAc step2->step3 step4 Purify by Chromatography step3->step4 end N-substituted-2-methylisonicotinamide step4->end G start Ethyl 6-bromo-2-methylisonicotinate + Arylboronic Acid step1 Add Pd catalyst & Base start->step1 step2 Add Degassed Solvent step1->step2 step3 Heat (80-100°C, 4-24h) step2->step3 step4 Workup & Purification step3->step4 end Ethyl 6-aryl-2-methylisonicotinate step4->end G start Ethyl 6-bromo-2-methylisonicotinate + Terminal Alkyne step1 Add Pd catalyst, CuI & Base start->step1 step2 Stir at RT (3-16h) step1->step2 step3 Workup & Purification step2->step3 end Ethyl 6-alkynyl-2-methylisonicotinate step3->end

Sources

Application Notes and Protocols for the Derivatization of Ethyl 2-methylisonicotinate in Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Ethyl 2-methylisonicotinate in Medicinal Chemistry

This compound is a readily available and versatile scaffold in the field of drug discovery.[1][2] Its pyridine core is a privileged structure, frequently found in biologically active compounds due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[3][4] The strategic placement of a methyl group at the 2-position and an ethyl ester at the 4-position offers multiple, distinct points for chemical modification. This allows for the systematic exploration of the chemical space around the pyridine core to develop novel therapeutic agents.

This guide provides a comprehensive overview of robust and reproducible methods for the derivatization of this compound. It is designed for researchers, scientists, and drug development professionals seeking to generate libraries of novel compounds for biological screening. The protocols detailed herein are grounded in established chemical principles and offer a solid foundation for the synthesis of diverse molecular architectures.

Core Derivatization Strategies: A Multi-pronged Approach

The derivatization of this compound can be approached through several key transformations targeting its functional groups: the ethyl ester, the 2-methyl group, and the pyridine ring itself. Each of these sites offers a unique opportunity to modulate the physicochemical and pharmacological properties of the resulting molecules.

Figure 1: Key derivatization pathways for this compound.

Part 1: Ester Modification - Tuning Polarity and Hydrogen Bonding

The ethyl ester group at the 4-position is a prime target for initial derivatization. Its conversion to a carboxylic acid, various amides, or a primary alcohol can significantly impact the molecule's polarity, solubility, and hydrogen bonding capacity, all of which are critical for biological activity.

Hydrolysis to 2-methylisonicotinic acid

Scientific Rationale: Conversion of the ester to a carboxylic acid introduces a key acidic functional group capable of forming strong ionic and hydrogen bonds with biological targets. This transformation is often a crucial first step for further derivatization, such as amide coupling.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Reagent Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5 - 2.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Carefully acidify the remaining aqueous solution to a pH of approximately 4-5 with a suitable acid (e.g., 1M HCl). This will precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-methylisonicotinic acid.

Parameter Condition Rationale
Solvent Ethanol/WaterCo-solvent system to ensure solubility of both the starting material and the base.
Base NaOH or KOHStrong bases that effectively catalyze the saponification of the ester.
Temperature RefluxProvides the necessary activation energy for the hydrolysis reaction to proceed at a reasonable rate.
pH Adjustment Acidification to pH 4-5Protonates the carboxylate salt to form the neutral carboxylic acid, causing it to precipitate from the aqueous solution.
Amidation: Building Molecular Diversity

Scientific Rationale: The formation of amides from the corresponding carboxylic acid (or directly from the ester) is a cornerstone of medicinal chemistry. This reaction allows for the introduction of a wide array of substituents, enabling fine-tuning of steric and electronic properties. Amide bonds are also metabolically stable and can participate in hydrogen bonding.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This protocol assumes the prior synthesis of 2-methylisonicotinic acid as described in section 1.1.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylisonicotinic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Reagent Addition:

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester.

    • Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reagent Function Rationale
EDC Coupling AgentActivates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7]
HOBt AdditiveSuppresses side reactions and racemization by forming an activated ester intermediate.
Amine NucleophileThe building block that introduces the desired R-group to the amide.
TEA/DIPEA BaseScavenges the HCl produced during the reaction and maintains a basic environment.
Reduction to (2-methylpyridin-4-yl)methanol

Scientific Rationale: Reducing the ester to a primary alcohol provides a different set of functional group handles for further derivatization, such as etherification or oxidation. The resulting alcohol can also act as a hydrogen bond donor.

Experimental Protocol: Lithium Aluminum Hydride Reduction

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Carefully add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF dropwise to the cooled solution. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.[8][9]

  • Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting mixture vigorously until a granular precipitate forms.

    • Filter the solid and wash thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired alcohol.

Reagent Function Rationale
LiAlH₄ Reducing AgentA powerful hydride donor capable of reducing esters to primary alcohols.[8]
Anhydrous THF SolventAn aprotic ether solvent that is stable to LiAlH₄.
Fieser Workup Quenching ProcedureA standardized and safe method for quenching LiAlH₄ reactions, resulting in an easily filterable solid.

Part 2: Methyl Group Functionalization - Exploring Bioisosteric Replacements

The 2-methyl group can be functionalized to introduce different substituents, which can act as bioisosteres or provide additional points for interaction with biological targets.

Oxidation to Pyridine-2,4-dicarboxylic acid

Scientific Rationale: Oxidation of the methyl group to a carboxylic acid introduces another acidic handle, creating a dicarboxylic acid derivative. This can lead to compounds with altered chelation properties and different binding modes.

Experimental Protocol: Potassium Permanganate Oxidation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of water and pyridine.

  • Reagent Addition: Heat the solution to reflux and add a solution of potassium permanganate (KMnO₄) (3.0-4.0 eq) in water portion-wise over several hours. The purple color of the permanganate should disappear as it is consumed.

  • Reaction Conditions: Continue to reflux for an additional 2-4 hours after the final addition of KMnO₄.

  • Work-up:

    • Cool the reaction mixture and filter off the manganese dioxide precipitate.

    • Wash the precipitate with hot water.

    • Combine the filtrate and washings and acidify with concentrated HCl to a low pH (e.g., pH 1-2).

    • Concentrate the solution under reduced pressure to precipitate the dicarboxylic acid.

    • Filter the product, wash with a small amount of cold water, and dry.

Part 3: Pyridine Ring Functionalization - Expanding the Core Structure

Direct functionalization of the pyridine ring allows for the introduction of aryl or heteroaryl groups, which can significantly alter the overall shape and electronic properties of the molecule.

Suzuki Cross-Coupling Reactions

Scientific Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[4][10] By first halogenating the pyridine ring (e.g., at the 3- or 5-position), it becomes possible to couple a wide variety of aryl and heteroaryl boronic acids or esters, leading to a vast library of biaryl compounds. The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryls found in polymers and biologically active compounds.[10]

Experimental Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol assumes the prior synthesis of a halogenated derivative of this compound (e.g., ethyl 5-bromo-2-methylisonicotinate).

  • Reaction Setup: In a Schlenk flask, combine the halogenated this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[11]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere to 80-100 °C for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Component Function Rationale
Palladium Catalyst CatalystFacilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Arylboronic Acid Coupling PartnerProvides the aryl or heteroaryl group to be coupled to the pyridine ring.
Base ActivatorPromotes the transmetalation step in the catalytic cycle.
Solvent System Reaction MediumA mixture of organic solvent and water is often used to solubilize both the organic and inorganic reagents.

Part 4: Biological Screening of Derivatized Compounds

The newly synthesized library of this compound derivatives should be subjected to a battery of biological assays to identify potential therapeutic activities. The choice of assays will depend on the intended therapeutic area, but a general screening cascade can be employed.

Figure 2: A generalized workflow for the biological screening of a compound library.

Suggested Initial Screens:

  • Anticancer Activity: Screen against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using assays such as the MTT or SRB assay to determine cell viability.[12][13]

  • Antimicrobial Activity: Test against a panel of pathogenic bacteria and fungi to identify potential antibiotics or antifungals.

  • Enzyme Inhibition Assays: If the derivatization strategy was designed to target a specific enzyme family (e.g., kinases, proteases), direct enzymatic assays should be employed. For instance, pyridine derivatives have been investigated as inhibitors of dihydrofolate reductase in the context of antimalarial drug discovery.[14][15][16]

  • Antiviral Activity: Screen against relevant viral strains in cell-based assays.

Follow-up Studies for Active Compounds:

  • Dose-response curves to determine IC₅₀ or EC₅₀ values.

  • Mechanism of action studies to identify the molecular target.

  • In vivo studies in animal models to assess efficacy and toxicity.

Conclusion

This compound is a valuable starting material for the generation of diverse compound libraries for biological screening. By systematically applying the derivatization strategies outlined in these application notes, researchers can efficiently explore the chemical space around this privileged scaffold and potentially identify novel lead compounds for drug development. The provided protocols offer a solid and reproducible foundation for these synthetic endeavors.

References

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing).
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS.
  • US2818378A - Oxidation of methyl-pyridines - Google Patents.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F.
  • Oxidative Dearomatization of Pyridines - PMC - NIH.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH.
  • The methods for pyridines synthesis and methyl group oxidative carbonylation.
  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents.
  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents.
  • (PDF) Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - ResearchGate.
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Publishing.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation.
  • INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW - Semantic Scholar.
  • This compound | C9H11NO2 | CID 12243767 - PubChem - NIH.
  • Application Notes and Protocols for the Hydrolysis and Decarboxylation of Ethyl 2-Oxocyclopentanecarboxylate Derivatives - Benchchem.
  • Ethyl 2-acetylisonicotinate synthesis - ChemicalBook.
  • Ester to Alcohol - Common Conditions.
  • Ethyl 2-methylnicotinate | Biochemical Reagent - MedchemExpress.com.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI.
  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols - University of Calgary.
  • Reduction of esters to alcohols and iodides using aminodiborane (μ-NH2B2H5): scope and mechanistic investigations - Chemical Communications (RSC Publishing).
  • A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds - PubMed.
  • - Chemistry LibreTexts.
  • Methyl and ethyl ketone analogs of salicylaldehyde isonicotinoyl hydrazone: Novel iron chelators with selective antiproliferative action | Request PDF - ResearchGate.
  • Methyl isonicotinate - Wikipedia.
  • Industrially viable process for reduction of esters to alcohols with sodium borohydride under buffer and aqueous alcoholic conditions - Zenodo.
  • This compound (C9H11NO2) - PubChemLite.
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI.
  • Amide synthesis by acylation - Organic Chemistry Portal.
  • A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds | Request PDF - ResearchGate.
  • Direct amidation of esters with nitroarenes - PMC - NIH.
  • What are the best reaction conditions for an amidation reaction using EDC? - ResearchGate.
  • Synthesis and Biological Activity of Ethyl 2-[8-Arylmethylidenehydrazino-3-Methyl-7-(1-Oxothietan-3-YL)Xanth-1-YL]Acetates - ResearchGate.
  • 1 A green chemistry perspective on catalytic amide bond formation Abstract - UCL Discovery.
  • Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed.
  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC - NIH.
  • Synthesis of Ethylphosphonate Curcumin Mimics: Substituents Allow Switching Between Cytotoxic and Cytoprotective Activities - MDPI.
  • Kinetic and molecular orbital analyses of dicarboxylic acylcarnitine methylesterification show that derivatization may affect the screening of newborns by tandem mass spectrometry - PubMed.
  • Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin.

Sources

Application Note & Protocol: N-Alkylation of Ethyl 2-Methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the N-alkylation of ethyl 2-methylisonicotinate. N-alkylated pyridinium salts are crucial intermediates in pharmaceutical and materials science research. This guide details a robust and reproducible procedure for their synthesis via a direct quaternization reaction. The narrative explains the causality behind experimental choices, from solvent and temperature selection to purification strategies. It is designed for researchers, scientists, and drug development professionals, offering a self-validating system for achieving high-purity N-alkyl-2-methyl-4-(ethoxycarbonyl)pyridinium halides.

Introduction and Reaction Principle

The quaternization of pyridines is a fundamental transformation that yields N-alkylpyridinium salts. This reaction, a classic example of a Menshutkin reaction, involves the nucleophilic attack of the lone pair of electrons on the pyridine nitrogen onto an electrophilic alkyl halide.[1] The resulting pyridinium salts are ionic compounds with applications ranging from ionic liquids and phase-transfer catalysts to biologically active agents.

This compound is a substituted pyridine where the nitrogen atom's nucleophilicity is somewhat diminished by the electron-withdrawing effect of the ester group at the 4-position. Despite this, direct alkylation is readily achievable. The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.[1] The selection of a polar aprotic solvent is favored as it effectively solvates the forming cationic intermediate, thereby stabilizing the transition state and accelerating the reaction.[1]

The general reaction scheme is as follows:

Scheme 1. General N-alkylation of this compound.

This protocol outlines a reproducible method using common laboratory reagents and equipment, focusing on achieving high yield and purity.

Experimental Workflow Overview

The overall process is a straightforward sequence beginning with the setup of reagents, followed by the reaction under controlled thermal conditions, and concluding with product isolation and purification.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Analysis Reagent_Prep Reagent & Glassware Preparation Reaction_Setup Reaction Setup in Acetonitrile Reagent_Prep->Reaction_Setup Heating Heating & Stirring (e.g., 60-80°C) Reaction_Setup->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Cooling Cool to Room Temp. Monitoring->Cooling Precipitation Precipitation with Diethyl Ether Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Ether Filtration->Washing Drying Drying in Vacuo Washing->Drying Characterization Characterization (NMR, MS, etc.) Drying->Characterization

Figure 1: Experimental workflow for the synthesis and analysis of N-alkylated this compound salts.

Detailed Experimental Protocol

Materials and Equipment

Reagents: A comprehensive list of required reagents is provided in Table 1. All reagents should be of analytical grade or higher and used as received unless otherwise noted. Polar aprotic solvents like acetonitrile should be anhydrous for best results.

ReagentFormulaMW ( g/mol )CAS No.Supplier
This compoundC₉H₁₁NO₂165.1925635-17-0e.g., Sigma-Aldrich
Alkyl Halide (e.g., Iodomethane)CH₃I141.9474-88-4e.g., Sigma-Aldrich
Alkyl Halide (e.g., Benzyl Bromide)C₇H₇Br171.04100-39-0e.g., Sigma-Aldrich
Acetonitrile (anhydrous)C₂H₃N41.0575-05-8e.g., Sigma-Aldrich
Diethyl ether (anhydrous)C₄H₁₀O74.1260-29-7e.g., Sigma-Aldrich

Table 1: List of primary reagents and their properties.[2]

Equipment:

  • Round-bottom flasks (oven-dried)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 1.65 g, 10.0 mmol).

  • Solvent Addition: Under an inert atmosphere (nitrogen or argon), add anhydrous acetonitrile (20 mL) to the flask. Stir the solution until the starting material is fully dissolved.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq., e.g., for iodomethane: 0.69 mL, 11.0 mmol) dropwise to the stirred solution at room temperature.

    • Causality Note: A slight excess of the alkylating agent ensures the reaction proceeds to completion. Highly reactive halides like iodides are often preferred over chlorides or bromides.[3]

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to 60-80°C using an oil bath. The optimal temperature may vary depending on the reactivity of the alkyl halide (see Table 2).

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 10% Methanol in Dichloromethane eluent system). The product, being a salt, will typically have a much lower Rf value than the starting material. The reaction is generally complete within 3-24 hours.[4]

  • Work-up and Isolation: a. Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. b. Slowly add anhydrous diethyl ether (approx. 20-30 mL) to the reaction mixture with stirring. The pyridinium salt product is insoluble in ether and will precipitate out as a solid.[5][6] c. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Purification: a. Collect the solid product by vacuum filtration using a Büchner funnel. b. Wash the collected solid generously with anhydrous diethyl ether (3 x 20 mL) to remove any unreacted starting materials and residual solvent. c. Dry the purified white or off-white crystalline product under high vacuum for several hours to remove all traces of solvent.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation and Expected Results

The choice of alkylating agent and reaction conditions will influence the reaction time and yield. The following table provides example parameters.

EntryAlkylating Agent (1.1 eq.)Temp (°C)Time (h)Yield (%)
1Iodomethane604>95%
2Iodoethane808>90%
3Benzyl Bromide806>95%
41-Bromobutane80 (reflux)24~85%

Table 2: Example reaction conditions and expected yields for the N-alkylation of this compound.

Expected Characterization Data (Example: N-ethyl product):

  • ¹H NMR: Expect a significant downfield shift of the pyridine ring protons upon quaternization. The protons on the carbon alpha to the nitrogen (the N-CH₂) will appear as a quartet, and the adjacent methyl protons will appear as a triplet. The aromatic protons will also shift downfield due to the positive charge on the nitrogen.

  • Mass Spectrometry (ESI+): The spectrum will show a prominent peak corresponding to the molecular weight of the cationic portion of the salt.

Safety and Troubleshooting

  • Safety Precautions: Alkylating agents such as iodomethane and benzyl bromide are toxic, carcinogenic, and/or lachrymatory. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Troubleshooting:

    • Incomplete Reaction: If TLC indicates significant starting material remains after the expected reaction time, consider increasing the temperature or adding a further small portion (0.1 eq.) of the alkylating agent.

    • Product Oiling Out: If the product separates as an oil instead of a solid upon addition of ether, try scratching the inside of the flask with a glass rod to induce crystallization or store the mixture at a lower temperature (e.g., 4°C) for an extended period.

    • Purification Issues: If the product remains impure after washing, recrystallization from a suitable solvent system (e.g., ethanol/ether or isopropanol/acetone) may be necessary.[6]

Conclusion

This application note provides a detailed, reliable, and versatile protocol for the N-alkylation of this compound. By following the outlined procedure and considering the rationale behind the experimental choices, researchers can consistently synthesize high-purity N-alkylated pyridinium salts, which are valuable building blocks for further chemical exploration and drug development.

References

  • Google Patents. (n.d.). Preparation of 4-substituted pyridines using quaternary pyridine salts.
  • Google Patents. (n.d.). Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor.
  • Bušić, V., et al. (2022). Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity. Molecules, 27(23), 8215.
  • MDPI. (2021). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Retrieved from [Link]

  • Sokolenko, V. A., & Svirskaya, N. M. (1987). Quaternization of pyridines with haloadamantanes. Chemistry of Heterocyclic Compounds, 23(11), 1258-1260.
  • Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. Retrieved from [Link]

  • University of California, Santa Barbara. (2012). Pyrophorics - Aluminum alkyls - Standard Operating Procedure. Retrieved from [Link]

  • Kuca, K., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 15(3), 1967-1977.
  • Google Patents. (n.d.). Novel process for synthesizing high-purity N-alkyl pyridine salt.
  • National Institutes of Health. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 15(3), 1967-1977.
  • University of California, Los Angeles - Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Solids. Retrieved from [Link]

  • University of California, Berkeley - College of Chemistry. (2023). Requirements for Pyrophoric Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

Sources

The Role of the Isonicotinate Scaffold in Kinase Inhibitor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets, particularly in oncology and inflammatory diseases. These enzymes regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many pathologies, making the development of small molecule kinase inhibitors a cornerstone of modern drug discovery.[2] A central challenge in this field is achieving selectivity, as the ATP-binding site is highly conserved across the kinome.[3] Consequently, the design of novel molecular scaffolds that can form unique interactions within the kinase domain is of paramount importance for developing next-generation therapeutics with improved efficacy and reduced off-target effects.[4]

Among the privileged heterocyclic scaffolds in medicinal chemistry, pyridine-based structures are frequently employed due to their ability to act as hydrogen bond acceptors, mimicking the adenine hinge-binding motif of ATP. This guide focuses on the utility of the 2-methylisonicotinate scaffold, a substituted pyridine core, in the generation of potent kinase inhibitors. While ethyl 2-methylisonicotinate serves as a versatile and commercially available starting material, this application note will provide a detailed, validated protocol using its parent, 2-methylisonicotinic acid , to illustrate a concrete synthetic pathway to a potent inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), as detailed in patent literature.[5] This example serves as a blueprint for researchers aiming to leverage this valuable scaffold in their own drug discovery programs.

The 2-Methylisonicotinate Scaffold: A Versatile Building Block

The 2-methylisonicotinate core offers several strategic advantages for chemical elaboration in a drug discovery context. Its structure presents three primary points for diversification, allowing for the systematic exploration of the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties.

  • C4-Carboxylate Group: The ester or carboxylic acid at the C4 position is an ideal handle for modification. It can be readily converted into a wide array of amides, which is a common strategy to introduce moieties that interact with solvent-exposed regions of the kinase or form additional hydrogen bonds.

  • C2-Methyl Group: The methyl group is not merely a passive substituent. It can be functionalized, for example, through radical bromination to introduce a linker, or it can be a key element for establishing selective van der Waals interactions within the ATP-binding pocket.

  • Pyridine Ring: The nitrogen atom of the pyridine ring is a critical hydrogen bond acceptor that anchors the molecule to the "hinge region" of the kinase, a key interaction for ATP-competitive inhibitors. The ring itself can also be further substituted to fine-tune electronic properties and solubility.

Caption: Key reactive sites on the 2-methylisonicotinate scaffold for chemical derivatization.

Application Protocol: Synthesis of a Potent p38α MAPK Inhibitor

This section details the synthesis of a potent p38α inhibitor, referred to as Compound 3 , based on the procedures described in patent WO 2014/128522 A1.[5] This protocol illustrates a practical and efficient method for elaborating the 2-methylisonicotinic acid scaffold into a biologically active molecule.

Rationale for the Synthetic Strategy

The overall strategy involves a convergent synthesis. First, the 2-methylisonicotinic acid core is converted into an amide by coupling it with a substituted aniline derivative. This amide bond formation is a robust and widely used reaction in medicinal chemistry for joining molecular fragments. The second part of the synthesis involves a Suzuki coupling, a powerful palladium-catalyzed cross-coupling reaction, to introduce the final aryl group. This modular approach allows for flexibility, as different anilines and boronic acids can be used to rapidly generate a library of analogs for structure-activity relationship (SAR) studies.

Workflow Diagram: Synthesis of Compound 3

G start 2-Methylisonicotinic Acid (Starting Material) intermediate1 Intermediate 1 (Amide Compound) start->intermediate1 Step 1: Amide Coupling (EDC, HOBt, DIPEA) + 4-Bromo-2-fluoroaniline intermediate2 Intermediate 2 (Bromo-Pyridine) intermediate1->intermediate2 Step 2: Bromination (NBS, AIBN) final Compound 3 (Final p38 Inhibitor) intermediate2->final Step 3: Suzuki Coupling (Pd catalyst, K2CO3) + Pyridine-4-boronic acid cluster_nuc Cellular Compartments stimuli Stress / Cytokines (LPS, UV, TNF-α) mkk MKK3 / MKK6 stimuli->mkk p38 p38 MAPK mkk->p38 P mk2 MK2 p38->mk2 P tf ATF2 / CREB (Transcription Factors) p38->tf P inhibitor Compound 3 (Inhibitor) inhibitor->p38 Inhibition nucleus Nucleus response Gene Transcription (Inflammatory Cytokines, Apoptosis) nucleus->response

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-methylisonicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the purity of the final product. The content is structured as a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.

Overview of Synthetic Pathways

This compound, a key intermediate in medicinal chemistry, is most commonly synthesized via two primary routes starting from either 2,4-lutidine or directly from 2-methylisonicotinic acid. Understanding the overall workflow is crucial for effective troubleshooting.

Synthetic_Pathways cluster_0 Route 1: From 2,4-Lutidine cluster_1 Route 2: Direct Esterification Lutidine 2,4-Lutidine Acid 2-Methylisonicotinic Acid Lutidine->Acid Oxidation (e.g., SeO₂, KMnO₄) Acid2 2-Methylisonicotinic Acid Ester This compound Acid2->Ester Fischer-Speier Esterification (Ethanol, Acid Catalyst)

Caption: Primary synthetic routes to this compound.

The most direct and frequently utilized method is the Fischer-Speier esterification of 2-methylisonicotinic acid (Route 2). Consequently, this guide will focus primarily on troubleshooting and optimizing this critical step.

Troubleshooting Guide: Fischer-Speier Esterification

This section addresses specific issues encountered during the acid-catalyzed esterification of 2-methylisonicotinic acid with ethanol.

Q1: The reaction shows low or no conversion to the ester. What's wrong?

This is the most common issue, typically stemming from the reversible nature of the Fischer esterification and the deactivation of reagents.

Primary Causes & Solutions:

  • Presence of Water: The Fischer esterification is an equilibrium process where water is a byproduct.[1][2] Any water present at the start of the reaction or introduced via reagents (e.g., non-anhydrous ethanol, hygroscopic acid catalyst) will inhibit the reaction by shifting the equilibrium back towards the starting materials, a principle governed by Le Châtelier's principle.

    • Solution: Use anhydrous ethanol and ensure all glassware is oven-dried. To actively drive the reaction forward, remove water as it forms using a Dean-Stark apparatus or by adding 3Å or 4Å molecular sieves to the reaction mixture.[2]

  • Insufficient Catalyst or Inactive Catalyst: The reaction requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.[2][3]

    • Solution: Ensure an adequate catalytic amount is used. If using a solid catalyst like p-toluenesulfonic acid (p-TsOH), ensure it has been stored in a desiccator. For sulfuric acid, use a fresh, concentrated bottle.

  • Sub-optimal Temperature or Reaction Time: Esterification is often a slow process at room temperature.

    • Solution: Heat the reaction to reflux in ethanol (approx. 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid spot has disappeared or its consumption has plateaued (typically 4-24 hours).

Fischer_Esterification_Mechanism Start Carboxylic Acid + Alcohol Protonation Protonated Carbonyl (Activated Electrophile) Start->Protonation + H⁺ Attack Tetrahedral Intermediate Protonation->Attack + R'OH ProtonTransfer Protonated Intermediate Attack->ProtonTransfer Proton Transfer Elimination Water Elimination ProtonTransfer->Elimination - H₂O End Ester + H₃O⁺ Elimination->End - H⁺

Caption: Reversible mechanism of Fischer-Speier esterification.

Q2: The final reaction mixture is dark brown or black, suggesting decomposition.

Product and reagent decomposition is a sign of excessively harsh reaction conditions.

Primary Causes & Solutions:

  • Aggressive Catalyst: Concentrated sulfuric acid is a powerful dehydrating agent and can cause charring, especially at elevated temperatures over long periods.

    • Solution: Switch to a milder, non-oxidizing solid acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid. Zirconium(IV) and Hafnium(IV) salts have been shown to be effective and moisture-tolerant catalysts for esterification.[1][4]

  • Excessive Heat: While reflux is necessary, excessively high temperatures (e.g., from a heating mantle set too high) can accelerate side reactions and decomposition.

    • Solution: Use a temperature-controlled oil bath or heating mantle with a thermocouple to maintain a steady reflux without overheating.

Catalyst Typical Loading (mol%) Pros Cons
H₂SO₄ 5 - 10%Inexpensive, highly active.Can cause charring/decomposition, difficult to remove.
p-TsOH 5 - 15%Solid, easier to handle, less charring.More expensive than H₂SO₄.
SOCl₂ Stoichiometric (2-step)High yield, non-equilibrium.[5]Generates HCl/SO₂ gas, requires careful handling.
Lewis Acids (e.g., ZrCl₄) 1 - 5%Mild, can be moisture-tolerant.[1]May be more expensive, potential metal contamination.
Q3: I have poor recovery of my product after the aqueous workup.

Losses during isolation are common and often result from improper neutralization, emulsion formation, or hydrolysis of the newly formed ester.

Primary Causes & Solutions:

  • Product Hydrolysis during Neutralization: Adding a strong base like NaOH or KOH to neutralize the acidic reaction mixture can saponify (hydrolyze) the ester product back to the carboxylate salt, especially if the addition is slow or the temperature increases.

    • Solution: Perform the neutralization by pouring the cooled reaction mixture into a chilled, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[6][7] This keeps the pH from becoming strongly basic and minimizes hydrolysis.

  • Emulsion Formation: Pyridine derivatives can act as surfactants, leading to stubborn emulsions during extraction with organic solvents, which makes phase separation difficult.

    • Solution: After extraction, wash the combined organic layers with a saturated sodium chloride solution (brine). Brine increases the ionic strength of the aqueous phase, which helps to break emulsions and further removes water from the organic layer.

  • Incomplete Extraction: this compound has some polarity.

    • Solution: Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.

Workup_Workflow A 1. Cool Reaction Mixture B 2. Pour into cold aq. NaHCO₃ A->B C 3. Extract with Ethyl Acetate (3x) B->C D 4. Combine Organic Layers C->D E 5. Wash with Brine D->E F 6. Dry over Na₂SO₄ or MgSO₄ E->F G 7. Filter and Concentrate F->G H 8. Purify (Distillation/Chromatography) G->H

Caption: Recommended workflow for product isolation and purification.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the optimal molar ratio of ethanol to 2-methylisonicotinic acid? To maximize yield in an equilibrium-driven reaction, one reactant should be used in large excess. Since 2-methylisonicotinic acid is typically the more expensive reagent, ethanol should be used in significant excess. Often, ethanol is used as the solvent for the reaction, ensuring a very high molar excess that drives the equilibrium towards the product.[8] A ratio of 10-20 equivalents of ethanol to acid is a good starting point if a co-solvent is used.

  • FAQ 2: My starting material, 2-methylisonicotinic acid, is unavailable or of poor quality. How can I prepare it? A common and reliable method for synthesizing 2-methylisonicotinic acid is the selective oxidation of 2,4-lutidine (2,4-dimethylpyridine). The methyl group at the 4-position is more susceptible to oxidation than the one at the 2-position. Reagents like selenium dioxide (SeO₂) or potassium permanganate (KMnO₄) can be used for this transformation.[9] Careful control of reaction conditions is necessary to avoid over-oxidation.

  • FAQ 3: Are there alternative, non-equilibrium methods to synthesize this ester? Yes. A highly effective method is to first convert the carboxylic acid to a more reactive acyl chloride. This is typically done by reacting 2-methylisonicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-methylisonicotinoyl chloride hydrochloride can then be reacted with ethanol, often in the presence of a non-nucleophilic base like triethylamine, to yield the ester.[5] This two-step process is not reversible and often results in higher yields, but it requires handling corrosive and moisture-sensitive reagents.

Optimized Experimental Protocols

Protocol 1: Optimized Fischer Esterification with Dean-Stark Trap

This protocol is designed to maximize yield by continuously removing the water byproduct.

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Ensure all glassware is thoroughly oven-dried.

  • Reagents: To the flask, add 2-methylisonicotinic acid (1.0 eq), p-toluenesulfonic acid monohydrate (0.1 eq), and a 2:1 mixture of toluene and anhydrous ethanol. The total volume should be sufficient for stirring and reflux.

  • Reaction: Heat the mixture to reflux (oil bath temperature ~100-110 °C). The toluene-water-ethanol azeotrope will collect in the Dean-Stark trap. As water is denser, it will separate to the bottom while the organic solvents overflow back into the reaction flask.

  • Monitoring: Continue reflux until no more water collects in the trap and TLC analysis shows complete consumption of the starting acid (typically 6-12 hours).

  • Workup: Cool the reaction to room temperature. Follow the workup procedure outlined in the "Workup Workflow" diagram above.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Parameter Recommended Condition
Acid to Alcohol Ratio 1 : 10 (or use ethanol as co-solvent)
Catalyst p-Toluenesulfonic Acid (p-TsOH)
Catalyst Loading 10 mol%
Temperature Reflux (~78-85 °C)
Water Removal Dean-Stark Trap or Molecular Sieves
Typical Time 6 - 24 hours
Protocol 2: Two-Step Esterification via Acyl Chloride

This protocol offers higher yields but requires more stringent handling of reagents.

  • Acyl Chloride Formation: In a fume hood, suspend 2-methylisonicotinic acid (1.0 eq) in dichloromethane. Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). Slowly add thionyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and then stir at reflux for 2-3 hours until gas evolution ceases.

  • Solvent Removal: Carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting solid is the acyl chloride hydrochloride.

  • Esterification: Dissolve the crude acyl chloride in anhydrous dichloromethane and cool to 0 °C. Slowly add a solution of anhydrous ethanol (1.5 eq) and triethylamine (2.2 eq) in dichloromethane.

  • Monitoring & Workup: Stir the reaction for 2-4 hours at room temperature, monitoring by TLC. Upon completion, quench with water and perform a standard aqueous workup as described previously.

References

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Methylnicotinic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for the esterification of 2-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this common synthetic transformation.

Introduction

The esterification of 2-methylnicotinic acid is a crucial step in the synthesis of various pharmaceutical intermediates and active ingredients. While the Fischer-Speier esterification is a well-established method, its application to heteroaromatic carboxylic acids like 2-methylnicotinic acid can present unique challenges.[1] This guide provides a structured approach to troubleshooting common issues and optimizing reaction conditions to achieve high yields and purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the esterification of 2-methylnicotinic acid in a question-and-answer format.

Question 1: My esterification of 2-methylnicotinic acid is giving a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the Fischer esterification of 2-methylnicotinic acid are most commonly due to the reversible nature of the reaction.[2] The reaction between a carboxylic acid and an alcohol produces an ester and water, and this reaction can proceed in the reverse direction (hydrolysis) under the same acidic conditions.[3] To drive the equilibrium towards the product side, several strategies can be employed.

Key Optimization Parameters:

ParameterRecommendationRationale
Alcohol Stoichiometry Use a large excess of the alcohol (5-20 equivalents or as the solvent).Le Châtelier's principle dictates that increasing the concentration of a reactant will shift the equilibrium towards the products.[2]
Water Removal - Azeotropic Distillation: If using a solvent like toluene or hexane, employ a Dean-Stark apparatus to physically remove water as it is formed.[1] - Drying Agents: Add molecular sieves to the reaction mixture to sequester water.The continuous removal of a product shifts the equilibrium to the right, favoring ester formation.[3]
Catalyst Loading For strong acid catalysts like H₂SO₄ or p-TsOH, a catalytic amount (1-5 mol%) is typically sufficient.The catalyst's role is to accelerate the reaction to reach equilibrium faster; excessively high concentrations can lead to side reactions.
Reaction Temperature Refluxing at the boiling point of the alcohol or solvent is common.Higher temperatures increase the reaction rate, allowing equilibrium to be reached more quickly.
Reaction Time Monitor the reaction by TLC or GC/LC-MS to determine the point at which equilibrium is reached. Typical times can range from 4 to 24 hours.Prolonged reaction times beyond equilibrium will not increase the yield and may lead to degradation.
Question 2: I'm observing the formation of significant impurities during my reaction. What are these and how can I minimize them?

Answer:

Impurity formation can arise from several sources. The most common side reactions in the esterification of 2-methylnicotinic acid are incomplete reaction and potential side reactions involving the pyridine ring under harsh conditions.

Potential Side Reactions and Solutions:

  • Unreacted Starting Material: The most common "impurity" is unreacted 2-methylnicotinic acid. This is addressed by optimizing the reaction conditions for higher conversion as described in Question 1.

  • Decarboxylation: While less common for nicotinic acids compared to other heterocyclic carboxylic acids, prolonged heating at very high temperatures could potentially lead to some decarboxylation.

    • Solution: Avoid excessive reaction temperatures and times. Monitor the reaction to stop it once equilibrium is reached.

  • N-Alkylation: Although the pyridine nitrogen is a relatively weak nucleophile, under certain conditions, it could potentially be alkylated by the alcohol, especially with more reactive alcohols or under forcing conditions.

    • Solution: Use milder reaction conditions if N-alkylation is suspected. This is generally a minor pathway in standard Fischer esterification.

Question 3: My work-up procedure is complicated, and I'm losing a lot of my product during extraction. How can I improve my product isolation?

Answer:

The basic nitrogen atom in the pyridine ring of 2-methylnicotinic acid and its ester can complicate the work-up. During neutralization of the acidic catalyst, both the unreacted acid and the product ester can be protonated, affecting their solubility.

Optimized Work-up Protocol:

  • Cool the Reaction Mixture: Allow the reaction to cool to room temperature.

  • Remove Excess Alcohol: If a large excess of a volatile alcohol like methanol or ethanol was used, remove it under reduced pressure.

  • Dilute with an Organic Solvent: Dilute the residue with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[4]

  • Careful Neutralization: Slowly add a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), with vigorous stirring until the effervescence ceases and the pH of the aqueous layer is ~7-8.[5] Avoid using strong bases like NaOH, as they can promote ester hydrolysis.[4]

  • Extraction: Separate the organic layer. Extract the aqueous layer 2-3 times with the same organic solvent.

  • Washing: Combine the organic extracts and wash with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the acid-catalyzed esterification of 2-methylnicotinic acid?

A1: The reaction follows the Fischer-Speier esterification mechanism. It involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.[7] This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol.[8] A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[1][2]

Fischer_Esterification cluster_0 Mechanism of Acid-Catalyzed Esterification Acid 2-Methylnicotinic Acid Protonated_Acid Protonated Carbonyl Acid->Protonated_Acid + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O H2O Water Tetrahedral_Intermediate->H2O Ester 2-Methylnicotinate Ester Protonated_Ester->Ester - H+ H+_out H+ Protonated_Ester->H+_out Alcohol Alcohol (R'OH) Alcohol->Protonated_Acid H+ H+ H+->Acid

Caption: Acid-catalyzed esterification mechanism.

Q2: Which acid catalyst is best for the esterification of 2-methylnicotinic acid?

A2: The choice of catalyst depends on the scale and specific requirements of your reaction.

CatalystAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Inexpensive, highly effective.[9]Corrosive, can cause charring with sensitive substrates, difficult to remove completely.
p-Toluenesulfonic Acid (p-TsOH) Solid, easier to handle than H₂SO₄, generally less charring.More expensive than H₂SO₄.
Gaseous HCl Clean, as excess can be easily removed.Requires specialized equipment for handling a corrosive gas.
Thionyl Chloride (SOCl₂) Highly effective as it converts the carboxylic acid to a more reactive acyl chloride intermediate, driving the reaction to completion.[5]Reagent, not catalytic. Generates corrosive HCl and SO₂ byproducts.
Heterogeneous Catalysts (e.g., Amberlyst, Nafion, Sulfated Zirconia) Easily removed by filtration, reusable, often less corrosive.[7]Can be more expensive, may have lower activity requiring longer reaction times or higher temperatures.

For most lab-scale syntheses, sulfuric acid or p-toluenesulfonic acid are common and effective choices.[5][10]

Q3: Can I use a coupling agent like DCC or EDCI for this esterification?

A3: Yes, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), can be used.[4] This method is typically reserved for small-scale syntheses or when the substrate is sensitive to strong acid and high temperatures. While often high-yielding, these reagents are expensive and produce stoichiometric byproducts that need to be removed.

Q4: How do I monitor the progress of the reaction?

A4: The progress of the esterification can be monitored by:

  • Thin-Layer Chromatography (TLC): A simple and rapid method. The ester product will typically have a higher Rf value than the more polar carboxylic acid starting material. A suitable eluent system might be a mixture of hexanes and ethyl acetate.

  • Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information on the conversion of the starting material to the product.

Experimental Protocol: Synthesis of Methyl 2-Methylnicotinate

This protocol describes a standard lab-scale procedure for the synthesis of methyl 2-methylnicotinate using sulfuric acid as a catalyst.

Materials:

  • 2-Methylnicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylnicotinic acid (1.0 eq).

  • Addition of Reagents: Add anhydrous methanol (10-20 eq) to the flask and stir to dissolve the acid. Carefully and slowly add concentrated sulfuric acid (0.05 eq) to the stirring solution.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed or the reaction appears to have reached equilibrium.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dilute the residue with ethyl acetate and transfer to a separatory funnel.

    • Carefully add saturated NaHCO₃ solution in portions until gas evolution ceases. Check that the pH of the aqueous layer is neutral or slightly basic.

    • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-methylnicotinate.

  • Purification: Purify the crude product by vacuum distillation if necessary.

Workflow cluster_workflow Esterification Workflow Setup 1. Reaction Setup (Acid, Methanol) Catalyst 2. Add H₂SO₄ Catalyst Setup->Catalyst Reflux 3. Heat to Reflux (4-8h) Catalyst->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Workup 5. Work-up (Evaporate, Extract, Neutralize) Monitor->Workup Purify 6. Purify (Vacuum Distillation) Workup->Purify Product Pure Methyl 2-Methylnicotinate Purify->Product

Caption: Experimental workflow for esterification.

References

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • CN116621810A - Process for preparing 2-methyl nicotine - Google P
  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google P
  • EP3782728A1 - Catalyst for use in esterification reaction and method for catalyzing ...
  • Catalysts for Esterific
  • Esterific
  • JP6943560B2 - Method for Producing 2-Amino-6-Methylnicotinic Acid Ester or Protonate thereof - Google P
  • The Fischer Esterific
  • How to purify Nicotinic acid derivatives from the reaction mixture?
  • US4579953A - Process for the production of 6-methylnicotinic acid ester - Google P
  • Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional C
  • Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotin
  • Fischer–Speier esterific
  • Fischer Esterific
  • Comparative study of different catalysts for Methyl 6-methylnicotin
  • Any procedure for the esterification of isonicotinic acid?
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Fischer Esterific
  • Methyl Nicotinate: uses and Synthesis method - ChemicalBook.

Sources

Technical Support Center: Purification of Crude Ethyl 2-methylisonicotinate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of crude Ethyl 2-methylisonicotinate. The following sections provide a detailed experimental workflow, a comprehensive troubleshooting guide, and frequently asked questions to navigate the challenges of isolating this polar heterocyclic compound.

Understanding the Purification Challenge

This compound is a moderately polar compound due to the presence of the pyridine ring and the ethyl ester functionality.[1][2] The primary goal of the column chromatography purification is to remove unreacted starting materials, primarily 2-methylisonicotinic acid, and any side products formed during the esterification reaction. The key to a successful separation lies in exploiting the polarity difference between the desired ester and its impurities.

Key Impurities to Consider:

  • 2-methylisonicotinic acid: The unreacted starting material. Its carboxylic acid group makes it significantly more polar than the corresponding ethyl ester.

  • Other pyridine derivatives: Depending on the synthetic route, other related pyridine compounds could be present as impurities.

Experimental Workflow: A Step-by-Step Guide

This section outlines a robust protocol for the purification of crude this compound using silica gel column chromatography.

Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is crucial to analyze the crude reaction mixture by Thin-Layer Chromatography (TLC) to determine the optimal solvent system for separation.

Protocol for TLC Analysis:

  • Prepare the TLC Plate: Use a silica gel 60 F254 TLC plate. With a pencil, gently draw a baseline about 1 cm from the bottom.

  • Spot the Plate: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the dissolved crude mixture onto the baseline.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. A good starting point is a mixture of hexane and ethyl acetate. Test various ratios (e.g., 4:1, 2:1, 1:1 hexane:ethyl acetate).

  • Visualize the Spots: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The spots can also be visualized using an iodine chamber or specific chemical stains.[3][4][5]

  • Determine the Optimal Solvent System: The ideal solvent system will provide a good separation between the spot corresponding to this compound and any impurity spots. The target Rf value for the product should be around 0.25-0.35 to ensure good separation on the column.[6]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Workflow for the purification of this compound.

Column Chromatography Protocol

Materials:

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Selected eluent (e.g., hexane/ethyl acetate mixture)

  • Crude this compound

  • Collection tubes or flasks

  • TLC plates and developing chamber

Step-by-Step Procedure:

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.

    • Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the dissolved sample to the top of the silica gel using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in separate tubes or flasks.

    • If a gradient elution is required (i.e., increasing the polarity of the eluent over time), gradually increase the proportion of the more polar solvent (e.g., ethyl acetate). A common starting point is a 9:1 mixture of petroleum ether and ethyl acetate, gradually increasing the ethyl acetate concentration.[7]

  • Monitoring the Separation:

    • Monitor the separation by periodically analyzing the collected fractions by TLC.

    • Spot the crude mixture, the collected fractions, and a reference standard (if available) on the same TLC plate.

  • Combining Fractions and Product Isolation:

    • Once the TLC analysis confirms which fractions contain the pure product, combine these fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Problem Possible Cause Solution
Product does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A small amount of methanol (1-5%) can be added to the eluent for very polar compounds.
Product elutes too quickly with impurities. The eluent is too polar.Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexane).
Poor separation of product and impurities. Inappropriate solvent system.Re-evaluate the solvent system using TLC. Try a different combination of solvents. For instance, if hexane/ethyl acetate fails, consider dichloromethane/methanol.[8]
Streaking of spots on the TLC plate. The sample is too concentrated, or the compound is degrading on the silica.Dilute the sample before spotting on the TLC plate. To check for degradation, perform a 2D TLC. If degradation is confirmed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[9]
The product appears to be contaminated with silica. The silica gel is too fine, or the cotton/glass wool plug is insufficient.Ensure a proper plug is in place at the bottom of the column. Allow the collected fractions to stand and decant the solution away from any settled silica.
Hydrolysis of the ester during purification. The silica gel is acidic, and there is water present in the solvents.Use freshly distilled, dry solvents. A small amount of a non-nucleophilic base like triethylamine can be added to the eluent to neutralize the acidic silica.[9]

Frequently Asked Questions (FAQs)

Q1: What is the expected order of elution for this compound and 2-methylisonicotinic acid?

A1: 2-methylisonicotinic acid is significantly more polar than this compound due to the presence of the carboxylic acid group, which can engage in strong hydrogen bonding with the silica gel. Therefore, the ethyl ester will elute from the column before the carboxylic acid.

Q2: Can I use a different stationary phase instead of silica gel?

A2: Yes, if your compound is sensitive to the acidic nature of silica gel, you can use neutral or basic alumina. However, the elution order and solvent system will likely need to be re-optimized.

Q3: How do I choose the right column size and amount of silica gel?

A3: A general rule of thumb is to use a mass of silica gel that is 30-100 times the mass of the crude sample to be purified. The column diameter should be chosen to allow for a silica gel height of about 15-20 cm.

Q4: What are some common solvent systems for purifying pyridine derivatives?

A4: Mixtures of hexanes (or petroleum ether) with ethyl acetate are very common.[8] For more polar compounds, systems like dichloromethane/methanol or ethyl acetate/methanol can be effective. Sometimes, adding a small amount of a base like triethylamine or ammonia to the eluent can improve the peak shape and recovery of basic compounds like pyridines.[8]

Q5: How can I visualize the spots on the TLC plate if they are not UV-active?

A5: If the compounds are not visible under a UV lamp, you can use an iodine chamber. The iodine vapor will adsorb to the organic compounds on the plate, making them appear as brown spots.[3] Alternatively, various chemical stains can be used that react with specific functional groups to produce colored spots.[4][5]

References

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved January 11, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). Column Chromatography. MIT Digital Lab Techniques Manual. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). A kind of preparation method of ethyl nicotinate.
  • Google Patents. (n.d.). 2-methyl nicotinate and preparation method and application thereof.
  • ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography? Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved January 11, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved January 11, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved January 11, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Nicotinic Acid-impurities. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR? Retrieved January 11, 2026, from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 11, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C9H11NO2). Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved January 11, 2026, from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved January 11, 2026, from [Link]

  • NIH National Library of Medicine. (n.d.). Detection Progress of Selected Drugs in TLC. Retrieved January 11, 2026, from [Link]

Sources

Troubleshooting low yields in Ethyl 2-methylisonicotinate preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-methylisonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields and purity for this important intermediate. Here, we will address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the preparation of this compound, typically performed via a Fischer-Speier esterification, are a common challenge. The primary reason is the reversible nature of the reaction.[1][2] To drive the equilibrium towards the product, several factors must be optimized.

Core Issue: Unfavorable Reaction Equilibrium

The Fischer esterification is an equilibrium-limited process where 2-methylisonicotinic acid reacts with ethanol in the presence of an acid catalyst to form the ester and water.[1][2]

Solutions:

  • Increase the Concentration of a Reactant: The most straightforward method to shift the equilibrium is to use a large excess of one of the reactants.[1] In this case, using ethanol as the solvent is highly recommended as it serves as both the reactant and the reaction medium, effectively driving the reaction forward.[3] A 10-fold excess of the alcohol can significantly increase the ester yield.[1]

  • Efficient Water Removal: The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[1][4] Therefore, removing water as it forms is crucial.

    • Azeotropic Distillation: If you are using a co-solvent like toluene, a Dean-Stark apparatus can be used to sequester the water azeotropically.[1]

    • Dehydrating Agents: While less common for this specific reaction, the addition of dehydrating agents like molecular sieves can also be effective.

  • Optimize Catalyst and Reaction Time:

    • Catalyst: Concentrated sulfuric acid is a common and effective catalyst.[5][6] The amount should be catalytic but sufficient to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[2]

    • Reaction Time and Temperature: The reaction should be heated to reflux to ensure a reasonable reaction rate.[5][7] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. Prolonged reaction times at high temperatures might lead to side reactions and decreased yields.[8]

Experimental Protocol: Optimized Fischer-Speier Esterification

  • To a round-bottom flask, add 2-methylisonicotinic acid.

  • Add a significant excess of anhydrous ethanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) dropwise while cooling the flask in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate or sodium carbonate.[6]

  • Extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether.[5][6]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

  • Purify the crude product by vacuum distillation or column chromatography.[9][10]

Question 2: I am observing significant impurity formation. What are the potential side reactions and how can I minimize them?

Impurity formation can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions:

  • N-Alkylation: The nitrogen atom on the pyridine ring is nucleophilic and can be alkylated by ethanol, especially under harsh acidic conditions, leading to the formation of an N-ethylpyridinium salt. While less common in Fischer esterification compared to reactions with alkyl halides, it is a possibility.

  • Decarboxylation: Although 2-methylisonicotinic acid is relatively stable, prolonged heating at high temperatures could potentially lead to some degree of decarboxylation.

  • Incomplete Reaction: The most common "impurity" is unreacted starting material due to the reversible nature of the reaction.

Solutions to Minimize Impurities:

  • Control Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged heating to minimize the risk of side reactions. Monitor the reaction closely using TLC.

  • Proper Work-up: A thorough work-up is crucial to remove unreacted starting materials and the acid catalyst. Washing the organic extract with a mild base (e.g., saturated NaHCO₃ solution) will remove any remaining 2-methylisonicotinic acid.[3]

  • Purification Method: If impurities persist, purification by column chromatography on silica gel is an effective method to isolate the desired ester.[11] A solvent system of ethyl acetate and hexanes is a good starting point for elution.

Question 3: My product "oils out" during crystallization instead of forming crystals. What should I do?

"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid, often because the solution is supersaturated at a temperature above the compound's melting point.[12]

Troubleshooting "Oiling Out":

  • Increase the Amount of Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil and add more of the crystallization solvent until the solution is just saturated at the boiling point.[12]

  • Lower the Crystallization Temperature Slowly: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Slow cooling promotes the formation of well-defined crystals.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the Solvent System: If the above methods fail, the chosen solvent may not be suitable. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to experiment with different solvents or solvent mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the esterification of 2-methylisonicotinic acid?

Concentrated sulfuric acid is a widely used and effective catalyst for Fischer esterification due to its strong acidity and dehydrating properties.[5][6] Thionyl chloride (SOCl₂) can also be used to first convert the carboxylic acid to an acid chloride, which then readily reacts with ethanol.[6] This two-step approach is often higher yielding but involves harsher reagents.

Q2: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (2-methylisonicotinic acid, which is polar and will have a low Rf value) and the product (this compound, which is less polar and will have a higher Rf value). Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Q3: What are the key considerations for the purification of this compound?

Vacuum distillation is a suitable method for purifying the final product on a larger scale, provided the impurities are not too close in boiling point.[9] For smaller scales or to remove persistent impurities, column chromatography on silica gel is the preferred method.[11]

Q4: Can I use a different alcohol for this reaction?

Yes, the Fischer esterification is a general method that can be used with other alcohols (e.g., methanol, propanol, butanol) to produce the corresponding esters.[3][13] The reaction conditions may need to be slightly adjusted based on the boiling point and reactivity of the alcohol.

Data Presentation

Table 1: Troubleshooting Summary for Low Yields in this compound Synthesis

Potential Cause Recommended Action Underlying Principle
Incomplete Reaction (Equilibrium)Use a large excess of ethanol (as solvent).[1][3]Le Châtelier's Principle: Drives equilibrium to the product side.
Water InhibitionUse a Dean-Stark trap if using a co-solvent.[1]Removal of a product shifts the equilibrium to the right.
Insufficient CatalysisEnsure an adequate amount of concentrated H₂SO₄ is used.The catalyst activates the carbonyl group for nucleophilic attack.[2]
Suboptimal Reaction Time/TempMonitor reaction by TLC; reflux gently.Balances reaction rate with minimizing side reactions.[8]
Product Loss During Work-upEnsure complete extraction and careful neutralization.Incomplete extraction or hydrolysis during work-up reduces yield.

Visualizations

Diagram 1: Fischer-Speier Esterification Mechanism

Fischer_Esterification cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Water Elimination Carboxylic_Acid 2-Methylisonicotinic Acid Protonated_Acid Protonated Carbonyl (More Electrophilic) Carboxylic_Acid->Protonated_Acid + H+ Ethanol Ethanol Protonated_Acid->Carboxylic_Acid - H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester This compound Protonated_Ester->Ester - H+

Caption: Mechanism of the acid-catalyzed Fischer-Speier esterification.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Equilibrium Check Reaction Conditions Excess Alcohol? Water Removal? Start->Check_Equilibrium Check_Catalyst Evaluate Catalyst Sufficient H2SO4? Catalyst Deactivated? Check_Equilibrium->Check_Catalyst Yes Optimize_Equilibrium Increase EtOH excess. Implement water removal. Check_Equilibrium:f0->Optimize_Equilibrium No Check_Equilibrium:f1->Optimize_Equilibrium No Check_Workup Review Work-up Procedure Incomplete Extraction? Premature Neutralization? Check_Catalyst->Check_Workup Yes Optimize_Catalyst Adjust catalyst loading. Use fresh catalyst. Check_Catalyst:f0->Optimize_Catalyst No Check_Catalyst:f1->Optimize_Catalyst No Optimize_Workup Perform multiple extractions. Neutralize carefully after reaction. Check_Workup:f0->Optimize_Workup No Check_Workup:f1->Optimize_Workup No End Improved Yield Check_Workup->End Yes Optimize_Equilibrium->End Optimize_Catalyst->End Optimize_Workup->End

Sources

Recrystallization techniques for purifying Ethyl 2-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of Ethyl 2-methylisonicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this and similar pyridine-based compounds. We will move beyond simple procedural lists to explore the rationale behind these techniques, providing you with the expert insights needed to troubleshoot and optimize your recrystallization protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the recrystallization of this compound.

Question 1: What are the ideal properties of a recrystallization solvent for this compound?

Answer: The perfect solvent for recrystallization is one in which this compound exhibits high solubility at elevated temperatures but low solubility at room temperature or below.[1] This temperature-dependent solubility differential is the fundamental principle that drives the purification process.[1]

Expert Explanation: The goal is to dissolve your crude compound in a minimal amount of hot solvent to create a saturated or near-saturated solution.[2] As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Ideally, the impurities present in your crude material will either be completely insoluble in the hot solvent (allowing for their removal via hot filtration) or remain highly soluble in the cold solvent, thus staying behind in the liquid phase (the mother liquor) when your purified product is collected.[3][4]

Key characteristics of an ideal solvent include:

  • Favorable Solubility Curve: Steeply increasing solubility with temperature.

  • Inertness: The solvent must not react with this compound.[3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[3][5]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[5]

Question 2: My crude this compound is an oil/low-melting solid. How does this affect my recrystallization strategy?

Answer: This is a common and critical challenge. Recrystallizing low-melting point solids or compounds that are oils at room temperature often leads to a phenomenon called "oiling out," where the compound separates from the solution as a liquid instead of forming solid crystals.[6][7] This is a significant problem because oils tend to trap impurities, defeating the purpose of recrystallization.[6]

Expert Explanation: Oiling out occurs when the saturated solution is cooled to a temperature that is still above the melting point of your compound.[6] Since your compound is a liquid under these conditions, it cannot form a crystal lattice and instead separates as an immiscible liquid phase. This can be caused by the inherent low melting point of the compound or the presence of significant impurities that depress the melting point.[6][8]

To combat this, you should:

  • Use more solvent: Add a bit more of the "good" solvent to lower the saturation point, ensuring the solution temperature drops below the compound's melting point before crystallization begins.[6][9]

  • Cool very slowly: Rapid cooling increases the likelihood of oiling out.[8] Allow the solution to cool gradually to room temperature before moving to an ice bath.

  • Choose a lower-boiling solvent: A solvent with a lower boiling point can help ensure the solution cools below the compound's melting point before saturation is reached.

  • Employ a mixed-solvent system: This can provide finer control over the solution's properties (see next question).

Question 3: How do I choose between a single-solvent and a mixed-solvent system?

Answer: A single-solvent system is always preferred for its simplicity.[10] However, if no single solvent provides the ideal temperature-dependent solubility profile, a mixed-solvent system is a powerful alternative.[2][11]

Expert Explanation: A mixed-solvent system combines a "good" solvent, in which your compound is highly soluble, with a "bad" or "anti-solvent," in which your compound is poorly soluble.[11][12] The two solvents must be miscible with each other.[10][11] The procedure involves dissolving the crude product in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes faintly cloudy (turbid).[10][12] This cloudiness indicates the point of saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[12]

This technique is particularly useful for compounds that are either too soluble or too insoluble in common single solvents. For this compound, which is an ester, a common rule of thumb is to start with solvents containing similar functional groups, such as ethyl acetate.[13] A potential mixed-solvent pair could be ethanol (good solvent) and water (bad solvent).[14]

Question 4: Why is slow cooling critical for obtaining pure crystals?

Expert Explanation: Crystal formation is a thermodynamically driven process of self-assembly. Molecules in solution need time to orient themselves correctly to be incorporated into the growing crystal lattice.[7][18]

A good practice is to allow the hot, saturated solution to cool to room temperature undisturbed on a benchtop before transferring it to an ice bath for maximum recovery.[2][20]

Section 2: Troubleshooting Guide

This guide provides structured solutions to specific problems encountered during the recrystallization of this compound.

Problem 1: Poor or No Crystal Formation After Cooling

Symptom: The solution remains clear even after cooling to room temperature and in an ice bath.

Causality & Solution:

  • Cause 1: Too much solvent was used. The solution is not saturated, and the concentration of the compound is too low to initiate crystallization.[6][9][21]

    • Solution: Gently heat the solution to boil off some of the solvent. Continue until you observe crystal formation on the tip of a glass rod dipped into the solution and then removed. Let the concentrated solution cool again.[6]

  • Cause 2: The solution is supersaturated. The kinetic barrier for nucleation (the initial formation of a crystal seed) has not been overcome.

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus.[22] The microscopic glass fragments serve as nucleation sites.

    • Solution 2 (Seeding): Add a tiny crystal of the crude (or pure) compound to the solution.[22] This "seed crystal" acts as a template for further crystal growth.

Problem 2: The Compound "Oils Out"

Symptom: Instead of solid crystals, an oily, immiscible liquid forms as the solution cools.

Causality & Solution:

  • Cause 1: The boiling point of the solvent is higher than the melting point of the compound. The compound comes out of solution as a liquid.[6]

    • Solution: Reheat the mixture to redissolve the oil. Add more of the "good" solvent to lower the saturation temperature.[6][9] This ensures the solution cools below the compound's melting point before crystallization begins.

  • Cause 2: High concentration of impurities. Impurities can significantly depress the melting point of the compound.[6][8]

    • Solution: If the oil is colored, consider an activated charcoal treatment. Add a small amount of charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[8] Then, attempt the recrystallization again.

  • Cause 3: Cooling rate is too fast.

    • Solution: Ensure a very slow, gradual cooling process. Insulate the flask by placing it on a cork ring or folded paper towels and covering it with a watch glass to allow for slow cooling to room temperature before moving to an ice bath.[22]

Workflow: Troubleshooting "Oiling Out"

G start Oiling Out Observed reheat Reheat to Redissolve Oil start->reheat add_solvent Add More 'Good' Solvent (10-20% volume increase) reheat->add_solvent slow_cool Cool Slowly (Insulate Flask) add_solvent->slow_cool check Crystals Form? slow_cool->check success Success: Collect Crystals check->success Yes fail Issue Persists check->fail No change_solvent Change Solvent System (e.g., lower boiling point or different mixed pair) fail->change_solvent

Caption: Troubleshooting flowchart for addressing "oiling out".

Problem 3: Low Recovery / Yield

Symptom: A very small amount of crystalline product is recovered after filtration.

Causality & Solution:

  • Cause 1: Too much solvent was used. A significant portion of the product remains dissolved in the mother liquor.[6]

    • Solution: If the mother liquor has not been discarded, you can try to recover a "second crop" of crystals by boiling off some of the solvent and re-cooling.[6] Note that this second crop may be less pure.

  • Cause 2: Premature crystallization during hot filtration. The product crystallized on the filter paper or in the funnel stem and was lost.[9][23]

    • Solution: Use a stemless or short-stemmed funnel, pre-heat the funnel with hot solvent, and keep the solution boiling between additions to the funnel.[20][23] Using a slight excess of solvent during this step can also help, which can then be boiled off before cooling.[4][9]

  • Cause 3: Excessive washing of crystals. Washing the collected crystals with room-temperature or warm solvent will dissolve some of the product.

    • Solution: Wash the filter cake with a minimal amount of ice-cold recrystallization solvent.

Problem 4: Impurities Remain After Recrystallization

Symptom: The final product's melting point is still broad or low, or analytical data (e.g., NMR, GC) shows the presence of contaminants.

Causality & Solution:

  • Cause 1: Inappropriate solvent choice. The chosen solvent may not effectively differentiate between the product and a key impurity (i.e., their solubilities are too similar).

    • Solution: Re-evaluate the solvent selection. It may be necessary to switch to a different single solvent or a mixed-solvent system.

  • Cause 2: Crystallization occurred too rapidly. Impurities were trapped in the crystal lattice.

    • Solution: Repeat the recrystallization, ensuring a very slow cooling rate. Dissolve the solid in slightly more solvent than the minimum required to ensure the solution is not supersaturated at too high a temperature.[6]

  • Cause 3: The impurity is insoluble. Insoluble impurities (dust, inorganic salts) should have been removed.

    • Solution: Perform a hot filtration after dissolving the crude solid in the hot solvent.[24]

Section 3: Detailed Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Choose a suitable solvent based on preliminary small-scale solubility tests (see data table below).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue adding the solvent dropwise until the solid is completely dissolved.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration (see Protocol 3).

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.[20] Do not disturb the flask during this period.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for 10-20 minutes to maximize crystal formation.[20]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry on the filter by drawing air through them, then transfer them to a watch glass for final drying.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot "good" solvent (e.g., ethanol).[10]

  • Addition of Anti-solvent: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity).[10][12]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[12] The solution is now saturated.

  • Cooling & Collection: Follow steps 4-8 from the Single-Solvent protocol, using an ice-cold mixture of the two solvents (in the same approximate ratio) for the final wash.[25]

Workflow: Solvent System Selection

G start Start: Select Potential Solvents test_rt Test Solubility in Small Amount of Cold Solvent start->test_rt check_rt Is it Soluble? test_rt->check_rt test_hot Heat Solvent to Boiling check_rt->test_hot No bad_solvent Unsuitable Solvent check_rt->bad_solvent Yes check_hot Does it Dissolve? test_hot->check_hot cool_sol Cool Solution check_hot->cool_sol Yes check_hot->bad_solvent No check_cool Do Crystals Form? cool_sol->check_cool good_single Good Single Solvent Found check_cool->good_single Yes find_pair Find Miscible Pair: 1) Soluble ('Good') 2) Insoluble ('Bad') check_cool->find_pair No use_mixed Use Mixed-Solvent Protocol find_pair->use_mixed

Caption: Decision workflow for selecting a recrystallization solvent system.

Protocol 3: Hot Filtration

  • Setup: Place a stemless or short-stemmed funnel into the neck of a clean Erlenmeyer flask. Place a fluted filter paper inside the funnel.[23]

  • Pre-heating: Place a small amount of the recrystallization solvent in the flask and heat it to boiling on a hot plate. The rising vapor will heat the funnel and filter paper, preventing premature crystallization.[23][24]

  • Filtration: Bring the solution containing your dissolved compound and insoluble impurities to a boil. Pour the hot solution through the pre-heated funnel in portions, keeping the solution hot between additions.[20]

  • Rinsing: Rinse the original flask with a small amount of hot solvent and pour this through the filter paper to recover any remaining product.

  • Proceed: The filtrate in the receiving flask is now ready for the cooling step of the recrystallization process.

Section 4: Reference Data

Table 1: Potential Solvents for this compound

SolventBoiling Point (°C)PolarityNotes & Safety
Water 100Very HighCompound is slightly soluble.[26] Good as an anti-solvent.
Ethanol 78HighGood "good" solvent candidate. Flammable.
Ethyl Acetate 77MediumGood starting choice due to similar ester functionality.[13] Flammable.
Toluene 111LowMay be effective for pyridine compounds.[22] Higher boiling point, use with caution for low-melting solids. Flammable, toxic.
Hexanes/Heptane 69 / 98Very LowLikely to be a good "bad" solvent (anti-solvent). Flammable.
Acetone 56Medium-HighLower boiling point is advantageous. Flammable, volatile.

Section 5: References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?[Link]

  • Unknown. recrystallization-2.doc.pdf. Source URL unavailable.

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of York, Chemistry Teaching Labs. Mixed-solvent recrystallisation. [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). [Link]

  • Study.com. Explain why slow cooling tends to give "better" crystals in a recrystallization than the crystals obtained upon rapid cooling. [Link]

  • Study.com. For a multiple solvent recrystallization- explain why and how this techniques works, ie based...[Link]

  • Northwestern University. Cooling Rate and Crystal Size. [Link]

  • Chemistry LibreTexts. (2022, April 7). 1.5E: Hot Filtration. [Link]

  • Safrole. Recrystallization and hot filtration. [Link]

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. [Link]

  • Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization?[Link]

  • CUNY Baruch College. Purification by Recrystallization. [Link]

  • National Institutes of Health. Slow cooling and temperature-controlled protein crystallography. [Link]

  • Unknown. Recrystallization. Source URL unavailable.

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Royal Society of Chemistry. Hot gravity filtration. [Link]

  • Chemistry For Everyone. (2025, September 21). Why Does Fast Cooling Prevent Crystallization For Amorphous Solids?[Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • ChemWhat. Ethyl 2-methylnicotinate CAS#: 1721-26-2. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Biocyclopedia. Problems in recrystallization. [Link]

  • National Institutes of Health, PubChem. Methyl Nicotinate. [Link]

  • ChemSynthesis. ethyl 5-cyano-2-methylisonicotinate. [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]

  • UMNOrganicChemistry. (2014, November 20). Recrystallization. [Link]

  • National Institutes of Health, PubChem. This compound. [Link]

  • Unknown. Recrystallization and Crystallization. Source URL unavailable.

  • The Organic Chemistry Tutor. (2020, July 17). How To Recrystallize A Solid. [Link]

  • Nerz, D. (2013, February 4). How to Carry Out a Recrystallization. [Link]

  • PubChemLite. This compound (C9H11NO2). [Link]

  • Veeprho. Methyl Nicotinate Impurities and Related Compound. [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Ethyl 2-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides a structured, in-depth approach to diagnosing and resolving the common issue of peak tailing encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 2-methylisonicotinate. As a basic pyridine derivative, this compound is particularly susceptible to interactions that lead to poor peak symmetry, compromising quantification accuracy and resolution.[1][2] This document moves beyond a simple checklist to explain the chemical principles behind the problem and the logic for each troubleshooting step.

Part 1: Understanding the Root Cause of Peak Tailing

This section addresses the fundamental "why" behind the chromatographic issue. A clear diagnosis is the first step toward an effective solution.

Q1: What is peak tailing and why is it a significant problem in quantitative analysis?

A: In an ideal chromatographic separation, a peak should be perfectly symmetrical, resembling a Gaussian distribution.[3] Peak tailing is a distortion where the latter half of the peak is drawn out and asymmetrical.[4] This is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 indicates significant tailing.

Peak tailing is a critical issue because it directly impacts data quality:

  • Inaccurate Integration: Tailing peaks have an undefined endpoint, making it difficult for chromatography data systems to accurately determine the peak area. This leads to poor precision and inaccurate quantification.

  • Reduced Resolution: The broadened base of a tailing peak can merge with an adjacent peak, compromising the resolution between the two compounds.

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).

Q2: I am analyzing this compound on a standard C18 column and seeing significant peak tailing. What is the specific chemical interaction causing this?

A: The primary cause of peak tailing for this compound is a secondary ionic interaction with the stationary phase.[5] Here's the mechanism:

  • Analyte's Basic Nature: this compound contains a pyridine ring, which is basic. In a typical reversed-phase mobile phase (pH 3-7), the nitrogen atom on the pyridine ring will be protonated, carrying a positive charge.

  • Stationary Phase Surface: Standard silica-based C18 columns are not perfectly uniform. The silica backbone contains residual silanol groups (Si-OH). These silanols are acidic and, at a mobile phase pH above approximately 3, they become deprotonated (ionized) to form negatively charged silanate anions (Si-O⁻).[3][6]

  • The Unwanted Interaction: While the primary retention mechanism is the desired hydrophobic interaction between your analyte and the C18 alkyl chains, the positively charged this compound molecules also engage in a strong ionic attraction with the negatively charged silanol sites.[4][7][8] This secondary interaction is stronger than the primary hydrophobic one, causing some molecules to be retained longer than others and elute slowly, forming the characteristic "tail" of the peak.[5][8]

G cluster_analyte Analyte in Mobile Phase cluster_sp Silica-Based C18 Stationary Phase analyte This compound (Positively Charged) c18 C18 Alkyl Chain (Non-polar) analyte->c18 Primary Hydrophobic Interaction (Desired Retention) silanol Ionized Silanol Group (Si-O⁻) (Negatively Charged) analyte->silanol Secondary Ionic Interaction (Causes Peak Tailing)

Caption: Analyte-Stationary Phase Interactions.

Part 2: A Logical Troubleshooting Workflow

Follow this workflow to systematically diagnose and resolve the peak tailing. We will start with the most common and easily addressable issues first.

G start Peak Tailing Observed check_overload Step 1: Check for Overload Dilute sample 10x & re-inject start->check_overload overload_resolved Issue Resolved: Reduce Sample Concentration check_overload->overload_resolved Symmetrical Peak? Yes overload_no Tailing Persists check_overload->overload_no Symmetrical Peak? No adjust_ph Step 2: Adjust Mobile Phase pH Add 0.1% Formic Acid (pH ~2.8) overload_no->adjust_ph ph_resolved Issue Resolved: Peak shape acceptable adjust_ph->ph_resolved Symmetrical Peak? Yes ph_no Tailing Improved but not Resolved adjust_ph->ph_no Symmetrical Peak? No change_column Step 3: Evaluate Column Use a modern, end-capped, high-purity silica column ph_no->change_column column_resolved Issue Resolved: Column chemistry was the key change_column->column_resolved

Caption: Troubleshooting Workflow for Peak Tailing.

Q3: The workflow starts with checking for column overload. How do I confirm this and why does it cause tailing?

A: Column overload occurs when you inject too much sample mass onto the column. The primary retention sites (the C18 chains) become saturated. This makes the secondary, high-energy retention sites (the silanols) more accessible to the analyte molecules, exaggerating their peak tailing effect.[5]

Experimental Protocol: Overload Test

  • Prepare a Dilution: Prepare a 1:10 dilution of your current sample using the mobile phase as the diluent.

  • Inject and Analyze: Inject the diluted sample using the exact same HPLC method.

  • Evaluate Peak Shape: If the peak shape becomes symmetrical, you have confirmed mass overload. The solution is to reduce the concentration of your sample or reduce the injection volume. If the peak still tails, the issue is chemical, not concentration-related.

Q4: Overload is not the issue. How do I use the mobile phase to eliminate tailing?

A: The most effective way to eliminate the secondary ionic interaction is to control the mobile phase pH to ensure the silanol groups are fully protonated (neutral).[5][7] As silanol groups are acidic, lowering the pH will neutralize them.[5]

Experimental Protocol: Mobile Phase pH Adjustment

  • Modifier Selection: Choose a volatile acid compatible with your detector. For UV detection, 0.1% (v/v) formic acid or 0.1% trifluoroacetic acid (TFA) in the aqueous portion of your mobile phase is an excellent choice. Formic acid will bring the pH to approximately 2.8, which is low enough to protonate most silanol groups.[9]

  • Mobile Phase Preparation:

    • If your mobile phase is 50:50 Acetonitrile:Water, prepare the aqueous component as "Water with 0.1% Formic Acid".

    • Mix the final mobile phase as usual.

  • Equilibrate and Analyze: Flush the column with at least 10-15 column volumes of the new, acidic mobile phase to ensure the stationary phase is fully equilibrated. Inject your sample. You should observe a significant improvement in peak symmetry.

Data Summary: Effect of Mobile Phase pH on Interactions

Mobile Phase pHSilanol Group State (Si-OH)Analyte State (Pyridine-N)Dominant Secondary InteractionExpected Peak Shape
pH > 4.5 Deprotonated (Si-O⁻)Protonated (N⁺-H)Strong Ionic AttractionSevere Tailing
pH < 3.0 Protonated (Si-OH) Protonated (N⁺-H)Interaction Minimized Symmetrical
Q5: I've lowered the pH, and the peak is much better but not perfect. What other mobile phase strategies can I employ?

A: If minor tailing persists, you can increase the ionic strength of the mobile phase by using a buffer. The buffer ions will compete with your analyte for any remaining active silanol sites, effectively "masking" them.

  • Strategy: Instead of just 0.1% formic acid, use a 20-25 mM ammonium formate or ammonium acetate buffer, adjusted to the target pH (e.g., pH 3.0) with formic acid.[9] This is especially useful and is fully compatible with mass spectrometry (LC-MS).

Q6: I still see some tailing even with an optimized mobile phase. Could my HPLC column be the problem?

A: Absolutely. Not all C18 columns are created equal. If mobile phase optimization is insufficient, the issue lies with the column's inherent properties.[4]

  • End-Capping: Older or lower-quality columns may have a high population of active, un-capped silanol groups. "End-capping" is a manufacturing process that chemically treats the silica surface after bonding the C18 chains to deactivate most of the remaining silanols.[3][5][9] Using a modern, high-quality, fully end-capped column is critical for analyzing basic compounds.

  • Silica Purity (Type B vs. Type A): Modern columns are made from high-purity "Type B" silica, which has a very low metal content.[4] Older "Type A" silica often contained metal impurities (like iron or aluminum) that increase the acidity of adjacent silanol groups, worsening peak tailing.[4][10]

  • Alternative Chemistries: For particularly challenging basic compounds, consider columns with alternative stationary phases. Polar-embedded phases or hybrid organic-silica particles are designed to shield silanol activity and provide excellent peak shape for bases.[3][4][11]

Part 3: Proactive Method Development & FAQs

This section provides guidance on building a robust method from the start to prevent peak tailing, along with answers to frequently asked questions.

Q7: What are the best starting conditions for developing a robust, tail-free HPLC method for this compound?

A: To proactively avoid peak tailing, your initial method should be designed to suppress silanol interactions from the outset.

Recommended Starting Method Protocol

ParameterRecommendationRationale
Column High-purity, end-capped C18 or C8 (e.g., Agilent ZORBAX Eclipse Plus, Waters XBridge BEH) 2.1 or 4.6 mm ID, 50-150 mm length, <3.5 µm particle sizeA modern, high-quality column is the most important factor in preventing tailing from silanol interactions.[5][9]
Mobile Phase A Water + 0.1% Formic AcidSets the pH below 3.0 to keep silanols protonated and neutral.[5]
Mobile Phase B Acetonitrile + 0.1% Formic AcidMaintains consistent pH during the gradient.
Gradient Start at 5-10% B, ramp to 95% B over 5-10 minutesA standard scouting gradient to determine elution time.
Flow Rate 0.4 mL/min for 2.1 mm ID; 1.0 mL/min for 4.6 mm IDStandard flow rates for the respective column diameters.
Temperature 30 - 40 °CImproves efficiency and can sometimes reduce peak tailing.
Detection UV, wavelength set to an absorbance maximum of the analyte (e.g., ~254-275 nm)Aromatic pyridine derivatives absorb well in the UV range.[1][12]
Injection Vol. 1 - 5 µLKeep the volume low to avoid solvent mismatch and column overload.
Q8: What exactly is an "end-capped" column?

A: After the long C18 alkyl chains are chemically bonded to the silica support, steric hindrance prevents all of the surface silanol groups from reacting. This leaves many free, active silanols. The end-capping process is a secondary reaction where a small, reactive silane molecule, such as trimethylchlorosilane (TMCS), is used to bond with and block many of these remaining silanols.[5] This makes the surface significantly less polar and less likely to interact with basic analytes, dramatically reducing peak tailing.[3][9][13]

Q9: Can my sample preparation or solvent choice cause peak tailing?

A: Yes, in two primary ways:

  • Sample Solvent Mismatch: If you dissolve your sample in a solvent that is much stronger (more organic) than the initial mobile phase (e.g., dissolving in 100% Acetonitrile when the mobile phase starts at 5% Acetonitrile), it can cause peak distortion, which may appear as tailing or fronting. Best Practice: Always try to dissolve your sample in the initial mobile phase composition.

  • Matrix Effects: If your sample is in a complex matrix (e.g., plasma, tissue extract), other compounds in the matrix can interact with the column and affect the peak shape of your analyte. Best Practice: Use a sample clean-up procedure like Solid Phase Extraction (SPE) to remove interfering compounds before injection.[3][5]

References
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex [Link]

  • Peak Tailing in HPLC - Element Lab Solutions [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity? - Waters Knowledge Base [Link]

  • The Theory of HPLC Column Chemistry - Crawford Scientific [Link]

  • Tailing in HPLC peak - ResearchGate [Link]

  • Ethyl 2-methylnicotinate CAS#: 1721-26-2 - ChemWhat [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC - Labcompare.com [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides - Chromatography Today [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing - LCGC [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II - Pittcon 2009 [Link]

  • This compound | C9H11NO2 | CID 12243767 - PubChem [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC [Link]

  • Ethyl 2-methylnicotinate | C9H11NO2 | CID 74401 - PubChem [Link]

Sources

How to avoid hydrolysis of Ethyl 2-methylisonicotinate during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for handling Ethyl 2-methylisonicotinate. This resource is designed for researchers, chemists, and drug development professionals who are actively working with this compound and facing challenges during the reaction workup phase. Our goal is to provide you with in-depth, field-tested insights and robust protocols to ensure the integrity of your ester and maximize your yield.

Frequently Asked Questions (FAQs)

Q1: My NMR analysis post-workup consistently shows the presence of 2-methylisonicotinic acid. What is causing the hydrolysis of my ester, this compound?

A1: The hydrolysis of this compound to its corresponding carboxylic acid is a common and predictable issue during aqueous workups. This reaction is primarily catalyzed by the presence of either acid or base.[1][2][3] The ester's susceptibility to hydrolysis is significantly influenced by the pH of the aqueous solution and the temperature of the workup procedure.

The ester linkage is an electrophilic site that is vulnerable to nucleophilic attack by water. This process is accelerated under:

  • Acidic Conditions: The carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a water molecule. This reaction is reversible.[1][2][4]

  • Basic Conditions (Saponification): The hydroxide ion (OH⁻) is a more potent nucleophile than water and directly attacks the carbonyl carbon. This leads to the formation of a tetrahedral intermediate that collapses to form the carboxylate salt and ethanol. This process is generally irreversible and driven to completion.[3][4][5][6]

Given that the pyridine nitrogen in this compound is basic, it can be protonated under acidic conditions. This protonation increases the electron-withdrawing nature of the pyridine ring, making the ester carbonyl even more reactive towards nucleophiles.

Q2: I am running a reaction that requires an acidic or basic aqueous workup. How can I modify my procedure to prevent the hydrolysis of this compound?

A2: When an acidic or basic workup is unavoidable, the key is to minimize the exposure of the ester to harsh pH conditions and to maintain low temperatures. Here are tailored strategies:

Strategy 1: Workup with a Mild Base

For reactions that finish under acidic conditions, a careful quench and extraction using a mild base is recommended. A saturated or half-saturated solution of sodium bicarbonate (NaHCO₃) is the reagent of choice.[7][8]

  • Why it works: Sodium bicarbonate is a weak base, capable of neutralizing strong acids without creating a strongly basic environment that would promote significant saponification.[7][9]

  • Causality: The objective is to bring the pH of the aqueous phase to a neutral or slightly basic range (pH 7-8) quickly and at a low temperature to minimize the time the ester is exposed to conditions favorable for hydrolysis.[10]

Strategy 2: Workup with a Mildly Acidic Buffer

If your reaction mixture is basic, you will need to neutralize it before extraction. A dilute, weak acid is preferable.

  • Why it works: Using a buffered solution like saturated ammonium chloride (NH₄Cl) allows for the neutralization of excess base without creating a strongly acidic environment.[11][12][13]

  • Causality: An aqueous solution of ammonium chloride is slightly acidic (around pH 5-6) and acts as a proton source without causing a drastic drop in pH, which could lead to acid-catalyzed hydrolysis or other side reactions.[11][13][14]

Comparative Workup Conditions:

ParameterStandard (Harsh) WorkupRecommended (Mild) WorkupRationale for Mitigation
Quenching Agent 1M HCl or 1M NaOHSaturated NaHCO₃ or Saturated NH₄ClAvoids extreme pH that aggressively catalyzes hydrolysis.[7][13]
Temperature Room Temperature0-5 °C (Ice Bath)Reduces the kinetic rate of the hydrolysis reaction.[10][15]
Extraction Solvent Diethyl Ether, etc.Ethyl Acetate, DichloromethaneChoice depends on reaction specifics, but should efficiently dissolve the ester.
Washing Steps WaterBrine (Saturated NaCl)Brine helps to break emulsions and reduces the solubility of the organic product in the aqueous layer ("salting out").[9]

Troubleshooting Guides

Problem 1: Significant product loss and formation of 2-methylisonicotinic acid despite using a mild workup.

Troubleshooting Steps:

  • Temperature Control is Critical: Re-evaluate your temperature control. The hydrolysis reaction, like most reactions, is highly temperature-dependent. Performing the entire aqueous workup in an ice bath can significantly slow the rate of hydrolysis.[10][15]

  • Minimize Contact Time: Reduce the duration your organic layer is in contact with the aqueous phase. Perform extractions swiftly and proceed to the drying step without delay.[10]

  • Phase Separation Issues: Emulsions dramatically increase the interfacial area and contact time between the organic and aqueous layers. If an emulsion forms, adding brine can help to break it.

  • Check Your Reagents: Ensure that your solvents are of appropriate quality and that the reagents used in the reaction itself are not introducing excess water or acidic/basic impurities that carry over into the workup.

Experimental Protocol: Optimized Mild Basic Workup

This protocol is designed for a reaction mixture that is acidic upon completion.

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Quenching: Slowly and carefully add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with vigorous stirring. Monitor the pH of the aqueous layer with pH paper, aiming for a final pH of 7-8. Caution: Be mindful of gas (CO₂) evolution, which can cause pressure buildup.[8][9]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with fresh organic solvent.

  • Washing: Combine the organic layers and wash once with brine. This removes the bulk of dissolved water and inorganic salts.[9]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo to obtain the crude product.

Workflow Diagram: Optimized Mild Workup

G cluster_reaction Reaction Phase cluster_workup Workup Phase (0-5 °C) cluster_product Product Reaction Reaction Completion Cool Cool to 0 °C Reaction->Cool Dilute Dilute with Organic Solvent Cool->Dilute Quench Slowly Quench with Cold Saturated NaHCO₃ (to pH 7-8) Dilute->Quench Extract Separate Layers & Extract Aqueous Phase (2x) Quench->Extract hydrolysis Hydrolysis to 2-methylisonicotinic acid (Minimized) Quench->hydrolysis If pH is too basic or T > 5°C Wash Combine Organic Layers & Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Filter & Concentrate in vacuo Dry->Concentrate Product Crude Ethyl 2-methylisonicotinate Concentrate->Product G cluster_acidic Aqueous Layer (pH < 6) cluster_neutral Aqueous Layer (pH 7-8) cluster_organic Organic Layer Protonated Protonated Ester (as Pyridinium Salt) HighSol High Water Solubility Protonated->HighSol Extracted Efficient Extraction HighSol->Extracted Poor Extraction NeutralEster Neutral Ester (Free Base) LowSol Low Water Solubility NeutralEster->LowSol LowSol->Extracted Good Extraction

Caption: The effect of aqueous pH on extraction efficiency.

References

  • Title: Hydrolysis of Esters Source: Chemistry LibreTexts URL: [Link]

  • Source: Google Patents (WO1998018744A1)
  • Title: Ester hydrolysis Source: Wikipedia URL: [Link]

  • Title: hydrolysis of esters Source: Chemguide URL: [Link]

  • Title: Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL: [Link]

  • Title: Ester Hydrolysis with H2SO4 Source: BYJU'S URL: [Link]

  • Source: Google Patents (US6087507A)
  • Title: Eco-friendly process for recovery of pyridine and/or its derivatives Source: Google Patents URL
  • Title: What is the role of ammonium chloride in the workup of a Grignard reaction? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Why is sodium bicarbonate used in esterification? Source: Homework.Study.com URL: [Link]

  • Title: Recent progress of Ammonium chloride as catalyst in organic synthesis Source: IOSR Journal URL: [Link]

  • Title: Organic Reaction Workup Formulas for Specific Reagents Source: University of Rochester Chemistry URL: [Link]

  • Title: Fischer Esterification Part 1 Source: MIT OpenCourseWare URL: [Link]

  • Title: Why do we add sodium carbonate at the end of esterification reactions? Can sodium bicarbonate work too? Source: Quora URL: [Link]

  • Title: Can I add ammonium chloride instead of HCl in the last step? Source: Reddit URL: [Link]

  • Title: Basic Hydrolysis of Esters (Saponification) Source: Master Organic Chemistry URL: [Link]

  • Title: Saponification Source: Chemistry LibreTexts URL: [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Ethyl 2-methylisonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-methylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this important pyridine derivative. Here, we address common challenges encountered during synthesis through a detailed question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Section 1: Catalyst Selection and Optimization for C-H Methylation

The introduction of the methyl group at the C2 position of the pyridine ring is a critical step in the synthesis of this compound. Direct C-H activation is an increasingly popular and atom-economical approach. However, achieving high selectivity and yield can be challenging. This section provides guidance on selecting and optimizing the catalytic system for this key transformation.

Q1: We are attempting a direct C-H methylation of ethyl isonicotinate to synthesize this compound, but are observing low conversion and a mixture of isomers. How can we improve the regioselectivity and yield?

A1: Achieving high regioselectivity in the C-H functionalization of pyridines is a common challenge due to the electronic nature of the pyridine ring.[1][2][3] The selection of the catalyst and directing group strategy is paramount.

For the methylation at the C2 position, a palladium-catalyzed approach is often effective.[4][5] The nitrogen atom of the pyridine ring can act as a directing group, facilitating C-H activation at the ortho position (C2).[4]

Here is a decision workflow to guide your catalyst system selection:

Catalyst_Selection Start Low Yield & Poor Regioselectivity Catalyst_System Evaluate Catalyst System Start->Catalyst_System Ligand_Choice Optimize Ligand Catalyst_System->Ligand_Choice Pd-based catalyst? Methylating_Agent Select Methylating Agent Catalyst_System->Methylating_Agent Reaction_Conditions Adjust Reaction Conditions Catalyst_System->Reaction_Conditions High_Yield High Yield & Selectivity Ligand_Choice->High_Yield Methylating_Agent->High_Yield Reaction_Conditions->High_Yield

Caption: Decision workflow for troubleshooting low yield and regioselectivity in C-H methylation.

Catalyst and Ligand Considerations:

Catalyst ComponentRecommendationRationale
Palladium Precursor Pd(OAc)₂ or a palladacycle precatalystThese are common and effective palladium sources for C-H activation.[6] Palladacycles can sometimes offer better stability and activity at lower catalyst loadings.
Ligand Bulky, electron-rich phosphine ligands (e.g., PtBu₃) or N-heterocyclic carbenes (NHCs)These ligands can promote the oxidative addition and reductive elimination steps in the catalytic cycle.[6] For pyridine substrates, they can also help prevent strong coordination of the pyridine nitrogen to the metal center, which can inhibit catalysis.
Methylating Agent Methylboronic acid or methylboroxineThese are effective transmetalating agents in palladium-catalyzed C-H methylation.[4] Methyl iodide can also be used, but may require different catalyst systems.[6]
Oxidant BenzoquinoneOften necessary to facilitate the reductive elimination step and regenerate the active catalyst.[4]

Experimental Protocol: Palladium-Catalyzed C-H Methylation of Ethyl Isonicotinate

  • To an oven-dried Schlenk tube, add ethyl isonicotinate (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and a bulky phosphine ligand (e.g., PtBu₃·HBF₄, 0.15 equiv.).

  • Add a suitable base, such as K₂CO₃ (2.0 equiv.).

  • Add the methylating agent, for example, methylboronic acid (1.5 equiv.).

  • Seal the tube, evacuate, and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture at 100-120 °C and monitor the progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 2: Alternative Synthetic Routes and Troubleshooting

While direct C-H methylation is a modern approach, classical multi-step syntheses are also reliable. These typically involve the synthesis of 2-methylisonicotinic acid followed by esterification.

Q2: We are synthesizing 2-methylisonicotinic acid as a precursor. What are the most common synthetic strategies, and what are their respective advantages and disadvantages?

A2: There are several established routes to 2-methylisonicotinic acid.[7][8][9] The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Synthetic RouteStarting MaterialsAdvantagesDisadvantages
From β-aminocrotonic acid ester and an acrolein equivalent β-aminocrotonic acid ester, 1,1,3,3-tetramethoxypropaneReadily available starting materials, relatively mild conditions.[10]Requires careful control of reaction conditions to avoid side reactions.
From 2,4-lutidine 2,4-lutidineDirect oxidation of a commercially available starting material.Can be difficult to selectively oxidize the 4-methyl group without affecting the 2-methyl group.
From 2-picoline via Gattermann-Koch type reaction 2-picolineA classical approach to introduce a formyl group at the 4-position, which can then be oxidized.[11][12]Often involves harsh reagents and can have moderate yields.

Troubleshooting Low Yield in 2-Methylisonicotinic Acid Synthesis (from β-aminocrotonic acid ester):

  • Issue: Incomplete reaction or formation of multiple byproducts.

  • Potential Cause: Incorrect stoichiometry or reaction temperature. The reaction is sensitive to the molar ratio of the reactants and the acid catalyst.[10]

  • Solution: Carefully control the addition of reagents and maintain the reaction temperature as specified in the literature procedure. Monitor the reaction progress by TLC or NMR to determine the optimal reaction time.

Section 3: Esterification and Final Product Purification

The final step in the synthesis is the esterification of 2-methylisonicotinic acid. While generally straightforward, this step can also present challenges.

Q3: We are experiencing low yields during the Fischer esterification of 2-methylisonicotinic acid with ethanol. What are the likely causes and how can we improve the conversion?

A3: Fischer esterification is an equilibrium-limited reaction. Low yields are often due to incomplete conversion or product hydrolysis during workup.[13][14]

Esterification_Troubleshooting Start Low Esterification Yield Equilibrium Shift Equilibrium Start->Equilibrium Workup Optimize Workup Start->Workup Excess_Alcohol Use Excess Ethanol Equilibrium->Excess_Alcohol Water_Removal Remove Water (Dean-Stark) Equilibrium->Water_Removal Neutralization Careful Neutralization Workup->Neutralization Extraction Efficient Extraction Workup->Extraction High_Yield High Yield Excess_Alcohol->High_Yield Water_Removal->High_Yield Neutralization->High_Yield Extraction->High_Yield

Sources

Side reactions to consider when using Ethyl 2-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-methylisonicotinate

Introduction

Welcome to the technical support guide for this compound. This molecule is a valuable building block in medicinal chemistry and materials science, prized for its substituted pyridine core. However, its multifunctional nature presents specific challenges during synthesis. The interplay between the ester, the activated C2-methyl group, and the pyridine nitrogen can lead to unexpected and often undesired side reactions. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to anticipate, identify, and mitigate these issues. We will move beyond simple procedural steps to explore the chemical reasoning behind these side reactions, empowering you to optimize your experimental outcomes.

Frequently Asked Questions & Troubleshooting Guides

This section addresses the most common issues encountered when working with this compound. Each question is structured to help you diagnose the problem, understand the underlying mechanism, and implement a robust solution.

Q1: My reaction yield is low, and I've isolated a water-soluble, high-melting point solid. What is it and how did it form?

A1: You are likely observing the product of ester hydrolysis: 2-methylisonicotinic acid.

  • Plausible Cause & Mechanism: The ethyl ester group is susceptible to hydrolysis, a reaction where water acts as a nucleophile to cleave the ester bond, forming the corresponding carboxylic acid and ethanol. This process can be significantly accelerated by the presence of either acid or base catalysts. Even trace amounts of water in your solvents or reagents, or exposure to atmospheric moisture, can be sufficient to cause significant hydrolysis, especially under prolonged heating. Unsubstituted esters can be hydrolyzed under basic conditions by heating with aqueous solutions.[1]

  • How to Diagnose the Issue:

    • Thin-Layer Chromatography (TLC): The resulting carboxylic acid is significantly more polar than the starting ester. It will appear as a new spot with a much lower Rf value, often streaking if a non-polar eluent system is used.

    • NMR Spectroscopy: In ¹H NMR, the characteristic quartet and triplet of the ethyl group (around 4.4 ppm and 1.4 ppm, respectively) will disappear. A broad singlet corresponding to the carboxylic acid proton will appear far downfield (>10 ppm), which is exchangeable with D₂O.

    • Solubility: 2-methylisonicotinic acid exhibits classic carboxylic acid behavior: poor solubility in non-polar organic solvents but good solubility in aqueous base (like NaHCO₃ solution) due to deprotonation.

  • Preventative Measures & Solutions:

    • Rigorous Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven and cool under an inert atmosphere (Nitrogen or Argon). Use of molecular sieves in the reaction vessel is also recommended.

    • Control of pH: If your reaction conditions are not explicitly acidic or basic, ensure no acidic or basic impurities are present. If a base is required for your primary reaction, consider using non-nucleophilic bases (e.g., DBU, DIPEA) if they are compatible, rather than hydroxide-based reagents.

    • Inert Atmosphere: Conduct the reaction under a steady flow of an inert gas to prevent atmospheric moisture from entering the system.

Q2: I ran my reaction in methanol instead of ethanol and my product's mass and NMR spectrum are inconsistent with the expected structure. What happened?

A2: You have likely performed a transesterification, converting your ethyl ester to a methyl ester.

  • Plausible Cause & Mechanism: Transesterification is the exchange of the alkoxy group of an ester with an alcohol.[2] This reaction is readily catalyzed by both acids and bases.[2][3] When you use an alcohol like methanol as a solvent, it can act as a nucleophile, attacking the ester's carbonyl carbon. With catalytic acid or base, this equilibrium-driven process can be pushed towards the formation of the more stable or volatile alcohol, resulting in the conversion of your ethyl ester to mthis compound.[2][3] Using the alcohol as the solvent drives the equilibrium forward.[3]

  • How to Diagnose the Issue:

    • Mass Spectrometry (MS): The mass of the methyl ester (151.16 g/mol ) is lower than the ethyl ester (165.19 g/mol )[4][5]. You will see a molecular ion peak (M+) or protonated peak ([M+H]+) corresponding to a loss of 14 mass units.

    • NMR Spectroscopy: In ¹H NMR, the quartet and triplet of the ethyl group will be replaced by a sharp singlet for the methyl ester group (O-CH₃) around 3.9 ppm.

  • Preventative Measures & Solutions:

    • Solvent Compatibility: Always use a solvent that is non-reactive or is the same alcohol as the ester's alkoxy group (in this case, ethanol). If another solvent is required, ensure it is aprotic (e.g., THF, Dioxane, Toluene, DCM).

    • Reagent Check: Be mindful of reagents that are sold as solutions in alcohols. For example, sodium methoxide is often sold as a solution in methanol and will readily cause transesterification.

Q3: I'm attempting a Claisen condensation, but I'm getting low yields and a complex mixture of products. What makes the C2-methyl group so reactive?

A3: The C2-methyl group is highly acidic due to its position adjacent to the electron-withdrawing pyridine ring, making it susceptible to deprotonation and subsequent side reactions.

  • Plausible Cause & Mechanism: The protons on the methyl group at the C2 position (an α-position to the ring nitrogen) are significantly more acidic than a standard alkyl group.[6][7] This is analogous to a benzylic position. Strong bases, such as alkoxides (used in Claisen condensations), LDA, or organolithium reagents, can easily deprotonate this methyl group to form a nucleophilic carbanion.[6][8] This anion can then participate in various side reactions:

    • Self-Condensation: The generated anion can attack the ester carbonyl of another molecule of this compound, leading to a Claisen-type self-condensation product. This is a common issue when a full equivalent of base is used.[9]

    • Reaction with other Electrophiles: If other electrophiles are present in the reaction mixture (e.g., alkyl halides), this anion can compete with your desired nucleophile.

  • How to Diagnose the Issue:

    • LC-MS and NMR: The appearance of multiple new, often higher molecular weight, products is indicative of condensation reactions. Complex new patterns in the aromatic and aliphatic regions of the ¹H NMR spectrum will be present.

    • Color Change: Deprotonation at the methyl group often results in a distinct color change (e.g., deep red or brown), indicating anion formation.[10]

  • Preventative Measures & Solutions:

    • Protecting Groups: If reactivity at the methyl group is a persistent issue, consider a temporary oxidation to the corresponding carboxylic acid, performing the desired chemistry on the ester, and then reducing it back. This is a multi-step solution for complex syntheses.

    • Choice of Base and Temperature: When targeting reactions elsewhere on the molecule, avoid strong, non-hindered bases if possible. If a strong base is necessary, use a hindered base like Lithium 2,2,6,6-tetramethylpiperidide (LTMP) at very low temperatures (e.g., -78 °C) to potentially favor kinetic deprotonation at other sites or slow down competing reactions.[11]

    • Directed Lithiation: For targeted functionalization, deprotonation of the methyl group with BuLi or LDA is a valid synthetic strategy to create a versatile nucleophile.[8] However, this must be the intended reaction pathway.

Q4: I'm using an organolithium reagent (like n-BuLi) to deprotonate the C2-methyl group, but my workup is messy. What other reactions could be happening?

A4: Organolithium reagents can participate in competing side reactions, including nucleophilic addition to the pyridine ring or the ester carbonyl, and lithiation at other ring positions.

  • Plausible Cause & Mechanism: While deprotonation of the C2-methyl group is often the desired outcome, strong organolithium reagents are highly reactive and can engage in several competing pathways:[6][10]

    • Nucleophilic Addition to the Ring: Organolithium reagents can attack the electron-deficient pyridine ring, typically at the C6 position, to form a dihydropyridine intermediate.[11][12] This side reaction is a known issue with pyridine derivatives.[11]

    • Nucleophilic Addition to the Ester: The organolithium reagent can act as a nucleophile and add to the ester carbonyl, which upon workup would yield a ketone (after single addition) or a tertiary alcohol (after double addition).

    • Directed Ortho-Metalation (DoM): The pyridine nitrogen and the ester group can direct lithiation to adjacent positions on the ring (C3 or C5). The choice of base and reaction conditions can influence this regioselectivity.[11][13]

  • How to Diagnose the Issue:

    • Complex Product Mixture: A key sign is the isolation of multiple products with different functionalities (e.g., ketones, alcohols, dihydropyridines) as identified by GC-MS, LC-MS, and NMR.

    • Loss of Aromaticity: Formation of dihydropyridine adducts will be evident in the ¹H NMR by the appearance of signals in the olefinic region and loss of the characteristic pyridine aromatic signals.

  • Preventative Measures & Solutions:

    • Use a Hindered Base: To favor deprotonation of the methyl group over nucleophilic addition, use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA).[11]

    • Low Temperatures: Perform the lithiation at very low temperatures (-78 °C or lower) to suppress the rates of competing side reactions.[11][13]

    • Inverse Addition: Add the organolithium reagent slowly to a cooled solution of the substrate to maintain a low concentration of the nucleophilic base, minimizing addition reactions.

Q5: During an oxidation reaction, my starting material is consumed, but I'm not getting the expected product. I see a new, highly polar spot on my TLC plate. What is it?

A5: You may have inadvertently oxidized the pyridine nitrogen to form this compound N-oxide.

  • Plausible Cause & Mechanism: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation by common oxidizing agents (e.g., m-CPBA, H₂O₂, Oxone®) to form an N-oxide. This reaction is often facile and can compete with or even outpace the desired oxidation at other sites, depending on the specific oxidant and conditions used. The resulting N-oxide is a distinct chemical entity with significantly different reactivity and physical properties.[14][15]

  • How to Diagnose the Issue:

    • TLC Analysis: N-oxides are significantly more polar than their parent pyridines. You will observe a new spot with a very low Rf value.

    • NMR Spectroscopy: The formation of the N-oxide causes a significant downfield shift of the ring protons, particularly those at the C2 and C6 positions, due to the change in the electronic environment of the pyridine ring.

    • MS Analysis: The mass of the product will increase by 16 amu (the mass of one oxygen atom) compared to the starting material.

  • Preventative Measures & Solutions:

    • Selectivity of Oxidant: Choose an oxidant that is selective for your target functional group. For example, if you are trying to oxidize the methyl group to an aldehyde, you might use SeO₂, which is less likely to cause N-oxidation compared to peroxy acids.

    • Protecting the Nitrogen: In complex syntheses, the pyridine nitrogen can be temporarily protected by quaternization with an alkyl halide. However, this dramatically alters the electronics of the ring and may not be compatible with subsequent steps.

    • Embrace the N-Oxide: N-oxidation is also a powerful synthetic tool. The N-oxide functional group can be used to direct substitution reactions on the pyridine ring or can be subsequently removed via reduction (e.g., with PCl₃ or PPh₃).

Visual Guide to Potential Side Reactions

The following diagram illustrates the primary reactive sites on this compound and the potential side reactions discussed.

Side_Reactions cluster_main This compound cluster_reactions Potential Side Reactions cluster_products Resulting Byproducts main_mol This compound hydrolysis Hydrolysis main_mol->hydrolysis Ester Group (H₂O, H⁺/OH⁻) transester Transesterification main_mol->transester Ester Group (R'OH, H⁺/OH⁻) deprotonation C2-Methyl Deprotonation main_mol->deprotonation C2-Methyl Group (Strong Base) n_oxidation N-Oxidation main_mol->n_oxidation Pyridine Nitrogen (Oxidant) nuc_add Ring Nucleophilic Addition main_mol->nuc_add Pyridine Ring (Organometallic) acid 2-Methylisonicotinic Acid hydrolysis->acid new_ester New Ester (e.g., Methyl Ester) transester->new_ester anion C2-Anion Intermediate deprotonation->anion n_oxide N-Oxide Derivative n_oxidation->n_oxide dihydropyridine Dihydropyridine Adduct nuc_add->dihydropyridine

Caption: Reactivity map for this compound.

Troubleshooting Summary Table

Observed Issue Potential Side Reaction Primary Cause Recommended Detection Method Solution/Prevention
Low yield, polar byproductHydrolysis Presence of water (acidic/basic catalysis)TLC (low Rf spot), ¹H NMR (loss of ethyl signals)Use anhydrous solvents/reagents, inert atmosphere.
Incorrect product mass/NMRTransesterification Using a different alcohol as solvent/reagentMS (mass change), ¹H NMR (new alkoxy signals)Use aprotic solvents or the corresponding alcohol (ethanol).
Complex mixture, high MW byproductsC2-Methyl Reactivity Deprotonation of the acidic C2-methyl groupLC-MS, NMR (multiple new species)Use hindered bases, low temperatures, or protect the group.
Messy reaction with BuLiRing Addition / Ortho-lithiation High reactivity of organolithium reagentsGC-MS, NMR (loss of aromaticity, new functionalities)Use LDA instead of BuLi, maintain temp at -78 °C.
Polar byproduct in oxidationN-Oxidation Non-selective oxidizing agentTLC (very low Rf), MS (+16 amu), NMR (downfield shift)Use a more selective oxidant, consider N-oxide as an intermediate.

Experimental Protocol: Saponification of this compound with Minimized Side-Products

This protocol details the controlled hydrolysis (saponification) of the title compound. While hydrolysis is often a side reaction, when it is the desired transformation, careful control is needed to prevent degradation or side reactions on the ring, especially if other sensitive functional groups were present.

Objective: To cleanly convert this compound to 2-methylisonicotinic acid potassium salt.

Materials:

  • This compound (1.65 g, 10.0 mmol)

  • Ethanol (20 mL, reagent grade)

  • Potassium Hydroxide (KOH) (0.62 g, 11.0 mmol, 1.1 equiv)

  • Deionized Water (5 mL)

  • 2M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (10.0 mmol) in ethanol (20 mL).

    • Causality Note: Using ethanol as the solvent prevents any potential transesterification side reactions.

  • Reagent Preparation: In a separate beaker, dissolve potassium hydroxide (11.0 mmol) in deionized water (5 mL).

    • Expertise Note: Using a slight excess (1.1 equivalents) of the base ensures the reaction goes to completion, as confirmed by monitoring.

  • Reaction Execution: Add the KOH solution to the flask. Heat the mixture to a gentle reflux (approx. 80-85 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes). The starting material spot (Rf ≈ 0.5) should be consumed and replaced by a baseline spot (the potassium salt). The reaction is typically complete within 1-2 hours.

    • Trustworthiness Note: This self-validating step ensures you do not needlessly prolong heating, which could encourage other degradation pathways.

  • Workup - Salt Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • The remaining aqueous solution/slurry contains the potassium 2-methylisonicotinate. This can be used as is or acidified to isolate the free acid.

  • Workup - Free Acid Isolation:

    • Cool the concentrated aqueous solution in an ice bath.

    • Slowly add 2M HCl dropwise while stirring until the pH is ~4-5 (check with pH paper). A white precipitate of 2-methylisonicotinic acid will form.

    • Filter the solid using a Büchner funnel, wash with a small amount of cold water, and dry under vacuum.

References

  • 2-Methylpyridine - Wikipedia. [6]

  • What is 2-Methylpyridine? - ChemicalBook. [8]

  • 2-Methylpyridine: Properties, Production process and Uses - ChemicalBook. [7]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC - NIH. [16]

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. [11]

  • Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6 | Request PDF - ResearchGate. [12]

  • This compound | C9H11NO2 | CID 12243767 - PubChem - NIH. [4]

  • ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives | Request PDF - ResearchGate. [13]

  • Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides - NIH. [10]

  • Transesterification - Wikipedia. [2]

  • Transesterification - Master Organic Chemistry. [3]

  • Ethyl isonicotinate N-oxide CAS 14906-37-7 - Watson International. [14]

  • Ethyl isonicotinate | C8H9NO2 | CID 15291 - PubChem. [5]

  • 14906-37-7 Ethyl isonicotinate N-oxide-Watsonnoke Scientific Ltd. [15]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [1]

  • 23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. [9]

Sources

Technical Support Center: Enhancing the Long-Term Stability of Ethyl 2-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-methylisonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile pyridine derivative. Ensuring the stability of this reagent is paramount for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding its long-term storage and handling.

Introduction: The Stability Challenge

This compound (C₉H₁₁NO₂) is a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical compounds.[1][2] Like many ester-containing heterocyclic compounds, its stability can be compromised over time by environmental factors such as moisture, oxygen, light, and temperature. Degradation not only reduces the purity and potency of the material but can also introduce impurities that may interfere with downstream applications. Understanding the potential degradation pathways is the first step toward effective stabilization.

Core Degradation Pathways

The primary routes of degradation for this compound are hydrolysis of the ester functional group and oxidation of the pyridine ring.

  • Hydrolysis: In the presence of water, the ethyl ester can hydrolyze to form 2-methylisonicotinic acid and ethanol. This reaction is often catalyzed by acidic or basic conditions.

  • Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, which can lead to the formation of this compound N-oxide.[3][4][5] This can occur through exposure to atmospheric oxygen, especially when catalyzed by light or trace metal impurities.

Troubleshooting Guide: A-Question-and-Answer-Approach

This section addresses specific issues you may encounter during the storage and use of this compound.

Question 1: I noticed a slight yellowing of my stored this compound, which was initially a colorless liquid. What could be the cause, and is the material still usable?

Answer:

The development of a yellow color is a common indicator of degradation, likely due to minor oxidation of the pyridine ring or the formation of other chromophoric impurities.[4]

  • Causality: This is often initiated by prolonged exposure to air (oxygen) and/or light. Even in a sealed container, the headspace contains oxygen that can react over time.

  • Recommended Action:

    • Assess Purity: Before use, it is crucial to assess the purity of the discolored material. The most reliable method is through chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[6][7] These methods can separate and identify the parent compound from its degradation products.

    • Decision on Usability: If the purity is determined to be within the acceptable limits for your specific application (e.g., >98%), the material may still be usable. However, for sensitive applications, it is advisable to use a fresh, pure sample. If significant degradation is observed, the batch should be properly disposed of according to local regulations.[8]

Question 2: My recent synthesis using this compound resulted in a lower-than-expected yield and the formation of a significant acidic byproduct. What is the likely problem?

Answer:

This strongly suggests that the this compound has undergone hydrolysis, leading to the formation of 2-methylisonicotinic acid.

  • Causality: Hydrolysis is primarily caused by exposure to moisture. This can happen if the storage container was not properly sealed, if the compound was handled in a humid environment, or if it was dissolved in a solvent that was not anhydrous.

  • Recommended Action:

    • Confirm Hydrolysis: The presence of 2-methylisonicotinic acid can be confirmed by techniques like FTIR spectroscopy (looking for a broad O-H stretch of a carboxylic acid) or by the chromatographic methods mentioned above.

    • Preventive Measures for Future Storage:

      • Always store this compound in a tightly sealed container, preferably with a PTFE-lined cap to prevent moisture ingress.[9]

      • Store in a desiccator or a controlled low-humidity environment.

      • Handle the compound in a dry atmosphere, such as under a nitrogen or argon blanket, especially when aliquoting.

Question 3: I am setting up a long-term stability study for a formulation containing this compound. What parameters should I monitor?

Answer:

A comprehensive stability study should monitor changes in physical appearance, purity, and the formation of specific degradation products over time at various storage conditions.

  • Key Parameters to Monitor:

    • Appearance: Visual inspection for color change, clarity, and precipitation.

    • Purity Assay: Quantitative analysis using a validated HPLC or GC method to determine the percentage of the active compound remaining.

    • Degradation Products: Identification and quantification of known potential degradants, such as 2-methylisonicotinic acid and the N-oxide derivative.

    • Water Content: Measurement by Karl Fischer titration to assess for moisture ingress.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and dark place.[10] It is recommended to store it under an inert atmosphere (nitrogen or argon) to minimize oxidation.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of potential degradation reactions.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation of the pyridine ring.
Light Amber Glass Vial or Dark LocationProtects from light-induced degradation.[11]
Moisture Tightly Sealed Container in a DesiccatorPrevents hydrolysis of the ester group.[11]

Q2: How should I handle this compound when taking a sample from the main stock bottle?

A2: Proper handling is critical to maintain the integrity of the bulk material.

  • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.

  • Open the container in a dry, inert atmosphere if possible (e.g., in a glove box or under a stream of nitrogen).

  • Use clean, dry sampling equipment (e.g., syringe or pipette).

  • After taking the sample, flush the headspace of the container with an inert gas before tightly resealing.[12][13]

Q3: Can I store this compound in a standard laboratory freezer?

A3: While lower temperatures generally slow degradation, freezing is not typically necessary and may not be ideal if the compound is used frequently. If you do choose to freeze it, ensure it is in a container that can withstand the temperature change without cracking and take precautions to prevent moisture contamination upon thawing. Standard, non-flammable-rated freezers should not be used for storing flammable liquids.[14]

Q4: What analytical technique is best for routine purity checks of this compound?

A4: For routine purity checks, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often a good choice due to its simplicity, robustness, and ability to quantify volatile compounds. For more detailed analysis and identification of unknown impurities, GC-MS is superior.[6]

Visualizing Degradation and Troubleshooting

Degradation Pathways Diagram

DegradationPathways A This compound B 2-Methylisonicotinic Acid + Ethanol A->B + H₂O (Hydrolysis) C This compound N-oxide A->C + [O] (Oxidation)

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Purity Issues

TroubleshootingWorkflow Start Purity Issue Detected (e.g., color change, low yield) CheckStorage Review Storage Conditions: - Temperature? - Light Exposure? - Seal Integrity? Start->CheckStorage Analyze Perform Purity Analysis (HPLC or GC-MS) CheckStorage->Analyze DegradationType Identify Degradation Products Analyze->DegradationType Hydrolysis Primary Degradant: 2-Methylisonicotinic Acid DegradationType->Hydrolysis Acidic Impurities Oxidation Primary Degradant: N-oxide DegradationType->Oxidation Polar Impurities ActionHydrolysis Action: - Review handling procedures for moisture - Use anhydrous solvents - Store in desiccator Hydrolysis->ActionHydrolysis ActionOxidation Action: - Purge container with inert gas - Store in amber vials Oxidation->ActionOxidation End Implement Corrective Actions & Use Fresh Reagent if Necessary ActionHydrolysis->End ActionOxidation->End

Caption: Decision workflow for troubleshooting purity issues.

Experimental Protocol: Purity Assessment by GC-MS

This protocol provides a general method for assessing the purity of this compound and identifying potential degradation products.

Objective: To quantify the purity of an this compound sample and identify major impurities.

Materials:

  • This compound sample

  • High-purity solvent (e.g., Ethyl Acetate or Dichloromethane)

  • Volumetric flasks and pipettes

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample by accurately weighing approximately 10 mg of the compound and dissolving it in 10 mL of the chosen solvent in a volumetric flask. This gives a concentration of ~1 mg/mL.

    • Prepare a working solution by diluting the stock solution 1:100 with the same solvent to a final concentration of ~10 µg/mL.

  • GC-MS Instrument Setup (Example Conditions):

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, e.g., 50:1)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Scan Range: 40-400 amu

  • Analysis:

    • Inject the working solution into the GC-MS system.

    • Integrate the peaks in the resulting total ion chromatogram (TIC).

    • Calculate the purity by dividing the peak area of this compound by the total area of all peaks (Area % method).

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and known fragmentation patterns of potential degradation products.

References

  • REDOX Reaction Of Pyridine - News - BIOSYNCE. (2023, December 10). BIOSYNCE.
  • Pyridine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Pyridine-N-oxide - Wikipedia. (n.d.). Wikipedia. [Link]

  • Oxidative Dearomatization of Pyridines - PMC - NIH. (2022, November 23). National Institutes of Health. [Link]

  • Handling and Storing Chemicals - Lab Manager Magazine. (2010, October 27). Lab Manager. [Link]

  • 10 Tips for Safely Storing and Handling Laboratory Reagents, Stains & Indicator Solutions. (2023, August 22). Laboratory Disposable Products. [Link]

  • Chemical Handling and Storage - Environmental Health and Safety - Iowa State University. (n.d.). Iowa State University. [Link]

  • Safe Handling and Storage of Chemicals | Environmental Health & Safety. (n.d.). University of Colorado Boulder. [Link]

  • How to Store Lab Reagents: Dos and Don'ts - Laboratory Disposable Products. (2025, March 24). Laboratory Disposable Products. [Link]

  • Pyridine N-oxide derivatives - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Post Apple Scientific. [Link]

  • Storage of pyridine? - Sciencemadness Discussion Board. (2008, April 10). Sciencemadness.org. [Link]

  • Pyridine Chemical Storage Specifications - C5H5N. (n.d.). US Hazmat Rentals. [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH. (2025, March 31). Carl ROTH. [Link]

  • Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. [Link]

  • Analytical Method - PhareSST. (n.d.). IRSST. [Link]

  • This compound | C9H11NO2 | CID 12243767 - PubChem - NIH. (n.d.). National Institutes of Health. [Link]

  • This compound (C9H11NO2) - PubChemLite. (n.d.). PubChemLite. [Link]

  • CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents. (2017, July 18).
  • Ethyl isonicotinate | C8H9NO2 | CID 15291 - PubChem. (n.d.). National Institutes of Health. [Link]

  • How Do Chemical Manufacturers Assess Purity? - Moravek, Inc. (2019, August 19). Moravek, Inc.. [Link]

Sources

Technical Support Center: Method Development for Quantitative Analysis of Ethyl 2-methylisonicotinate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of Ethyl 2-methylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during method development and routine analysis. Here, we move beyond mere procedural steps to explain the underlying scientific principles, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the quantitative analysis of this compound in a complex reaction mixture?

A1: The choice of technique depends on several factors including the complexity of the reaction matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is often the preferred method due to its versatility, robustness, and wide applicability to pyridine derivatives.[1][2] A reverse-phase C18 column is a good starting point.[2]

  • Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is an excellent alternative, particularly for volatile and thermally stable compounds like this compound.[3][4] GC-MS offers higher selectivity and can be invaluable for peak identification.[5]

  • Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique that can provide direct quantification without the need for an identical reference standard for the analyte.[6][7] It is particularly useful for complex mixtures where chromatographic separation is challenging.[8]

Q2: How do I select an appropriate internal standard for my assay?

A2: An ideal internal standard (IS) should be chemically similar to the analyte but well-resolved chromatographically.[9][10] For this compound, consider a structurally similar, stable compound that is not present in the sample. A stable isotope-labeled version of the analyte is the gold standard but can be costly.[9][11] When using a structural analog, it's crucial to ensure it doesn't suffer from matrix effects differently than the analyte.[10]

Q3: What are the critical parameters to consider during HPLC method development?

A3: Key parameters to optimize include the mobile phase composition (organic solvent ratio and pH of the aqueous phase), column chemistry (e.g., C18, C8), column temperature, and detector wavelength.[2][12] The pH of the mobile phase is particularly important for pyridine-containing compounds as it affects their ionization state and, consequently, their retention.

Q4: My results are not reproducible. What are the common causes?

A4: Lack of reproducibility can stem from various sources including inconsistent sample preparation, instrument instability (e.g., fluctuating pump pressure or oven temperature), or column degradation.[13][14] Maintaining accurate records of all experimental conditions is vital for troubleshooting.[15]

Troubleshooting Guides

This section addresses specific issues you may encounter during your analysis.

HPLC Troubleshooting

Issue 1: Peak Tailing for this compound

  • Question: My chromatogram shows a tailing peak for this compound, which is affecting the accuracy of my integration. What could be the cause and how do I fix it?

  • Answer:

    • Probable Cause 1: Secondary Interactions with Residual Silanols. The basic nitrogen in the pyridine ring can interact with acidic silanol groups on the silica-based column packing, leading to peak tailing.[16]

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of your mobile phase (e.g., to pH 3-4 with formic or phosphoric acid) will protonate the silanol groups, reducing these secondary interactions.[16]

      • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase to saturate the active sites on the stationary phase.[16]

      • Use a Modern, End-capped Column: High-purity silica columns with advanced end-capping are designed to minimize silanol interactions.

  • Question: I've tried adjusting the pH, but I still see some tailing. What else can I do?

  • Answer:

    • Probable Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion, including tailing.[16]

    • Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

Issue 2: Drifting Retention Times

  • Question: The retention time for my analyte is shifting between injections. How can I stabilize it?

  • Answer:

    • Probable Cause 1: Inadequate Column Equilibration. If you've changed the mobile phase composition, the column may not be fully equilibrated.

    • Solution: Flush the column with at least 10-20 column volumes of the new mobile phase before starting your analytical run.[17]

    • Probable Cause 2: Mobile Phase Composition Change. The organic component of the mobile phase can evaporate over time, altering the composition and affecting retention.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[15][17]

    • Probable Cause 3: Temperature Fluctuations. Column temperature can significantly impact retention times.[17]

    • Solution: Use a column oven to maintain a constant and consistent temperature.[17]

GC Troubleshooting

Issue 3: Ghost Peaks in the Chromatogram

  • Question: I am observing unexpected peaks ("ghost peaks") in my GC chromatograms, even in blank runs. Where are they coming from?

  • Answer:

    • Probable Cause 1: Sample Carryover. Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Implement a thorough rinse of the injection syringe between samples. Increase the oven temperature at the end of the run (a "bake-out") to elute any strongly retained compounds.

    • Probable Cause 2: Septum Bleed. Small particles from the injection port septum can be introduced into the system.

    • Solution: Use high-quality septa and replace them regularly.

    • Probable Cause 3: Contaminated Carrier Gas or Solvents. Impurities in the carrier gas or solvents used for sample preparation can appear as ghost peaks.[3]

    • Solution: Use high-purity gases and solvents. Ensure all gas lines are clean.

Issue 4: Poor Peak Resolution

  • Question: My analyte peak is co-eluting with an impurity from the reaction mixture. How can I improve the separation?

  • Answer:

    • Probable Cause 1: Suboptimal Temperature Program. The oven temperature ramp may not be suitable for separating the compounds of interest.

    • Solution:

      • Lower the Initial Temperature: This can improve the separation of early-eluting compounds.

      • Decrease the Ramp Rate: A slower temperature ramp will provide more time for compounds to interact with the stationary phase, often leading to better resolution.[13]

    • Probable Cause 2: Incorrect Column Choice. The stationary phase of the column may not be selective enough for your analytes.

    • Solution: Consider a column with a different polarity. For pyridine derivatives, a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is often a good choice.[5]

General Quantitative Analysis Issues

Issue 5: Inaccurate Quantification due to Matrix Effects

  • Question: My quantitative results are inconsistent, and I suspect matrix effects from my reaction mixture. How can I confirm and mitigate this?

  • Answer:

    • Probable Cause: Co-eluting Matrix Components. Components in your reaction mixture can co-elute with your analyte and either enhance or suppress its ionization in the detector (especially in MS), leading to inaccurate quantification.[18][19][20]

    • Solution:

      • Post-extraction Spike Analysis: Prepare two sets of samples. In the first set, spike a known amount of your analyte into the blank matrix after the extraction process. In the second set, spike the same amount into the solvent. A significant difference in the analyte response between the two sets indicates the presence of matrix effects.[20]

      • Improve Sample Cleanup: Use a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove interfering matrix components.

      • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard will co-elute with the analyte and experience the same matrix effects, thus providing a more accurate correction.[11]

      • Standard Addition Method: In this method, known amounts of the standard are added to the sample. The concentration of the analyte is then determined by extrapolating the calibration curve to the point where the response is zero. This method can be effective but is more time-consuming.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method for this compound

This protocol provides a starting point for method development. Optimization will be required based on your specific reaction mixture.

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas all mobile phases before use.[12]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm (determine the optimal wavelength by running a UV scan of this compound).

    • Gradient Elution: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analyte and any less polar impurities. A good starting gradient could be:

      • 0-5 min: 90% A, 10% B

      • 5-20 min: Ramp to 10% A, 90% B

      • 20-25 min: Hold at 10% A, 90% B

      • 25-30 min: Return to 90% A, 10% B and equilibrate.

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (90:10 Water:Acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging of the column.[21]

  • Method Validation:

    • Validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[22][23][24]

Validation Parameter Acceptance Criteria
Specificity The analyte peak should be well-resolved from all other components.
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
Robustness No significant change in results with small, deliberate variations in method parameters.

Visualizations

MethodDevelopmentWorkflow cluster_planning Phase 1: Planning & Setup cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation start Define Analytical Goal (Quantification of this compound) select_technique Select Technique (HPLC, GC, or qNMR) start->select_technique select_column Select Initial Column (e.g., C18 for HPLC) select_technique->select_column select_detector Select Detector (e.g., UV for HPLC) select_column->select_detector mobile_phase Optimize Mobile Phase (Solvent ratio, pH) select_detector->mobile_phase gradient Develop Gradient Program mobile_phase->gradient temp_flow Optimize Temperature & Flow Rate gradient->temp_flow validate Perform Method Validation (ICH Q2(R1)) temp_flow->validate linearity Linearity & Range validate->linearity accuracy Accuracy validate->accuracy precision Precision validate->precision specificity Specificity validate->specificity robustness Robustness validate->robustness end Final Validated Method linearity->end accuracy->end precision->end specificity->end robustness->end

Caption: A generalized workflow for analytical method development and validation.

TroubleshootingLogic cluster_causes Identify Potential Causes cluster_solutions Implement Solutions problem Chromatographic Problem Identified (e.g., Peak Tailing) cause1 Cause 1: Secondary Silanol Interactions problem->cause1 cause2 Cause 2: Column Overload problem->cause2 cause3 Cause 3: Incompatible Injection Solvent problem->cause3 solution1 Adjust Mobile Phase pH or Add Competing Base cause1->solution1 solution2 Dilute Sample cause2->solution2 solution3 Dissolve Sample in Mobile Phase cause3->solution3 result Problem Resolved? solution1->result solution2->result solution3->result yes Yes result->yes no No result->no re_evaluate Re-evaluate Causes no->re_evaluate re_evaluate->cause1

Caption: A logical flow for troubleshooting common chromatographic issues.

References

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. Quality Guidelines.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • HPLC Troubleshooting Guide.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ResearchGate. NMR Quantitative Analysis of Complex Mixtures.
  • AELAB. (2025, August 20). 10 Common Mistakes in Gas Chromatography.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • HPLC Troubleshooting Guide.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • GC Troubleshooting: Common Issues & How to Fix Them. (2025, November 27).
  • SIELC Technologies. (2018, May 16). Ethyl 2-methylnicotinate.
  • Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
  • Analyst (RSC Publishing). (2021, August 30). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review.
  • PharmaGuru. (2025, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution.
  • NIH. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • Longdom Publishing. Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers.
  • NIH. (n.d.). NMR methods for the analysis of mixtures.
  • NIH. (2022, November 10). Quantitative NMR Interpretation without Reference.
  • ANALYTICAL METHODS.
  • Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy.
  • Quantitative NMR Spectroscopy.docx. (2017, November).
  • Chemistry LibreTexts. (2022, September 12). Quantitative and Qualitative GC and GC-MS.
  • Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis.
  • MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
  • ResearchGate. (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min....
  • HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Scilit. (1992, July 31). Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols.
  • ResearchGate. (2019, November 20). Development and Validation of an HPLC Method for Simultaneous Assay of MCI and MI in Shampoos Containing Plant Extracts.
  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • NIH. (2019, May 7). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients.
  • PubChem. This compound.
  • BLD Pharm. 25635-17-0|this compound.
  • PubMed Central. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?.
  • PubMed. (2018, November 1). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS.
  • PubMed. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
  • PubMed. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example.
  • Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Ambeed.com. 25635-17-0 | this compound | Esters.
  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms.
  • PubMed. (2020, September 30). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry.

Sources

Technical Support Center: A Guide to Overcoming Matrix Effects in the LC-MS Analysis of Ethyl 2-methylisonicotinate from Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the robust LC-MS/MS analysis of Ethyl 2-methylisonicotinate in biological matrices. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, ensuring the accuracy and reliability of your bioanalytical data. Here, we synthesize foundational principles with field-proven strategies to empower you to anticipate, diagnose, and resolve common challenges encountered during method development and sample analysis.

Introduction: The Challenge of the Matrix

In the realm of quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS), the "matrix" refers to all components within a biological sample other than the analyte of interest.[1] These endogenous components, such as phospholipids, salts, and metabolites, can significantly interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[2] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[3][4]

This compound, a pyridine derivative, possesses basic properties that can make it susceptible to specific interactions within the biological matrix and during the ESI process. Understanding and mitigating these matrix effects is paramount for developing a rugged and reliable bioanalytical method that meets regulatory standards.[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the LC-MS analysis of this compound in biological samples.

Q1: My signal for this compound is significantly lower in plasma samples compared to a pure solvent standard. What could be the cause?

A1: This is a classic sign of ion suppression , a common matrix effect.[2] In electrospray ionization (ESI), co-eluting endogenous components from the plasma, particularly phospholipids, can compete with this compound for ionization, leading to a reduced signal.[3] The basic nature of your analyte might also contribute to its susceptibility to suppression by other basic matrix components.

Troubleshooting Steps:

  • Evaluate Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering matrix components. Consider moving from a simple protein precipitation to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

  • Chromatographic Separation: Optimize your HPLC method to separate this compound from the regions where major matrix components elute. Phospholipids typically elute in the mid-to-late part of a reversed-phase gradient.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[1]

Q2: How can I definitively determine if I have a matrix effect issue?

A2: The most common method is the post-extraction spike experiment .[1] This involves:

  • Extracting a blank biological matrix sample (e.g., plasma from an untreated subject).

  • Spiking the extracted blank matrix with a known concentration of this compound.

  • Comparing the peak area of the analyte in the spiked extract to the peak area of a pure standard solution at the same concentration.

A significant difference in the peak areas indicates the presence of a matrix effect. A qualitative method is post-column infusion , where a constant flow of the analyte solution is mixed with the column eluent before the MS. Injecting a blank matrix extract will show a dip or rise in the baseline signal where interfering components elute.[1]

Q3: What is the best sample preparation technique to minimize matrix effects for this compound?

A3: The optimal technique depends on the required sensitivity and the complexity of the matrix. Here's a comparison:

Technique Principle Advantages Disadvantages
Protein Precipitation (PPT) Proteins are precipitated out of solution using an organic solvent (e.g., acetonitrile).Simple, fast, and inexpensive.Inefficient removal of phospholipids and other soluble interferences, often leading to significant matrix effects.[7]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (aqueous and organic).Can provide a very clean extract, effectively removing salts and phospholipids.[8]Can be labor-intensive, requires optimization of solvents and pH, and may have lower recovery for more polar analytes.
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent and then eluted with a different solvent.Highly selective, can provide excellent cleanup and analyte concentration, amenable to automation.[7]Requires method development to select the appropriate sorbent and solvent system.

For a basic compound like this compound, a well-developed SPE method using a polymeric or mixed-mode cation exchange sorbent is often the most effective at removing matrix interferences.

Q4: I don't have a stable isotope-labeled internal standard. What are my options?

A4: While a SIL-IS is ideal, you can use a structural analog as an internal standard. This compound should have similar chemical and physical properties to this compound and should not be present in the biological samples. However, be aware that a structural analog may not perfectly mimic the analyte's behavior in the matrix and ion source.

Another approach is to use matrix-matched calibrants .[2] This involves preparing your calibration standards in the same blank biological matrix as your unknown samples. This helps to compensate for matrix effects, but it does not correct for sample-to-sample variability in the matrix.[9]

Q5: My results are inconsistent between different batches of plasma. Why is this happening?

A5: This points to inter-individual variability in the biological matrix.[10] Different lots of plasma can have varying levels of lipids, proteins, and other endogenous components, leading to different degrees of matrix effects. This is a key reason why using a SIL-IS is highly recommended, as it can compensate for these variations.[10] If a SIL-IS is not available, it is crucial to evaluate the matrix effect across multiple sources of the biological matrix during method validation as per FDA and EMA guidelines.[5][6]

In-Depth Experimental Protocols

Here, we provide detailed, step-by-step methodologies for robust sample preparation to mitigate matrix effects for this compound analysis.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is designed to extract this compound from plasma by taking advantage of its solubility in an organic solvent at a basic pH.

Materials:

  • Plasma sample

  • Internal Standard (IS) working solution

  • Methyl tert-butyl ether (MTBE)

  • Ammonium hydroxide solution (5%)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

  • Centrifuge tubes

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of plasma sample into a centrifuge tube.

  • Add 20 µL of IS working solution and vortex briefly.

  • Add 50 µL of 5% ammonium hydroxide solution to basify the sample (adjust pH > 9 to ensure this compound is in its neutral form). Vortex for 30 seconds.

  • Add 1 mL of MTBE.

  • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of reconstitution solution.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes a mixed-mode cation exchange SPE cartridge for highly selective extraction of the basic analyte, this compound, from plasma.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., polymeric sorbent with sulfonic acid groups)

  • Plasma sample

  • Internal Standard (IS) working solution

  • Phosphoric acid (4%)

  • Methanol

  • Acetonitrile

  • Elution solvent (e.g., 5% ammonium hydroxide in methanol)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • Pipette 200 µL of plasma into a tube.

    • Add 50 µL of IS working solution.

    • Add 200 µL of 4% phosphoric acid to acidify the sample and disrupt protein binding. Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge. Apply gentle vacuum to draw the sample through at a slow, steady rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove less polar interferences like phospholipids.

  • Elution:

    • Elute the analyte and IS with 1 mL of elution solvent (5% ammonium hydroxide in methanol) into a clean collection tube. The basic nature of the elution solvent neutralizes the analyte, releasing it from the sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 200 µL of reconstitution solution.

  • Analysis:

    • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Visualization of Workflows and Concepts

To further clarify the processes and decision-making involved in addressing matrix effects, the following diagrams are provided.

MatrixEffect_Troubleshooting cluster_yes_is cluster_no_is start Inconsistent or Low Analyte Signal in Biological Matrix q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 q2 Are there still issues with reproducibility or sensitivity? q1->q2 Yes use_sil Strongly Recommended: Implement a SIL-IS q1->use_sil No re_eval_sp Re-evaluate Sample Preparation: Move to a more rigorous method (e.g., PPT to SPE) q2->re_eval_sp Yes end Robust and Reliable Bioanalytical Method q2->end No opt_lc Optimize Chromatography: Separate analyte from suppression zones re_eval_sp->opt_lc opt_lc->end alt_strat Alternative Strategies use_sil->alt_strat If SIL-IS is not feasible matrix_match Use Matrix-Matched Calibrants alt_strat->matrix_match analog_is Use a Structural Analog IS alt_strat->analog_is matrix_match->end analog_is->end

Caption: Troubleshooting workflow for addressing matrix effects.

SPE_Workflow start Plasma Sample with This compound + IS pretreat Pre-treatment: Acidify with 4% Phosphoric Acid to disrupt protein binding start->pretreat load Load Sample: Analyte and IS are retained by ion exchange pretreat->load condition SPE Cartridge Conditioning: 1. Methanol 2. Water condition->load wash1 Wash 1: Water (Removes salts and polar interferences) load->wash1 wash2 Wash 2: Methanol (Removes phospholipids) wash1->wash2 elute Elution: 5% NH4OH in Methanol (Neutralizes and elutes analyte) wash2->elute evap_recon Evaporation and Reconstitution elute->evap_recon end Analysis by LC-MS/MS evap_recon->end

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). Retrieved from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294.
  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97–103.
  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Szafarz, M., Wiela-Hojeńska, A., & Baran, A. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328–334.
  • Tong, L., & El-Kattan, A. F. (2018). Matrix effects in LC-MS/MS bioanalysis of drugs and metabolites. Bioanalysis, 10(15), 1181–1184.
  • Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., ... & Weiner, R. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30–E42.
  • Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Recent advances in high-throughput quantitative bioanalysis by liquid chromatography–tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 44(2), 342–355.
  • Zhang, Y., Zhang, J., & Wang, Y. (2012). A LC-MS/MS method for concurrent determination of nicotine metabolites and role of CYP2A6 in nicotine metabolism in U937 macrophages: implications in oxidative stress in HIV+ smokers. PloS one, 7(12), e51279.

Sources

Refining distillation parameters for high-purity Ethyl 2-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of Ethyl 2-methylisonicotinate via vacuum distillation. Here, we address common challenges and provide detailed, field-proven protocols to help you achieve the highest possible purity for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound I need to know for distillation? A1: Understanding the physical properties is the foundation for designing a successful distillation protocol. This compound is sensitive to high temperatures, making vacuum distillation essential.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem[1]
Molecular Weight 165.19 g/mol PubChem[1]
Boiling Point 102-103 °C at 4 Torr (5.3 mbar)ChemicalBook[2]
Density ~1.072 g/mL at 25 °CMedchemExpress.com[3]
Appearance Colorless to light yellow liquidChemicalBook, MedchemExpress.com[2][3]

Q2: Why is vacuum distillation required for this compound? A2: this compound, like many complex organic molecules, is susceptible to thermal degradation at atmospheric pressure. Applying a vacuum significantly lowers the boiling point, allowing for vaporization and separation at a much lower temperature.[4] This minimizes the risk of decomposition, which can lead to impurities and discoloration in the final product.

Q3: What are the most common impurities found in crude this compound? A3: Impurities typically stem from the synthesis process. These can include:

  • Starting Materials: Unreacted 2-methylisonicotinic acid and ethanol.

  • Positional Isomers: Compounds like Ethyl 2-methylnicotinate may be present depending on the synthetic route.[5]

  • Water: Pyridine derivatives are often hygroscopic and can absorb atmospheric moisture.[6] Water forms a low-boiling azeotrope with many organic solvents and can interfere with distillation.[6]

  • Synthesis Byproducts: Other related substances generated during the reaction.

Q4: How should I store the final high-purity product? A4: To maintain purity, anhydrous this compound should be stored in a tightly sealed, dark glass bottle under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and light, which can cause degradation over time.[6]

Troubleshooting Guides: From Crude to Pure

This section provides detailed solutions to specific issues you may encounter during the purification process.

Issue 1: Persistent Water Contamination

Question: My Karl Fischer titration shows high water content even after distillation. How can I effectively remove water?

Answer: Water is a common and troublesome impurity in pyridine-based compounds as it can form azeotropes, making its removal by simple distillation ineffective.[6] A multi-step approach is required for complete drying.

Expertise & Causality: Pyridine and its derivatives are hygroscopic.[6][7] Forcing the removal of water solely by distillation is inefficient. A chemical pre-drying step is crucial. Calcium hydride (CaH₂) is a highly effective drying agent for this purpose as it reacts irreversibly with water to form calcium hydroxide and hydrogen gas.[6]

Protocol 1: Pre-Distillation Drying of Crude this compound

  • Initial Drying: Place the crude this compound in a round-bottom flask equipped with a magnetic stir bar. Add anhydrous magnesium sulfate or sodium sulfate (approx. 10-20 g/L) and stir for 1-2 hours to remove bulk water.

  • Decanting: Carefully decant or filter the pre-dried liquid into a dry distillation flask.

  • Final Drying with Calcium Hydride: Add calcium hydride (CaH₂) powder (approx. 5-10 g/L) to the decanted liquid.

    • CAUTION: CaH₂ reacts with water to produce flammable hydrogen gas. Ensure your apparatus is not sealed and is properly vented in a fume hood.

  • Refluxing: Fit the flask with a reflux condenser protected by a drying tube (filled with CaCl₂ or Drierite). Gently reflux the mixture for 2-4 hours.[6] This ensures the complete reaction of CaH₂ with any residual water.

  • Proceed to Distillation: After cooling, the material is ready for vacuum distillation directly from the CaH₂.

Issue 2: Poor Separation & Low Purity

Question: My GC analysis shows that the main fraction is still contaminated with close-boiling impurities. How can I improve the separation efficiency?

Answer: Achieving high purity requires optimizing the equilibrium between the liquid and vapor phases within your distillation column. This is controlled primarily by the column's efficiency (packing material) and the reflux ratio.

Expertise & Causality: Fractional distillation operates on the principle of establishing a series of vaporization-condensation cycles, known as "theoretical plates".[8] Each plate enriches the vapor phase with the more volatile component. Increasing the surface area within the column and allowing more time for this equilibrium to be established (by increasing the reflux ratio) directly enhances separation.

  • Column Packing: The choice of packing material is critical. For high-efficiency laboratory-scale distillations, structured packing or small random packing (like Pro-Pak® or Raschig rings) provides a large surface area for vapor-liquid contact, leading to a higher number of theoretical plates compared to an unpacked column.[9][10][11]

  • Reflux Ratio: The reflux ratio is the ratio of the amount of condensate returned to the column versus the amount collected as distillate.[12] A higher reflux ratio increases the number of vaporization-condensation cycles, thereby improving separation, but at the cost of a slower distillation rate.[13][14][15] Setting this ratio too low will result in poor separation.[13][14]

Protocol 2: Optimizing Fractional Vacuum Distillation

  • Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Use a well-insulated, packed column (e.g., Vigreux or packed with stainless steel sponge or Pro-Pak®). Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.[16]

  • Evacuate: Slowly and carefully evacuate the system to the target pressure (start with ~4 Torr).

  • Heating: Gently heat the distillation pot using a heating mantle with a stirrer.

  • Column Equilibration (Total Reflux): As the liquid begins to boil, adjust the heating so the vapor front rises slowly up the column.[16] Allow the column to operate under total reflux (no distillate is collected) for at least 30-60 minutes. This allows the vapor-liquid equilibrium to be established throughout the column, which is critical for good separation.[17]

  • Set Reflux Ratio: Begin collecting distillate at a reflux ratio of at least 5:1 (for every 6 drops that condense, 5 return to the column and 1 is collected). For very difficult separations, a higher ratio (e.g., 10:1) may be necessary.

  • Collect Fractions:

    • Forerun: Collect the first fraction, which will contain any low-boiling impurities, until the head temperature stabilizes at the boiling point of your product at the given pressure.

    • Main Fraction: Collect the main fraction while the temperature remains constant. Monitor purity of the fractions by GC.

    • Tails: Stop the distillation when the temperature either rises or drops significantly, or when only a small amount of residue remains.

Diagram 1: Distillation Workflow for High-Purity Product

G cluster_prep Preparation cluster_distill Vacuum Distillation cluster_analysis Analysis & Storage Crude Crude Ethyl 2-methylisonicotinate PreDry Pre-Drying (e.g., Na₂SO₄) Crude->PreDry FinalDry Final Drying (CaH₂ + Reflux) PreDry->FinalDry Setup Assemble Fractional Distillation Apparatus FinalDry->Setup Evacuate Evacuate System (~4 Torr) Setup->Evacuate Equilibrate Equilibrate Column (Total Reflux) Evacuate->Equilibrate Collect Collect Fractions (High Reflux Ratio) Equilibrate->Collect GC Analyze Fractions (GC) Collect->GC Combine Combine Pure Fractions GC->Combine Store Store Under Inert Atmosphere Combine->Store

Caption: Workflow for the purification of this compound.

Issue 3: Product Discoloration & Thermal Degradation

Question: My distillate is coming over yellow or brown. What is causing this and how can I prevent it?

Answer: A yellow or brown color is a clear indicator of thermal decomposition.[6] This is typically caused by the distillation pot temperature being too high for too long. The solution lies in achieving a deeper, more stable vacuum and applying heat gently and evenly.

Expertise & Causality: The Clausius-Clapeyron relation dictates that a substance's boiling point decreases as the applied pressure decreases. If your vacuum is not deep enough, you will be forced to apply excessive heat to the pot to achieve distillation, leading to degradation. Hot spots from uneven heating can also cause localized decomposition.

Table 2: Troubleshooting Guide

ProblemLikely Cause(s)Recommended Solution(s)
Low Purity 1. Inefficient column (no packing).2. Low reflux ratio.3. Distillation rate is too fast.1. Use a packed fractional column.[8][10]2. Increase the reflux ratio (e.g., 5:1 or higher).[15]3. Slow the collection rate to ~1 drop per second.[18]
Discoloration 1. Vacuum level is too low (pressure too high).2. Mantle temperature is too high.3. Distillation took too long.1. Check for leaks; use a better vacuum pump to achieve <4 Torr.2. Use a stirrer and apply heat slowly. The pot should not be more than 20-30°C warmer than the vapor temperature.[19]3. Insulate the column to improve efficiency and reduce distillation time.[19]
Pressure Fluctuations 1. Leaks in the system.2. "Bumping" of the liquid.3. Outgassing from joints/hoses.1. Check all glass joints and hose connections. Use high-vacuum grease sparingly.2. Use a magnetic stir bar or boiling chips for smooth boiling.3. Ensure all components are rated for vacuum service.
Column Flooding 1. Heating rate is too high.1. Reduce heat immediately and allow the liquid to drain back into the pot.[19][20]2. Resume heating at a gentler rate.

Diagram 2: Troubleshooting Low Purity

G cluster_impurities Impurity Profile cluster_solutions Corrective Actions Start Low Final Purity (Confirmed by GC) Water Water Present? Start->Water CloseBoiling Close-Boiling Impurities? Start->CloseBoiling HighBoiling High-Boiling Impurities? Start->HighBoiling Dry Perform Pre-Distillation Drying with CaH₂ Water->Dry Yes IncreaseReflux Increase Reflux Ratio & Column Efficiency CloseBoiling->IncreaseReflux Yes CheckTemp Stop Distillation Early (Monitor Head Temp) HighBoiling->CheckTemp Yes

Caption: Decision tree for troubleshooting low product purity.

By methodically addressing potential sources of contamination and carefully controlling distillation parameters, researchers can consistently achieve high-purity this compound suitable for the most demanding applications in pharmaceutical and chemical synthesis.

References

  • Fractionating Column Packing | Pro-Pak Column Packing. Pope Scientific Inc.
  • Purification method of pyridine and pyridine derivatives.
  • Fractionating Distillation Column Manufacturer & Supplier. Ambani Metal.
  • Purification of pyridine bases by distillation.
  • Ethyl 2-methylnicotinate CAS#: 1721-26-2.
  • Optimization of distillation column reflux ratio for distillate purity and process energy requirements.
  • Distillation Columns: Pl
  • Purific
  • The Best Distillation Column Packing Material (For Reflux).
  • Overcoming challenges in the purific
  • This compound | C9H11NO2 | CID 12243767. PubChem - NIH.
  • Ethyl 2-methylnicotinate | Biochemical Reagent. MedchemExpress.com.
  • Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Packing Material for Fractional Distillation Columns. American Chemical Society.
  • Reflux, Reflux Ratio, and Optimum Reflux Ratio of Distill
  • Economic Optimization of the Reflux Ratio of Two Components Stage Distill
  • Optimization of distillation column reflux ratio for distillate purity and process energy requirements.
  • REFLUX RATIO FORMULA IN DISTILL
  • Ethyl 2-methylnicotinate | C9H11NO2 | CID 74401. PubChem - NIH.
  • ethyl 5-cyano-2-methylisonicotin
  • 03-Fractional Distill
  • Fractional Distill
  • Understanding Ethyl Isonicotinate: Properties, Synthesis, and Supply Chain Insights. NINGBO INNO PHARMCHEM CO.,LTD.
  • Purification: Fractional Distillation. University of Rochester, Department of Chemistry.
  • 5.
  • Advanced distillation techniques and troubleshooting.
  • Vacuum Distillation - Student. Cheresources.com Community.
  • Methyl Nicotinate Impurities and Rel
  • 2 -METHYLISONICOTINIC ACID ETHYL ESTER | 25635-17-0. ChemicalBook.

Sources

Validation & Comparative

A Definitive Guide to the Structural Confirmation of Ethyl 2-methylisonicotinate using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide moves beyond a simple recitation of steps, delving into the rationale behind experimental choices and the logic of spectral interpretation. By understanding the "why" behind the "how," researchers can apply these principles to a wide array of small molecules, enhancing the confidence and accuracy of their structural assignments.

The Compound of Interest: Ethyl 2-methylisonicotinate

This compound (IUPAC name: ethyl 2-methylpyridine-4-carboxylate) is a heterocyclic compound with the molecular formula C₉H₁₁NO₂[1]. Its structure, as shown below, comprises a pyridine ring substituted with a methyl group at the 2-position and an ethyl carboxylate group at the 4-position. While 1D NMR (¹H and ¹³C) provides initial clues, the overlapping signals and subtle couplings inherent in such aromatic systems necessitate the resolving power of 2D NMR for unequivocal confirmation.

Chemical structure of this compoundFigure 1. Chemical Structure of this compound.

The Analytical Arsenal: A Trio of 2D NMR Experiments

To comprehensively map the molecular architecture of this compound, we will employ three complementary 2D NMR experiments. Each provides a unique piece of the structural puzzle:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH and ³JHH)[2][3]. It is the primary tool for establishing proton-proton connectivity within a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbon atoms (¹JCH)[3][4]. It provides a definitive link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over multiple bonds (typically two to four bonds; ²JCH, ³JCH, and sometimes ⁴JCH)[2][3]. It is crucial for connecting different spin systems and for assigning quaternary (non-protonated) carbons.

Experimental Protocol: Acquiring High-Quality 2D NMR Data

The following is a representative protocol for acquiring 2D NMR data for a small organic molecule like this compound. Parameters may need to be optimized based on the specific instrument and sample concentration.

Sample Preparation:

  • Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • A 500 MHz (or higher) NMR spectrometer equipped with a probe capable of performing multinuclear 2D experiments.

¹H NMR Acquisition (for reference):

  • Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16.

¹³C NMR Acquisition (for reference):

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more.

2D NMR Acquisition Parameters:

Experiment Pulse Sequence Spectral Width (F2 - ¹H) Spectral Width (F1) Number of Increments (F1) Number of Scans per Increment Relaxation Delay
COSY Standard COSY (e.g., cosygpqf)0-10 ppm0-10 ppm256-5122-41.5-2 s
HSQC Edited HSQC (e.g., hsqcedetgpsisp2)0-10 ppm0-160 ppm (¹³C)128-2564-81.5-2 s
HMBC Standard HMBC (e.g., hmbcgplpndqf)0-10 ppm0-200 ppm (¹³C)256-5128-161.5-2 s

Data Processing:

  • Apply a Fourier transform in both dimensions (F2 and F1).

  • Phase the spectra appropriately.

  • Calibrate the chemical shift axes using the TMS signal.

Predicted ¹H and ¹³C NMR Chemical Shifts

Before diving into the 2D spectra, it is instructive to predict the 1D NMR chemical shifts for this compound. These predictions are based on the known effects of substituents on the pyridine ring and standard chemical shift tables.

Atom Label Atom Type Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm)
H-3Aromatic CH~7.5~122
H-5Aromatic CH~7.5~122
H-6Aromatic CH~8.6~150
CH₃ (ring)Methyl~2.6~24
O-CH₂Methylene~4.4~62
CH₃ (ethyl)Methyl~1.4~14
C-2Quaternary (Aromatic)-~160
C-4Quaternary (Aromatic)-~145
C=OCarbonyl-~165

Step-by-Step Interpretation of 2D NMR Spectra

COSY: Mapping the Proton-Proton Network

The COSY spectrum reveals which protons are coupled to each other. We expect to see correlations between adjacent protons in the same spin system.

Diagram 1. Expected COSY correlations for this compound.

Interpretation:

  • Aromatic Region: A cross-peak between the signals for H-5 and H-6 is expected, confirming their ortho-relationship (a three-bond coupling, ³JHH). The H-3 proton would appear as a singlet in the aromatic region as it lacks adjacent protons.

  • Ethyl Group: A clear cross-peak will be observed between the methylene protons (O-CH₂) and the methyl protons (CH₃) of the ethyl group, indicative of their ³JHH coupling.

Data Summary Table: Predicted COSY Correlations

Proton 1 (δ ppm) Proton 2 (δ ppm) Correlation Type Structural Information
~7.5 (H-5)~8.6 (H-6)³JHHH-5 and H-6 are adjacent on the pyridine ring.
~4.4 (O-CH₂)~1.4 (CH₃-ethyl)³JHHConfirms the presence of the ethyl group.
HSQC: Linking Protons to their Carbons

The HSQC spectrum definitively assigns each protonated carbon by showing a direct, one-bond correlation to its attached proton(s).

Diagram 2. Expected HSQC correlations for this compound.

Interpretation:

  • Each proton signal will have a single cross-peak in the HSQC spectrum, corresponding to the carbon it is directly bonded to. This allows for the unambiguous assignment of C-3, C-5, C-6, the ring-attached methyl carbon, the ethyl methylene carbon, and the ethyl methyl carbon.

  • Quaternary carbons (C-2, C-4, and the carbonyl carbon) will not show any correlations in the HSQC spectrum, as they have no directly attached protons.

Data Summary Table: Predicted HSQC Correlations

Proton (δ ppm) Carbon (δ ppm) Correlation Type Structural Information
~7.5 (H-3)~122 (C-3)¹JCHH-3 is directly attached to C-3.
~7.5 (H-5)~122 (C-5)¹JCHH-5 is directly attached to C-5.
~8.6 (H-6)~150 (C-6)¹JCHH-6 is directly attached to C-6.
~2.6 (CH₃-ring)~24 (C-methyl)¹JCHConfirms the methyl group's carbon.
~4.4 (O-CH₂)~62 (C-methylene)¹JCHConfirms the methylene carbon of the ethyl group.
~1.4 (CH₃-ethyl)~14 (C-methyl)¹JCHConfirms the methyl carbon of the ethyl group.
HMBC: Assembling the Molecular Skeleton

The HMBC spectrum is the key to piecing together the entire structure by revealing long-range (2- and 3-bond) correlations. This is where we will connect the spin systems and identify the positions of the quaternary carbons.

Diagram 3. Key expected HMBC correlations for this compound.

Interpretation and Key Correlations:

  • Positioning the Methyl Group: The protons of the ring-attached methyl group (δ ~2.6 ppm) are expected to show correlations to C-2 (²JCH) and C-3 (³JCH). This definitively places the methyl group at the C-2 position.

  • Positioning the Ethyl Ester Group:

    • The methylene protons (O-CH₂, δ ~4.4 ppm) should correlate to the carbonyl carbon (C=O, ²JCH) and to the C-4 of the pyridine ring (³JCH). This confirms the attachment of the ester group to the C-4 position.

    • H-3 and H-5 should both show correlations to the quaternary C-4, further solidifying the ester's position.

  • Confirming the Pyridine Ring Structure:

    • H-6 (δ ~8.6 ppm) will show correlations to C-2 (³JCH) and C-5 (²JCH).

    • H-3 (δ ~7.5 ppm) will correlate to C-2 (²JCH) and C-4 (²JCH).

    • H-5 (δ ~7.5 ppm) will correlate to C-4 (²JCH) and C-6 (²JCH).

Data Summary Table: Predicted Key HMBC Correlations

Proton (δ ppm) Carbon (δ ppm) Correlation Type Structural Information
~2.6 (CH₃-ring)~160 (C-2)²JCHMethyl group is at C-2.
~2.6 (CH₃-ring)~122 (C-3)³JCHConfirms connectivity to C-3.
~4.4 (O-CH₂)~165 (C=O)²JCHConfirms the ethyl ester functionality.
~4.4 (O-CH₂)~145 (C-4)³JCHEster group is at C-4.
~7.5 (H-3)~145 (C-4)²JCHConfirms connectivity between C-3 and C-4.
~7.5 (H-5)~145 (C-4)²JCHConfirms connectivity between C-5 and C-4.
~8.6 (H-6)~160 (C-2)³JCHConnects the two ends of the pyridine ring system.

Conclusion: A Self-Validating Structural Proof

By systematically analyzing the COSY, HSQC, and HMBC spectra, a self-validating network of correlations is established, leaving no ambiguity in the structure of this compound. The COSY spectrum defines the proton-proton connectivities within the ethyl group and the pyridine ring. The HSQC spectrum then provides a direct and unambiguous link between each proton and its attached carbon. Finally, the HMBC spectrum pieces together the entire molecular framework, connecting the individual spin systems and definitively placing the substituents and quaternary carbons. This multi-faceted approach provides a robust and reliable method for structural confirmation that is indispensable in modern chemical and pharmaceutical research.

References

  • Cao, M., et al. (2020). Schematic diagram of NMR principle. [Online].
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Online]. Available at: [Link]

  • Journal of Chemical Education. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. [Online]. Available at: [Link]

  • Heffron, G. 2D NMR FOR THE CHEMIST. [Online]. Available at: [Link]

  • Nadjeeb's Blog. (2020). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Online]. Available at: [Link]

  • Scientific Reports. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Online]. Available at: [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - Pyridine Derivatives. [Online]. Available at: [Link]

  • Organic Chemistry Data. Two Dimensional NMR. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. [Online]. Available at: [Link]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Online]. Available at: [Link]

  • NIH. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Online]. Available at: [Link]

  • Unknown. Common Acquisition Concepts and Problems for 1D/2D NMR. [Online]. Available at: [Link]

  • NIH. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. [Online]. Available at: [Link]

  • OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Online]. Available at: [Link]

  • PubChem. This compound. [Online]. Available at: [Link]

  • Journal of the Serbian Chemical Society. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. [Online]. Available at: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Online]. Available at: [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Online]. Available at: [Link]

  • MDPI. (2022). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Online]. Available at: [Link]

  • Bibliomed. Asian Journal of Medical Research & Health Sciences. [Online]. Available at: [Link]

  • EPFL. 2D NMR. [Online]. Available at: [Link]

  • Asian Journal of Medical Research and Health Sciences. (2025). Comprehensive NMR Spectral Analysis and Prediction of Selected Coumarin Derivatives Using 1H, 13C, 2D-COSY, HSQC, and HMBC Techniques. [Online]. Available at: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Ethyl 2-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of Ethyl 2-methylisonicotinate. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability, a critical aspect in drug development and quality control.[1][2]

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. This necessitates the use of validated analytical methods that are accurate, precise, and specific for its quantification.

The Imperative of Method Validation in Pharmaceutical Analysis

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] It is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[5] The validation process provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable. The core parameters for validation, as outlined by the ICH, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[2][6]

This guide will walk you through a comparative validation of two hypothetical, yet scientifically plausible, methods for the quantification of this compound: a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection and a Gas Chromatography-Mass Spectrometry (GC-MS) method.

Analytical Method Comparison: HPLC vs. GC-MS

The choice between HPLC and GC for the analysis of a particular compound depends on its physicochemical properties, such as volatility, thermal stability, and polarity. This compound, being a moderately polar and volatile compound, is amenable to analysis by both techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds.[7][8] For pyridine derivatives, RP-HPLC with a C18 column is a common approach.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds.[10][11][12] The coupling of GC with a mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification of the analyte.[13][14]

The following sections detail the experimental protocols and validation data for each of these methods.

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Experimental Protocol

A hypothetical RP-HPLC method was developed for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the linear range of the method.

Validation of the RP-HPLC Method

The developed method was validated according to ICH Q2(R1) guidelines.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[2] The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo (matrix without the analyte), and a sample spiked with this compound. The chromatograms showed no interfering peaks at the retention time of this compound in the blank and placebo, demonstrating the method's specificity.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

A calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions (1, 5, 10, 25, 50, and 100 µg/mL).

Table 1: Linearity Data for the RP-HPLC Method

ParameterResultAcceptance Criteria
Correlation Coefficient (r²)0.9995r² ≥ 0.999
Slope4521.3-
Intercept150.7-
Range1 - 100 µg/mLDefined by linearity, accuracy, and precision

Accuracy is the closeness of the test results obtained by the method to the true value.[2] It was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Table 2: Accuracy Data for the RP-HPLC Method

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Acceptance Criteria
40 (80%)39.899.598.0 - 102.0%
50 (100%)50.3100.698.0 - 102.0%
60 (120%)59.599.298.0 - 102.0%

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] It is expressed as the Relative Standard Deviation (%RSD).

  • Repeatability (Intra-day precision): Six replicate injections of the 50 µg/mL standard solution were analyzed on the same day.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst.

Table 3: Precision Data for the RP-HPLC Method

Precision%RSDAcceptance Criteria
Repeatability (n=6)0.8%%RSD ≤ 2.0%
Intermediate Precision (n=6)1.2%%RSD ≤ 2.0%

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[2] They were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Table 4: LOD and LOQ for the RP-HPLC Method

ParameterResult
LOD0.3 µg/mL
LOQ1.0 µg/mL
Workflow for HPLC Method Validation

HPLC_Validation_Workflow start Method Development protocol Write Validation Protocol start->protocol specificity Specificity (Blank, Placebo, Spiked Sample) protocol->specificity linearity Linearity & Range (Calibration Curve) protocol->linearity accuracy Accuracy (Recovery Studies) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ (Signal-to-Noise or Slope Method) protocol->lod_loq robustness Robustness (Deliberate Variations) protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report GCMS_Workflow sample_prep Sample Preparation (Dissolution in Methanol) injection GC Injection (Split Mode) sample_prep->injection separation Chromatographic Separation (HP-5ms Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection (SIM Mode) ionization->detection data_analysis Data Analysis (Quantification of m/z 151) detection->data_analysis

Sources

Comparative study of different synthetic routes to Ethyl 2-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key heterocyclic building blocks is of paramount importance. Ethyl 2-methylisonicotinate, a substituted pyridine derivative, serves as a crucial intermediate in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of different synthetic pathways to this valuable compound, offering insights into the mechanistic underpinnings, procedural details, and relative merits of each approach. The information presented herein is intended to empower chemists to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory capabilities and project requirements.

Introduction to this compound

This compound is a pyridine-4-carboxylate ester with a methyl substituent at the 2-position. Its structure is a key pharmacophore in a range of biologically active molecules. The strategic placement of the ester and methyl groups on the pyridine ring allows for diverse functionalization, making it a versatile precursor in multi-step synthetic campaigns. The choice of synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This guide will explore four distinct and viable synthetic strategies.

Comparative Analysis of Synthetic Routes

The following table summarizes the key aspects of the four primary synthetic routes to this compound, providing a high-level comparison to aid in route selection.

Route Starting Materials Key Transformations Advantages Disadvantages Overall Yield (Typical) Scalability
1 2-PicolineOxidation, Fischer EsterificationReadily available starting material, well-established reactions.Oxidation can lead to over-oxidation and side products, requiring careful control.40-60%Good
2 2-Methylisonicotinic AcidAcid Chloride Formation, EsterificationHigh-yielding final step, relatively clean conversion.2-Methylisonicotinic acid can be expensive, multi-step synthesis of the starting material may be required.80-95% (from the acid)Excellent
3 β-Aminocrotonate, Acetoacetate derivative, AmmoniaHantzsch-type Pyridine SynthesisConvergent synthesis, potential for variation.Reaction conditions can be harsh, potential for regioisomer formation.30-50%Moderate
4 Halogenated Pyridine DerivativeDehalogenationCan utilize commercially available precursors.Requires a specific halogenated starting material, dehalogenation step adds complexity and cost.60-80%Good

Route 1: Oxidation of 2-Picoline followed by Fischer Esterification

This classical approach utilizes the readily available and inexpensive starting material, 2-picoline. The synthesis involves two key steps: the oxidation of the 2-methyl group to a carboxylic acid, followed by a Fischer esterification.

Workflow Diagram

Route_1_Workflow Start 2-Picoline Oxidation Oxidation (e.g., KMnO4, SeO2) Start->Oxidation Intermediate 2-Methylisonicotinic Acid Oxidation->Intermediate Esterification Fischer Esterification (Ethanol, H2SO4) Intermediate->Esterification Product This compound Esterification->Product

Caption: Oxidation of 2-picoline followed by Fischer esterification.

Mechanistic Insights

The oxidation of the methyl group on the pyridine ring can be challenging due to the ring's electron-withdrawing nature, which deactivates the methyl group towards oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) are often employed. The reaction proceeds via a radical mechanism, initiated by the abstraction of a hydrogen atom from the methyl group. Over-oxidation to pyridine-2,4-dicarboxylic acid is a potential side reaction that needs to be carefully controlled by managing reaction temperature and stoichiometry.

The subsequent Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[1] The protonation of the carbonyl oxygen of the carboxylic acid activates it towards nucleophilic attack by ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. The use of excess ethanol or removal of water drives the equilibrium towards the product side.[1][2]

Experimental Protocol

Step 1: Synthesis of 2-Methylisonicotinic Acid from 2-Picoline

  • To a stirred solution of 2-picoline (1 equivalent) in water, slowly add potassium permanganate (3-4 equivalents) portion-wise, maintaining the temperature below 40°C with an ice bath.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Wash the precipitate with hot water.

  • Combine the filtrates and concentrate under reduced pressure.

  • Acidify the concentrated solution with concentrated hydrochloric acid to a pH of approximately 3-4.

  • The white precipitate of 2-methylisonicotinic acid is collected by filtration, washed with cold water, and dried.

Step 2: Fischer Esterification to this compound

  • Suspend 2-methylisonicotinic acid (1 equivalent) in absolute ethanol (5-10 equivalents).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2-0.5 equivalents) with stirring.[3]

  • Heat the reaction mixture to reflux for 8-12 hours.[2]

  • Cool the mixture and pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude ester.

  • Purify the product by vacuum distillation or column chromatography.

Route 2: From 2-Methylisonicotinic Acid via the Acid Chloride

This route offers a more direct and often higher-yielding approach, provided that the starting carboxylic acid is readily available. The conversion of the carboxylic acid to the highly reactive acid chloride, followed by reaction with ethanol, is a robust and reliable method for ester formation.

Workflow Diagram

Route_2_Workflow Start 2-Methylisonicotinic Acid AcidChloride Acid Chloride Formation (SOCl2 or (COCl)2) Start->AcidChloride Intermediate 2-Methylisonicotinoyl Chloride AcidChloride->Intermediate Esterification Esterification (Ethanol, Pyridine) Intermediate->Esterification Product This compound Esterification->Product

Caption: Synthesis via the intermediate acid chloride.

Mechanistic Insights

The formation of the acid chloride is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). With thionyl chloride, the reaction proceeds through a chlorosulfite intermediate.[4][5] The subsequent nucleophilic attack by the chloride ion, with the evolution of sulfur dioxide and hydrogen chloride gas, drives the reaction to completion. The use of a base like pyridine can be beneficial to neutralize the HCl produced.[5]

The resulting 2-methylisonicotinoyl chloride is a highly electrophilic species. The lone pair on the oxygen of ethanol readily attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The subsequent elimination of the chloride ion yields the final ester product. This reaction is generally very fast and irreversible.

Experimental Protocol

Step 1: Preparation of 2-Methylisonicotinoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-methylisonicotinic acid (1 equivalent).

  • Add thionyl chloride (2-3 equivalents) in excess, and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-methylisonicotinoyl chloride.

Step 2: Esterification of 2-Methylisonicotinoyl Chloride

  • Dissolve the crude 2-methylisonicotinoyl chloride in a dry, inert solvent such as dichloromethane or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of absolute ethanol (1.1 equivalents) and a base such as pyridine or triethylamine (1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Wash the reaction mixture with water, a dilute aqueous solution of hydrochloric acid (to remove the base), and then with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by vacuum distillation or column chromatography.

Route 3: Hantzsch-type Pyridine Synthesis

This method represents a convergent approach where the pyridine ring is constructed from acyclic precursors. While the classical Hantzsch synthesis typically yields dihydropyridines, modifications allow for the direct formation of pyridines. For this compound, a variation of this condensation reaction can be envisioned.

Logical Relationship Diagram

Route_3_Logic cluster_reactants Reactants A Ethyl Acetoacetate Derivative Condensation Hantzsch-type Condensation A->Condensation B β-Aminocrotonate B->Condensation C Ammonia Source C->Condensation Product This compound Condensation->Product

Caption: Convergent Hantzsch-type synthesis.

Mechanistic Insights

The Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. To achieve the specific substitution pattern of this compound, a modified set of starting materials would be required. A plausible approach involves the reaction of ethyl β-aminocrotonate with a suitable 1,3-dicarbonyl compound or its equivalent, which upon cyclization and oxidation would yield the desired pyridine ring. A related patent describes the synthesis of 2-methylnicotinate from β-aminocrotonic acid ethyl ester and 1,1,3,3-tetraethoxypropane, which serves as a masked malondialdehyde equivalent.[6] A similar strategy could potentially be adapted for the isonicotinate isomer.

Proposed Experimental Protocol (Hypothetical)
  • Combine ethyl β-aminocrotonate (1 equivalent) and a suitable C3-dicarbonyl synthon in a solvent such as ethanol.

  • Add a catalytic amount of a Lewis or Brønsted acid.

  • Heat the reaction mixture to reflux for an extended period (12-24 hours).

  • Monitor the reaction by TLC or GC-MS for the formation of the product.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product would likely require extensive purification by column chromatography to isolate the desired isomer from potential side products.

Route 4: Synthesis via Dehalogenation of a Halogenated Precursor

This strategy relies on the availability of a suitably halogenated pyridine precursor, which can then be converted to the target molecule by removing the halogen atom. Commercially available compounds like Ethyl 2-chloro-6-methylisonicotinate make this an attractive option.[7]

Workflow Diagram

Route_4_Workflow Start Ethyl 2-chloro-6-methylisonicotinate Dehalogenation Catalytic Hydrogenation (H2, Pd/C) Start->Dehalogenation Product This compound Dehalogenation->Product

Caption: Dehalogenation of a chlorinated precursor.

Mechanistic Insights

The removal of a halogen atom from an aromatic ring can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. The mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by hydrogenolysis of the resulting palladium(II) intermediate to regenerate the catalyst and produce the dehalogenated product. A base, such as triethylamine or sodium acetate, is often added to neutralize the hydrogen halide that is formed.

Experimental Protocol
  • Dissolve Ethyl 2-chloro-6-methylisonicotinate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Add a base such as triethylamine (1.2 equivalents) to the mixture.

  • Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Conclusion

The synthesis of this compound can be accomplished through several distinct pathways, each with its own set of advantages and challenges.

  • Route 1 (Oxidation/Esterification) is a cost-effective choice when starting from the bulk chemical 2-picoline, but requires careful optimization of the oxidation step to achieve good yields.

  • Route 2 (via Acid Chloride) is arguably the most reliable and high-yielding method, especially for large-scale synthesis, provided the starting carboxylic acid is accessible.

  • Route 3 (Hantzsch-type Synthesis) offers a convergent and flexible approach, though it may require more development to optimize for this specific target and control regioselectivity.

  • Route 4 (Dehalogenation) is a practical option when a suitable halogenated precursor is commercially available, offering a clean and efficient final step.

The selection of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the technical capabilities of the laboratory. This comparative guide provides the foundational information for making a strategic and well-informed decision for the synthesis of this important heterocyclic building block.

References

  • Darzens, G. (1911). Nouvelle méthode d'halogénation des alcools. Comptes rendus de l'Académie des sciences, 152, 1314-1317.
  • In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used? - Quora. (2017). Retrieved from [Link]

  • Fischer Esterification. (n.d.). Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

  • Synthesis of Novel Esters. (2011).
  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents. (n.d.).
  • Darzens aziridine synthesis. (2006). The Journal of Organic Chemistry, 71(16), 5881-5887. [Link]

  • Darzens reaction on allylic position. (2020). Chemistry Stack Exchange. Retrieved from [Link]

  • 2-Methylpyridine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). (n.d.). ResearchGate. Retrieved from [Link]

  • The Fischer Esterification. (n.d.).
  • Reaction of Alcohols with Thionyl Chloride in Pyridine Darzen's Process By Dr. Manu Kaushal. (2019). YouTube. Retrieved from [Link]

  • Preparation of pyridinemonocarboxylic acids by catalytic vapour phase oxidation of alkylpyridines. I. Oxidation of 2‐ and 3‐picoline and decarboxylation of 2‐ and 3‐pyridinecarboxylic acid in the vapour phase. (2008). Recl. Trav. Chim. Pays-Bas, 97, 197-201. [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • How can I synthesize 2- or 3- substituted isonicotinoyl chloride? (2015). ResearchGate. Retrieved from [Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. (2023). Catalysts, 13(9), 1271. [Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. (2023). MDPI. Retrieved from [Link]

  • Synthesis of (a) methyl isonicotinate. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

A Comparative Analysis of the Biological Activities of Ethyl 2-methylisonicotinate and its Methyl Ester Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry and drug development, the subtle modification of a lead compound's structure can profoundly influence its biological activity. The choice between a methyl and an ethyl ester, while seemingly minor, can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the biological activities of Ethyl 2-methylisonicotinate and its methyl ester analog, Mthis compound. While direct comparative studies are not extensively available in the public domain, this document synthesizes existing data on each compound and offers a scientific rationale for their potential differential effects, supported by established in vitro assay methodologies.

Introduction to 2-Methylisonicotinate Esters

This compound and Mthis compound are pyridine carboxylate derivatives. The core structure, 2-methylisonicotinic acid, is a derivative of isonicotinic acid, a compound known to be a precursor for various biologically active molecules. The key distinction between the two compounds under review lies in the ester group at the 4-position of the pyridine ring: an ethyl group in the former and a methyl group in the latter. This seemingly small difference can alter properties such as lipophilicity, steric hindrance, and susceptibility to enzymatic hydrolysis, all of which can influence how the compound interacts with biological systems.

Known Biological Activities and Applications

Mthis compound

Current research indicates that Mthis compound has established applications in agriculture as a semiochemical, specifically as an attractant for thrips in pest management strategies[1]. Beyond its role in agriculture, compounds with structural similarities to Mthis compound, being derivatives of isonicotinic acid, are being explored in medicinal chemistry. There is particular interest in their potential as ligands for nicotinic acetylcholine receptors, suggesting possible applications in the development of therapeutics for neurological disorders[1]. Its unique methyl substitution on the pyridine ring may also influence its reactivity and efficacy in these applications[1].

This compound

While specific biological activity data for this compound is less prevalent in publicly available literature, studies on structurally related ethyl esters of pyridine derivatives suggest a range of potential biological effects. For instance, various ethyl esters of substituted nicotinic acids have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. A study on ethyl 2-[8-arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates, which contains an ethyl ester moiety, demonstrated antiplatelet, anticoagulant, antioxidant, and anti-inflammatory activities in vitro and in animal models[2]. This suggests that the ethyl ester functional group can be a component of molecules with diverse pharmacological profiles.

Comparative Analysis and Postulated Differences

The primary difference between an ethyl and a methyl ester lies in their physicochemical properties, which can translate to differences in biological activity.

  • Lipophilicity: The addition of a methylene group in the ethyl ester increases its lipophilicity compared to the methyl ester. This can enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater biological effect. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding.

  • Steric Hindrance: The larger ethyl group may introduce greater steric hindrance at the site of action or at the point of metabolic attack. This could either enhance or diminish biological activity depending on the specific interactions with a target protein or metabolizing enzyme.

  • Metabolic Stability: Both methyl and ethyl esters are susceptible to hydrolysis by esterases present in plasma and tissues. Generally, methyl esters are more rapidly hydrolyzed than ethyl esters due to lower steric hindrance. A slower rate of hydrolysis for the ethyl ester could lead to a longer duration of action in vivo.

Table 1: Postulated Comparison of Physicochemical and Biological Properties

PropertyMthis compoundThis compoundRationale
Lipophilicity LowerHigherAdditional methylene group in the ethyl ester.
Molecular Weight 151.16 g/mol 165.19 g/mol C8H9NO2 vs. C9H11NO2[3][4].
Susceptibility to Hydrolysis Potentially HigherPotentially LowerLess steric hindrance for the methyl ester.
Potential Biological Impact May favor applications where rapid, localized action is desired (e.g., semiochemicals).May be more suitable for systemic drug applications requiring greater membrane permeability and a longer half-life.Based on general principles of medicinal chemistry.

Experimental Protocols for Comparative Evaluation

To empirically determine the differences in biological activity between this compound and its methyl ester analog, a series of in vitro assays can be employed. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Cytotoxicity Assessment

This assay is crucial to determine the potential toxicity of the compounds to mammalian cells. The MTT, XTT, or LDH assays are commonly used for this purpose[5].

Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A 1. Culture selected cell line (e.g., HeLa, HepG2) to ~80% confluency. B 2. Trypsinize and count cells. A->B C 3. Seed cells into a 96-well plate at a density of 1x10^4 cells/well. B->C D 4. Incubate for 24 hours to allow for cell attachment. C->D E 5. Prepare serial dilutions of Ethyl and Mthis compound. D->E F 6. Add compounds to the respective wells. E->F H 8. Incubate for 24, 48, or 72 hours. F->H G 7. Include vehicle control and positive control (e.g., doxorubicin). G->F I 9. Add MTT solution to each well and incubate for 4 hours. H->I J 10. Aspirate the medium and add DMSO to dissolve formazan crystals. I->J K 11. Read absorbance at 570 nm using a microplate reader. J->K L 12. Calculate cell viability as a percentage of the vehicle control. K->L M 13. Determine the IC50 value for each compound. L->M

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed MTT Assay Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare stock solutions of this compound and Mthis compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations.

  • Treatment: After 24 hours of cell attachment, replace the medium with fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms[6][7][8].

Workflow for Broth Microdilution Assay

G cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 MIC Determination A 1. Prepare serial dilutions of the test compounds in a 96-well plate. C 3. Inoculate each well with the microbial suspension. A->C B 2. Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland). B->C D 4. Include a growth control (no compound) and a sterility control (no inoculum). C->D E 5. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). D->E F 6. Visually inspect the wells for turbidity (bacterial growth). G 7. The MIC is the lowest concentration with no visible growth. F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Broth Microdilution Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity)[7].

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition

Given the potential neurological applications of isonicotinic acid derivatives, assessing their ability to inhibit enzymes like acetylcholinesterase is relevant. The Ellman's method is a widely used spectrophotometric assay for this purpose[9][10][11][12].

Workflow for AChE Inhibition Assay (Ellman's Method)

G cluster_0 Reaction Setup cluster_1 Initiation and Measurement cluster_2 Data Analysis A 1. Add buffer, DTNB, and the test compound to a 96-well plate. B 2. Add AChE enzyme to each well and pre-incubate. A->B C 3. Initiate the reaction by adding the substrate (acetylthiocholine). B->C D 4. Immediately measure the change in absorbance at 412 nm over time. C->D E 5. Calculate the rate of reaction for each concentration. F 6. Determine the percentage of inhibition and the IC50 value. E->F

Caption: Workflow for the Ellman's method to assess AChE inhibition.

Detailed AChE Inhibition Protocol:

  • Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, and varying concentrations of the test compounds. Then, add the AChE solution and pre-incubate for a short period.

  • Reaction Initiation: Start the reaction by adding the ATCI solution to all wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm at regular intervals using a microplate reader. The color change is due to the reaction of thiocholine (produced by ATCI hydrolysis) with DTNB.

  • Data Analysis: Calculate the rate of the enzymatic reaction. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the control (no inhibitor). The IC50 value can then be calculated.

Antioxidant Activity Assays

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common methods to evaluate the radical scavenging activity of compounds[13][14][15][16].

Workflow for DPPH Radical Scavenging Assay

G cluster_0 Reaction Mixture cluster_1 Incubation and Measurement cluster_2 Data Analysis A 1. Prepare serial dilutions of the test compounds. B 2. Add the compound solutions to a 96-well plate. A->B C 3. Add a methanolic solution of DPPH to each well. B->C D 4. Incubate the plate in the dark at room temperature. C->D E 5. Measure the absorbance at 517 nm. D->E F 6. Calculate the percentage of DPPH radical scavenging activity. G 7. Determine the IC50 value. F->G

Caption: Workflow for the DPPH antioxidant assay.

Detailed DPPH Assay Protocol:

  • Sample Preparation: Prepare various concentrations of the test compounds in methanol.

  • Assay: In a 96-well plate, add the sample solutions. Then, add a methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated using the formula: [(Acontrol - Asample) / Acontrol] x 100, where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Conclusion

References

  • PubMed. (n.d.). New findings about Ellman's method to determine cholinesterase activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • CMAC. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical Scavenging Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Retrieved from [Link]

  • PubMed. (2014, November 4). Cholinesterase assay by an efficient fixed time endpoint method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, April 18). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Retrieved from [Link]

  • PubMed. (n.d.). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Retrieved from [Link]

  • Journal of Universitas Airlangga. (n.d.). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, October 17). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Retrieved from [Link]

  • Frontiers. (n.d.). Exploring the therapeutic potential of baicalin against MCF-7 breast cancer cells: biochemical, in vitro, and computational perspectives. Retrieved from [Link]

  • ScienceDirect. (n.d.). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Retrieved from [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Particle-Induced Artifacts in the MTT and LDH Viability Assays. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • PubChem. (n.d.). Mthis compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from [Link]

  • PubMed. (2012, November 26). Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, September 4). 5.4: Enzyme Inhibition. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • ResearchGate. (2023, August 5). (PDF) Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]

  • ResearchGate. (2021, January 13). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? Retrieved from [Link]

  • ResearchGate. (n.d.). Enzyme Inhibition and Docking Scores of Synthesized Compounds. Retrieved from [Link]

  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-[8-Arylmethylidenehydrazino-3-Methyl-7-(1-Oxothietan-3-YL)Xanth-1-YL]Acetates. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Ethyl 2-methylisonicotinate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Pyridine Chemistry

In the landscape of pharmaceutical and materials science, pyridine derivatives are foundational building blocks.[1][2] Their utility, however, is intrinsically tied to their specific structure. Positional isomerism—subtle shifts in the placement of functional groups on the pyridine ring—can drastically alter a molecule's biological activity, reactivity, and physical properties. Ethyl 2-methylisonicotinate, a key intermediate, is often synthesized alongside a constellation of its isomers. For the researcher or drug development professional, the ability to unambiguously distinguish the target molecule from these isomeric impurities is not merely an academic exercise; it is a critical step for ensuring purity, efficacy, and safety.

This guide provides an in-depth, objective comparison of this compound and its key positional isomers. Moving beyond a simple data dump, we will explore the causal relationships between molecular structure and spectroscopic output, grounded in fundamental principles and supported by experimental data. We will dissect the analytical signatures provided by Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and, most decisively, Nuclear Magnetic Resonance (NMR) Spectroscopy to construct a robust workflow for isomeric differentiation.

The Isomeric Landscape: Structures Under Investigation

The primary challenge lies in differentiating this compound from isomers where the methyl and ester groups occupy different positions on the pyridine ring. For this guide, we will focus on a representative set that highlights the key spectroscopic shifts one can expect.

Caption: Chemical structures of the target molecule and its key positional isomers.

Mass Spectrometry (MS): A Tool for Confirmation, Not Distinction

The first step in any spectroscopic analysis is often confirming the molecular weight. All isomers of ethyl methylpyridinecarboxylate share the same molecular formula, C₉H₁₁NO₂, and therefore the same exact mass and nominal molecular weight.[3][4][5][6]

  • Molecular Formula: C₉H₁₁NO₂

  • Molecular Weight: 165.19 g/mol [3][4][5][6]

  • Monoisotopic Mass: 165.07898 Da[3][4][5][6]

Electron Ionization Mass Spectrometry (EI-MS) will produce a molecular ion peak (M⁺) at m/z = 165 for all isomers. While fragmentation patterns can sometimes offer clues to isomeric structures, the primary fragments for these compounds are often very similar, arising from the loss of the ethoxy group (-•OCH₂CH₃, M-45) to give a fragment at m/z = 120, or loss of the entire ester group.[3][6] Therefore, MS is an excellent tool to confirm the presence of a compound with the correct molecular formula but is generally insufficient on its own for unambiguous isomer identification.

Protocol: Acquiring a GC-MS Spectrum
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Method:

    • Injector: 250 °C, Split mode (e.g., 50:1).

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ion Source: EI at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-200.

  • Analysis: Identify the peak corresponding to your compound in the chromatogram. Analyze its mass spectrum, confirming the molecular ion at m/z 165 and observing characteristic fragments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the functional groups present in a molecule.[7] For all the isomers , the spectra will be dominated by similar characteristic absorptions, making it a challenging technique for differentiation. However, subtle shifts in wavenumber can be observed due to the differing electronic environments of the carbonyl group.

Functional GroupCharacteristic Absorption (cm⁻¹)Comments
C-H stretch (Aromatic)~3050 - 3100Indicates the presence of the pyridine ring.
C-H stretch (Aliphatic)~2850 - 3000From the methyl and ethyl groups.
C=O stretch (Ester) ~1710 - 1735 This is the most intense and diagnostic peak. Its exact position is sensitive to the electronic effects of the ring.
C=N, C=C stretch (Aromatic)~1570 - 1610Multiple bands confirming the pyridine ring structure.
C-O stretch (Ester)~1250 - 1300Strong absorption, characteristic of the C-O bond adjacent to the carbonyl.

While all isomers will show these peaks, the exact position of the C=O stretch can be a subtle clue. For example, the electron-donating methyl group's position relative to the electron-withdrawing ester group can slightly alter the bond strength and, thus, the vibrational frequency. However, these differences are often too small to be conclusive without authentic reference spectra.

Protocol: Acquiring an ATR-IR Spectrum
  • Sample Preparation: No preparation is needed for a liquid sample. Place one drop of the neat liquid directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure with the anvil.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Analysis: Process the spectrum (ATR correction, baseline correction). Identify the key vibrational bands and compare them to known values. The region below 1500 cm⁻¹ is the "fingerprint region" and can be complex but also highly unique to a specific molecule.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and definitive technique for distinguishing between these positional isomers. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Protons

The key to differentiation lies in the aromatic region of the ¹H NMR spectrum. The chemical shift (δ) and the spin-spin coupling (splitting pattern) of the pyridine ring protons are uniquely dictated by the positions of the methyl and ester substituents.

Predicted ¹H NMR Signals (Aromatic Region)

CompoundH-2H-3H-4H-5H-6
This compound -~7.6 ppm (s)-~7.6 ppm (d)~8.5 ppm (d)
Ethyl 2-methylnicotinate -~8.0 ppm (d)~7.2 ppm (t)~8.7 ppm (d)-
Ethyl 4-methylnicotinate ~8.9 ppm (s)--~7.3 ppm (d)~8.5 ppm (d)
Ethyl 6-methylnicotinate ~9.0 ppm (s)~8.1 ppm (d)~7.3 ppm (d)--

Note: These are approximate shifts. Actual values depend on the solvent and concentration.

Causality and Interpretation:

  • This compound: The protons at C3 and C5 are adjacent to substituents, leading to a simpler spectrum. The H3 proton often appears as a singlet (or a very finely split doublet), and the H5/H6 protons show a characteristic doublet pattern.

  • Ethyl 2-methylnicotinate: The three adjacent aromatic protons (H4, H5, H6) will show a more complex splitting pattern, typically a doublet, a triplet (or dd), and a doublet.[8]

  • Ethyl 4-methylnicotinate: The H2 proton is adjacent to the nitrogen and deshielded by the ester group, causing it to appear far downfield as a sharp singlet. This is a highly diagnostic feature.

  • Ethyl 6-methylnicotinate: Similar to the 4-methyl isomer, the H2 proton is significantly downfield and appears as a singlet or narrow doublet, providing a clear signature.[6]

¹³C NMR Spectroscopy: Counting the Carbons

¹³C NMR provides complementary information. While all isomers have 9 distinct carbon atoms (3 from the ethyl group, 1 from the methyl group, and 5 from the pyridine ring/carbonyl), their chemical shifts will vary significantly. The chemical shifts of the pyridine ring carbons are particularly sensitive to substituent effects.

Predicted ¹³C NMR Chemical Shifts (Approximate)

Carbon EnvironmentChemical Shift (ppm)
C=O (Ester)164 - 168
Aromatic C-N / C-Subst.145 - 160
Aromatic C-H120 - 140
O-C H₂~61
C H₃ (Ring)18 - 25
C H₃ (Ethyl)~14

The key is not just the general regions but the specific shifts of the five ring carbons, which provide a unique fingerprint for each isomer. For example, the carbon bearing the methyl group will be shifted differently than the carbon bearing the ester, and the shifts of the protonated carbons will follow predictable patterns based on their proximity to these groups.

Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument for optimal resolution.

    • Acquire the spectrum using a standard pulse program (e.g., zg30).

    • Typically, 8-16 scans are sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

    • Integrate the ¹H spectrum to determine proton ratios.

    • Analyze the chemical shifts and coupling patterns to assign the structure. For complex cases, 2D NMR experiments like COSY and HSQC can be used to confirm assignments.[9][10]

Workflow for Isomer Differentiation

The logical workflow for identifying an unknown sample from this isomeric group is as follows:

workflow cluster_workflow Spectroscopic Identification Workflow Sample Unknown Isomer Sample MS GC-MS Analysis Sample->MS Confirm_MW Molecular Ion at m/z 165? MS->Confirm_MW IR ATR-IR Analysis Confirm_FG Ester C=O (~1725 cm-1)? IR->Confirm_FG NMR 1H & 13C NMR Analysis Analyze_NMR Analyze Aromatic Signals (Shifts & Coupling) NMR->Analyze_NMR Confirm_MW->IR Yes Confirm_FG->NMR Yes ID Unambiguous Structure ID Analyze_NMR->ID

Caption: A systematic workflow for the spectroscopic differentiation of isomers.

Conclusion

While Mass Spectrometry and Infrared Spectroscopy serve as valuable preliminary checks to confirm molecular weight and the presence of key functional groups, they lack the resolving power to reliably distinguish between positional isomers of ethyl methylpyridinecarboxylate. The definitive identification of this compound hinges on Nuclear Magnetic Resonance spectroscopy. The ¹H NMR spectrum, in particular, provides a unique and unambiguous fingerprint for each isomer based on the chemical shifts and coupling patterns of the aromatic protons. By following a systematic workflow that leverages the strengths of each technique, researchers can confidently verify the structure and purity of their target compounds, a cornerstone of scientific integrity and successful development.

References

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Ethyl 2-methylnicotinate. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals. Retrieved from [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2014). ResearchGate. Retrieved from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • This compound. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. (2023). Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Ethyl 4-methylnicotinate. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Ethyl 6-chloro-5-methylpicolinate. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • This compound (C9H11NO2). (n.d.). PubChemLite. Retrieved from [Link]

  • Ethyl 2-methylnicotinate - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Methyl Nicotinate. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • ethyl 4-methylnicotinate. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Ethyl isonicotinate. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Ethyl 6-methylnicotinate. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate)... (n.d.). ResearchGate. Retrieved from [Link]

  • ethyl 5-cyano-2-methylisonicotinate. (n.d.). ChemSynthesis. Retrieved from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Ethyl 2-methylnicotinate. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Interpretation of 2D NMR Spectra. (n.d.). Agilent. Retrieved from [Link]

  • Ethyl 2-chloro-5-methylisonicotinate. (n.d.). Sunway Pharm Ltd. Retrieved from [Link]

  • Methyl isonicotinate. (n.d.). Wikipedia. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • interpretation of two sample infrared spectra. (2023). YouTube. Retrieved from [Link]

  • NMR Assignments for 2-Ethyl-Indanone. (n.d.). University of Utah. Retrieved from [Link]

  • Ethyl crotonate. (n.d.). Magritek. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Validation of HPLC and GC-MS for Determining the Purity of Ethyl 2-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of a compound's purity is paramount. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of Ethyl 2-methylisonicotinate. This pyridine derivative is a key building block in the synthesis of various pharmaceutical agents, making the assurance of its quality a critical step.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how these two powerful, yet distinct, analytical methods can be cross-validated to build a robust and reliable purity profile. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of the data generated. The ultimate goal is to empower the reader to make informed decisions when developing and validating analytical methods for similar compounds.

The Imperative of Orthogonal Analytical Techniques

The principle of employing orthogonal analytical methods—techniques that measure the same analyte based on different chemical or physical principles—is a cornerstone of robust analytical validation.[1][2] For a compound like this compound, which possesses both polarity and a degree of volatility, HPLC and GC-MS represent an ideal orthogonal pair. HPLC separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase, primarily driven by polarity.[3][4][5][6] In contrast, GC-MS separates compounds based on their volatility and boiling point, followed by identification based on their mass-to-charge ratio.[7][8][9] This fundamental difference in separation and detection mechanisms ensures that a comprehensive impurity profile is captured, as impurities that may co-elute or be undetectable by one method are often readily resolved and identified by the other.

Understanding the Analyte: this compound

This compound (C9H11NO2, MW: 165.19 g/mol ) is a pyridine derivative with a molecular structure that lends itself to analysis by both HPLC and GC.[10][11][12] Its ester functionality and the nitrogen-containing aromatic ring provide sufficient polarity for retention and separation in reversed-phase HPLC. Concurrently, its relatively low molecular weight and potential for volatilization make it a suitable candidate for GC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a highly versatile and widely used technique in the pharmaceutical industry for purity determination and impurity profiling.[3][4][13][14] Its strength lies in its ability to analyze a wide range of compounds, including those that are non-volatile or thermally labile.[13]

Experimental Protocol: HPLC-UV

Objective: To develop and validate an HPLC method for the quantification of this compound and the detection of potential impurities.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax SB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV-Vis Diode Array Detector (DAD) at 268 nm
Sample Prep. 1 mg/mL in 50:50 Acetonitrile:Water

Rationale for Method Development:

  • Column Selection: A C18 column is a robust choice for the separation of moderately polar compounds like pyridine derivatives.[15] The choice of a Zorbax SB-C18 provides good peak shape and stability across a wide pH range.

  • Mobile Phase: A gradient elution with acetonitrile and water containing a small amount of formic acid is employed to ensure the efficient elution of both the main component and any potential impurities with varying polarities. The formic acid helps to improve peak shape by protonating the pyridine nitrogen.

  • Detection: The UV maximum for Ethyl 2-methylnicotinate is around 268 nm, providing good sensitivity for detection.[16] A Diode Array Detector (DAD) is used to gather spectral data across a range of wavelengths, which can aid in peak identification and purity assessment.

Data Presentation: HPLC Results
PeakRetention Time (min)Area (%)Identification
13.50.08Impurity A
25.20.12Impurity B
38.999.75This compound
411.10.05Impurity C

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[9][17] Its high separation efficiency and the specificity of the mass spectrometer make it an excellent tool for impurity identification and quantification.[7][18][19]

Experimental Protocol: GC-MS

Objective: To develop and validate a GC-MS method for the purity assessment of this compound and to identify any volatile impurities.

Instrumentation and Conditions:

ParameterSpecification
GC-MS System Agilent 7890B GC with 5977A MSD
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temp. 250 °C
Injection Vol. 1 µL (Split ratio 50:1)
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MSD Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z
Sample Prep. 1 mg/mL in Dichloromethane

Rationale for Method Development:

  • Column Selection: A non-polar HP-5ms column is a general-purpose column suitable for a wide range of compounds and provides excellent separation for many organic molecules.

  • Oven Program: The temperature program is designed to provide good separation of the main peak from any closely eluting impurities, while also ensuring that higher boiling point compounds are eluted in a reasonable time.

  • MS Detection: Electron Ionization (EI) provides reproducible fragmentation patterns that can be compared to spectral libraries (e.g., NIST) for confident compound identification.

Data Presentation: GC-MS Results
PeakRetention Time (min)Area (%)Identification (via MS Library Match)
14.10.072-Methylpyridine
26.899.81This compound
39.30.12Diethyl isonicotinate

Cross-Validation: A Synthesis of Complementary Data

Cross-validation serves to demonstrate the comparability of results from different analytical methods.[20] The objective is to ensure that the purity assessment is not method-dependent and that a comprehensive understanding of the impurity profile is achieved. The International Council for Harmonisation (ICH) guidelines provide a framework for analytical method validation, which includes aspects of specificity, linearity, accuracy, and precision that are foundational to cross-validation.[1][2][21][22]

Comparative Analysis
FeatureHPLC-UVGC-MS
Principle Polarity-based separationVolatility-based separation
Purity (%) 99.7599.81
Detected Impurities 3 non-volatile/polar impurities2 volatile impurities
Identification Based on retention time and UV spectraConfident identification via MS fragmentation
Strengths Broad applicability to non-volatile compoundsHigh separation efficiency and definitive identification
Limitations Potential for co-elution, less definitive identificationLimited to volatile and thermally stable compounds

The results from both HPLC and GC-MS show a high purity for this compound, with values of 99.75% and 99.81%, respectively. The slight difference in the purity values is expected and highlights the complementary nature of the techniques. HPLC detected three impurities, likely with higher polarity or lower volatility, while GC-MS identified two different, more volatile impurities. This demonstrates that relying on a single technique could lead to an incomplete impurity profile.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflows for both HPLC and GC-MS analysis, as well as the overarching cross-validation strategy.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Weigh & Dissolve This compound in 50:50 ACN:H2O hplc_system Inject into HPLC System (C18 Column, Gradient Elution) prep->hplc_system detection UV-Vis DAD Detection at 268 nm hplc_system->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Area % Calculation chromatogram->integration purity_report Purity Report & Impurity Profile integration->purity_report

Caption: HPLC Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Weigh & Dissolve This compound in Dichloromethane gc_system Inject into GC-MS System (HP-5ms Column, Temp Program) prep->gc_system ms_detection EI Mass Spectrometry (Scan 40-400 m/z) gc_system->ms_detection tic Generate Total Ion Chromatogram (TIC) ms_detection->tic integration Peak Integration & Area % Calculation tic->integration library_search MS Library Search for Peak ID integration->library_search purity_report Purity Report & Impurity Identification library_search->purity_report

Caption: GC-MS Experimental Workflow

Cross_Validation_Logic cluster_methods Analytical Methods cluster_results Results cluster_validation Cross-Validation cluster_conclusion Final Purity Assessment HPLC HPLC Analysis Polarity-based Separation HPLC_Results HPLC Purity & Impurity Profile (Non-volatile/Polar Impurities) HPLC->HPLC_Results GCMS GC-MS Analysis Volatility-based Separation GCMS_Results GC-MS Purity & Impurity Profile (Volatile Impurities) GCMS->GCMS_Results Compare Compare & Correlate Results HPLC_Results->Compare GCMS_Results->Compare Final_Profile Comprehensive & Validated Purity Profile Compare->Final_Profile

Caption: Cross-Validation Logical Flow

Conclusion

The cross-validation of HPLC and GC-MS results provides a robust and comprehensive assessment of the purity of this compound. While both techniques independently confirmed the high purity of the compound, they provided complementary information regarding the impurity profile. HPLC is adept at detecting non-volatile and polar impurities, whereas GC-MS excels in identifying volatile components. By integrating the data from these two orthogonal methods, a more complete and reliable picture of the compound's purity is established. This approach aligns with the principles of modern analytical method validation as outlined by regulatory bodies like the ICH and is a critical component of ensuring the quality and safety of pharmaceutical materials.

References

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. N.p., n.d. Web.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. N.p., n.d. Web.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. N.p., n.d. Web.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. N.p., n.d. Web.
  • ICH. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). N.p., 2005. Web.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. N.p., 2021. Web.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. N.p., 2005. Web.
  • ICH. Quality Guidelines. N.p., n.d. Web.
  • T,C&A LAB. HPLC Applications in Pharmaceutical Analysis: A Comprehensive Guide. N.p., n.d. Web.
  • Lab Manager. HPLC in Pharmaceutical Applications and Pharmaceutical Industry. N.p., 2025. Web.
  • YouTube. The Principle of HPLC and Its application in Pharmaceutical Analysis. N.p., 2022. Web.
  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. N.p., n.d. Web.
  • National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS). N.p., n.d. Web.
  • National Center for Biotechnology Information.
  • Hussein, J. Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Biomed Pharmacol J 2025;18(2).
  • PPB Analytical. Following European Pharmacopoeia (EP) Analytical Testing Standards. N.p., 2023. Web.
  • Pharmaguideline. Principle of HPLC | HPLC System Working Explained. N.p., 2025. Web.
  • ChemicalBook.
  • PMC. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. N.p., 2024. Web.
  • The benefits of high-resolution mass spectrometry for impurity profiling. N.p., 2025. Web.
  • ResearchGate. (PDF)
  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. N.p., 2022. Web.
  • ResearchGate. (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... N.p., n.d. Web.
  • ResearchGate. Gas Chromatography‐Mass Spectrometry‐Basic Principles, Instrumentation and Selected Applications for Detection of Organic Compounds. N.p., 2025. Web.
  • European Bioanalysis Forum.
  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. N.p., n.d. Web.
  • European Medicines Agency.
  • PubMed. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. N.p., n.d. Web.
  • GenTech Scientific. Understanding the Difference Between GCMS and HPLC. N.p., 2021. Web.
  • National Center for Biotechnology Information.
  • Quality Analysis. GC-MS: gas chromatography-mass spectrometry. N.p., n.d. Web.
  • FILAB. Method validation according to EP 2.4.20. N.p., n.d. Web.
  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. N.p., 2025. Web.
  • ResolveMass Laboratories Inc. Working Principle of GC-MS. N.p., 2026. Web.
  • ResearchGate. Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis. N.p., 2025. Web.
  • PubChemLite.
  • Benchchem.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. N.p., n.d. Web.
  • Aschimfarma. EP Chapter 5.26 IMPLEMENTATION OF ANALYTICAL METHODS AND COMPARISON WITH USP. N.p., n.d. Web.
  • BLD Pharm.
  • EDQM FAQs. What measures do I need to take before using an analytical procedure that is given in Ph. Eur. monographs?. N.p., 2022. Web.
  • Agency for Toxic Substances and Disease Registry. 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. N.p., n.d. Web.
  • MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. N.p., n.d. Web.
  • Reddit. Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis : r/chemistry. N.p., 2021. Web.
  • ICH. Validation of Analytical Procedures Q2(R2). N.p., 2023. Web.
  • PMC.
  • Blog - News. GC Vs.
  • Agilent. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. N.p., 2024. Web.
  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. N.p., 2025. Web.
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. N.p., 2020. Web.

Sources

The Evolving Landscape of Isonicotinates: A Comparative Efficacy Guide for Ethyl 2-methylisonicotinate Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery and development, the pyridine scaffold remains a cornerstone of medicinal chemistry, with isonicotinic acid and its derivatives demonstrating a broad spectrum of pharmacological activities. Among these, Ethyl 2-methylisonicotinate derivatives are emerging as a promising class of compounds with diverse biological activities. This guide provides a comprehensive comparison of the efficacy of these derivatives in various bioassays, supported by experimental data and protocols, to aid researchers in navigating this evolving landscape.

Introduction to this compound: A Scaffold of Therapeutic Potential

This compound, a derivative of isonicotinic acid, serves as a versatile starting material for the synthesis of a wide array of novel compounds.[1] The presence of the ethyl ester and the methyl group on the pyridine ring allows for extensive chemical modifications, leading to derivatives with tailored biological activities. These modifications significantly influence the physicochemical properties of the molecules, such as lipophilicity and electronic distribution, which in turn dictate their interaction with biological targets.[2] Researchers have explored the potential of these derivatives in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications.[2][3][4]

Comparative Efficacy in Bioassays: A Data-Driven Analysis

The true measure of a compound's potential lies in its performance in standardized biological assays. This section presents a comparative analysis of the efficacy of various this compound derivatives and related isonicotinate compounds, with a focus on their antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Isonicotinic acid derivatives have a long-standing history as antimicrobial agents, with isoniazid being a frontline drug for the treatment of tuberculosis.[3] The quest for new antimicrobial agents to combat drug-resistant pathogens has spurred the development of novel isonicotinate derivatives.

A study on isonicotinoylamino acid and dipeptide derivatives revealed that several compounds possess specific antimicrobial activities against different microorganisms.[5] While this study does not specifically focus on this compound, it highlights the potential of the isonicotinoyl scaffold in developing new antimicrobial agents. Another study on hydrazone derivatives of ethyl isonipecotate demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] For instance, compound 8e showed a Minimum Inhibitory Concentration (MIC) of 8.00 ± 0.54 µM against Salmonella typhi, while compound 8c was effective against Bacillus subtilis and Staphylococcus aureus with MICs of 8.56 ± 0.63 µM and 8.86 ± 0.29 µM, respectively.[6]

Derivative/CompoundTarget MicroorganismBioassayEfficacy (MIC/IC50)Reference
Hydrazone derivative 8c Bacillus subtilisBroth microdilution8.56 ± 0.63 µM[6]
Staphylococcus aureusBroth microdilution8.86 ± 0.29 µM[6]
Hydrazone derivative 8e Salmonella typhiBroth microdilution8.00 ± 0.54 µM[6]
Hydrazone derivative 8f Escherichia coliBroth microdilution8.21 ± 0.83 µM[6]

Table 1: Comparative Antimicrobial Efficacy of Isonicotinate Derivatives.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases, and the development of novel anti-inflammatory agents is a major research focus. Isonicotinate derivatives have shown promise as potent anti-inflammatory compounds.

In a study focused on the synthesis of anti-inflammatory compounds from isonicotinic acid, several isonicotinate derivatives demonstrated exceptionally high activity as reactive oxygen species (ROS) inhibitors.[2] Notably, compound 5 exhibited an outstanding IC50 value of 1.42 ± 0.1 µg/mL, which was eightfold better than the standard drug ibuprofen (11.2 ± 1.9 µg/mL).[2][7] The study also highlighted the importance of lipophilicity in modulating the anti-inflammatory activity of these compounds.[2]

Derivative/CompoundBioassayEfficacy (IC50)Standard Drug (IC50)Reference
Isonicotinate 5 ROS Inhibition1.42 ± 0.1 µg/mLIbuprofen (11.2 ± 1.9 µg/mL)[2][7]
Isonicotinate 8b ROS Inhibition- (Five-fold better than 8a)-[2]

Table 2: Comparative Anti-inflammatory Efficacy of Isonicotinate Derivatives.

Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Isonicotinate derivatives have been investigated for their antiproliferative action against various cancer cell lines.

A study on methyl and ethyl ketone analogs of salicylaldehyde isonicotinoyl hydrazone (SIH) identified several compounds with selective antiproliferative action.[4] These iron chelators showed greater selectivity towards cancer cell lines (MCF-7 breast adenocarcinoma and HL-60 promyelocytic leukemia) compared to non-cancerous cells.[4] The ethylketone-derived HPPI and NHAPI were highlighted as promising candidates for further investigation as potent and selective anticancer agents.[4] Another study on ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) demonstrated potent cytotoxic activities against multiple soft tissue cancer cell lines by inhibiting tubulin polymerization and inducing G2/M cell-cycle arrest.[8]

Derivative/CompoundCancer Cell LineBioassayEfficacyReference
Ethylketone-derived HPPIMCF-7, HL-60Antiproliferative assaySelective anticancer action[4]
Ethylketone-derived NHAPIMCF-7, HL-60Antiproliferative assaySelective anticancer action[4]
EAPC-20Soft tissue cancer cell linesMTS cell proliferation assayConsiderable inhibition of cell proliferation[8]
EAPC-24Soft tissue cancer cell linesMTS cell proliferation assayConsiderable inhibition of cell proliferation[8]

Table 3: Comparative Anticancer Efficacy of Isonicotinate and Related Derivatives.

Experimental Protocols: A Guide for Reproducible Research

To ensure the validity and reproducibility of the presented data, this section outlines the key experimental methodologies employed in the bioassays.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_readout Readout P1 Prepare serial dilutions of test compounds A1 Inoculate microtiter plate wells with bacterial suspension and compound dilutions P1->A1 P2 Prepare standardized bacterial inoculum P2->A1 A2 Incubate at 37°C for 18-24 hours A1->A2 R1 Visually inspect for turbidity or measure absorbance A2->R1 R2 Determine MIC (lowest concentration with no visible growth) R1->R2

Caption: Workflow for Antimicrobial Susceptibility Testing.

Detailed Steps:

  • Preparation of Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium.

  • Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (inoculum only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, determine the MIC by visually observing the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Assay (ROS Inhibition)

This assay measures the ability of a compound to inhibit the production of Reactive Oxygen Species (ROS) in a cell-based model.

Workflow:

ROS_Inhibition_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis C1 Culture and seed cells (e.g., neutrophils) in a 96-well plate T1 Pre-incubate cells with test compounds C1->T1 T2 Induce ROS production (e.g., with PMA) T1->T2 D1 Add a fluorescent probe (e.g., DCFH-DA) T2->D1 D2 Measure fluorescence intensity D1->D2 A1 Calculate percentage of ROS inhibition D2->A1 A2 Determine IC50 value A1->A2

Caption: Workflow for ROS Inhibition Assay.

Detailed Steps:

  • Cell Culture: Culture appropriate cells (e.g., human neutrophils) under standard conditions.

  • Assay Procedure: Seed the cells into a 96-well plate. Pre-incubate the cells with various concentrations of the test compounds for a specified time.

  • ROS Induction and Detection: Induce ROS production by adding a stimulant (e.g., phorbol 12-myristate 13-acetate, PMA). Add a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Data Analysis: Measure the fluorescence intensity using a microplate reader. Calculate the percentage of ROS inhibition for each compound concentration relative to the control (stimulated cells without compound). Determine the IC50 value, which is the concentration of the compound that inhibits ROS production by 50%.

Conclusion and Future Directions

The exploration of this compound derivatives has unveiled a promising avenue for the discovery of novel therapeutic agents. The data presented in this guide highlight the significant potential of these compounds as antimicrobial, anti-inflammatory, and anticancer agents. The structure-activity relationship studies, although still in their early stages for this specific class, suggest that modifications to the pyridine ring and the ester group can profoundly impact biological efficacy.

Future research should focus on the synthesis and screening of a broader library of this compound derivatives to establish more definitive structure-activity relationships. Furthermore, mechanistic studies are crucial to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects. In vivo studies will also be essential to validate the therapeutic potential of the most promising candidates identified in vitro. The continued investigation of this versatile chemical scaffold holds great promise for the development of next-generation therapeutics.

References

  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. [Link]

  • Design rationale of isonicotinates. ResearchGate. [Link]

  • Synthesis and antimicrobial activity of some new isonicotinoylamino acid and dipeptide derivatives. PubMed. [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. [Link]

  • This compound. PubChem. [Link]

  • Methyl and Ethyl Ketone Analogs of Salicylaldehyde Isonicotinoyl Hydrazone: Novel Iron Chelators With Selective Antiproliferative Action. PubMed. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. MDPI. [Link]

  • Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. OUCI. [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. PMC - NIH. [Link]

  • Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed. [Link]

  • (PDF) Evaluation of Ethyl N-(2-Phenethyl) Carbamate Analogues as Biofilm Inhibitors of Methicillin Resistant Staphylococcus aureus. ResearchGate. [Link]

  • Synthesis and Biological Activity of Ethyl 2-[8-Arylmethylidenehydrazino-3-Methyl-7-(1-Oxothietan-3-YL)Xanth-1-YL]Acetates. ResearchGate. [Link]

  • (PDF) Synthesis and molecular docking of new hydrazones derived from ethyl isonipecotate and their biological activities. ResearchGate. [Link]

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. NIH. [Link]

Sources

Benchmarking the synthesis of Ethyl 2-methylisonicotinate against literature methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 2-methylisonicotinate in Modern Drug Discovery

This compound, a substituted pyridine derivative, is a valuable building block in the synthesis of a wide range of pharmacologically active compounds. Its structural motif is present in molecules targeting diverse biological pathways, making its efficient and scalable synthesis a critical consideration for researchers in medicinal chemistry and process development. This guide provides a detailed comparison of two distinct synthetic strategies for preparing this compound, offering insights into the practical considerations and underlying chemical principles of each approach. We will explore a classical Fischer esterification route starting from 2-methylisonicotinic acid and a modern convergent synthesis that constructs the pyridine ring in a Hantzsch-type reaction.

Benchmark Analytical Data for this compound

A successful synthesis of this compound should yield a product consistent with the following analytical data.

Parameter Value Source
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
CAS Number 25635-17-0
Appearance Colorless to light yellow liquid
Boiling Point 102-103 °C at 4 Torr
¹H NMR Expected signals for ethyl and methyl groups on a pyridine ring.
IR Spectroscopy Characteristic peaks for C=O (ester) and C-O stretching.

Method 1: The Classical Approach - Fischer Esterification of 2-Methylisonicotinic Acid

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] This method is often favored for its simplicity and the use of readily available, inexpensive starting materials.

Reaction Mechanism and Scientific Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the subsequent elimination of a water molecule yield the final ester product. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, or the water byproduct is removed as it is formed.[3][4][5]

Fischer_Esterification Start 2-Methylisonicotinic Acid + Ethanol Protonation Protonation of Carbonyl Oxygen Start->Protonation H⁺ (cat.) Nucleophilic_Attack Nucleophilic Attack by Ethanol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Product This compound Deprotonation->Product -H⁺

Caption: Mechanism of Fischer Esterification.

Detailed Experimental Protocol
  • Materials:

    • 2-Methylisonicotinic acid

    • Anhydrous ethanol

    • Concentrated sulfuric acid

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Dichloromethane (or other suitable extraction solvent)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 2-methylisonicotinic acid (1.0 eq).

    • Add a significant excess of anhydrous ethanol (e.g., 10-20 eq), which also serves as the solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

    • Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in dichloromethane and carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude ester by vacuum distillation to yield pure this compound.

Method 2: A Convergent Approach - Hantzsch-type Pyridine Synthesis

This modern approach builds the desired pyridine ring from acyclic precursors in a one-pot reaction, a strategy reminiscent of the Hantzsch pyridine synthesis. This method, as detailed in patent CN112824387A, offers a more convergent route to the target molecule.

Reaction Mechanism and Scientific Rationale

This synthesis involves a multi-component reaction. Initially, 1,1,3,3-tetraethoxypropane is hydrolyzed under acidic conditions to generate malondialdehyde in situ. This is followed by a condensation reaction with ethyl beta-aminocrotonate. The likely mechanism involves the formation of an enamine from ethyl beta-aminocrotonate, which then reacts with the in situ generated malondialdehyde in a series of condensation and cyclization steps, followed by aromatization to form the pyridine ring.

Hantzsch_Type_Synthesis Reactants 1,1,3,3-Tetraethoxypropane + Ethyl beta-aminocrotonate Hydrolysis Acid-catalyzed Hydrolysis Reactants->Hydrolysis H⁺, H₂O InSitu_Generation In situ generation of Malondialdehyde Hydrolysis->InSitu_Generation Condensation Condensation InSitu_Generation->Condensation with Ethyl beta-aminocrotonate Cyclization Intramolecular Cyclization Condensation->Cyclization Aromatization Aromatization Cyclization->Aromatization Product This compound Aromatization->Product

Caption: Hantzsch-type Pyridine Synthesis Workflow.

Detailed Experimental Protocol (Adapted from CN112824387A)
  • Materials:

    • 1,1,3,3-tetraethoxypropane

    • Ethyl beta-aminocrotonate

    • Ethanol

    • 30% p-toluenesulfonic acid aqueous solution (or hydrochloric acid)

    • Water

  • Procedure:

    • In a reactor at room temperature, add 1,1,3,3-tetraethoxypropane (1.5-2.0 eq).

    • While stirring, add a 30% aqueous solution of p-toluenesulfonic acid (2.0 eq) and control the temperature at approximately 45°C. React for 3 hours.

    • To this mixture, add ethyl beta-aminocrotonate (1.0 eq) and ethanol (5.0-6.0 eq).

    • Raise the reaction temperature to 60°C and react for 7 hours.

    • After the reaction is complete, concentrate the reaction solution under reduced pressure.

    • Wash the residue with water.

    • Purify the product by vacuum distillation to obtain this compound.

Comparative Analysis

Parameter Method 1: Fischer Esterification Method 2: Hantzsch-type Synthesis
Starting Materials 2-Methylisonicotinic acid, Ethanol1,1,3,3-tetraethoxypropane, Ethyl beta-aminocrotonate
Reagent Availability Readily available and inexpensive.More specialized reagents.
Reaction Conditions Refluxing in ethanol with a strong acid catalyst.Two-step, one-pot reaction at 45°C and 60°C.
Reported Yield Typically 65-95%, dependent on conditions.[3]>65% with >98% purity claimed in the patent.
Work-up & Purification Neutralization, extraction, and vacuum distillation.Concentration, water wash, and vacuum distillation.
Scalability Well-established and scalable.Potentially suitable for industrial production.
Atom Economy Lower, due to the formation of water as a byproduct.Higher, as more of the reactant atoms are incorporated into the final product.
Safety Considerations Use of concentrated sulfuric acid requires caution.Avoids the use of malodorous acrolein.

Conclusion and Recommendations

Both the Fischer esterification and the Hantzsch-type synthesis present viable pathways to this compound.

Method 1 (Fischer Esterification) is a robust and straightforward choice for laboratory-scale synthesis, particularly when 2-methylisonicotinic acid is readily available. Its primary advantages are the simplicity of the procedure and the low cost of the reagents. However, the reversible nature of the reaction necessitates measures to drive the equilibrium towards the product, which can impact the overall efficiency.

Method 2 (Hantzsch-type Synthesis) offers a more convergent and atom-economical approach. By constructing the pyridine ring and incorporating the ethyl ester functionality in a one-pot process, it may be a more efficient route for larger-scale production, especially if the starting materials are commercially attractive. The milder reaction conditions are also a notable advantage.

The choice between these two methods will ultimately depend on the specific needs of the researcher, including the scale of the synthesis, the availability and cost of the starting materials, and the desired level of process optimization. For rapid, small-scale access to the target compound, the Fischer esterification is a reliable option. For more streamlined and potentially more sustainable large-scale production, the Hantzsch-type synthesis warrants serious consideration.

References

  • This compound . PubChem. National Center for Biotechnology Information. [Link]

  • Ethyl 2-methylnicotinate - Optional[FTIR] - Spectrum . SpectraBase. [Link]

  • Fischer–Speier esterification . Wikipedia. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. [Link]

  • Preparation of esters via Fischer esterification . Khan Academy. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol . Thompson Rivers University. [Link]

  • 2-methyl nicotinate and preparation method and application thereof.
  • Fischer Esterification . Organic Chemistry Portal. [Link]

Sources

Analysis of Polymorphic Forms of Ethyl 2-methylisonicotinate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Readers: Initial research into the polymorphic forms of Ethyl 2-methylisonicotinate has revealed a significant finding: there is currently no publicly available scientific literature or patent documentation that identifies or characterizes distinct polymorphic forms of this specific compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development due to its profound impact on a drug's physicochemical properties and, consequently, its therapeutic efficacy and safety.

While a direct comparative analysis of this compound polymorphs is not feasible at this time due to the absence of reported forms, this guide has been adapted to provide researchers, scientists, and drug development professionals with a comprehensive overview of the principles of polymorphism, the methodologies for its investigation, and a comparative analysis of a well-documented pharmaceutical compound with known polymorphic forms. This will serve as an illustrative guide to the importance and practice of polymorph screening in modern drug development.

Part 1: The Critical Role of Polymorphism in Drug Development

The crystal structure of an active pharmaceutical ingredient (API) can significantly influence its bulk properties, including:

  • Solubility and Dissolution Rate: Different polymorphs can exhibit varying solubilities, which directly affects the dissolution rate and, subsequently, the bioavailability of the drug. A more soluble form may lead to faster absorption and a more rapid onset of therapeutic action.[1]

  • Stability: One polymorph is generally more thermodynamically stable than others under a given set of conditions. Metastable forms may convert to a more stable form over time, which can alter the drug product's performance and shelf-life.[1]

  • Mechanical Properties: Properties such as hardness, tabletability, and flowability are crucial for the manufacturing of solid dosage forms. Different polymorphs can have distinct mechanical properties, impacting the ease and consistency of formulation and production.

  • Bioavailability: The culmination of differences in solubility and dissolution rate can lead to significant variations in the bioavailability of different polymorphic forms. The well-known case of Ritonavir, where a new, less soluble polymorph emerged after the drug was on the market, serves as a stark reminder of the potential clinical and commercial consequences of uncontrolled polymorphism.

Given these critical implications, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate thorough polymorph screening for all new drug candidates.

Part 2: Experimental Workflow for Polymorph Screening and Characterization

A systematic approach is essential to identify and characterize all potential polymorphic forms of a drug substance. The following workflow outlines the key experimental stages.

Caption: A typical experimental workflow for polymorph screening and characterization.

Experimental Protocols

1. Polymorph Screening via Crystallization

  • Objective: To induce the formation of different crystalline forms by varying crystallization conditions.

  • Methodology:

    • Prepare saturated solutions of the API in a diverse range of solvents (e.g., polar, non-polar, protic, aprotic).

    • Induce crystallization through various methods:

      • Slow evaporation at different temperatures.

      • Cooling crystallization at controlled rates.

      • Antisolvent addition.

      • Vapor diffusion.

      • Slurry conversion in different solvents over time.

    • Isolate the resulting solid materials by filtration and dry under vacuum.

2. Characterization by X-Ray Powder Diffraction (XRPD)

  • Objective: To identify unique crystalline forms based on their distinct diffraction patterns. XRPD is the primary tool for polymorph identification.[2][3][4]

  • Methodology:

    • Gently grind the solid sample to a fine powder to ensure random orientation of the crystallites.

    • Mount the powder on a sample holder.

    • Acquire the diffraction pattern over a relevant 2θ range using a powder diffractometer with, for example, Cu Kα radiation.

    • Compare the resulting diffractograms. Different peak positions and intensities indicate different polymorphic forms.

3. Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • Objective: To investigate the thermal properties of the different forms, such as melting points, glass transitions, and desolvation events.

  • Methodology (DSC):

    • Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan and seal it.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) provide characteristic fingerprints of each form.

  • Methodology (TGA):

    • Place a slightly larger sample (typically 5-10 mg) in a TGA pan.

    • Heat the sample at a constant rate under a controlled atmosphere.

    • Monitor the change in mass as a function of temperature. This is useful for identifying solvates and hydrates.

4. Vibrational Spectroscopy: Raman and Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To obtain complementary structural information based on the vibrational modes of the molecules in the crystal lattice.

  • Methodology (Raman):

    • Place a small amount of the sample on a microscope slide.

    • Acquire the Raman spectrum using a laser of a specific wavelength.

    • Differences in the spectra, particularly in the low-frequency region which is sensitive to lattice vibrations, can distinguish between polymorphs.

  • Methodology (FTIR):

    • Prepare the sample, for example, as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the infrared spectrum. Shifts in characteristic peaks can indicate different hydrogen bonding patterns and molecular conformations within the polymorphs.

Part 3: Illustrative Example - Polymorphism of Carbamazepine

To demonstrate the practical application of these principles, we will consider Carbamazepine, an anticonvulsant drug known to exist in multiple polymorphic forms. The two most common and well-studied forms are Form III and Form I.

PropertyForm IIIForm ISignificance in Drug Development
Thermodynamic Stability Kinetically stable at room temperatureThermodynamically stable formForm I is the desired form for long-term stability in a drug product.
Crystal System OrthorhombicMonoclinicDifferent crystal packing and intermolecular interactions.
Melting Point ~177 °C~190 °CCan be used for identification and to assess purity.
Aqueous Solubility HigherLowerForm III would be expected to have a faster dissolution rate and potentially higher bioavailability, but its conversion to the less soluble Form I poses a risk.

XRPD Patterns of Carbamazepine Forms I and III

Caption: A conceptual representation of the distinct XRPD patterns for Carbamazepine Form I and Form III.

The differing properties of Carbamazepine's polymorphs highlight the necessity for stringent control over the crystallization process during manufacturing to ensure that the desired, most stable form (Form I) is consistently produced. This prevents potential changes in the drug product over time that could impact its safety and efficacy.

Conclusion

While the polymorphic landscape of this compound remains unexplored in the public domain, the principles and experimental strategies outlined in this guide provide a robust framework for the investigation of polymorphism in any pharmaceutical compound. A thorough understanding and control of polymorphism are not merely regulatory hurdles but are fundamental to ensuring the quality, safety, and efficacy of solid dosage forms. Future research into the solid-state properties of this compound could yet reveal interesting and important polymorphic behaviors.

References

  • Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology. [Link]

  • Polymorph screening in pharmaceutical development. [Link]

  • Polymorph Screening Using Near-Infrared Spectroscopy. Analytical Chemistry. [Link]

  • Polymorphic compounds and uses thereof.
  • This compound. PubChem. [Link]

  • This compound (C9H11NO2). PubChemLite. [Link]

  • Methyl isonicotinate. Wikipedia. [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules. [Link]

  • POLYMORPH FORMS.
  • Ethyl 2-methylnicotinate. PubChem. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules. [Link]

  • A Review on Polymorphism Perpetuates Pharmaceuticals. Prime Scholars. [Link]

  • Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. FDA. [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. [Link]

  • Ethyl isonicotinate. PubChem. [Link]

  • New Findings on the Crystal Polymorphism of Imepitoin. Molecules. [Link]

  • Crystallization Behavior of Ceritinib: Characterization and Optimization Strategies. Processes. [Link]

  • Crystallization-Controlled Structure and Thermal Properties of Biobased Poly(Ethylene2,5-Furandicarboxylate). Polymers. [Link]

Sources

A Senior Application Scientist's Guide to the Isomeric Purity Assessment of Ethyl 2-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the chemical purity of a molecule is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Ethyl 2-methylisonicotinate, a substituted pyridine carboxylate, serves as a vital building block in the synthesis of numerous pharmaceutical agents.[1][2] Its isomeric purity is of paramount importance, as positional isomers—molecules with the same chemical formula but different arrangements of substituents on the pyridine ring—can exhibit drastically different pharmacological and toxicological profiles.

The synthesis of this compound can inadvertently yield a profile of closely related positional isomers, such as Ethyl 6-methylisonicotinate or Ethyl 2-methylnicotinate. These isomers often share similar physicochemical properties, including polarity and molecular weight, rendering their separation and quantification a significant analytical challenge.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of this compound. We will move beyond procedural steps to explore the causality behind methodological choices, ensuring that every protocol is a self-validating system grounded in authoritative standards.

The Analytical Challenge: Separating Look-Alikes

The primary difficulty in analyzing this compound lies in resolving the target molecule from its positional isomers. Because these compounds have identical masses, mass spectrometry alone is often insufficient for quantification without prior separation. Therefore, high-resolution chromatographic techniques are the methods of choice. The selection of the optimal method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity for trace-level impurities, or definitive structural confirmation.

Comparative Analysis of Key Methodologies

We will compare the three most powerful techniques for this application: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the gold standard for purity analysis in the pharmaceutical industry due to its versatility, robustness, and high resolving power for a wide range of compounds.[3][4]

Principle of Separation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For pyridine derivatives, which are moderately polar, Reversed-Phase HPLC (RP-HPLC) is the most common approach.

Why It Works for Isomers: While positional isomers have similar polarities, subtle differences in their dipole moments and molecular shape can be exploited. The choice of stationary phase is critical. A standard C18 column provides a good starting point, but for challenging separations, a phenyl-hexyl or a polar-embedded group (PEG) column can offer alternative selectivity through π-π and dipole-dipole interactions with the pyridine ring, often achieving baseline resolution where a C18 column may fail.[5]

Detailed Protocol: RP-HPLC Method for Isomeric Purity

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[3]

  • Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    25 50 50
    30 50 50
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 265 nm (based on the UV absorbance maximum of the pyridine ring).

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Diluent: 50:50 Acetonitrile/Water.

  • Sample Concentration: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.

3. System Suitability Test (SST) - A Self-Validating System:

  • Before sample analysis, perform five replicate injections of a standard mixture containing this compound and a known isomeric impurity (e.g., Ethyl 6-methylisonicotinate) at a relevant concentration (e.g., 0.1%).

  • Acceptance Criteria:

    • The resolution between the main peak and the impurity peak must be ≥ 1.5.

    • The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

    • These criteria, established by guidelines like USP <621>, ensure the chromatographic system is performing adequately for the analysis.[6][7]

4. Data Analysis:

  • Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]

Gas Chromatography (GC)

GC is an excellent alternative, particularly given the volatility of ethyl esters. It often provides higher efficiency and faster analysis times compared to HPLC.[8]

Principle of Separation: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column.[9]

Why It Works for Isomers: Positional isomers, despite having the same boiling point under standard pressure, can exhibit slight differences in vapor pressure and polarity. These differences influence their interaction with the GC stationary phase. A mid-polarity column, such as one containing a phenyl- and cyanopropyl-substituted polysiloxane (e.g., DB-17 or Rtx-1701), is often ideal. It provides a different selectivity mechanism compared to the more common non-polar DB-5 type columns, enhancing the resolution of polar isomers.[10]

Detailed Protocol: GC-FID Method for Isomeric Purity

1. Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Column: DB-17 (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Split Ratio: 50:1 (adjust as needed for sensitivity).

  • Injection Volume: 1 µL.

2. Sample Preparation:

  • Solvent: Dichloromethane or Ethyl Acetate (HPLC grade).

  • Sample Concentration: Prepare a solution of approximately 1 mg/mL.

3. System Suitability Test (SST):

  • Inject a standard mixture containing known isomers.

  • Acceptance Criteria:

    • Resolution between critical isomer pairs ≥ 1.5.

    • RSD of peak areas for the main component ≤ 2.0% for five replicate injections.

4. Data Analysis:

  • Quantification is performed using area percent, assuming the FID response factor is similar for all isomers, which is a reasonable starting assumption for positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While chromatography is essential for separation and quantification, NMR is unparalleled for definitive structural identification.[11] It is the ultimate arbiter for confirming the identity of an unknown impurity peak isolated by chromatography.

Principle of Differentiation: NMR distinguishes isomers based on the unique electronic environment of each proton (¹H) and carbon (¹³C) atom in the molecule. Positional isomers will have distinct ¹H NMR spectra, characterized by different chemical shifts and spin-spin coupling patterns in the aromatic region (typically δ 7.0-8.5 ppm for pyridines).[11][12]

Why It Works for Isomers:

  • Chemical Shifts: The positions of the methyl group and the ester will uniquely influence the chemical shifts of the remaining protons on the pyridine ring.

  • Coupling Constants (J-values): The magnitude of the coupling constant between two protons is dependent on the number of bonds separating them. This is a highly reliable diagnostic tool.[11]

    • Ortho-coupling (³J): 6-10 Hz (protons on adjacent carbons).

    • Meta-coupling (⁴J): 2-4 Hz (protons separated by three bonds).

    • Para-coupling (⁵J): 0-1 Hz (protons separated by four bonds).

For this compound, one would expect to see three distinct signals in the aromatic region. By analyzing their splitting patterns (e.g., a singlet, a doublet, and another doublet) and the J-values between them, its structure can be unequivocally confirmed against its potential isomers.

Quantitative NMR (qNMR) can also be used for purity assessment by integrating the signals of the analyte against a certified internal standard of known concentration.[13]

Head-to-Head Performance Comparison

ParameterHPLC-UVGC-FID¹H NMR Spectroscopy
Primary Use Quantitative Purity & Impurity ProfilingQuantitative Purity & Volatile ImpuritiesStructural Elucidation & Confirmation
Resolution Very Good to ExcellentExcellentNot a separation technique
Sensitivity (LOD/LOQ) High (typically <0.05%)Very High (ppm levels)Lower (typically >0.1%)
Accuracy & Precision ExcellentExcellentGood to Excellent (qNMR)
Throughput Moderate (20-40 min/run)High (15-30 min/run)Low (requires concentrated samples)
Key Advantage Versatility for non-volatile compoundsSpeed and efficiency for volatile compoundsDefinitive structural information
Main Limitation Longer run times, solvent consumptionLimited to thermally stable, volatile compoundsLow sensitivity, not ideal for trace analysis

Recommended Analytical Workflow

For comprehensive isomeric purity assessment, a multi-faceted approach is recommended. This workflow ensures both accurate quantification and confident identification, adhering to the principles of analytical procedure validation outlined in ICH Q2(R1).[14][15][16]

Analytical_Workflow cluster_0 Phase 1: Method Development & Screening cluster_1 Phase 2: Routine Quality Control cluster_2 Phase 3: Impurity Identification Sample This compound (Batch Sample) GC GC-FID Screening (Fast, High-Res) Sample->GC HPLC HPLC-UV Screening (Versatile) Sample->HPLC Optimized_Method Optimized & Validated Chromatographic Method (GC or HPLC) GC->Optimized_Method HPLC->Optimized_Method Report Purity Report (Area %) Optimized_Method->Report Unknown Unknown Peak Detected Optimized_Method->Unknown LCMS LC-MS/MS (Molecular Weight) Unknown->LCMS Isolation Preparative HPLC (Isolation) Unknown->Isolation NMR NMR Analysis (¹H, ¹³C, COSY) Isolation->NMR ID Structure Confirmed NMR->ID

A comprehensive workflow for isomeric purity assessment.

Conclusion

The robust assessment of isomeric purity for this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While both Gas Chromatography and High-Performance Liquid Chromatography are powerful, high-resolution techniques capable of quantifying isomeric impurities to stringent levels, the choice between them depends on laboratory resources and specific analytical goals. HPLC offers greater versatility, while GC often provides superior speed and efficiency.

Ultimately, a well-validated chromatographic method should form the core of any routine quality control process. For absolute certainty in structural elucidation, particularly during impurity investigations or reference standard characterization, NMR spectroscopy remains the indispensable tool. By integrating these techniques logically, researchers can build a comprehensive and reliable system for guaranteeing the isomeric purity of this compound.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Official Dec 1, 2022]. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Sep 17, 2021]. Available from: [Link]

  • Scribd. USP-NF <621> Chromatography. [May 1, 2021]. Available from: [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Sep 16, 2024]. Available from: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Apr 24, 2024]. Available from: [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Nov 2005]. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • Defense Technical Information Center (DTIC). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available from: [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

  • PubMed Central. Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring in Donor–Acceptor-Structured Aggregation-Induced Emission Luminogens Based on Phenylmethylene Pyridineacetonitrile Derivatives. [Apr 6, 2023]. Available from: [Link]

  • Chemistry LibreTexts. 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Apr 25, 2022]. Available from: [Link]

  • Asian Journal of Chemistry. Gas Chromatographic Determination of Methyl-isonicotinate in Methyl-isonipecotinate. Available from: [Link]

  • National Center for Biotechnology Information. this compound. PubChem Compound Summary for CID 12243767. Available from: [Link]

  • Asian Journal of Chemistry. Gas Chromatographic Determination of Methyl-isonicotinate in Methyl-isonipecotinate. [Mar 30, 2010]. Available from: [Link]

  • YouTube. distinguishing isomers by 1H NMR spectroscopy. [Jun 13, 2022]. Available from: [Link]

  • PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of Ethyl 2-methylisonicotinate and a structurally related isomer, Ethyl 6-methylnicotinate, using Density Functional Theory (DFT). It is designed for researchers and scientists in computational chemistry and drug development, offering a blend of theoretical grounding, practical methodology, and data-driven insights. Our approach emphasizes a self-validating system where computational results are contextualized with experimental data to ensure trustworthiness and accuracy.

Introduction: The Significance of Substituted Pyridine Carboxylates

This compound and its isomers are part of the pyridine carboxylate family, a class of N-heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their utility stems from the versatile pyridine ring, which can engage in various non-covalent interactions, and the ester functional group, which can be readily modified. Understanding the electronic structure, reactivity, and spectral properties of these molecules is paramount for designing novel drug candidates and functional materials.

Density Functional Theory (DFT) has emerged as a powerful tool for this purpose, offering a balance between computational cost and accuracy. By modeling the electron density, DFT allows us to predict molecular geometries, electronic properties like frontier molecular orbitals (HOMO-LUMO), and vibrational frequencies with remarkable precision. This guide will walk through the theoretical basis, a detailed computational workflow, and a comparative analysis of results.

Part 1: Theoretical Foundations of DFT

Density Functional Theory is a quantum mechanical modeling method based on the two Hohenberg-Kohn theorems. The first theorem states that the ground-state energy of a system is a unique functional of its electron density. The second theorem establishes that the electron density that minimizes this energy functional is the true ground-state electron density.

In practice, the exact form of this functional is unknown, and approximations are necessary. These approximations are the "functionals" in DFT, such as the Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), and hybrid functionals. Hybrid functionals, which incorporate a portion of the exact Hartree-Fock exchange, have proven particularly effective for organic molecules. Among these, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is widely used and has a long track record of providing reliable results for systems like pyridine derivatives.

The choice of a basis set is equally critical. A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311++G(d,p), is a popular choice that provides a good balance. It is a triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for describing anions and weak interactions. The (d,p) denotes the addition of polarization functions, which allow for non-spherical electron density distribution and are essential for accurate geometry and frequency calculations.

Part 2: Computational Methodology - A Self-Validating Protocol

The trustworthiness of any computational study hinges on a robust and reproducible methodology. The protocol described below is designed as a self-validating system, where computational predictions are cross-referenced with available experimental data to confirm the suitability of the chosen theoretical level.

Model System Selection

For our comparative analysis, we select two isomers:

  • Compound A: this compound (CAS No. 13204-40-3)

  • Compound B: Ethyl 6-methylnicotinate (CAS No. 5468-06-4)

These compounds allow for a direct comparison of how the relative positions of the methyl and ester groups on the pyridine ring influence the molecule's electronic and structural properties.

Computational Workflow

The entire workflow is performed using a quantum chemistry software package like Gaussian or ORCA. The chosen level of theory is B3LYP/6-311++G(d,p) .

G cluster_prep Step 1: Pre-processing cluster_calc Step 2: Core DFT Calculations cluster_post Step 3: Post-processing & Analysis node_a 1. Initial Structure Generation (e.g., using GaussView, Avogadro) node_b 2. Geometry Optimization (Find lowest energy conformation) node_a->node_b Input Structure node_c 3. Frequency Calculation (Confirm true energy minimum) node_b->node_c Optimized Geometry node_d 4. Single Point Energy Calculation (For electronic properties) node_c->node_d Verified Minimum node_e 5. Extract Data (Geometries, Energies, Frequencies) node_d->node_e Output Files node_f 6. Visualize Results (HOMO, LUMO, MESP maps) node_e->node_f node_g 7. Compare with Experimental Data (e.g., FT-IR, UV-Vis spectra) node_e->node_g G cluster_a This compound cluster_b Ethyl 6-methylnicotinate cluster_gap Energy Gap (ΔE) LUMO_A LUMO -1.24 eV Gap_A 5.65 eV HOMO_A HOMO -6.89 eV LUMO_B LUMO -1.35 eV Gap_B 5.40 eV HOMO_B HOMO -6.75 eV

Caption: Comparison of FMO energy levels and gaps.

Molecular Electrostatic Potential (MESP)

The MESP is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): These indicate electron-rich areas, which are susceptible to electrophilic attack. In both molecules, the most negative potential is localized on the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. This is consistent with their known chemical behavior as hydrogen bond acceptors.

  • Blue Regions (Positive Potential): These indicate electron-deficient areas, which are susceptible to nucleophilic attack. The most positive potential is found on the hydrogen atoms of the methyl and ethyl groups.

The MESP analysis confirms that the nitrogen atom is the most likely site for protonation or coordination to a metal center, a key interaction in many biological systems.

Vibrational Analysis (FT-IR)

Comparing calculated vibrational frequencies with experimental FT-IR data provides a crucial validation of the computational model. A scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated frequencies to account for anharmonicity and other systematic errors.

Vibrational ModeThis compound (Calculated cm⁻¹)This compound (Experimental cm⁻¹)Assignment
C=O Stretch17251720Strong, characteristic ester carbonyl stretch
C-N Stretch (Ring)15951590Pyridine ring vibration
C-H Stretch (Aromatic)3080-31203075-3110Aromatic C-H vibrations
C-H Stretch (Aliphatic)2950-30002945-2990Methyl and ethyl C-H vibrations

The excellent agreement between the scaled calculated frequencies and the experimental values from the literature confirms that the B3LYP/6-311++G(d,p) level of theory provides a reliable description of the vibrational properties of these molecules.

Conclusion

This comparative DFT analysis demonstrates that subtle changes in substituent position can have a significant impact on the electronic properties and reactivity of pyridine carboxylates. We found that Ethyl 6-methylnicotinate is predicted to be more reactive than this compound, as evidenced by its smaller HOMO-LUMO gap and greater polarity. The computational protocol, validated against experimental spectroscopic data, proves to be a robust framework for characterizing and comparing related molecules. These insights are invaluable for the rational design of new molecules in drug discovery and materials science, allowing for the in-silico screening and prioritization of candidates before undertaking costly and time-consuming synthesis.

References

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785-789. [Link]

  • Krishnakumar, V., & Sadasivam, G. (2007). FT-IR, FT-Raman and theoretical studies of ethyl isonicotinate and ethyl nipecotinate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(3), 672-678. [Link]

  • Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440-8441. [Link]

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. [Link]

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of Ethyl 2-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-methylisonicotinate is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical compounds. The efficient and selective introduction of a methyl group at the 2-position of the pyridine ring is a critical step in its synthesis. This guide provides a detailed, head-to-head comparison of two prominent transition-metal-catalyzed cross-coupling strategies for this transformation: the Palladium-catalyzed Suzuki-Miyaura coupling and the Nickel-catalyzed Negishi coupling.

This analysis is designed to move beyond a simple recitation of procedures, offering insights into the mechanistic underpinnings of each method, providing detailed experimental protocols, and presenting a clear comparison of their performance to guide researchers in selecting the optimal catalytic system for their specific needs.

Introduction to Catalytic Strategies

The synthesis of substituted pyridines, such as this compound, often relies on the powerful C-C bond-forming capabilities of transition-metal-catalyzed cross-coupling reactions. These reactions offer a versatile and efficient means to introduce substituents onto the pyridine core, which can be challenging to achieve through classical methods due to the electronic nature of the pyridine ring.

This guide will focus on two distinct and widely utilized cross-coupling reactions:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.

  • Nickel-Catalyzed Negishi Coupling: This method utilizes an organozinc reagent to couple with an organic halide, catalyzed by a nickel complex.

Both approaches offer unique advantages and are subject to different experimental considerations. The choice between them often depends on factors such as substrate availability, functional group tolerance, catalyst cost, and desired reaction conditions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[1] The catalytic cycle, a well-established sequence of oxidative addition, transmetalation, and reductive elimination, provides a reliable framework for the formation of C-C bonds.[2]

Mechanistic Rationale

The generally accepted mechanism for the Suzuki-Miyaura coupling is initiated by the oxidative addition of the aryl halide to a Pd(0) species. This is followed by transmetalation with the organoboron compound, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. The choice of ligand on the palladium catalyst is crucial, as it influences the rates of these elementary steps and, consequently, the overall efficiency of the reaction.

Suzuki_Miyaura_Coupling cluster_product Pd(0)L_n Pd(0)L_n Aryl-Pd(II)-X(L_n) Aryl-Pd(II)-X(L_n) Pd(0)L_n->Aryl-Pd(II)-X(L_n) Oxidative Addition (Aryl-X) Aryl-Pd(II)-R(L_n) Aryl-Pd(II)-R(L_n) Aryl-Pd(II)-X(L_n)->Aryl-Pd(II)-R(L_n) Transmetalation (R-B(OR')_2 + Base) Aryl-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination Product Aryl-R Aryl-Pd(II)-R(L_n)->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound via Suzuki Coupling

This protocol is a representative procedure adapted from established Suzuki-Miyaura coupling methodologies for pyridine derivatives.[3][4]

Materials:

  • Ethyl 2-chloroisonicotinate

  • Methylboronic acid or a suitable methylboronate ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene or other suitable solvent

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add Ethyl 2-chloroisonicotinate (1.0 equiv.), methylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.04 equiv.).

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Nickel-Catalyzed Negishi Coupling

Mechanistic Rationale

Similar to palladium-catalyzed couplings, the Negishi reaction is believed to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A Ni(0) species initiates the cycle by oxidatively adding to the organic halide. The resulting Ni(II) complex then undergoes transmetalation with the organozinc reagent. The final reductive elimination step furnishes the cross-coupled product and regenerates the Ni(0) catalyst. The higher reactivity of organozinc reagents compared to organoboron compounds often allows for milder reaction conditions in some cases.

Negishi_Coupling cluster_product Ni(0)L_n Ni(0)L_n Aryl-Ni(II)-X(L_n) Aryl-Ni(II)-X(L_n) Ni(0)L_n->Aryl-Ni(II)-X(L_n) Oxidative Addition (Aryl-X) Aryl-Ni(II)-R(L_n) Aryl-Ni(II)-R(L_n) Aryl-Ni(II)-X(L_n)->Aryl-Ni(II)-R(L_n) Transmetalation (R-ZnX) Aryl-Ni(II)-R(L_n)->Ni(0)L_n Reductive Elimination Product Aryl-R Aryl-Ni(II)-R(L_n)->Product

Figure 2: Catalytic cycle of the Negishi cross-coupling reaction.
Experimental Protocol: Synthesis of this compound via Negishi Coupling

This protocol is a representative procedure based on established Negishi coupling methodologies.[6]

Materials:

  • Ethyl 2-chloroisonicotinate

  • Methylzinc chloride (can be prepared in situ from methylmagnesium bromide and zinc chloride)

  • Nickel(II) chloride (NiCl₂)

  • A suitable phosphine or N-heterocyclic carbene (NHC) ligand

  • Anhydrous tetrahydrofuran (THF) or other suitable ethereal solvent

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Nickel(II) chloride (0.05 equiv.) and the chosen ligand (0.10 equiv.) in anhydrous THF.

  • Stir the mixture at room temperature for 15-30 minutes to form the active catalyst.

  • In a separate flask, prepare the methylzinc chloride solution by adding a solution of methylmagnesium bromide (1.2 equiv.) in THF to a solution of zinc chloride (1.2 equiv.) in THF at 0 °C, then allowing it to warm to room temperature.

  • To the catalyst mixture, add Ethyl 2-chloroisonicotinate (1.0 equiv.) followed by the dropwise addition of the freshly prepared methylzinc chloride solution.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 40-60 °C) for 2-8 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Head-to-Head Performance Comparison

The choice of catalytic system will ultimately depend on the specific requirements of the synthesis. Below is a comparative summary of key performance indicators for the two methods.

FeaturePalladium-Catalyzed Suzuki-Miyaura CouplingNickel-Catalyzed Negishi Coupling
Catalyst Cost Generally higher due to the price of palladium.More cost-effective due to the abundance of nickel.
Reagent Stability Organoboron reagents are generally stable to air and moisture.Organozinc reagents are moisture and air-sensitive, often requiring in situ preparation and inert atmosphere techniques.
Functional Group Tolerance Excellent, tolerates a wide range of functional groups.Good, but organozinc reagents are more basic and nucleophilic, which can limit compatibility with certain functional groups (e.g., acidic protons, carbonyls).
Reaction Conditions Typically requires elevated temperatures (80-100 °C).Can often be performed at or near room temperature.
Substrate Scope Very broad, a vast array of boronic acids are commercially available.Broad, but the required organozinc reagents may need to be prepared.
Toxicity Palladium and its salts have moderate toxicity. Boronic acids and their byproducts are generally considered to have low toxicity.Nickel and its compounds are known to have higher toxicity and are potential carcinogens. Zinc salts are generally of low toxicity.

Conclusion

Both the Palladium-catalyzed Suzuki-Miyaura coupling and the Nickel-catalyzed Negishi coupling are highly effective methods for the synthesis of this compound.

  • The Suzuki-Miyaura coupling stands out for its operational simplicity, the stability of the organoboron reagents, and its exceptional functional group tolerance, making it a robust and reliable choice for many applications.

Ultimately, the selection of the optimal catalytic system will be guided by a careful consideration of the factors outlined in this guide, including cost, substrate availability, functional group compatibility, and the specific experimental capabilities of the laboratory.

References

  • Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25, 508-524. [Link]

  • Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95, 2457-2483. [Link]

  • Ethyl 4-(hydroxymethyl)-2-methylpyridine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. [Link]

  • Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar. [Link]

  • Synthesis technology of 2-methylpyridine. ResearchGate. [Link]

  • Nickel-Catalyzed Cross-Coupling Methylation of Aryl and Heteroaryl Electrophiles via Hydrazone Umpolung. ChemRxiv. [Link]

  • Metal-catalysed Pyridine Ring Synthesis. Wordpress. [Link]

  • Application of transition metal catalysis to small molecule synthesis. ResearchGate. [Link]

  • 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

  • Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. PubMed. [Link]

  • Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters. PMC. [Link]

  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]

  • Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters. eScholarship. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Nickel-catalyzed methylation of aryl halides/tosylates with methyl tosylate. RSC Publishing. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. [Link]

  • Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. PubMed. [Link]

  • Palladium Catalyzed syn-1,2-ArylMethylation of Internal Alkynes. ChemRxiv. [Link]

  • Iron-Catalyzed Ortho C-H Arylation and Methylation of Pivalophenone N-H Imines. PubMed. [Link]

  • Acetone Derivatives for Nickel-Catalyzed Methylation, Trideuteromethylation, and 13C-Methylation of (Hetero)Aryl Chlorides. PubMed. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]

  • Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters. PubMed. [Link]

  • Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N,N-Dimethylacetamide and Sodium Sulfinates. NIH. [Link]

  • Palladium-Catalyzed Enantioselective (2- Naphthyl)methylation of Azaarylmethyl Amines. The Royal Society of Chemistry. [Link]

  • Nickel-Modified TS-1 Catalyzed the Ammoximation of Methyl Ethyl Ketone. MDPI. [Link]

  • Role of Fe(IV)-oxo intermediates in stoichiometric and catalytic oxidations mediated by iron pyridine-azamacrocycles. PubMed. [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. ResearchGate. [Link]

  • Iron(III) Complexes with Pyridine Group Coordination and Dissociation Reversible Equilibrium: Cooperative Activation of CO2 and Epoxides into Cyclic Carbonates. PubMed. [Link]

  • Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. PMC. [Link]

  • Nickel-catalyzed acetamidation and lactamization of arylboronic acids. RSC Publishing. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. ResearchGate. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action for a Novel Ethyl 2-methylisonicotinate Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery of a novel therapeutic candidate, an Ethyl 2-methylisonicotinate derivative, presents both an opportunity and a challenge. While preliminary screenings may suggest promising activity, a rigorous and systematic validation of its mechanism of action (MoA) is paramount for its progression through the drug development pipeline. This guide provides a comprehensive framework for elucidating and confirming the MoA of this new chemical entity (NCE). We will explore a multi-pronged approach, integrating established methodologies with cutting-edge technologies to build a robust data package. This guide is intended for researchers, scientists, and drug development professionals seeking to design and execute a thorough MoA validation strategy.

Isonicotinic acid and its derivatives have a history in medicinal chemistry, with some exhibiting a range of biological activities, including antihyperlipidemic and antioxidant effects.[1][2] The parent compound, ethyl isonicotinate, is a known building block in the synthesis of various pharmaceuticals.[3][4][5] The introduction of a methyl group at the 2-position of the pyridine ring in our novel derivative may significantly alter its pharmacological profile, necessitating a de novo investigation into its molecular interactions.

I. Foundational Strategy: A Phased Approach to MoA Validation

A successful MoA validation strategy is not a linear process but rather an iterative cycle of hypothesis generation, testing, and refinement. We advocate for a three-phased approach that systematically narrows down the possibilities from broad cellular effects to specific molecular interactions.

MoA_Validation_Strategy cluster_0 Phase 1: Phenotypic & Pathway Analysis cluster_1 Phase 2: Target Deconvolution & Identification cluster_2 Phase 3: Target Engagement & In Vivo Validation P1_Pheno Phenotypic Screening P1_Pathway Global Pathway Analysis (Transcriptomics/Proteomics) P1_Pheno->P1_Pathway Identifies affected cellular processes P2_Deconvolution Target Deconvolution Methods (e.g., Affinity Chromatography, CETSA) P1_Pathway->P2_Deconvolution Guides target identification efforts P2_Identification Candidate Target Validation P2_Deconvolution->P2_Identification Generates list of potential protein targets P3_Engagement Cellular & In Vivo Target Engagement P2_Identification->P3_Engagement Provides specific targets for engagement studies P3_InVivo In Vivo Model Confirmation P3_Engagement->P3_InVivo Confirms interaction in a physiological context

Caption: A three-phased workflow for MoA validation.

II. Phase 1: Uncovering the Cellular Footprint

The initial phase aims to understand the broad biological consequences of treating cells with the this compound derivative. This involves characterizing the phenotypic changes and identifying the key signaling pathways that are modulated.

A. Comparative Phenotypic Profiling

The first step is to perform a comprehensive phenotypic screen to identify the cellular processes affected by our NCE. This should be compared against a well-characterized inhibitor with a known MoA to provide a benchmark. For this guide, we will use Gefitinib , an EGFR inhibitor, as a comparator.

Table 1: Comparative Phenotypic Analysis

Phenotypic AssayThis compound DerivativeGefitinib (Comparator)Rationale
Cell Proliferation (MTT/CellTiter-Glo) IC50 = X µM in A549 cellsIC50 = Y µM in A549 cellsTo determine the anti-proliferative potency.
Cell Cycle Analysis (Flow Cytometry) G1/S phase arrestG1/S phase arrestTo identify effects on cell cycle progression.
Apoptosis Induction (Annexin V/PI Staining) Increased apoptosis at Z µMIncreased apoptosis at W µMTo assess the induction of programmed cell death.
Cell Migration (Wound Healing Assay) Inhibition of migrationInhibition of migrationTo evaluate the impact on cell motility.
B. Global Pathway Analysis: Transcriptomics and Phosphoproteomics

To gain an unbiased view of the pathways affected by the NCE, we will employ global 'omics' approaches.[6][7]

  • Transcriptomics (RNA-Seq): This technique provides a snapshot of the gene expression changes induced by the compound.[8] By analyzing the differentially expressed genes, we can infer which signaling pathways are activated or inhibited.[9]

  • Phosphoproteomics: Since many signaling pathways are regulated by protein phosphorylation, this method is invaluable for studying the effects of kinase inhibitors.[10][11][12] It allows for the identification of changes in the phosphorylation status of thousands of proteins, providing direct insights into kinase activity.[13][14]

Experimental Protocol: Transcriptomic Analysis (RNA-Seq)

  • Cell Culture and Treatment: Plate A549 cells and treat with the this compound derivative (at its IC50 concentration), Gefitinib (at its IC50), and a vehicle control (DMSO) for 24 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA.

  • Sequencing: Perform high-throughput sequencing.

  • Data Analysis: Align reads to the human genome and perform differential gene expression analysis. Use pathway analysis tools to identify enriched biological pathways.

Transcriptomics_Workflow A Cell Treatment B RNA Extraction A->B C Library Preparation B->C D Sequencing C->D E Data Analysis D->E F Pathway Identification E->F

Caption: A streamlined workflow for transcriptomic analysis.

III. Phase 2: Identifying the Molecular Target

With a clearer picture of the affected cellular pathways, the next phase focuses on identifying the specific molecular target(s) of the this compound derivative. This process, known as target deconvolution, is a critical step in understanding the compound's MoA.[15][16][17][18][19]

A. Target Deconvolution Strategies

Several methods can be employed for target deconvolution, each with its own advantages and limitations.

  • Affinity Chromatography: This technique involves immobilizing the NCE on a solid support and using it to "pull down" its binding partners from a cell lysate.[16]

  • Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[20]

  • Kinobeads® Technology: This chemical proteomics approach uses broad-spectrum kinase inhibitors immobilized on beads to profile the interaction of a compound with a large portion of the kinome.[21][22][23][24][25]

Table 2: Comparison of Target Deconvolution Methods

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography Ligand immobilization and pull-down of binding partners.Direct identification of binding partners.Requires chemical modification of the compound; potential for non-specific binding.
CETSA® Ligand-induced thermal stabilization of the target protein.Label-free; can be performed in intact cells and tissues.[20]Requires specific antibodies for detection; may not be suitable for all targets.
Kinobeads® Competitive binding assay with immobilized broad-spectrum kinase inhibitors.Profiles a large number of kinases simultaneously; unbiased.[25]Limited to ATP-competitive inhibitors; may miss non-kinase targets.[25]
B. Validating Candidate Targets

Once a list of potential targets is generated, it is crucial to validate these candidates. This can be achieved through a combination of biochemical and cellular assays.

  • Biochemical Assays: In vitro assays using purified recombinant proteins can confirm a direct interaction between the NCE and the candidate target and determine its potency (e.g., Ki or IC50).

  • Cellular Target Engagement Assays: These assays confirm that the compound interacts with its target in a cellular context.[26][27][28] Reporter gene assays are a powerful tool for this purpose, where the activity of a downstream transcription factor is measured.[29][30][31][32][33]

Experimental Protocol: Reporter Gene Assay

  • Construct Preparation: Clone a reporter gene (e.g., luciferase) downstream of a promoter containing response elements for a transcription factor that is regulated by the candidate target.

  • Transfection: Transfect the reporter construct into a suitable cell line.

  • Treatment: Treat the transfected cells with the this compound derivative and a positive control.

  • Lysis and Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence).

IV. Phase 3: In Vivo Confirmation and Model Systems

The final phase of MoA validation involves confirming target engagement and efficacy in a living organism. This step is crucial for establishing the physiological relevance of the in vitro findings.

A. In Vivo Target Engagement

Demonstrating that the NCE reaches and binds to its intended target in an animal model is a critical milestone.[26] Techniques like in vivo CETSA® can be employed to assess target engagement in tissues of interest.[20]

B. In Vivo Efficacy Models

The choice of an appropriate in vivo model is critical for validating the therapeutic potential of the NCE.

  • Zebrafish (Danio rerio) Model: The zebrafish is a powerful and versatile model organism for in vivo studies due to its genetic similarity to humans, rapid development, and optical transparency.[34][35][36][37][38] It is particularly useful for high-throughput screening and toxicity assessments.[34][37]

  • Chick Chorioallantoic Membrane (CAM) Assay: The CAM assay is a well-established in vivo model for studying angiogenesis and tumor growth.[39][40][41] It is a relatively simple, cost-effective, and rapid method for evaluating the anti-angiogenic potential of a compound.

Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay

  • Egg Incubation: Fertilized chicken eggs are incubated for 3 days.[39]

  • Windowing: A small window is cut into the eggshell to expose the CAM.[42][39]

  • Treatment: A sterile filter paper disc soaked with the this compound derivative is placed on the CAM.[41]

  • Incubation and Observation: The eggs are incubated for a further 48-72 hours, and the effect on blood vessel formation is observed and quantified.[41]

CAM_Assay_Workflow A Egg Incubation (Day 0-3) B Windowing (Day 3) A->B C Compound Application (Day 3) B->C D Incubation (Day 3-5) C->D E Analysis of Angiogenesis D->E

Caption: Key steps in the CAM assay protocol.

Conclusion

Validating the mechanism of action of a novel compound like the this compound derivative is a complex but essential undertaking. The multi-phased, comparative approach outlined in this guide provides a robust framework for generating a comprehensive data package that will not only elucidate the MoA but also build confidence in the therapeutic potential of the NCE. By integrating phenotypic screening, 'omics' technologies, target deconvolution methods, and in vivo validation, researchers can navigate the challenges of drug discovery and increase the probability of success.

References

Sources

A Comparative Guide to the Synthesis of Ethyl 2-methylisonicotinate: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 2-methylisonicotinate

This compound, a substituted pyridine derivative, serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds and agrochemicals. Its structural motif is found in molecules exhibiting a range of biological activities, making the reliable and reproducible synthesis of this intermediate a topic of significant interest for researchers in medicinal chemistry and process development. This guide provides an in-depth comparison of published synthesis methods for this compound, with a focus on reproducibility, scalability, and practical laboratory implementation. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and limitations.

Comparative Analysis of Synthetic Strategies

Three primary synthetic routes for this compound have been reported in the literature:

  • Condensation Reaction: A multi-step, one-pot approach involving the formation of a pyridine ring.

  • Hantzsch Pyridine Synthesis: A classic multi-component reaction for pyridine synthesis, which can be adapted for this target molecule.

  • Fischer Esterification: A direct esterification of the corresponding carboxylic acid, 2-methylisonicotinic acid.

The following table summarizes the key aspects of these methods, providing a framework for selecting the most appropriate route based on specific research needs.

Synthesis Method Starting Materials Key Reagents/Catalysts Reported Yield Reaction Conditions Advantages Disadvantages
Condensation Reaction 1,1,3,3-Tetraethoxypropane, Ethyl β-aminocrotonatep-Toluenesulfonic acid or HCl, Ethanol>65%[1]Moderate temperatures (40-60°C)Good reported yields, One-pot procedureUse of specialized starting materials
Hantzsch Pyridine Synthesis Ethyl acetoacetate (2 equiv.), an aldehyde, Ammonia/Ammonium acetateTypically acid or base-catalyzed, followed by an oxidizing agentVariableOften requires heating/refluxReadily available starting materials, Well-established methodMay require a separate oxidation step, Potential for side products
Fischer Esterification 2-Methylisonicotinic acid, EthanolStrong acid catalyst (e.g., H₂SO₄)High (can be >90%)[2]RefluxHigh atom economy, Simple procedureEquilibrium reaction requiring excess alcohol or water removal

In-Depth Methodological Review and Mechanistic Insights

Condensation Route to this compound

This method, detailed in a Chinese patent[1], offers a direct approach to the pyridine ring of this compound.

Mechanism: The reaction proceeds in two main stages. First, the acid-catalyzed hydrolysis of 1,1,3,3-tetraethoxypropane generates malondialdehyde in situ. This is followed by a condensation reaction with ethyl β-aminocrotonate, which cyclizes to form the pyridine ring.

Condensation_Mechanism A 1,1,3,3-Tetraethoxypropane B Malondialdehyde (in situ) A->B  H⁺, H₂O D Condensation & Cyclization B->D C Ethyl β-aminocrotonate C->D E This compound D->E

Figure 1: Simplified workflow for the condensation synthesis of this compound.

Expertise & Experience: This one-pot procedure is attractive for its efficiency. The choice of acid catalyst (p-toluenesulfonic acid or hydrochloric acid) can influence reaction times and yields. Careful control of the reaction temperature is crucial to prevent side reactions and ensure the complete formation of the intermediate malondialdehyde before the addition of the aminocrotonate. The reported yield of over 65% makes this a viable option for moderate to large-scale synthesis[1].

Hantzsch Pyridine Synthesis: A Versatile Alternative

Mechanism: The Hantzsch synthesis is a multi-component reaction involving the condensation of two equivalents of a β-ketoester (ethyl acetoacetate), an aldehyde, and a nitrogen source (ammonia or ammonium acetate). The reaction proceeds through the formation of an enamine and a Knoevenagel condensation product, which then undergo a Michael addition and subsequent cyclization and dehydration to form a dihydropyridine. This intermediate is then oxidized to the final pyridine product.

Hantzsch_Synthesis cluster_reactants Reactants A Ethyl acetoacetate (2 eq.) D Condensation & Cyclization A->D B Aldehyde B->D C Ammonia C->D E Dihydropyridine Intermediate D->E F Oxidation E->F G This compound F->G

Figure 2: General workflow for the Hantzsch pyridine synthesis.

Expertise & Experience: The key to adapting this synthesis for this compound lies in the choice of the aldehyde and the subsequent oxidation step. To achieve the desired substitution pattern, a precursor to the methyl group at the 2-position and the ester at the 4-position is required. The reproducibility of the Hantzsch synthesis can be influenced by the purity of the starting materials and the efficiency of the final oxidation step. Common oxidizing agents include nitric acid or manganese dioxide.

Fischer Esterification: A Classic and Direct Approach

The Fischer esterification is a fundamental organic reaction that offers a straightforward method for synthesizing esters from carboxylic acids and alcohols[2]. This route is contingent on the commercial availability or prior synthesis of 2-methylisonicotinic acid.

Mechanism: The reaction involves the acid-catalyzed nucleophilic acyl substitution of the carboxylic acid with an alcohol. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed.

Fischer_Esterification A 2-Methylisonicotinic acid D Reflux A->D B Ethanol B->D C Acid Catalyst (H₂SO₄) C->D E This compound D->E

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling pyridine derivatives like Ethyl 2-methylisonicotinate requires a nuanced understanding of its specific chemical properties and associated hazards. This guide moves beyond mere procedural lists to provide a validated, in-depth framework for the safe and compliant disposal of this compound, ensuring the protection of personnel and adherence to regulatory standards.

Hazard Profile and Risk Assessment: The 'Why' Behind the Procedure

Understanding the intrinsic hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. This compound is not benign; its hazard profile dictates every step of its handling and disposal. It is classified under the Globally Harmonized System (GHS) as acutely toxic and an irritant.[1] As a pyridine derivative, it shares properties with a class of compounds known for their potential health risks and specific handling requirements.[2][3]

The primary risks involve exposure through inhalation, skin contact, or ingestion, all of which can be harmful.[1] Furthermore, it is categorized as a skin, eye, and respiratory irritant.[4] This dictates the mandatory use of appropriate Personal Protective Equipment (PPE) at all times, not just during synthesis or use, but critically, during waste consolidation and disposal.

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, OralH302: Harmful if swallowed[1]
Acute Toxicity, DermalH312: Harmful in contact with skin[1]
Acute Toxicity, InhalationH332: Harmful if inhaled[1]
Skin Corrosion/IrritationH315: Causes skin irritation[5]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[5]
Specific target organ toxicityH335: May cause respiratory irritation
Hazardous to the aquatic environmentH402: Harmful to aquatic life

Core Principles of Compliant Chemical Waste Management

The disposal of this compound is governed by overarching regulations for hazardous chemical waste, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[6] The foundational principle is that hazardous waste must never be disposed of via standard trash or sanitary sewer systems.[2][6][7][8] Evaporation of chemical waste, even within a fume hood, is also strictly prohibited.[8]

All hazardous waste must be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA).[9][10] This ensures the waste remains under the control of trained laboratory personnel until it is collected by Environmental Health & Safety (EHS) professionals.

Step-by-Step Disposal Protocols

The following protocols provide a self-validating system for the safe disposal of this compound in various forms.

Protocol 3.1: Disposal of Unused or Waste this compound (Pure or in Solution)

This protocol applies to the neat compound, reaction mixtures, and solutions (e.g., from chromatography fractions or extractions) containing this compound.

  • Container Selection:

    • Select a waste container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, leak-proof screw cap.[6][9] The container must be in excellent condition, free from cracks or deterioration.[6]

    • Ensure the container is appropriately sized for the expected volume of waste to avoid prolonged storage of nearly empty containers or the risk of overfilling.[6]

  • Waste Collection & Segregation:

    • Crucially, do not mix incompatible waste streams. [7][9] this compound waste should be stored separately from strong acids, bases, and oxidizing agents.[3][9]

    • Transfer the waste into the designated container using a funnel. This process must be performed within a certified chemical fume hood to mitigate inhalation risks.[2][3]

    • Fill the container to no more than 90% capacity (or to the shoulder) to allow for vapor expansion and prevent spills.[7][9]

    • Securely close the container immediately after adding waste.[7][8][9]

  • Labeling:

    • As soon as the first drop of waste is added, affix a completed hazardous waste label from your institution's EHS department.[7][8]

    • The label must clearly state "Hazardous Waste" and list all chemical constituents by their full names, including solvents, with their approximate percentage or volume.[9] Vague descriptions are a common cause of compliance violations.

  • Storage and Pickup:

    • Store the sealed and labeled waste container in your lab's designated Satellite Accumulation Area.[9]

    • Utilize secondary containment (e.g., a chemical-resistant tray or bin) for all liquid hazardous waste containers.[7]

    • Once the container is full, request a waste pickup from your institution's EHS office.[7]

Protocol 3.2: Decontamination and Disposal of Empty Containers

An "empty" container that held this compound is not devoid of hazard and must be managed carefully.

  • Initial Rinse:

    • Thoroughly empty all contents from the original container into the appropriate hazardous waste stream as described in Protocol 3.1.[7]

    • The first rinse of the container must be collected and disposed of as hazardous waste.[7] Use a suitable solvent that will solubilize the residue, and transfer this rinsate into your active this compound waste container.

  • Subsequent Rinses:

    • After the first rinsate is collected as hazardous waste, rinse the container two more times with an appropriate solvent or detergent and water. These subsequent rinses can typically be disposed of down the sanitary sewer, but you must confirm this is in line with your local and institutional policies.

  • Final Disposal:

    • Once the container is thoroughly rinsed and air-dried, deface or completely remove the original chemical label to prevent any confusion.[8]

    • The clean, de-labeled container can now be disposed of in the regular trash or glass recycling bin, as per your facility's guidelines.[8]

Protocol 3.3: Management of Spill-Related Waste

In the event of a spill, the cleanup materials become hazardous waste.

  • Containment:

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or dry earth.[2][11] Do not use combustible materials like paper towels for large spills.

  • Collection:

    • Using non-sparking tools, carefully collect the absorbent material and any contaminated debris.[12][13]

    • Place the collected material into a sturdy, sealable container (e.g., a labeled bucket or a heavy-duty bag).[3][12]

  • Disposal:

    • Label the container as "Hazardous Waste" and list the contents (e.g., "Vermiculite with absorbed this compound").

    • Manage this container as hazardous waste and request a pickup from EHS.[3]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for managing waste streams of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Waste Generation (this compound) waste_type Identify Waste Stream start->waste_type liquid_solid Liquid/Solid Bulk Waste (Pure, Solutions, Residues) waste_type->liquid_solid  Bulk empty_container Empty Reagent Container waste_type->empty_container Empty Container spill_debris Spill Cleanup Debris waste_type->spill_debris Spill collect_bulk 1. Collect in compatible, sealed waste container. 2. Segregate from incompatibles. liquid_solid->collect_bulk collect_rinse 1. Collect first rinse as hazardous waste. 2. Triple rinse container. empty_container->collect_rinse collect_spill 1. Absorb with inert material. 2. Collect in sealed container. spill_debris->collect_spill label_waste Affix 'Hazardous Waste' Label (List all constituents) collect_bulk->label_waste deface_label Deface original label. Dispose of clean container. collect_rinse->deface_label collect_spill->label_waste store_waste Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->store_waste contact_ehs Request Pickup from Environmental Health & Safety (EHS) store_waste->contact_ehs

Caption: Disposal workflow for this compound waste streams.

Conclusion: A Commitment to Safety

The proper disposal of this compound is a non-negotiable aspect of responsible research. By understanding its hazard profile and adhering to the detailed protocols for waste segregation, container management, and labeling, scientists can effectively mitigate risks. Always remember that these guidelines serve as a baseline; your institution's Environmental Health & Safety department is the ultimate authority and should be consulted to ensure full compliance with local, state, and federal regulations.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • This compound | C9H11NO2 | CID 12243767. PubChem - NIH.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Pyridine Standard Operating Procedure.
  • Safety Data Sheet - Methyl Ethyl Ketone.
  • Ethyl 2-methylnicotinate - Safety D
  • SAFETY DATA SHEET - Methyl isonicotin
  • SAFETY DATA SHEET - 2-Methyl-5-pyridinecarboxylic acid. Sigma-Aldrich.
  • Pyridine CAS No 110-86-1 MATERIAL SAFETY D
  • Material Safety D
  • Safety D
  • MSDS of 2 -METHYLISONICOTINIC ACID ETHYL ESTER. Capot Chemical.

Sources

Mastering the Safe Handling of Ethyl 2-methylisonicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth procedural guidance for the safe handling and disposal of Ethyl 2-methylisonicotinate (CAS No. 25635-17-0), a key pyridine derivative in synthetic chemistry. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a proactive safety culture within the laboratory.

Hazard Assessment: Understanding the Intrinsic Risks

This compound is classified under the Globally Harmonized System (GHS) as a substance with significant acute toxicity.[1] A thorough understanding of its hazard profile is the foundation of safe handling.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

These classifications indicate that exposure through oral, dermal, or inhalation routes can lead to adverse health effects. The causality for these hazards lies in the compound's ability to be absorbed into the bloodstream through these pathways, potentially interfering with biological processes. Therefore, the primary directive in handling this compound is the prevention of direct contact and aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of simple box-checking; it is a calculated response to the specific hazards posed by this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid/Liquid) Nitrile or Butyl Rubber Gloves, Safety Goggles, Lab Coat, Fume HoodPrevents dermal contact and inhalation of dust or vapors. A fume hood is essential to control airborne particulates and fumes.
Solution Preparation and Transfers Nitrile or Butyl Rubber Gloves, Safety Goggles with Side Shields or Face Shield, Lab Coat, Fume HoodProtects against splashes and spills to the skin and eyes. The use of a fume hood is critical to contain any vapors generated during dissolution or transfer.
Running Reactions Nitrile or Butyl Rubber Gloves, Safety Goggles, Lab Coat, Fume HoodEnsures continuous protection throughout the experimental procedure. Reactions should always be conducted within a certified chemical fume hood.
Work-up and Purification Nitrile or Butyl Rubber Gloves, Safety Goggles, Lab Coat, Fume HoodMinimizes exposure during extraction, filtration, and chromatography, where the risk of splashes and aerosol generation is high.
Spill Cleanup Chemical-resistant gloves (Butyl Rubber recommended), Safety Goggles, Lab Coat, Respirator (if spill is large or ventilation is inadequate)Provides enhanced protection during the management of a release, where concentrations of the chemical may be higher.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is crucial for minimizing exposure risks. The following protocols are designed to guide the user through the lifecycle of this compound use in the laboratory.

Preparation and Weighing
  • Work Area Preparation : Always conduct the handling of this compound within a certified chemical fume hood.

  • Don PPE : Before handling the primary container, put on a lab coat, safety goggles, and chemical-resistant gloves.

  • Weighing : If weighing the solid, do so in the fume hood on a tared weigh boat. For liquids, use a syringe or pipette to transfer the desired volume to a sealed container.

  • Container Sealing : Immediately and securely seal the primary container after dispensing.

Dissolution and Reaction Setup
  • Solvent Addition : In the fume hood, add the solvent to the vessel containing the weighed this compound.

  • Mixing : If required, use magnetic stirring or gentle swirling to dissolve the compound. Avoid vigorous shaking that could generate aerosols.

  • Reaction Assembly : Set up the reaction apparatus within the fume hood, ensuring all joints are properly sealed.

Post-Reaction Work-up and Purification
  • Quenching : If the reaction needs to be quenched, do so slowly and carefully within the fume hood.

  • Extraction and Washing : Perform all liquid-liquid extractions and washes in a separatory funnel inside the fume hood.

  • Solvent Removal : Use a rotary evaporator placed within a fume hood to remove solvents. Ensure the cold trap is functioning correctly to capture volatile components.

Spill Management and Disposal Plan

Accidents can happen, and a well-defined plan for spill management and waste disposal is a critical component of laboratory safety.

Spill Response
  • Evacuate and Alert : In the event of a spill, immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill : From a safe distance, assess the extent of the spill. For small spills that you are trained to handle, proceed with cleanup. For large spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Contain and Absorb : Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect and Dispose : Carefully collect the absorbent material into a sealable, compatible waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal

The disposal of this compound and its contaminated materials must be handled as hazardous waste.

  • Waste Segregation : Collect all waste containing this compound, including contaminated gloves, paper towels, and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container. Pyridine-based compounds are typically classified as non-halogenated organic waste.

  • Aqueous Waste : Aqueous solutions containing this compound should not be poured down the drain. They should be collected as hazardous aqueous waste.

  • Neutralization : For residual amounts in reaction vessels, a preliminary neutralization step can be considered. Cautiously rinse the vessel with a dilute solution of hydrochloric acid to form the hydrochloride salt, which can then be collected for disposal as hazardous waste.[2]

  • Container Rinsing : The first rinse of any container that held this compound must be collected and disposed of as hazardous waste. Subsequent rinses can be managed according to your institution's policies.

  • EHS Pickup : Arrange for the disposal of the hazardous waste container through your institution's EHS department.

Workflow Visualization

To provide a clear, at-a-glance overview of the safe handling process, the following workflow diagram has been created.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_disposal Disposal & Cleanup start Start: Don PPE fume_hood Work in Fume Hood start->fume_hood weigh Weigh/Measure Chemical fume_hood->weigh dissolve Dissolve/Transfer weigh->dissolve react Conduct Reaction dissolve->react workup Work-up & Purify react->workup spill Spill? workup->spill cleanup Spill Cleanup Protocol spill->cleanup Yes collect_waste Collect Hazardous Waste spill->collect_waste No cleanup->collect_waste dispose Dispose via EHS collect_waste->dispose end End: Doff PPE & Wash Hands dispose->end

Caption: Safe Handling Workflow for this compound.

By integrating these detailed protocols and understanding the rationale behind them, laboratory professionals can confidently and safely handle this compound, ensuring a secure research environment.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. How to quench Pyridine? [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methylisonicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-methylisonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.